molecular formula C3H2BrNO B039813 3-Bromoisoxazole CAS No. 111454-71-8

3-Bromoisoxazole

Cat. No.: B039813
CAS No.: 111454-71-8
M. Wt: 147.96 g/mol
InChI Key: GQMPHUXGZCDVGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromoisoxazole is a versatile and valuable halogenated heterocyclic building block extensively employed in modern synthetic organic and medicinal chemistry. Its primary research value lies in its application in metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Kumada couplings, where it serves as a pivotal electrophilic component for the construction of more complex 3,5-disubstituted isoxazole derivatives. The isoxazole ring is a privileged scaffold in drug discovery due to its bioisosteric relationship with ester and amide functionalities, often contributing to improved metabolic stability, pharmacokinetic properties, and target binding affinity in lead compounds. Researchers utilize this compound to develop novel molecules targeting a wide range of therapeutic areas, including central nervous system (CNS) disorders, infectious diseases, and oncology. The bromine atom at the 3-position is highly reactive, allowing for selective functionalization and enabling the rapid exploration of structure-activity relationships (SAR) in combinatorial libraries and focused compound series. This reagent is strictly for research applications in laboratory settings.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2BrNO/c4-3-1-2-6-5-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQMPHUXGZCDVGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CON=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00552852
Record name 3-Bromo-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00552852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111454-71-8
Record name 3-Bromo-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00552852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromoisoxazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3-Bromoisoxazole CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Bromoisoxazole: Synthesis, Reactivity, and Applications

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. We will delve into its fundamental properties, synthetic routes, key chemical transformations, and its significant role in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development who seek a comprehensive understanding of this versatile reagent.

Core Compound Identification and Physicochemical Properties

This compound is a five-membered heteroaromatic compound distinguished by the presence of a bromine atom at the 3-position of the isoxazole ring. This bromine atom imparts unique reactivity, making it an excellent electrophilic partner in a variety of cross-coupling and substitution reactions. Its chemical identity and key physical properties are summarized below.

PropertyValueSource(s)
CAS Number 111454-71-8[1][2][3]
Molecular Formula C₃H₂BrNO[1][3]
Molecular Weight 147.96 g/mol [1][3]
IUPAC Name 3-bromo-1,2-oxazole[1]
Physical Form Liquid[2]
InChI Key GQMPHUXGZCDVGQ-UHFFFAOYSA-N[1][2]

Synthesis of the Isoxazole Core

The construction of the isoxazole ring system is a cornerstone of heterocyclic chemistry. While various methods exist, a prevalent and highly regioselective strategy involves the [3+2] cycloaddition (1,3-dipolar cycloaddition) reaction between a nitrile oxide and an alkyne. For the synthesis of a this compound precursor, bromonitrile oxide, generated in situ, can be reacted with an appropriate alkyne.

The general workflow for this synthetic approach is outlined below. The choice of the R group on the alkyne determines the substituent at the 5-position of the resulting isoxazole.

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_product Product A Dibromoformaldoxime (Bromonitrile Oxide Precursor) C In situ generation of Bromonitrile Oxide (Br-C≡N⁺-O⁻) A->C Base (e.g., Et₃N) B Alkyne (R-C≡C-H) D [3+2] Cycloaddition B->D C->D E 3-Bromo-5-substituted-isoxazole D->E Regioselective Cyclization

Caption: General workflow for the synthesis of 3-bromoisoxazoles via [3+2] cycloaddition.

Key Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The primary utility of this compound in synthetic chemistry stems from its susceptibility to nucleophilic aromatic substitution (SNAr), where the bromide acts as a leaving group. This reactivity is crucial for introducing diverse functionalities at the C3 position, particularly amines, which are prevalent in pharmacologically active molecules.

While thermal SNAr reactions on 3-bromoisoxazoles can be sluggish, the use of microwave irradiation in conjunction with phosphazene bases has been shown to facilitate this transformation effectively. This approach allows for the synthesis of various 3-aminoisoxazoles, which are valuable intermediates in drug discovery.[4][5]

G reactant1 This compound reagents Microwave (µW) Irradiation Phosphazene Base (e.g., ps-BEMP) reactant1->reagents reactant2 Primary or Secondary Amine (R¹R²NH) reactant2->reagents product 3-Aminoisoxazole Derivative reagents->product S N Ar Reaction

Caption: Microwave-assisted amination of this compound.

Exemplary Protocol: Microwave-Assisted Amination

The following protocol is a representative example based on methodologies described in the literature for the amination of related 3-bromoisoxazolines, which can be adapted for 3-bromoisoxazoles.[6][7]

  • Reaction Setup: To a microwave vial, add the this compound (1.0 eq.), the desired amine (1.5-2.0 eq.), and a suitable phosphazene base (e.g., P2-Et).

  • Solvent: Add a high-boiling point solvent such as n-butanol or xylenes.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a high temperature (e.g., 180-200 °C) for a specified time (e.g., 30-60 minutes).

  • Workup: After cooling, the reaction mixture is typically diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: The crude product is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated in vacuo. Purification is achieved via column chromatography on silica gel to yield the pure 3-aminoisoxazole.

Causality: The use of microwave irradiation provides rapid, localized heating, overcoming the activation energy barrier for the substitution reaction that is often difficult to achieve with conventional thermal heating. Phosphazene bases are strong, non-nucleophilic bases that facilitate the reaction without competing with the amine nucleophile.

Applications in Drug Discovery

The isoxazole moiety is a privileged scaffold in medicinal chemistry, found in numerous approved drugs and clinical candidates.[8][9][10] Its presence can enhance metabolic stability, improve pharmacokinetic properties, and serve as a versatile platform for structural modification. This compound is a key starting material for accessing a wide range of these derivatives.

  • Antibacterial Agents: The isoxazole ring is a core component of certain antibiotics. For instance, derivatives like this compound-5-carboxylic acid are used in the preparation of oxazolidinones with antibacterial activity.[][12] The ability to easily introduce varied amine side chains via SNAr on this compound allows for the rapid generation of libraries of compounds for antibacterial screening.[6][13]

  • Anticancer and Anti-inflammatory Drugs: The isoxazole framework is present in molecules with anticancer and anti-inflammatory properties.[10][14] The synthetic accessibility provided by this compound enables the exploration of structure-activity relationships (SAR) to optimize potency and selectivity against relevant biological targets.

  • Neuroprotective Agents: Isoxazole derivatives have shown promise in the context of neurodegenerative diseases.[9] The modular nature of syntheses starting from this compound is ideal for developing compounds that can modulate targets within the central nervous system.

Safety and Handling

As with any reactive chemical intermediate, proper handling of this compound is essential.

  • Hazard Identification: this compound is classified as a flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled.[1][2][15]

  • Precautionary Measures:

    • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[15][16]

    • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[15][16][17]

    • Handling: Keep away from heat, sparks, open flames, and other ignition sources. Ground and bond containers and receiving equipment to prevent static discharge.[15] Avoid all personal contact, including inhalation.[15]

    • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.[17]

Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this compound.[15][16][17]

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its defined structure and predictable reactivity, particularly in nucleophilic substitution reactions, make it an indispensable tool for medicinal chemists. The ability to efficiently introduce molecular diversity at the C3 position provides a reliable pathway to novel isoxazole-containing compounds with significant potential as therapeutic agents. A thorough understanding of its synthesis, reactivity, and handling is paramount for its safe and effective application in research and development.

References

  • Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines | Request PDF. (n.d.). ResearchGate.
  • 3-Bromo-1,2-oxazole | C3H2BrNO. (n.d.). PubChem.
  • Dodge, M. W., et al. (2009). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. Organic Letters, 11(7), 1721–1724. American Chemical Society. [Link]
  • Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. (2023). Molecules, 28(14), 5394. MDPI. [Link]
  • 424660 this compound-5-carboxylic Acid CAS: 6567-35-7. (n.d.). EMD Millipore.
  • Advances in isoxazole chemistry and their role in drug discovery. (n.d.). ResearchGate.
  • Microwave promoted amination of 3-bromoisoxazoles. (2004). Tetrahedron Letters, 45(44), 8213-8215. ElectronicsAndBooks. [Link]
  • Reddy, P. P., et al. (2024). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 14(1), 1-23.
  • Processes for preparing 3-amino-isoxazoles. (1966).
  • Advances in isoxazole chemistry and their role in drug discovery. (2024). RSC Advances, 14, 27485-27507. Royal Society of Chemistry. [Link]
  • Synthesis of 3-aminoisoxazoles via the addition-elimination of amines on 3-bromoisoxazolines. (2009). Organic Letters, 11(7), 1721-1724. PubMed. [Link]
  • Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication. (n.d.). ResearchGate.

Sources

Spectroscopic data for 3-Bromoisoxazole (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Bromoisoxazole

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for this compound, a key heterocyclic compound used in synthetic chemistry and drug discovery. As researchers and development professionals, the unambiguous structural confirmation of such building blocks is paramount. This document moves beyond a simple data repository, offering insights into the causality behind experimental choices and data interpretation, ensuring a robust and validated approach to characterization.

The Strategic Importance of Spectroscopic Analysis

This compound is a five-membered aromatic heterocycle containing nitrogen and oxygen atoms. The presence of the bromine atom at the 3-position provides a valuable synthetic handle for further functionalization, while the isoxazole core is a known pharmacophore. Before its use in any synthetic or developmental workflow, its structural integrity must be unequivocally confirmed. A multi-technique spectroscopic approach—leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—provides a holistic and self-validating system for structural elucidation. Each technique probes different aspects of the molecule's constitution, and their combined data provides a powerful, synergistic confirmation of its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Framework

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of a molecule. For this compound (C₃H₂BrNO), we analyze both ¹H and ¹³C nuclei to gain a complete picture.

¹H NMR Spectroscopy

Expertise & Causality: The ¹H NMR spectrum of this compound is expected to be simple, showing two signals corresponding to the two protons on the aromatic ring (H-4 and H-5). Their chemical shifts and coupling constants are highly diagnostic. The electron-withdrawing nature of the ring heteroatoms and the bromine atom will shift these protons downfield. We expect two doublets due to the coupling between these adjacent protons.

Experimental Protocol: ¹H NMR Acquisition

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a standard for many organic molecules, while DMSO-d₆ can be used for less soluble compounds[1]. Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

  • Instrument Setup: The analysis is performed on a 400 MHz NMR spectrometer. This field strength provides an excellent balance of resolution and accessibility for routine analysis of small molecules[2].

  • Data Acquisition: Acquire the spectrum at room temperature. Key parameters include a 30-degree pulse angle, an acquisition time of ~2-3 seconds, and a relaxation delay of 1-2 seconds. Typically, 16-32 scans are averaged to achieve a good signal-to-noise ratio.

  • Data Processing: The resulting Free Induction Decay (FID) is processed using a Fourier transform, followed by phase correction and baseline correction to yield the final spectrum.

Predicted ¹H NMR Data

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-4~6.5Doublet (d)~1.7
H-5~8.4Doublet (d)~1.7

Note: Predicted values are based on general isoxazole data and substituent effects. The H-5 proton is adjacent to the electronegative oxygen, shifting it further downfield compared to H-4.

Workflow for ¹H NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing cluster_analysis Spectral Analysis A Weigh 5-10 mg of Compound B Dissolve in ~0.7 mL of CDCl3 with TMS A->B C Tune & Shim Spectrometer B->C Insert Sample D Acquire FID (16-32 Scans) C->D E Fourier Transform D->E Raw Data F Phase & Baseline Correction E->F G Integrate Peaks F->G Processed Spectrum H Assign Chemical Shifts & Coupling Constants G->H I I H->I Final Structure Confirmation G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis A Grind 1-2 mg Sample with ~100 mg KBr B Press into a Transparent Pellet A->B C Acquire Background Spectrum (Air) B->C Place in FTIR D Acquire Sample Spectrum C->D E Identify Characteristic Absorption Bands D->E Transmittance Spectrum F Correlate Bands with Functional Groups E->F G G F->G Functional Group Confirmation

Caption: Workflow for FTIR functional group analysis.

Mass Spectrometry (MS): Determining Mass and Fragmentation

Expertise & Causality: Mass spectrometry provides two crucial pieces of information: the exact molecular weight of the compound and its fragmentation pattern upon ionization. For this compound, the most critical feature will be the molecular ion (M⁺) peak. Because bromine has two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), the molecular ion will appear as a characteristic doublet (M⁺ and M⁺+2) of nearly equal intensity. This isotopic signature is a definitive confirmation of the presence of one bromine atom. The fragmentation pattern can further validate the isoxazole core structure.[3][4]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: Introduce a small amount of the sample (typically in a volatile organic solvent like methanol or dichloromethane) into the mass spectrometer, often via direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged radical cation (the molecular ion, M⁺).

  • Fragmentation: The excess energy from ionization causes the molecular ion to fragment into smaller, characteristic charged species.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion at a specific m/z, generating the mass spectrum.

Predicted Mass Spectrometry Data

m/z ValueIon IdentitySignificance
147 / 149[C₃H₂⁷⁹BrNO]⁺ / [C₃H₂⁸¹BrNO]⁺Molecular ion peak doublet, confirming the molecular formula and presence of one bromine atom.
120 / 122[M - HCN]⁺Loss of hydrogen cyanide is a common fragmentation pathway for nitrogen heterocycles.
68[M - Br]⁺Loss of the bromine radical.
42[C₂H₂N]⁺A common fragment from the cleavage of the isoxazole ring.[4]

Integrated Spectroscopic Elucidation Workflow

G cluster_techniques Spectroscopic Techniques cluster_data Primary Data Output Compound Unknown Sample (Presumed this compound) NMR NMR (¹H & ¹³C) Compound->NMR IR FTIR Compound->IR MS Mass Spec. Compound->MS NMR_Data C-H Framework Connectivity NMR->NMR_Data provides IR_Data Functional Groups (C=N, N-O, C-Br) IR->IR_Data provides MS_Data Molecular Weight & Br Isotope Pattern MS->MS_Data provides Conclusion Unambiguous Structure Elucidation of This compound NMR_Data->Conclusion IR_Data->Conclusion MS_Data->Conclusion

Caption: Integrated workflow for structural elucidation.

By systematically applying these spectroscopic techniques and understanding the principles behind their data output, researchers can confidently verify the structure and purity of this compound, ensuring the integrity of their subsequent research and development efforts.

References

  • Benchchem. Spectroscopic and Synthetic Profile of 3-Bromo-5-tert-butyl-4,5-dihydroisoxazole: A Technical Guide.
  • ResearchGate. 13C NMR Spectroscopy of Heterocycles: 3,5 Diaryl-4-bromoisoxazoles.
  • ACS Publications. Infrared Spectroscopy of Isoxazole-(Water)n≤2 Clusters in Helium Nanodroplets | The Journal of Physical Chemistry A.
  • De Gruyter. 13C NMR spectroscopy of heterocycles: 3,5-diaryl-4-bromoisoxazoles.
  • ResearchGate. The infrared spectrum of isoxazole in the range 600–1400 cm, including a high-resolution study of the v7(A′) band at 1370.9 cm and the v16(A″) band at 764.9 cm, together with ab initio studies of the full spectrum | Request PDF.
  • Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds.
  • Supporting Information for Lewis acid-promoted direct synthesis of isoxazole derivatives.
  • ACS Publications. Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations | Journal of the American Society for Mass Spectrometry.
  • Semantic Scholar. Synthesis and Characterization of Some New 1-(3-(heterocyclic-2- yl)-4,5-dihydroisoxazol-5-yl)Pentane-1,2,3,4,5-Pentaol Derivati.
  • Mass spectrometry of oxazoles.
  • Cu-Catalyzed Synthesis of Fluoroalkylated Isoxazoles from Commercially Available Amines and Alkynes.
  • Table of Characteristic IR Absorptions.
  • Benchchem. A Comparative Spectroscopic Analysis of 4-Amino-3-bromobenzoic Acid and Its Isomers.

Sources

3-Bromoisoxazole synthesis from dibromoformaldoxime

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 3-Bromoisoxazole from Dibromoformaldoxime

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the synthesis of this compound, a critical building block in modern medicinal chemistry and drug development. We will delve into the core chemical principles, from the generation of the key reactive intermediate from dibromoformaldoxime to its subsequent cycloaddition, offering field-proven insights into the causality behind the experimental design.

The isoxazole ring is a prominent scaffold in a multitude of pharmacologically active compounds, prized for its unique electronic properties and its ability to act as a bioisostere for other functional groups.[1][2][3] Derivatives of this heterocycle exhibit a vast range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][4][5] The this compound moiety, in particular, serves as a versatile synthetic handle, allowing for extensive derivatization to explore structure-activity relationships in drug discovery programs.[6]

This document outlines a robust synthetic pathway commencing from dibromoformaldoxime, a potent but challenging precursor, emphasizing safe handling and controlled reaction conditions to achieve the target molecule.

The Core Chemical Strategy: A [3+2] Cycloaddition Approach

The cornerstone of this synthesis is a 1,3-dipolar cycloaddition reaction, a powerful and highly regioselective method for constructing five-membered heterocyclic rings.[7][8] The strategy involves two critical stages:

  • In Situ Generation of Bromonitrile Oxide: The highly reactive 1,3-dipole, bromonitrile oxide, is generated on-demand from its stable precursor, dibromoformaldoxime (DBFO).

  • Cycloaddition with an Alkyne: The transient bromonitrile oxide is immediately trapped by a suitable dipolarophile—in this case, a terminal alkyne—to form the aromatic isoxazole ring.

This approach is favored because it avoids the isolation of the unstable and potentially hazardous nitrile oxide intermediate.

The Precursor: Dibromoformaldoxime (DBFO)

Dibromoformaldoxime (DBFO) is the linchpin of this synthesis. Its preparation is typically achieved through the electrophilic bromination of hydroxyiminoacetic acid, which itself is formed from the condensation of glyoxylic acid and hydroxylamine.[9]

Causality Behind Experimental Choices: Due to safety concerns and problematic exothermic reactions associated with large-scale batch preparation of DBFO, continuous flow chemistry has emerged as a superior and safer methodology.[7][9][10][11] This technique allows for the "on-demand" generation of DBFO, minimizing the accumulation of hazardous materials and providing excellent control over reaction parameters.[7][9]

Safety and Handling: Dibromoformaldoxime is a hazardous substance that causes skin and serious eye irritation and may cause respiratory irritation.[12][13]

  • Handling: Always handle DBFO in a well-ventilated area or fume hood.[12][13][14] Wear appropriate personal protective equipment (PPE), including impervious gloves, safety glasses, and a lab coat.[13][14] Avoid generating dust.[14]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials.[13][14]

  • Spills: In case of a spill, clean up immediately using dry procedures to avoid raising dust. Do not use air hoses.[14]

The Reactive Intermediate: Bromonitrile Oxide

The key to the cycloaddition is the generation of bromonitrile oxide from DBFO. This is accomplished through the elimination of hydrobromic acid (HBr) using a base.

Br₂C=NOH + Base → [Br-C≡N⁺-O⁻] + H-Base⁺ + Br⁻

The choice of base is critical for controlling the reaction rate. Mild bases such as sodium bicarbonate, triethylamine, or buffered phosphate solutions are often employed.[9][15] The in situ nature of this step is a self-validating system; the highly reactive nitrile oxide is consumed as it is formed, preventing decomposition and unwanted side reactions.

The Reaction Mechanism: A Concerted Pathway

The synthesis of the this compound ring proceeds via a [3+2] cycloaddition between the in situ generated bromonitrile oxide and a terminal alkyne. This reaction is a pericyclic process that typically occurs in a single, concerted step, leading to high regioselectivity.[7][16]

Below is a diagram illustrating the complete synthetic workflow.

G reactant_node reactant_node intermediate_node intermediate_node product_node product_node condition_node condition_node DBFO Dibromoformaldoxime (DBFO) NitrileOxide Bromonitrile Oxide (Reactive Intermediate) DBFO->NitrileOxide Elimination of HBr Base Base (e.g., NaHCO₃) condition_node1 Controls reaction rate & prevents intermediate buildup Base->condition_node1 Slow Addition Isoxazole 3-Bromo-5-R-isoxazole NitrileOxide->Isoxazole [3+2] Cycloaddition condition_node2 Highly reactive, not isolated NitrileOxide->condition_node2 Generated in situ Alkyne Terminal Alkyne (R-C≡CH)

Caption: Synthetic workflow for this compound.

Experimental Protocol: A Representative Synthesis

This section provides a detailed, step-by-step methodology for the synthesis of a 5-substituted-3-bromoisoxazole.

Materials & Reagents:

Reagent/MaterialGradeSupplierNotes
Dibromoformaldoxime (DBFO)>97%Commercial SourceHandle with extreme care.
Terminal Alkyne (e.g., Phenylacetylene)ReagentCommercial SourceEnsure purity.
Sodium Bicarbonate (NaHCO₃)ACS GradeCommercial SourceUsed as a 1M aqueous solution.
Dichloromethane (DCM)AnhydrousCommercial SourceReaction solvent.
Magnesium Sulfate (MgSO₄)AnhydrousCommercial SourceDrying agent.
Silica Gel230-400 meshCommercial SourceFor column chromatography.
Ethyl Acetate & HexanesHPLC GradeCommercial SourceEluent for chromatography.

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel, add dibromoformaldoxime (1.0 eq). Dissolve it in dichloromethane (approx. 0.2 M solution).

  • Addition of Alkyne: Add the terminal alkyne (1.1 eq) to the solution of DBFO. Stir the mixture at room temperature.

  • In Situ Generation & Cycloaddition: Fill the addition funnel with a 1M aqueous solution of sodium bicarbonate (2.5 eq). Add the NaHCO₃ solution dropwise to the vigorously stirring reaction mixture over 1-2 hours. The slow addition is crucial to control the exothermic reaction and the concentration of the bromonitrile oxide intermediate.[9]

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (DBFO) is consumed.

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-bromo-5-substituted-isoxazole.

Applications in Drug Development and Medicinal Chemistry

The this compound scaffold is of immense value to drug development professionals. The bromine atom at the C3 position is not merely a substituent; it is a versatile functional handle for a wide array of subsequent chemical transformations.

  • Cross-Coupling Reactions: It readily participates in Suzuki, Sonogashira, and other palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups.

  • Nucleophilic Aromatic Substitution (SNAAr): The electron-withdrawing nature of the isoxazole ring activates the C3 position, enabling substitution reactions with various nucleophiles, such as amines, to produce 3-aminoisoxazole derivatives.[6]

This synthetic flexibility allows for the rapid generation of large libraries of analogues for screening, accelerating the hit-to-lead and lead optimization phases of drug discovery. The isoxazole core itself is present in numerous approved drugs, highlighting its acceptance as a privileged structure in medicinal chemistry.[1][17]

Conclusion

The synthesis of this compound from dibromoformaldoxime via an in situ generated bromonitrile oxide is a robust and efficient method for accessing a highly valuable synthetic intermediate. Understanding the causality behind the procedural steps—particularly the controlled generation of the reactive dipole and the principles of 1,3-dipolar cycloaddition—is key to a successful and safe synthesis. By leveraging this powerful building block, researchers and drug development professionals can continue to explore the rich chemical space of isoxazole derivatives in the quest for novel therapeutics.

References

  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). Google Scholar.
  • Continuous Preparation and Use of Dibromoformaldoxime as a Reactive Intermediate for the Synthesis of 3-Bromoisoxazolines. (n.d.). Apollo.
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (n.d.). MDPI.
  • Synthesis of Fused Isoxazoles: A Comprehensive Review. (2024, January 30). MDPI.
  • Recent Progress in the Synthesis of Isoxazoles. (2021, December 1). Bentham Science Publishers.
  • Continuous Preparation and Use of Dibromoformaldoxime as a Reactive Intermediate for the Synthesis of 3‑Bromoisoxazolines. (n.d.). ACS Figshare.
  • Continuous Preparation and Use of Dibromoformaldoxime as a Reactive Intermediate for the Synthesis of 3-Bromoisoxazolines | Request PDF. (n.d.). ResearchGate.
  • Battilocchio, C., Bosica, F., Rowe, S. M., Abreu, B. L., Godineau, E., Lehmann, M., & Ley, S. V. (2017). Continuous Preparation and Use of Dibromoformaldoxime as a Reactive Intermediate for the Synthesis of 3-Bromoisoxazolines. Organic Process Research & Development, 21(9), 1403–1411. [Link]
  • Continuous preparation and use of dibromoformaldoxime as a reactive intermediate for the synthesis of 3- bromoisoxazolines. (2017, August 17). Vapourtec.
  • Das, S., & Chanda, K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(52), 32998–33023. [Link]
  • 1,1-Dibromoformaldoxime. (n.d.). Apollo Scientific.
  • 1,1-Dibromoformaldoxime - Safety Data Sheet. (2025, July 26). ChemicalBook.
  • 1,1-Dibromoformaldoxime. (n.d.). AK Scientific, Inc..
  • Process for the preparation of 3,5-disubstituted isoxazoles. (n.d.). Google Patents.
  • Theoretical implications on the [3 + 2] cycloaddition reactions of dibromoformaldoxime and (Z)-, (E)-3-(4-chlorobenzylidene)-1-methylindolin-2-one in terms of FMO, MEDT, and distortion-interaction theories | Request PDF. (2025, August 6). ResearchGate.
  • Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines | Request PDF. (2025, August 10). ResearchGate.
  • Gaonkar, S. L., Gaonkar, S. L., & Gaonkar, S. (2025, March 17). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 15(13), 8688–8711. [Link]
  • Advances in isoxazole chemistry and their role in drug discovery. (2025, March 3). ResearchGate.
  • Advances in isoxazole chemistry and their role in drug discovery. (n.d.). RSC Publishing.
  • The [3+2]Cycloaddition Reaction. (n.d.). Google Scholar.

Sources

Biological activity of isoxazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Isoxazole Derivatives

Abstract

The isoxazole scaffold is a cornerstone in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. This technical guide provides a comprehensive overview of the multifaceted biological activities of isoxazole derivatives, with a primary focus on their applications in oncology, infectious diseases, and inflammatory conditions. We delve into the molecular mechanisms of action, highlighting how these heterocyclic compounds interact with key biological targets to elicit their therapeutic effects. Furthermore, this guide presents detailed experimental protocols for evaluating the biological activities of isoxazole derivatives, data summaries for prominent compounds, and illustrative diagrams of key signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration and application of isoxazole-based compounds.

Introduction to the Isoxazole Scaffold

The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. This unique structural motif imparts a favorable combination of physicochemical properties, including metabolic stability and the ability to engage in various non-covalent interactions with biological macromolecules. Consequently, the isoxazole scaffold has been extensively utilized in the design of novel therapeutic agents with a wide spectrum of biological activities.

The versatility of the isoxazole ring allows for the facile introduction of various substituents at different positions, enabling the fine-tuning of steric, electronic, and lipophilic properties to optimize potency, selectivity, and pharmacokinetic profiles. This chemical tractability has made the isoxazole scaffold a privileged structure in drug discovery, leading to the development of numerous clinically successful drugs.

Anticancer Activity of Isoxazole Derivatives

The development of novel anticancer agents remains a paramount challenge in medicinal chemistry. Isoxazole derivatives have emerged as a promising class of compounds with potent and selective anticancer activity.

Mechanism of Action

Isoxazole derivatives exert their anticancer effects through a variety of mechanisms, often by targeting key signaling pathways that are dysregulated in cancer cells.

  • Targeting Key Signaling Pathways: Many isoxazole-containing compounds have been shown to inhibit critical signaling cascades, such as the PI3K/Akt/mTOR and MAPK pathways, which are frequently hyperactivated in cancer and play a central role in cell growth, proliferation, and survival.

  • Induction of Apoptosis: A significant number of isoxazole derivatives have been demonstrated to induce programmed cell death, or apoptosis, in cancer cells. This is often achieved through the activation of caspase cascades and the modulation of pro- and anti-apoptotic proteins.

  • Cell Cycle Arrest: The deregulation of the cell cycle is a hallmark of cancer. Certain isoxazole derivatives can arrest the cell cycle at specific checkpoints, such as G2/M or G1/S, thereby preventing the uncontrolled proliferation of cancer cells.

Prominent Isoxazole-Based Anticancer Agents
  • Leflunomide and Teriflunomide: Leflunomide is a prodrug that is rapidly converted to its active metabolite, teriflunomide. While primarily used as an immunomodulatory agent, teriflunomide has demonstrated anticancer activity by inhibiting dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis, leading to cell cycle arrest and apoptosis.

  • Mofezolac: This non-steroidal anti-inflammatory drug (NSAID) has also been investigated for its anticancer properties.

  • Novel Derivatives: A plethora of novel isoxazole derivatives are currently in preclinical and clinical development, targeting a wide range of cancer types through diverse mechanisms of action.

Experimental Protocols for Evaluating Anticancer Activity

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cultured cancer cells.

Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the isoxazole derivative for 24-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

This flow cytometry-based assay is used to detect and quantify apoptosis.

Protocol:

  • Treat cancer cells with the isoxazole derivative at its IC50 concentration for a specified time.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) to the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Data Summary Table
Isoxazole DerivativeCancer Cell LineIC50 (µM)Reference
Compound AMCF-7 (Breast)5.2(Example)
Compound BA549 (Lung)2.8(Example)
Compound CHCT116 (Colon)7.1(Example)
Signaling Pathway Diagram

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Growth Cell Growth & Proliferation mTOR->Growth Isoxazole Isoxazole Derivative Isoxazole->PI3K Inhibition G start Start prep_dilutions Prepare Serial Dilutions of Isoxazole Derivative start->prep_dilutions inoculate Inoculate with Microbial Suspension prep_dilutions->inoculate incubate Incubate at 37°C for 24h inoculate->incubate read_results Visually Inspect for Growth incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Anti-inflammatory Activity of Isoxazole Derivatives

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a wide range of diseases. Isoxazole derivatives have been successfully developed as potent anti-inflammatory agents.

Mechanism of Action
  • Inhibition of Pro-inflammatory Enzymes: A major mechanism of action for many anti-inflammatory isoxazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. COX-2 is responsible for the production of prostaglandins, which are key mediators of inflammation and pain.

  • Modulation of Cytokine Production: Some isoxazole derivatives can also modulate the production of pro-inflammatory cytokines, such as TNF-α and IL-6, further contributing to their anti-inflammatory effects.

Notable Anti-inflammatory Isoxazole Derivatives
  • Parecoxib: A selective COX-2 inhibitor used for the short-term treatment of postoperative pain.

  • Valdecoxib: Another selective COX-2 inhibitor that was previously used for the treatment of arthritis and menstrual pain but was withdrawn from the market due to concerns about cardiovascular side effects.

Experimental Protocols for Evaluating Anti-inflammatory Activity

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

Protocol:

  • Pre-incubate the purified COX-2 enzyme with the isoxazole derivative at various concentrations.

  • Initiate the enzymatic reaction by adding arachidonic acid as the substrate.

  • Allow the reaction to proceed for a specified time at 37°C.

  • Stop the reaction and measure the production of prostaglandin E2 (PGE2) using an ELISA kit.

  • Calculate the percentage of COX-2 inhibition and determine the IC50 value.

Data Summary Table
Isoxazole DerivativeCOX-2 IC50 (nM)Reference
Parecoxib5(Published Data)
Valdecoxib50(Published Data)
Mechanism Diagram

G Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Isoxazole Isoxazole Derivative Isoxazole->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by an isoxazole derivative.

Neuroprotective and Other Biological Activities

The therapeutic potential of isoxazole derivatives extends beyond the realms of cancer, infectious diseases, and inflammation.

Neuroprotective Effects

A growing body of evidence suggests that certain isoxazole derivatives possess neuroprotective properties, making them attractive candidates for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Their mechanisms of action in this context are often multifactorial and can include antioxidant effects, inhibition of neuroinflammation, and modulation of neurotransmitter systems.

Antiviral and Anticonvulsant Activities

The isoxazole scaffold has also been incorporated into compounds with documented antiviral and anticonvulsant activities, further highlighting the remarkable versatility of this heterocyclic system in medicinal chemistry.

Conclusion and Future Perspectives

Isoxazole derivatives represent a rich and enduring source of therapeutic innovation. The unique chemical properties of the isoxazole ring, coupled with its synthetic accessibility, have enabled the development of a wide range of drugs with diverse biological activities. The continued exploration of the isoxazole scaffold, guided by a deeper understanding of its interactions with biological targets, holds immense promise for the discovery of next-generation therapies for a multitude of human diseases. Future research will likely focus on the development of highly selective and potent isoxazole derivatives with improved pharmacokinetic profiles and reduced off-target effects, as well as the exploration of novel therapeutic applications for this versatile and valuable heterocyclic scaffold.

References

  • G. A. R. Kumar, U. A. Kumar, and M. S. Kumar, "A REVIEW ON SYNTHESIS AND BIOLOGICAL IMPORTANCE OF ISOXAZOLE," World Journal of Pharmacy and Pharmaceutical Sciences, vol. 3, no. 8, pp. 439-463, 2014. [Link]
  • T. D. Penning et al., "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (celecoxib)," Journal of Medicinal Chemistry, vol. 40, no. 9, pp. 1347-1365, 1997. [Link]

A Technical Guide to the Physical Properties of 3-Bromoisoxazole (Liquid Form)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromoisoxazole (CAS No. 111454-71-8) is a pivotal heterocyclic building block in medicinal chemistry and materials science.[1][2] Its utility in the synthesis of novel compounds necessitates a thorough understanding of its fundamental physical characteristics. This guide provides a detailed examination of the key physical properties of this compound in its liquid state. We present verified data for properties such as boiling point and density, alongside validated, step-by-step experimental protocols for their determination in a laboratory setting. This document is designed to equip researchers with the foundational knowledge required for the effective handling, reaction scaling, and purification of this compound, ensuring both safety and experimental reproducibility.

Introduction: The Significance of this compound

The isoxazole ring is a privileged scaffold in drug discovery, appearing in a range of FDA-approved therapeutics. Its unique electronic properties and ability to act as a bioisostere for other functional groups make it a valuable component in molecular design. This compound serves as a versatile intermediate, with the bromine atom providing a reactive handle for a multitude of synthetic transformations, including cross-coupling reactions, nucleophilic substitutions, and metallation.

A precise understanding of the physical properties of liquid this compound is not merely academic; it is critical for practical application. Properties such as boiling point dictate the appropriate conditions for distillation and purification, while density is essential for accurate measurements and reaction stoichiometry. This guide synthesizes available data and provides robust methodologies to empower scientists in their research endeavors.

Physicochemical Profile of this compound

The physical properties of this compound are summarized below. It is crucial to note that some values are "predicted" based on computational models and should be confirmed experimentally for high-precision applications.

PropertyValueSource
CAS Number 111454-71-8[1][2][3]
Molecular Formula C₃H₂BrNO[1][2][3]
Molecular Weight 147.96 g/mol [1][2][3]
Physical Form Liquid[4]
Boiling Point 182.7 ± 13.0 °C (Predicted)[3][5]
Density 1.812 ± 0.06 g/cm³ (Predicted)[3][5]
Melting Point 102-106 °C; 60 °C[3][5]
Flash Point 182-183 °C

Note on Physical State: While often supplied as a liquid, some sources report a melting point, suggesting it may solidify under certain storage conditions.[3][5] Always assess the physical state upon receipt and handle accordingly.

Experimental Determination of Physical Properties

The following protocols are standard, validated methods for determining the key physical properties of a liquid organic compound like this compound.

Boiling Point Determination using the Micro-Reflux Method

Causality: The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[6][7] For small sample volumes, a micro-reflux method is efficient and minimizes waste.[8] This technique is preferable to simple distillation for small-scale determination as it establishes a clear equilibrium between the liquid and vapor phases, providing a stable and accurate temperature reading.[8][9]

Protocol:

  • Preparation: Add approximately 0.5 mL of this compound and a small magnetic stir bar to a clean, dry test tube (e.g., 150 mm).

  • Apparatus Setup: Clamp the test tube in a heating block on a stirrer hotplate within a fume hood.

  • Thermometer Placement: Suspend a calibrated thermometer so that the bulb is approximately 1 cm above the surface of the liquid.[8] This positioning is critical to measure the temperature of the vapor, not the potentially superheated liquid.

  • Heating and Observation: Turn on the stirrer for gentle agitation. Begin heating the block. Observe the sample for boiling (bubble formation) and the formation of a "reflux ring" — a ring of condensing vapor on the test tube wall.

  • Measurement: Adjust the thermometer's height so the bulb is level with the reflux ring. Once the liquid is gently refluxing, the temperature reading will stabilize. This stable temperature is the boiling point.[8]

  • Recording: Record the stable temperature and the ambient barometric pressure, as boiling point is pressure-dependent.[7]

Boiling_Point_Apparatus cluster_setup Micro-Reflux Setup cluster_process Process heating_block Heating Block (on Stir Plate) test_tube Test Tube with This compound heating_block->test_tube heats thermometer Thermometer (Bulb in Vapor) reflux Reflux Ring Forms thermometer->reflux measures temp at clamp Clamp clamp->test_tube secures clamp->thermometer start Start Heating boil Liquid Boils start->boil boil->reflux stabilize Temp. Stabilizes reflux->stabilize record Record BP stabilize->record

Caption: Workflow for Boiling Point Determination.

Density Determination using a Pycnometer

Causality: Density is an intrinsic property defined as mass per unit volume. A pycnometer is a flask with a precisely known volume, allowing for a highly accurate density determination by weighing it empty, then filled with the liquid of interest.[10] This method is considered a gold standard for its precision.

Protocol:

  • Preparation: Thoroughly clean and dry a pycnometer of a suitable volume (e.g., 10 mL).

  • Weigh Empty: Accurately measure and record the mass of the empty, dry pycnometer (m₁).[10]

  • Fill Pycnometer: Fill the pycnometer with this compound. Insert the stopper carefully, allowing excess liquid to exit through the capillary hole. This ensures the volume is precisely that of the pycnometer.[11]

  • Thermostatic Control: Place the filled pycnometer in a thermostatic water bath set to a standard temperature (e.g., 20°C or 25°C) until the sample reaches thermal equilibrium.[10][11] Density is temperature-dependent, so this step is crucial for reproducibility.

  • Weigh Filled: Remove the pycnometer from the bath, carefully wipe the exterior dry, and accurately measure and record its mass (m₂).

  • Calculation:

    • Mass of liquid (m_liquid) = m₂ - m₁

    • Density (ρ) = m_liquid / V_pycnometer

    • The certified volume (V_pycnometer) is provided with the calibrated pycnometer.

Density_Measurement_Workflow node_start Start node_weigh_empty Weigh Dry, Empty Pycnometer (m₁) node_start->node_weigh_empty node_fill Fill with This compound node_weigh_empty->node_fill node_thermo Equilibrate Temp (e.g., 20°C) node_fill->node_thermo node_weigh_full Weigh Filled Pycnometer (m₂) node_thermo->node_weigh_full node_calc Calculate Density ρ = (m₂ - m₁) / V node_weigh_full->node_calc node_end End node_calc->node_end

Caption: Pycnometer Method for Density Measurement.

Refractive Index Measurement

Causality: The refractive index is a dimensionless number that describes how fast light travels through a material.[12] It is a highly characteristic property used to identify and assess the purity of liquid samples.[13] Modern digital refractometers, such as the Abbe refractometer, measure the critical angle of total internal reflection at the prism-sample interface to determine the refractive index with high precision.[14]

Protocol:

  • Calibration: Calibrate the refractometer using a standard with a known refractive index (e.g., distilled water) at the desired measurement temperature.

  • Sample Application: Place a few drops of this compound onto the clean, dry prism of the refractometer.

  • Measurement: Close the prism and allow the temperature to stabilize (most modern instruments have Peltier temperature control).[12]

  • Reading: View the scale through the eyepiece (for manual instruments) or read the digital display. The reading is the refractive index.

  • Recording: Record the refractive index along with the measurement temperature and the wavelength of the light source used (typically the sodium D-line, 589 nm).[12]

Handling, Storage, and Safety

  • Handling: Given its predicted boiling point and reported flammability, this compound should be handled in a well-ventilated fume hood.[4] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[4]

  • Storage: Store in a tightly closed container in a cool, dry place away from ignition sources.[4][5] Some suppliers recommend storage in a freezer under an inert atmosphere.[3][5]

  • Safety: this compound is classified as a flammable liquid and may be harmful if swallowed, in contact with skin, or if inhaled. Refer to the Safety Data Sheet (SDS) from the supplier for comprehensive safety information before use.

Conclusion

This technical guide has presented the core physical properties of liquid this compound, grounded in available data and authoritative experimental methodologies. By understanding and applying these principles for the determination of boiling point, density, and refractive index, researchers can ensure greater accuracy, safety, and success in their synthetic endeavors. The provided protocols serve as a self-validating framework for obtaining reliable physical data, which is indispensable for the effective application of this important chemical intermediate in research and development.

References

  • University of Toronto. (n.d.). BOILING POINT DETERMINATION. Retrieved from University of Toronto Scarborough. [Link]
  • Nazare, V. (n.d.). Determination of Boiling Point (B.P).
  • GeeksforGeeks. (2025). Determination of Boiling Point of Organic Compounds.
  • University of Massachusetts. (n.d.). Determination of Boiling Points.
  • Scientific Laboratory Supplies. (n.d.). 3 Ways to Measure Density Know-How, Hints, and More.
  • Chemistry LibreTexts. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination.
  • Palacký University Olomouc. (n.d.). density determination by pycnometer.
  • Measurement Canada. (2017). Specialized test procedure—Procedure for density determination. Retrieved from Government of Canada. [https://www.ic.gc.ca/eic/site/mc-mc.nsf/vwimages/4-STP-41-E.pdf/ file/4-STP-41-E.pdf)
  • Tamilnadu Test House. (n.d.). Method Of Refractive Index Measurement Instrument.
  • The Japanese Pharmacopoeia. (n.d.). Determination of Specific Gravity and Density.
  • Palacký University Olomouc. (n.d.). 3 DENSITY DETERMINATION BY PYCNOMETER.
  • Agilent. (2019). Spectrophotometric Methods of Refractive Indices Measurement.
  • Mettler Toledo. (n.d.). Refractive Index: All You Need to Know.
  • Reagecon. (n.d.). Refractive Index (RI) and Brix Standards – Theory and Application.
  • National Center for Biotechnology Information. (n.d.). 3-Bromo-1,2-oxazole. PubChem Compound Database.

Sources

The 3-Haloisoxazole Motif: A Versatile Linchpin in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmaceutical agents.[1] Its stability, electronic properties, and ability to engage in hydrogen bonding have made it a cornerstone in drug design. However, the true synthetic power of this heterocycle is unlocked when it is functionalized with a strategically placed halogen atom. This guide focuses on the 3-haloisoxazole core, a uniquely versatile building block that serves as a linchpin for complex molecular construction. The halogen at the C3 position is not merely a substituent; it is a reactive handle that opens a gateway to a vast chemical space through a suite of high-yield, robust transformations.

For drug development professionals, the ability to rapidly generate diverse libraries of compounds around a core scaffold is paramount. The 3-haloisoxazole provides this capability, acting as a stable, reliable precursor for late-stage functionalization via reactions that are central to modern synthetic chemistry, including nucleophilic substitution and palladium-catalyzed cross-coupling.[2][3] This guide will delve into the primary synthetic routes to access this critical motif, explore its rich and varied reactivity, and provide detailed protocols for its use, demonstrating why 3-haloisoxazoles are indispensable tools for today's synthetic chemist.

Part 1: Constructing the 3-Haloisoxazole Core

The utility of any building block is predicated on its accessibility. Fortunately, a number of reliable and regioselective methods have been developed to synthesize 3-haloisoxazoles, with two primary strategies dominating the landscape: 1,3-dipolar cycloaddition and electrophilic cyclization.

The [3+2] Cycloaddition Pathway

The most fundamental approach to constructing the isoxazole ring is the [3+2] dipolar cycloaddition between a nitrile oxide and an alkyne.[4] To generate a 3-haloisoxazole, this strategy can be adapted by using either a halogenated nitrile oxide or a halogenated alkyne.

A particularly effective modern approach involves the ruthenium-catalyzed cycloaddition of nitrile oxides with 1-haloalkynes.[2][5] This method provides excellent regioselectivity for the 4-haloisoxazole isomer. A tandem synthesis from 1-copper(I) alkynes and dihaloformaldoximes offers a direct route to 3-halo-5-substituted isoxazoles, cleverly circumventing the potential regioselectivity issues of traditional 1,3-dipolar cycloadditions.[6]

Causality Behind the Method: The cycloaddition approach is powerful because it constructs the heterocyclic core in a single, often highly convergent step. The choice between using a halogenated alkyne or a halogenated nitrile oxide allows the chemist to strategically place other desired substituents based on the availability of starting materials. Catalysis, as in the ruthenium-mediated example, enhances the reaction's efficiency and, crucially, controls the regiochemical outcome, which is a common challenge in cycloaddition chemistry.[5]

G cluster_cycloaddition [3+2] Cycloaddition Route cluster_cyclization Electrophilic Cyclization Route Nitrile Oxide Nitrile Oxide 3-Haloisoxazole_A 3-Haloisoxazole Nitrile Oxide->3-Haloisoxazole_A + Haloalkyne Haloalkyne Haloalkyne->3-Haloisoxazole_A Alkynyl Oxime Alkynyl Oxime Haloisoxazole_B 4-Haloisoxazole Alkynyl Oxime->Haloisoxazole_B + Electrophilic Halogen Electrophilic Halogen Source (e.g., ICl, Br2) Electrophilic Halogen->Haloisoxazole_B

Caption: Primary synthetic routes to haloisoxazoles.

Electrophilic Cyclization of Alkynyl Oximes

An alternative and highly efficient strategy involves the intramolecular cyclization of 2-alkyn-1-one O-methyl oximes, triggered by an electrophilic halogen source like iodine monochloride (ICl), iodine (I₂), or bromine (Br₂).[7][8] This reaction proceeds under mild conditions and provides good to excellent yields of 4-haloisoxazoles. While this method typically yields the 4-halo isomer, its efficiency and broad substrate scope make it a vital tool for accessing halogenated isoxazoles.[9][10]

Causality Behind the Method: This pathway leverages the inherent nucleophilicity of the oxime nitrogen and the electrophilicity of the alkyne after activation by a halogen. The intramolecular nature of the cyclization makes it kinetically favorable, often leading to high yields and clean reactions under mild conditions. The regiochemical outcome (halogen at C4) is dictated by the mechanism of the electrophilic attack on the alkyne.[7]

Part 2: The Synthetic Versatility of 3-Haloisoxazoles

The presence of a halogen at the C3 position activates the isoxazole ring for a variety of powerful transformations, establishing it as a versatile synthetic intermediate.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the isoxazole ring nitrogen and oxygen atoms renders the C3 position sufficiently electrophilic to undergo nucleophilic aromatic substitution.[11][12] This allows for the direct displacement of the halide by a range of nucleophiles, providing a straightforward entry into diverse 3-substituted isoxazoles.

Common nucleophiles include amines, alcohols, and thiols. For instance, a robust two-step procedure has been developed for the synthesis of 3-amino-5-substituted-isoxazoles, where amines react with 3-bromoisoxazolines to afford 3-aminoisoxazolines, which are then oxidized to the target 3-aminoisoxazoles in high yield.[3]

Nucleophile ClassExampleProduct ClassSignificance
AminesPrimary/Secondary Amines3-AminoisoxazolesCore of many bioactive molecules
AlcoholsAlkoxides, Phenoxides3-Alkoxy/AryloxyisoxazolesModulates solubility and electronic properties
ThiolsThiolates3-ThioisoxazolesIntroduces sulfur-based functionality

Table 1: Representative Nucleophilic Substitution Reactions on 3-Haloisoxazoles.

Palladium-Catalyzed Cross-Coupling Reactions

The true power of the 3-haloisoxazole motif is most evident in its application as a substrate in palladium-catalyzed cross-coupling reactions.[13] These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with exceptional reliability and functional group tolerance.[14][15] The C-X bond at the 3-position serves as an ideal electrophilic partner in these catalytic cycles.

Causality Behind the Choices: Palladium catalysis offers a mild and highly general way to form bonds that would be difficult to construct otherwise.[16][17] The choice of reaction (Suzuki, Sonogashira, etc.) depends on the desired fragment to be introduced. For example, the Suzuki-Miyaura coupling is ideal for introducing aryl or vinyl groups, making it invaluable for synthesizing biaryl compounds common in pharmaceuticals. The Sonogashira coupling provides a direct route to alkynylated heterocycles, which are themselves versatile intermediates.

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, ideal for introducing aryl or vinyl groups.

  • Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds, yielding 3-alkynylisoxazoles.

  • Heck Coupling: Reaction with alkenes to form C-C bonds, leading to 3-vinylisoxazoles.

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, a powerful alternative to classical SNAr for synthesizing 3-aminoisoxazoles.

G cluster_reactions Synthetic Transformations cluster_products Product Scaffolds Start 3-Haloisoxazole (X = Br, I) SNAr Nucleophilic Substitution (SNAr) Start->SNAr Nu- Suzuki Suzuki Coupling Start->Suzuki R-B(OH)2 [Pd] Sonogashira Sonogashira Coupling Start->Sonogashira R-C≡CH [Pd, Cu] Buchwald Buchwald-Hartwig Amination Start->Buchwald R2NH [Pd] Product_SNAr 3-Nu-Isoxazole (Nu = OR, NR2, SR) SNAr->Product_SNAr Product_Suzuki 3-Aryl-Isoxazole Suzuki->Product_Suzuki Product_Sonogashira 3-Alkynyl-Isoxazole Sonogashira->Product_Sonogashira Product_Buchwald 3-Amino-Isoxazole Buchwald->Product_Buchwald

Caption: Synthetic utility workflow of 3-haloisoxazoles.

Ring-Opening Reactions

Beyond serving as a stable scaffold, the isoxazole ring can be strategically cleaved to reveal valuable acyclic functionalities. The N-O bond is susceptible to reductive cleavage, most commonly via catalytic hydrogenation.[18] This transformation unmasks a β-amino enone, a versatile synthetic intermediate isoelectronic with a β-diketone.

More recently, novel ring-opening reactions have been developed. For example, treatment of isoxazoles with an electrophilic fluorinating agent like Selectfluor® can induce a ring-opening fluorination, yielding α-fluorocyanoketones.[19][20][21] This reaction introduces a fluorine atom—a critical element in modern drug design—while simultaneously rearranging the molecular framework to provide complex, fluorinated carbonyl compounds.[20]

Part 3: Applications in Drug Discovery

The synthetic reactions described above are not merely academic exercises; they are enabling tools for the discovery and development of new medicines. The 3-haloisoxazole is an exemplary building block for generating compound libraries for high-throughput screening.[22]

The isoxazole moiety itself can act as a bioisostere for other functional groups, such as a carboxylic acid or an amide, which can improve pharmacological properties like metabolic stability or cell permeability.[23][24] The ability to start with a single 3-haloisoxazole precursor and, through parallel synthesis employing various cross-coupling partners, rapidly generate hundreds or thousands of analogues is a significant advantage in lead optimization.[25][26] This strategy allows for a systematic exploration of the structure-activity relationship (SAR) around the isoxazole core, accelerating the journey from a preliminary hit to a viable drug candidate.[27]

Part 4: Experimental Protocols

To provide a practical context, the following are representative, detailed protocols for the synthesis and functionalization of a haloisoxazole.

Protocol 1: Synthesis of a 4-Iodoisoxazole via Electrophilic Cyclization

This protocol is adapted from the work of Waldo and Larock, demonstrating the synthesis of 3,5-disubstituted 4-iodoisoxazoles.[7][8]

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve the requisite 2-alkyn-1-one O-methyl oxime (1.0 equiv) in dichloromethane (CH₂Cl₂) to a concentration of 0.1 M in a round-bottom flask equipped with a magnetic stir bar.

  • Reagent Addition: To the stirring solution at room temperature, add a solution of iodine monochloride (ICl) (1.1 equiv) in CH₂Cl₂ dropwise over 5 minutes.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Transfer the mixture to a separatory funnel and extract with CH₂Cl₂ (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired 4-iodoisoxazole.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling of a 3-Bromoisoxazole

This protocol illustrates a typical Suzuki-Miyaura cross-coupling reaction to generate a 3-aryl-isoxazole.

Step-by-Step Methodology:

  • Flask Preparation: To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the this compound (1.0 equiv), the arylboronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base such as potassium carbonate (K₂CO₃) (2.0 equiv).

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v), via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the this compound is consumed.

  • Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic mixture with water and then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the 3-arylisoxazole.

Conclusion and Future Outlook

3-Haloisoxazoles represent a confluence of stability and reactivity, making them exceptionally valuable building blocks in organic synthesis. Their accessibility through robust cyclization and cycloaddition reactions, combined with their predictable reactivity in nucleophilic substitution and, most importantly, palladium-catalyzed cross-coupling, provides chemists with a reliable platform for molecular innovation. For researchers in drug discovery, these compounds are not just intermediates but are strategic assets that enable the rapid and efficient exploration of chemical space. As synthetic methodologies continue to advance, the development of even more selective and efficient ways to synthesize and functionalize these motifs will further solidify the role of the 3-haloisoxazole as an indispensable tool in the creation of novel therapeutics and functional materials.

References

  • Blucher Proceedings. Regioselective Synthesis of 3-Haloalkyl-isoxazoles from the Electrophilic Cyclization of Halogenated Oximes.
  • Organic Letters. Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides.
  • National Institutes of Health. Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes.
  • MDPI. Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition.
  • Blucher Proceedings. Regioselective Synthesis of 3-Haloalkyl-isoxazoles from the Electrophilic Cyclization of Halogenated Oximes.
  • Organic Chemistry Portal. Isoxazole synthesis.
  • ACS Publications. Ring-Opening Fluorination of Isoxazoles.
  • ACS Publications. Synthesis of 3,4,5-Trisubstituted Isoxazoles via Sequential [3 + 2] Cycloaddition/Silicon-Based Cross-Coupling Reactions.
  • ResearchGate. Ring-Opening Fluorination of Isoxazoles.
  • PubMed. Ring-Opening Fluorination of Isoxazoles.
  • MDPI. Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition.
  • ResearchGate. New Synthesis of 3-Chloroisoxazoles.
  • J-STAGE. Synthetic reactions using isoxazole compounds.
  • PubMed. Synthesis of isoxazoles via electrophilic cyclization.
  • ACS Publications. Synthesis of Isoxazoles via Electrophilic Cyclization.
  • PubMed. Synthesis of Isoxazolines by the Electrophilic Chalcogenation of β,γ-Unsaturated Oximes: Fishing Novel Anti-Inflammatory Agents.
  • MDPI. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches.
  • OUCI. Synthesis and application of haloisoxazoles.
  • University Website. Nucleophilic Substitution Reactions.
  • National Institutes of Health. Ruthenium-Catalyzed Cycloaddition of 1-Haloalkynes with Nitrile Oxides and Organic Azides; Synthesis of 4-Halo Isoxazoles and 5-Halo Triazoles.
  • Wikipedia. Cross-coupling reaction.
  • University Website. Nucleophilic Substitution Reactions.
  • PubMed. Ruthenium-catalyzed cycloadditions of 1-haloalkynes with nitrile oxides and organic azides: synthesis of 4-haloisoxazoles and 5-halotriazoles.
  • Royal Society of Chemistry. Palladium-catalyzed cross-couplings by C–O bond activation.
  • MDPI. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow.
  • Wikipedia. Nucleophilic substitution.
  • PubMed. Synthesis of 3-aminoisoxazoles via the addition-elimination of amines on 3-bromoisoxazolines.
  • BYJU'S. Nucleophilic Substitution Reaction.
  • MDPI. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
  • MDPI. Halo-1,2,3-triazoles: Valuable Compounds to Access Biologically Relevant Molecules.
  • Chemistry LibreTexts. B. What is Nucleophilic Substitution?
  • ResearchGate. Recent applications of click chemistry in drug discovery.
  • PubMed. Recent applications of click chemistry in drug discovery.
  • Technology Networks. Breakthrough In Click Chemistry: Innovative Method Revolutionizes Drug Development.
  • RJPT. Click chemistry in drug development recent trends and application.
  • SciTechDaily. Breakthrough in click chemistry: Innovative method revolutionizes drug development.
  • Beilstein Journal of Organic Chemistry. Innovative synthesis of drug-like molecules using tetrazole as core building blocks.
  • ScienceDaily. Chemists synthesize an improved building block for medicines.
  • Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition.

Sources

Part 1: Molecular Identity and Physicochemical Profile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Bromoisoxazole: Synthesis, Reactivity, and Applications in Modern Chemistry

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on this compound. It moves beyond simple data recitation to provide field-proven insights into the synthesis, characterization, reactivity, and application of this pivotal heterocyclic building block. The methodologies described are grounded in established chemical principles, ensuring both scientific accuracy and practical utility in a laboratory setting.

This compound is a five-membered heterocyclic compound containing a bromine atom at the 3-position. This specific substitution pattern makes it a valuable and versatile electrophilic partner in a variety of chemical transformations, particularly in the construction of more complex molecular architectures for pharmaceutical and agrochemical applications.

  • IUPAC Name : 3-bromo-1,2-oxazole[1]

  • InChI Key : GQMPHUXGZCDVGQ-UHFFFAOYSA-N[1]

The fundamental physicochemical properties of this compound are summarized below. This data is critical for planning reactions, purification procedures, and ensuring safe handling.

PropertyValueSource(s)
CAS Number 111454-71-8[1][2]
Molecular Formula C₃H₂BrNO[1][2]
Molecular Weight 147.96 g/mol [1][2]
Physical Form Liquid
Melting Point ~60 °C
InChI Code 1S/C3H2BrNO/c4-3-1-2-6-5-3/h1-2H[1]
Canonical SMILES C1=CON=C1Br[1]

Part 2: Synthesis and Purification: A Validated Approach

The construction of the this compound core is most reliably achieved via a [3+2] cycloaddition reaction. This method involves the in situ generation of bromonitrile oxide, a highly reactive 1,3-dipole, which then reacts with an alkyne. The choice of alkyne determines the substitution at the 5-position of the resulting isoxazole.

The causality behind this choice of pathway is its high regioselectivity and efficiency. Generating the unstable bromonitrile oxide directly in the reaction vessel minimizes decomposition and side reactions, ensuring a cleaner conversion to the desired product.

G cluster_cycloaddition [3+2] Cycloaddition Dibromoformaldoxime Dibromoformaldoxime Bromonitrile_Oxide [Br-C≡N⁺-O⁻] Bromonitrile Oxide Dibromoformaldoxime->Bromonitrile_Oxide - HBr Base Base (e.g., NaHCO₃) Alkyne Alkyne (e.g., 1-Hexyne) Bromonitrile_Oxide->Alkyne Reacts with Product This compound Derivative Alkyne->Product Purification Purification (Column Chromatography) Product->Purification Proceeds to

Caption: Synthetic workflow for this compound derivatives.

Experimental Protocol: Synthesis of 3-Bromo-5-butylisoxazole

This protocol is representative of the cycloaddition methodology for synthesizing 5-substituted 3-bromoisoxazoles.

  • Reagent Preparation : In a well-ventilated fume hood, prepare a solution of 1-hexyne (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Initiation : To a separate flask containing a stirred suspension of dibromoformaldoxime (1.1 eq.) and a mild base like sodium bicarbonate (2.0 eq.) in the same solvent, slowly add the 1-hexyne solution at room temperature. The base is crucial for the in situ generation of bromonitrile oxide by eliminating HBr.

  • Reaction Monitoring : Allow the reaction to stir at room temperature. Monitor the consumption of the starting materials by Thin-Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up : Upon completion, filter the reaction mixture to remove the inorganic salts. Wash the filtrate sequentially with water and brine to remove any remaining water-soluble impurities.

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo. The resulting crude product is then purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 3-bromo-5-butylisoxazole.

Part 3: Structural Elucidation and Quality Control

Confirming the identity and purity of the synthesized this compound is a non-negotiable step. A multi-spectroscopic approach provides a self-validating system for structural confirmation. While a complete experimental dataset for the parent this compound is not always published, its spectral characteristics can be reliably predicted based on extensive data from analogous structures.[3][4]

TechniquePredicted Observation & Rationale
¹H NMR Two signals are expected in the aromatic region (typically δ 6.5-8.5 ppm). The proton at the C5 position will appear as a doublet, coupled to the C4 proton. The C4 proton will also be a doublet. The precise chemical shifts are influenced by the electronic nature of the C5 substituent, if present.
¹³C NMR Three distinct signals for the isoxazole ring carbons. The carbon atom bonded to bromine (C3) will be significantly shifted. The other two carbons (C4 and C5) will appear in the typical heteroaromatic region.
Mass Spec. (MS) The most definitive feature is the molecular ion peak exhibiting a characteristic isotopic pattern. Due to the near-equal natural abundance of ⁷⁹Br and ⁸¹Br isotopes, two peaks of almost equal intensity (M⁺ and M⁺+2) will be observed for the molecular ion and any bromine-containing fragments.[5] This provides unambiguous evidence of a single bromine atom in the molecule.
IR Spectroscopy Characteristic peaks for C=N and C-O stretching within the isoxazole ring, typically in the 1400-1650 cm⁻¹ region. A C-Br stretching frequency may be observed in the lower wavenumber region (500-600 cm⁻¹).

Part 4: Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the reactivity of its C3-Br bond. This position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide range of functionalities. The amination of 3-bromoisoxazoles is a particularly powerful transformation, as it provides access to 3-aminoisoxazoles, a scaffold prevalent in biologically active compounds.[6][7]

However, direct thermal substitution on the electron-rich isoxazole ring can be sluggish. This is where advanced synthetic techniques demonstrate their value. The application of microwave irradiation in conjunction with a non-nucleophilic, strong phosphazene base (e.g., P₂-Et) dramatically accelerates the reaction, providing access to products that are difficult to obtain under conventional heating. This choice is based on the base's ability to facilitate the reaction without competing as a nucleophile and the microwave's ability to rapidly and efficiently heat the polar reaction mixture.

G cluster_conditions Reaction Conditions start This compound product 3-Aminoisoxazole Derivative start->product SNAr amine Nucleophile (e.g., R₂NH) amine->product base Phosphazene Base microwave Microwave Irradiation (e.g., 200°C)

Caption: Key SNAr transformation of this compound.

Protocol: Microwave-Assisted Amination of this compound
  • Setup : In a dedicated microwave reaction vial, combine the this compound derivative (1.0 eq.), the desired primary or secondary amine (1.5-2.0 eq.), and a phosphazene base such as ps-BEMP (polymer-supported 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) (1.5 eq.).

  • Solvent : The amine itself can often be used as the solvent if it is a liquid. Alternatively, a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) or 1,4-dioxane can be used.

  • Microwave Irradiation : Seal the vial and place it in a microwave reactor. Irradiate the mixture at a temperature between 180-200°C for 15-60 minutes. The reaction time and temperature must be optimized for specific substrates.

  • Purification : After cooling, the reaction mixture is typically diluted with a suitable organic solvent and purified directly by flash chromatography or an automated purification system to isolate the 3-aminoisoxazole product. The use of polymer-supported base simplifies purification, as it can be removed by filtration.

Part 5: Applications in Research and Development

The isoxazole moiety is a privileged scaffold in medicinal chemistry, known for its metabolic stability and ability to participate in hydrogen bonding interactions.[8][9][10] this compound serves as a key entry point to this chemical space.

  • Drug Discovery : It is a foundational building block for libraries of 3-aminoisoxazole derivatives, which have demonstrated a wide spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[9][10][11] For example, this compound-5-carboxylic acid is a precursor for preparing novel oxazolidinone antibacterial agents.[][13]

  • Agrochemicals : this compound is a documented key intermediate in the industrial synthesis of Pyroxasulfone, a potent pre-emergence herbicide.[14] The synthesis involves the displacement of the bromide with a sulfur nucleophile, highlighting the compound's versatility.

Part 6: Safety, Handling, and Storage

Scientific integrity demands a commitment to safety. This compound is a hazardous chemical and must be handled with appropriate precautions.

Hazard ClassGHS Pictogram(s)Signal WordHazard Statement(s)
Acute Toxicity & Flammability GHS07, GHS02Warning H226: Flammable liquid and vapour.H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.

Source: Aggregated data from ECHA and supplier safety documents.[1][15][16]

Standard Laboratory Handling Protocol
  • Personal Protective Equipment (PPE) : Always wear nitrile gloves, chemical safety goggles, and a flame-retardant lab coat.

  • Ventilation : All manipulations must be performed inside a certified chemical fume hood to prevent inhalation of vapors.

  • Ignition Sources : As a flammable liquid, keep it away from open flames, hot plates, and spark-producing equipment.[15] Ensure all equipment is properly grounded.

  • Spill Management : Have a spill kit rated for flammable and halogenated organic compounds readily available. Absorb minor spills with an inert material like vermiculite and place in a sealed container for disposal.

  • Storage : Store in a cool, dry, well-ventilated area designated for flammable liquids. Keep the container tightly sealed and away from oxidizing agents.[15]

  • Disposal : Dispose of waste as halogenated organic waste in accordance with local, state, and federal regulations.

References

  • PubChem. 3-Bromo-1,2-oxazole.
  • ResearchGate. Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. [Link]
  • Google Patents.
  • ACS Publications. Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. Organic Letters. [Link]
  • MDPI. Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. [Link]
  • PubChem. 3-Bromo-5-(N-Boc)aminomethylisoxazole.
  • ResearchGate. 13C NMR% Spectroscopy of Heterocycles: 3,5 Diaryl-4-bromoisoxazoles. [Link]
  • Google Patents. US3242189A - Processes for preparing 3-amino-isoxazoles.
  • ElectronicsAndBooks.
  • MDPI. Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. [Link]
  • ResearchGate. Advances in isoxazole chemistry and their role in drug discovery. [Link]
  • PubChem. This compound-5-carboxylic acid.
  • NIH National Center for Biotechnology Information. Advances in isoxazole chemistry and their role in drug discovery. [Link]
  • NIH National Center for Biotechnology Information. Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. [Link]

Sources

A Senior Application Scientist's Guide to 3-Bromoisoxazole: Sourcing, Quality Control, and Synthetic Application

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 3-Bromoisoxazole in Synthesis

This compound (CAS No. 111454-71-8) is a pivotal heterocyclic building block in modern medicinal chemistry and materials science.[1] The isoxazole ring is a privileged scaffold, appearing in numerous FDA-approved drugs where it acts as a bioisostere for other functional groups, enhances metabolic stability, and modulates physicochemical properties.[2][3] The strategic placement of a bromine atom at the 3-position transforms the otherwise stable isoxazole core into a versatile handle for a wide array of cross-coupling reactions. This guide provides an in-depth analysis of its commercial availability, essential quality validation protocols, and a detailed, field-proven methodology for its application in one of synthetic chemistry's most powerful transformations: the Suzuki-Miyaura coupling.

Part 1: Commercial Availability and Supplier Vetting

The procurement of high-quality starting materials is the foundation of reproducible and successful research. This compound is readily available from a range of chemical suppliers, catering to needs from discovery-scale research to process development.

Comparative Supplier Overview

The selection of a supplier should not be based on price alone. Factors such as documented purity, batch-to-batch consistency, availability of quality control documents, and stock levels are critical for project timelines and data integrity. Below is a summary of prominent suppliers.

SupplierTypical PurityAvailable QuantitiesCAS NumberMolecular FormulaMolecular Weight
Sigma-Aldrich Varies by reseller (e.g., 97%)[4]mg to multi-g scale[4]111454-71-8C₃H₂BrNO[1]147.96 g/mol [1]
Santa Cruz Biotechnology ≥98%[1]Research quantities111454-71-8[1]C₃H₂BrNO[1]147.96 g/mol [1]
Apollo Scientific 97%[4]250mg, 1g, 5g[4]111454-71-8[4]C₃H₂BrNO[4]147.96 g/mol [4]
Apexmol Technology 96%[5]Research quantities111454-71-8[5]C₃H₂BrNO[5]147.96 g/mol [5]
The Critical Role of Documentation: CoA and SDS

Before purchasing, and certainly before use, a thorough review of the supplier's documentation is mandatory. This is a non-negotiable step for ensuring both safety and experimental validity.

  • Certificate of Analysis (CoA): This document is the primary evidence of a specific batch's quality.[6] A reliable CoA will provide the lot number, appearance, and purity as determined by a quantitative method, most commonly Gas Chromatography (GC).[6] For example, a sample CoA may list a purity of 98.41% by GC, confirming its suitability for high-sensitivity reactions.[6] It also provides crucial storage information, such as "2-8°C, stored under nitrogen," which is vital for maintaining the compound's integrity.[6]

  • Safety Data Sheet (SDS): The SDS contains comprehensive safety and handling information. For this compound, the SDS outlines significant hazards; it is often classified as a flammable liquid and vapor, and is harmful if swallowed, in contact with skin, or if inhaled.[4][7] The SDS specifies necessary precautions, such as using the substance in a well-ventilated area, wearing appropriate personal protective equipment (PPE), and keeping it away from ignition sources.[7][8] It also details storage requirements, such as keeping the container tightly closed in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents.[7][8]

Part 2: Synthetic Utility and Application Protocol

The bromine atom at the C3 position of the isoxazole ring is the key to its synthetic versatility, making it an excellent substrate for palladium-catalyzed cross-coupling reactions. This allows for the direct formation of carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern drug discovery for building molecular complexity.[9][10]

Workflow: From Bromide to Biaryl

The transformation of this compound into a more complex, functionalized molecule is a common objective. The diagram below illustrates a typical workflow for a Suzuki-Miyaura cross-coupling reaction, a powerful method for creating biaryl structures.

G cluster_start Starting Materials cluster_reaction Reaction Setup cluster_process Process cluster_end Workup & Purification A This compound (Aryl Halide) C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Inert Solvent (e.g., Dioxane/H₂O) A->C Add B Arylboronic Acid (Coupling Partner) B->C Add D Inert Atmosphere (N₂ or Ar) C->D Degas & Seal E Heat (e.g., 80-100 °C) D->E Stir & Heat F Reaction Monitoring (TLC or LC-MS) E->F Sample G Aqueous Workup (Extraction) F->G Quench & Extract H Purification (Column Chromatography) G->H I 3-Aryl-isoxazole (Final Product) H->I Suzuki_Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar¹-Pd(II)L₂-X Pd0->PdII_Aryl Ar¹-X OxAdd Oxidative Addition PdII_Biaryl Ar¹-Pd(II)L₂-Ar² PdII_Aryl->PdII_Biaryl [Ar²B(OR)₂(OH)]⁻ Transmetal Transmetalation PdII_Biaryl->Pd0 Ar¹-Ar² RedElim Reductive Elimination PdII_Biaryl->RedElim Product Ar¹-Ar² Ar1X Ar¹-X (this compound) Ar1X->OxAdd Ar2B Ar²-B(OR)₂ (Boronic Acid/Ester) Ar2B->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Field-Proven Protocol: Suzuki-Miyaura Coupling of this compound

This protocol describes a representative coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 mmol, 148 mg)

  • Arylboronic acid (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (3.0 mmol)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

  • Round-bottom flask or microwave vial, magnetic stirrer, condenser, inert gas supply (Argon or Nitrogen)

Methodology:

  • Vessel Preparation (The 'Why'): To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol). The use of a slight excess of the boronic acid (1.2 eq) ensures the complete consumption of the limiting halide reagent. The base is crucial for activating the boronic acid to facilitate the transmetalation step. [11]2. Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (3 mol%). The catalyst should be handled quickly as Pd(0) species can be sensitive to air.

  • Inert Atmosphere (The 'Why'): Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times. This process, known as degassing, is critical because oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) state, arresting the catalytic cycle. [12]4. Solvent Addition: Add the degassed solvents (8 mL of dioxane and 2 mL of water) via syringe. The biphasic solvent system is effective; dioxane solubilizes the organic reagents, while water dissolves the inorganic base and aids in the transmetalation step.

  • Reaction Execution: Place the flask in a pre-heated oil bath at 90-100 °C and stir vigorously. The heat is necessary to overcome the activation energy for the oxidative addition and other steps in the cycle.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 4-12 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (~20 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 15 mL) and brine (1 x 15 mL). The washes remove the inorganic base and other water-soluble impurities.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is typically purified by flash column chromatography on silica gel to yield the pure 3-aryl-isoxazole product.

Conclusion

This compound is more than just a chemical; it is an enabling tool for innovation in drug discovery and materials science. Its commercial availability allows for its widespread use, but researchers must exercise due diligence by carefully vetting suppliers and scrutinizing quality documentation. A deep understanding of its reactivity, particularly in robust and versatile transformations like the Suzuki-Miyaura coupling, empowers scientists to construct novel molecular architectures with precision and confidence. By adhering to rigorous protocols and understanding the chemical principles behind each step, the full potential of this valuable synthetic building block can be realized.

References

  • This compound - CAS:111454-71-8. Apexmol Technology Co.,Ltd. [Link]
  • Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines | Request PDF.
  • Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines.
  • Synthesis of 3-aminoisoxazoles via the addition-elimination of amines on 3-bromoisoxazolines. PubMed. [Link]
  • Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. MDPI. [Link]
  • A review of isoxazole biological activity and present synthetic techniques.
  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. [Link]
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
  • Suzuki Coupling. Organic Chemistry Portal. [Link]
  • Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH. [Link]
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
  • Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology. [Link]

Sources

Introduction: The Significance of the 3-Bromoisoxazole Core

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Reactivity of 3-Bromoisoxazole

This guide provides a comprehensive exploration of the reactivity of this compound, a pivotal heterocyclic scaffold in drug discovery and materials science. We will move beyond simple reaction schemes to dissect the electronic underpinnings of its chemical behavior through the lens of modern computational chemistry. This document is intended for researchers, scientists, and drug development professionals seeking to leverage theoretical calculations to predict, understand, and optimize synthetic strategies involving this versatile building block.

The isoxazole ring is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs where it acts as a bioisostere for other functional groups or as a key pharmacophoric element.[1][2] Its derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1] this compound, in particular, serves as a versatile synthetic intermediate. The bromine atom at the C3 position is a synthetically valuable handle, enabling a variety of transformations including nucleophilic substitutions and metal-catalyzed cross-coupling reactions, while the isoxazole ring itself can participate in unique ring-opening reactions.[3][4][5]

Understanding the reactivity of this molecule at a quantum-mechanical level allows for the rational design of reaction conditions, prediction of regioselectivity, and elucidation of complex reaction mechanisms. This guide will focus on the application of Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) theory, and Molecular Electrostatic Potential (MEP) analysis to achieve this understanding.

The Electronic Landscape: Intrinsic Reactivity of this compound

Before examining specific reactions, it is crucial to understand the inherent electronic properties of the this compound molecule. These properties are dictated by the arrangement of electrons and nuclei and provide the fundamental basis for its reactivity.

Molecular Electrostatic Potential (MEP)

The MEP is a powerful tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack.[6][7] It maps the electrostatic potential onto the molecule's electron density surface.

  • Regions of Negative Potential (Red/Yellow): These areas are electron-rich and are susceptible to attack by electrophiles. In isoxazole systems, the nitrogen atom typically presents a region of significant negative potential, making it a primary site for hydrogen bonding and coordination.[6]

  • Regions of Positive Potential (Blue): These areas are electron-deficient and are targets for nucleophiles. The hydrogen atoms attached to the ring and, significantly, the region around the C3 carbon atom (due to the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms and the bromine atom) are expected to be electropositive. The bromine atom itself can exhibit a "sigma-hole," a region of positive potential along the C-Br bond axis, making it a potential halogen bond donor.[6]

This charge distribution immediately suggests that the C3 position is highly activated for nucleophilic attack.

Frontier Molecular Orbital (FMO) Theory

FMO theory simplifies the prediction of reaction outcomes by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.[8] The energies and spatial distributions of these orbitals are key determinants of reactivity.

  • LUMO (Lowest Unoccupied Molecular Orbital): The LUMO represents the lowest energy location for an incoming electron pair from a nucleophile. For this compound, the LUMO is expected to have a large coefficient on the C3 carbon. This indicates that nucleophilic attack will preferentially occur at this position, as it leads to the most stabilizing HOMO-LUMO interaction.

  • HOMO (Highest Occupied Molecular Orbital): The HOMO represents the most available electron pair for donation to an electrophile. The HOMO of this compound is typically distributed across the π-system of the ring.

The energy gap between the HOMO and LUMO is also a critical parameter. A smaller HOMO-LUMO gap generally implies higher reactivity.[9][10][11]

Molecular OrbitalTypical Energy (eV)Description & Reactivity Implication
LUMO Varies with basis setLarge coefficient on C3, indicating the primary site for nucleophilic attack.
HOMO Varies with basis setDistributed over the π-system, indicating sites for electrophilic interaction.
HOMO-LUMO Gap Varies with basis setA smaller gap suggests higher overall molecular reactivity.[9][10][11]

Key Reaction Classes: A Theoretical Perspective

The electronic features described above manifest in several key classes of reactions. Here, we analyze these reactions from a computational standpoint.

Nucleophilic Aromatic Substitution (SNAr)

The reaction of this compound with nucleophiles, particularly amines, to form 3-aminoisoxazoles is a cornerstone of its synthetic utility.[4][12] While often depicted as a classic two-step SNAr mechanism involving a Meisenheimer complex, computational studies on similar electron-deficient systems suggest the reality can be more nuanced, potentially existing on a mechanistic continuum from stepwise to concerted.[13]

Mechanism: A nucleophile attacks the electron-deficient C3 carbon, leading to the formation of a high-energy intermediate or transition state, followed by the expulsion of the bromide leaving group.

Computational Insights:

  • Transition State (TS) Analysis: DFT calculations can locate the transition state structure for the reaction. Key parameters to analyze are the forming C-Nucleophile bond and the breaking C-Br bond. In a concerted mechanism, these events occur simultaneously in a single transition state. In a stepwise mechanism, a distinct Meisenheimer intermediate exists, and two transition states (for formation and breakdown) would be found.

  • Activation Energy (ΔG‡): The calculated free energy of activation determines the reaction rate. By comparing the ΔG‡ for different nucleophiles or reaction conditions, one can predict relative reactivities.

  • Catalysis: DFT calculations can model the effect of bases, which often facilitate these reactions by deprotonating the nucleophile or the intermediate complex.[13]

Protocol: Simulating an SNAr Reaction

  • Software: Gaussian, ORCA, or similar quantum chemistry package.

  • Methodology:

    • Functional: B3LYP or M06-2X are common choices for mechanistic studies.

    • Basis Set: 6-31+G(d,p) or larger to adequately describe anionic species.

    • Solvent Model: Use a polarizable continuum model (PCM) or SMD to simulate solvent effects (e.g., n-butanol, DMF).[4]

  • Workflow:

    • Step 1: Geometry Optimization: Optimize the geometries of the reactants (this compound, nucleophile), the putative Meisenheimer intermediate, and the products.

    • Step 2: Transition State Search: Perform a transition state search (e.g., using QST2/QST3 or an Eigenvector Following method) starting from a guess structure.

    • Step 3: Frequency Calculation: Perform frequency calculations on all optimized structures. Reactants, intermediates, and products should have zero imaginary frequencies. A valid transition state will have exactly one imaginary frequency corresponding to the reaction coordinate.

    • Step 4: IRC Calculation: Perform an Intrinsic Reaction Coordinate (IRC) calculation to confirm the transition state connects the reactants and products (or intermediate).

    • Step 5: Energy Calculation: Compute the Gibbs free energies to construct a reaction energy profile.

SNAr_Workflow cluster_pre Input Structures cluster_calc DFT Calculations cluster_post Analysis Reactants Reactants (3-Br-Isoxazole, Nu) Opt_Freq Geometry Optimization + Frequencies Reactants->Opt_Freq Products Products Products->Opt_Freq TS_Search Transition State Search Opt_Freq->TS_Search Provide optimized reactant & product structures IRC IRC Calculation TS_Search->IRC Confirm TS connectivity Energy Single Point Energy (Gibbs Free Energy) IRC->Energy Profile Reaction Energy Profile Energy->Profile

Palladium-Catalyzed Cross-Coupling

This compound is an excellent substrate for Pd-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Negishi, and Stille couplings, which form new C-C bonds.[14][15][16] These reactions are mechanistically complex, involving a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

Computational Insights:

  • Oxidative Addition: This is often the rate-determining step. DFT can be used to model the insertion of the Pd(0) catalyst into the C-Br bond. The activation barrier for this step is a key indicator of reactivity. The choice of ligand on the palladium catalyst is critical and can be computationally screened to optimize the reaction.[17]

  • Ligand Effects: Theoretical calculations can explain how the steric and electronic properties of phosphine or N-heterocyclic carbene (NHC) ligands influence the stability of intermediates and the height of transition state barriers throughout the catalytic cycle.

  • Substrate Scope: By calculating the reaction profiles for various coupling partners (e.g., different boronic acids in a Suzuki coupling), DFT can help predict the substrate scope and identify potentially challenging transformations.[18]

Suzuki_Cycle pd0 Pd(0)L₂ oa_ts [TS] pd0->oa_ts Oxidative Addition pd_complex Ar-Pd(II)L₂(Br) (Ar = Isoxazolyl) oa_ts->pd_complex trans_ts [TS] pd_complex->trans_ts Transmetalation trans_complex Ar-Pd(II)L₂(R) trans_ts->trans_complex re_ts [TS] trans_complex->re_ts Reductive Elimination re_ts->pd0 product Ar-R re_ts->product substrate Ar-Br substrate->oa_ts boronic R-B(OR)₂ boronic->trans_ts base Base base->trans_ts

Base-Promoted Ring Opening

A fascinating aspect of isoxazole chemistry is its susceptibility to ring-opening reactions, often promoted by a base.[5][19] This process typically involves deprotonation at the C4 position, followed by cleavage of the weak N-O bond to generate a reactive β-ketonitrile intermediate.

Computational Insights:

  • Acidity of C4-H: Calculations can predict the pKa of the C4 proton, confirming its susceptibility to deprotonation by a given base. The stability of the resulting carbanion is a key factor.

  • N-O Bond Cleavage: The transition state for the ring-opening step can be modeled to understand the energetics of N-O bond cleavage. Theoretical studies have shown that this fragmentation lags behind the initial deprotonation.[19]

  • Reaction Path: DFT calculations can map the entire potential energy surface, confirming that the deprotonation and subsequent ring-opening are energetically feasible and lead to the observed products. The calculations can also explore the influence of catalytic groups, such as hydrogen-bond donors, that might stabilize the transition state.[19]

Conclusion

Theoretical calculations provide an indispensable toolkit for the modern chemist engaged in the synthesis and application of this compound. By leveraging DFT, FMO theory, and MEP analysis, researchers can move from empirical observation to predictive understanding. These computational models allow for the detailed exploration of reaction mechanisms, the rationalization of reactivity and selectivity, and the in-silico optimization of reaction conditions. As computational resources become more accessible, the synergistic combination of theoretical prediction and experimental validation will continue to accelerate innovation in the fields of drug discovery and materials science, where the this compound motif plays such a vital role.

References

  • Transition State of the Base-Promoted Ring-Opening of Isoxazoles. Theoretical Prediction of Catalytic Functionalities and Design of Haptens for Antibody Production. Journal of the American Chemical Society. [Link]
  • Proposed mechanism of cross-coupling reaction with 2.
  • Ru-catalyzed and Cu-mediated ring opening of isoxazoles.
  • Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. Organic Letters. [Link]
  • Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines.
  • A Comprehensive Study of the Synthesis, Spectral Characteristics, Quantum–Chemical Molecular Electron Density Theory, and In Silico Future Perspective of Novel CBr3-Functionalyzed Nitro-2-Isoxazolines Obtained via (3 + 2) Cycloaddition. MDPI. [Link]
  • Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides. Organic Letters. [Link]
  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole deriv
  • Construction of Isoxazole ring: An Overview. Biointerfaceresearch. [Link]
  • Frontier molecular orbitals (FMOs) of 3 a, 3 d, 3 e, 3 g and 3 h, their energies (eV) and energy difference (ΔE, eV).
  • Frontier molecular orbital theory. Wikipedia. [Link]
  • Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI. [Link]
  • (a) Molecular electrostatic potential map calculated at B3LYP/6-311G(d,p) level. (b) Contour shape of the title compound.
  • Frontier molecular orbitals for molecules (3 a–j).
  • Synthesis, Spectral Characterization, and DFT Analysis of Novel 3-(4-substituted phenyl)-5- methyloxazolo[5,4-c]isoxazole Derivatives. Asian Journal of Chemical Sciences. [Link]
  • Molecular electrost
  • Frontier molecular orbitals of 3 and their corresponding energy levels generated at the B3LYP/def2‐SVP level of theory.
  • A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis. [Link]
  • Synthesis, Spectral Characterization, and DFT Analysis of Novel 3-(4-substituted phenyl)-5- methyloxazolo[5,4-c]isoxazole Derivatives.
  • Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. MDPI. [Link]
  • Unraveling substituent effects on frontier orbitals of conjugated molecules using an absolutely localized molecular orbital based analysis. Chemical Science. [Link]
  • Calculated molecular electrostatic potential (MEP) map of A,B-isoxazole.
  • (PDF) Synthesis, Spectral Characterization, and DFT Analysis of Novel 3-(4-substituted phenyl)-5- methyloxazolo[5,4-c]isoxazole Derivatives.
  • Mechanistic Studies and Data Science-Guided Exploration of Bromotetrazine Cross-Coupling.
  • A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles.
  • Computational and biological studies of novel thiazolyl coumarin derivatives synthesized through Suzuki coupling.
  • Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication.
  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis.
  • Expanding the Medicinal Chemist Toolbox: Comparing Seven C(sp2)–C(sp3) Cross-Coupling Methods by Library Synthesis.
  • Bioactivity of novel isoxazole-fused heterocycles: comprehensive antimicrobial, antioxidant activities, SwissADME predictions, molecular docking, and DFT analysis.
  • Molecular electrostatic potential for exploring π-conjugation: A density-functional investigation. The Royal Society of Chemistry. [Link]
  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene.
  • A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment.
  • The molecular electrostatic potential of 3-phenyl-1-tosyl-1H-pyrazolo[3,4-d]pyrimidine-4-amine molecule projected on the 0.001 electrons/bohr 3 isodensity surface.

Sources

Methodological & Application

Synthesis of 3-aminoisoxazoles from 3-bromoisoxazolines

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: A Robust Two-Step Synthesis of 3-Aminoisoxazoles from 3-Bromoisoxazolines

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of 3-Aminoisoxazoles

The isoxazole motif is a cornerstone in medicinal chemistry, appearing in a wide range of therapeutic agents.[1][2] The 3-aminoisoxazole scaffold, in particular, serves as a versatile building block, enabling the exploration of diverse chemical space through functionalization of the amino group.[3] This has led to its incorporation into compounds with a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][3] However, the synthesis of N-substituted 3-aminoisoxazoles has been a persistent challenge.[4]

Conventional C-N bond-forming methodologies, such as palladium-catalyzed Buchwald-Hartwig amination, are often ineffective when applied to the electron-deficient 3-haloisoxazole system.[4][5] Similarly, direct nucleophilic aromatic substitution (SNAr) on 3-haloisoxazoles typically requires harsh conditions and has limited scope, often resulting in modest yields.[4][6][7]

This guide details a highly efficient and broadly applicable two-step strategy that circumvents these issues. By using readily available 3-bromoisoxazolines as substrates, this method provides reliable access to a wide array of 3-aminoisoxazoles. The process involves a base-promoted addition-elimination reaction with an amine, followed by a novel iodine-mediated oxidation to furnish the desired aromatic isoxazole.[4][8][9]

Overall Synthetic Workflow

The synthesis is logically divided into two primary stages: the formation of the 3-aminoisoxazoline intermediate and its subsequent aromatization. This approach cleverly uses the isoxazoline ring as a reactive surrogate for the less reactive isoxazole ring, enabling a facile C-N bond formation.

G cluster_0 Step 1: Amination cluster_1 Step 2: Oxidation A 3-Bromoisoxazoline B 3-Aminoisoxazoline A->B Amine (HNR¹R²) Base C 3-Aminoisoxazole B->C Iodine (I₂) Imidazole Final Final Product Start Starting Material

Caption: High-level workflow for the two-step synthesis.

Part 1: Synthesis of 3-Aminoisoxazolines via Addition-Elimination

Mechanistic Rationale

The first step proceeds through a base-promoted addition-elimination mechanism. Unlike the aromatic 3-bromoisoxazole, the sp³-hybridized C3 carbon of the 3-bromoisoxazoline is susceptible to nucleophilic attack by an amine. The base facilitates the elimination of hydrogen bromide (HBr) to drive the reaction forward, yielding the stable 3-aminoisoxazoline product. This pathway is significantly more favorable than direct SNAr on the corresponding aromatic system.[4][9]

G Addition-Elimination Mechanism 3-Bromoisoxazoline Intermediate 3-Bromoisoxazoline->Intermediate + HNR¹R² (Amine) (Nucleophilic Attack) 3-Aminoisoxazoline Intermediate->3-Aminoisoxazoline - HBr (Base-mediated Elimination)

Caption: Mechanism for the formation of 3-aminoisoxazolines.

Experimental Protocol: General Procedure for Amination
  • Reagent Setup: In a sealed reaction vessel suitable for heating, combine the 3-bromoisoxazoline (1.0 equiv), the desired amine (1.2-2.4 equiv), and a suitable base (e.g., potassium carbonate, 2.0 equiv).

  • Solvent Addition: Add an alcoholic solvent such as n-butanol or tert-butanol. While various solvents can be used, alcohols have been found to provide the cleanest reaction profiles.[4]

  • Reaction Conditions: Seal the vessel and heat the mixture with stirring. Reaction temperatures typically range from 120°C to 140°C. For substrates activated by electron-withdrawing groups at the 5-position (e.g., carbonyls), lower temperatures (120°C) are often sufficient.[4][9]

  • Monitoring: Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS) until the starting material is consumed.

  • Workup and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Concentrate the mixture under reduced pressure to remove the solvent.

    • Partition the residue between ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate and purify the crude product by silica gel chromatography to yield the pure 3-aminoisoxazoline.

Substrate Scope and Data

This method is highly versatile, accommodating a wide range of amines and isoxazoline substitution patterns. Good to excellent yields are achieved with various alkyl, aryl, and heteroaryl-substituted bromoisoxazolines.[4]

EntryR (at C5)AmineProduct Yield (%)
1Phenyl4-Methylpiperidine95%
24-ChlorophenylMorpholine94%
32-ThienylPyrrolidine85%
4MethylBenzylamine80%
5Ethyl Ester4-Methylpiperidine75%
6Carboxylic Acid4-Methylpiperidine91%
(Data adapted from Girardin et al., Org. Lett. 2009, 11(5), 1159-1162)[4]

Expert Insight: When working with ester-containing substrates (Entry 5), care must be taken to avoid side reactions like trans-esterification or amidation. Using a bulky ester (e.g., tert-butyl) and running the reaction in the corresponding alcohol (tert-butanol) can mitigate these issues.[9] Carboxylic acid or carboxamide functionalities are also well-tolerated.[4][9]

Part 2: Oxidation of 3-Aminoisoxazolines to 3-Aminoisoxazoles

Method Development and Rationale

The oxidation of 3-aminoisoxazolines to their aromatic counterparts is a non-trivial transformation with little literature precedent.[4] Extensive screening revealed a highly effective and general protocol using molecular iodine (I₂) in the presence of imidazole as a base.[9] The base plays a critical role in the reaction's success, with imidazole providing superior results compared to other organic or inorganic bases.[9] This step efficiently aromatizes the ring, delivering the final 3-aminoisoxazole product in high yield.

Experimental Protocol: General Procedure for Oxidation
  • Reagent Setup: To a solution of the 3-aminoisoxazoline (1.0 equiv) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF), add imidazole (3.0 equiv).

  • Iodine Addition: Add a solution of iodine (I₂, 1.5 equiv) in the same solvent dropwise to the mixture at room temperature.

  • Reaction Conditions: Stir the reaction at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within a few hours.

  • Workup and Isolation:

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess iodine.

    • Extract the mixture with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by silica gel chromatography to afford the final 3-aminoisoxazole.

Reaction Scope and Data

This oxidation protocol is robust and has been successfully applied to all synthesized 3-aminoisoxazolines, consistently providing high yields.[9]

EntryR (at C5)Amine SubstituentProduct Yield (%)
1Phenyl4-Methylpiperidinyl90%
24-ChlorophenylMorpholinyl92%
32-ThienylPyrrolidinyl88%
4MethylBenzylamino85%
5Ethyl Ester4-Methylpiperidinyl87%
(Data adapted from Girardin et al., Org. Lett. 2009, 11(5), 1159-1162)[4]

Troubleshooting and Considerations

  • Incomplete Amination: If the amination reaction stalls, consider increasing the temperature or using a more polar solvent like DMF. However, alcoholic solvents generally provide cleaner profiles.[3] Ensure the base is of good quality and sufficiently strong.

  • Side Reactions with Esters: As noted, ester substrates can undergo trans-esterification or amidation. Use of bulky esters or protecting the amine may be necessary in challenging cases.

  • Incomplete Oxidation: If the oxidation is sluggish, ensure the iodine solution is fresh. The reaction is sensitive to the choice of base; imidazole is highly recommended for optimal results.[9]

  • Safety: 3-Bromoisoxazolines can be potent inhibitors of enzymes like GAPDH and should be handled with appropriate personal protective equipment (PPE).[10] Reactions should be conducted in a well-ventilated fume hood.

Conclusion

The described two-step synthesis provides a powerful and reliable platform for accessing structurally diverse 3-aminoisoxazoles. By leveraging the enhanced reactivity of 3-bromoisoxazolines in an addition-elimination reaction, this method overcomes the limitations of traditional C-N coupling strategies. The subsequent development of a novel and general iodine-mediated oxidation protocol completes the efficient conversion to the desired aromatic products. This methodology is a valuable tool for medicinal chemists and researchers in drug discovery, facilitating the rapid generation of libraries of 3-aminoisoxazole derivatives for biological screening.[3][4]

References

  • Girardin, M., et al. (2009). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. Organic Letters, 11(5), 1159-1162. [Link]
  • Sircar, J. C. (1969). Process for preparing 3-aminoisoxazole derivatives. U.S.
  • Girardin, M., et al. (2009). Synthesis of 3-aminoisoxazoles via the addition-elimination of amines on 3-bromoisoxazolines. PubMed. [Link]
  • Girardin, M., et al. (2009). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. Request PDF. [Link]
  • Asif, M. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
  • Sharma, V., et al. (2024). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry. [Link]
  • LibreTexts. (2023). 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
  • Batra, S., et al. (2017). 3-Aminoisoxazole unit containing bioactive compounds/ catalyst.
  • Wikipedia. (2023).
  • D'hooghe, M., et al. (2010). ChemInform Abstract: Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction.
  • Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. [Link]
  • Sharma, V., et al. (2024). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. [Link]
  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]
  • Girardin, M., et al. (2009). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. American Chemical Society. [Link]
  • Melosso, M., et al. (2021). Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. Molecules. [Link]
  • Ilichev, I., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC - NIH. [Link]
  • LibreTexts. (2023).
  • Wikipedia. (2023).
  • Bakulev, V. A., et al. (2016). Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication.
  • Fancelli, D., et al. (2022).

Sources

1,3-dipolar cycloaddition for isoxazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols for Researchers

Topic: Synthesis of the Isoxazole Scaffold via 1,3-Dipolar Cycloaddition: Mechanisms, Protocols, and Applications in Drug Discovery

Abstract

The isoxazole ring is a privileged five-membered heterocyclic scaffold that is a cornerstone in modern medicinal chemistry, appearing in numerous FDA-approved therapeutics.[1][2][3] Its value stems from its unique electronic properties, ability to act as a bioisostere for amide and ester functionalities, and its capacity to engage in crucial hydrogen bonding interactions.[1][3][4] Among the synthetic methodologies available, the [3+2] 1,3-dipolar cycloaddition, often referred to as the Huisgen cycloaddition, stands as the most direct and versatile route to the isoxazole core.[5][6][7][8] This guide provides an in-depth exploration of the reaction, from its mechanistic underpinnings to field-tested laboratory protocols and its strategic implementation in drug development programs. We will cover classical thermal methods, modern metal-catalyzed approaches, and metal-free alternatives, offering researchers a comprehensive toolkit for synthesizing these vital chemical entities.

Part 1: The Core Reaction: Mechanism & Theoretical Framework

The synthesis of isoxazoles via 1,3-dipolar cycloaddition is a powerful transformation that unites a 1,3-dipole (a nitrile oxide) with a dipolarophile (an alkyne).[5][9] Understanding the nature of these components is critical to controlling the reaction's outcome.

The Key 1,3-Dipole: Nitrile Oxides

Nitrile oxides (R-C≡N⁺-O⁻) are high-energy, reactive intermediates that serve as the cornerstone for this cycloaddition.[7] Their instability precludes isolation under normal laboratory conditions; therefore, they must be generated in situ for immediate use.[10] The choice of precursor and generation method is a key experimental decision.

Common Methods for In Situ Nitrile Oxide Generation:

  • Dehydrohalogenation of Hydroxamoyl Halides: A classic and reliable method involving the treatment of a hydroxamoyl chloride or bromide with a non-nucleophilic base, such as triethylamine (Et₃N), to eliminate HCl and form the nitrile oxide.[4]

  • Oxidation of Aldoximes: A more modern and often milder approach that avoids the preparation of halogenated precursors. Common oxidants include hypervalent iodine reagents like (diacetoxyiodo)benzene (DIB) and [bis(trifluoroacetoxy)iodo]benzene (PIFA), or reagents like chloramine-T.[2][11][12][13] PIFA often promotes near-instantaneous formation of the nitrile oxide, which can be highly advantageous.[2]

  • Dehydration of Primary Nitroalkanes: This method uses a dehydrating agent to convert primary nitro compounds into nitrile oxides, providing an alternative entry point.[14][15]

The Reaction Mechanism & Regioselectivity

The Huisgen 1,3-dipolar cycloaddition is a concerted, pericyclic reaction where the 4π-electron system of the nitrile oxide reacts with the 2π-electron system of the alkyne through a cyclic, six-electron transition state.[5][6] This concerted nature leads to a high degree of stereospecificity, although this is not a factor when using achiral alkynes.

Caption: General Mechanism of the [3+2] Cycloaddition.

The reaction's regioselectivity —the orientation of the dipole relative to the dipolarophile—is governed by Frontier Molecular Orbital (FMO) theory.[6][16] For terminal alkynes, the reaction overwhelmingly favors the formation of 3,5-disubstituted isoxazoles .[12][14] This is typically rationalized by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. In most cases, the dominant interaction is between the HOMO of the nitrile oxide and the LUMO of the alkyne, where the largest orbital coefficients align to form the new C-C and C-O bonds, dictating the observed regiochemistry. While thermal reactions can sometimes produce mixtures, metal catalysis provides exceptional control, as detailed below.[2]

Part 2: Methodologies & Experimental Protocols

The choice of methodology depends on the desired scale, substrate sensitivity, and required level of regiochemical purity.

Methodology Comparison
Methodology Key Features Typical Conditions Regioselectivity Advantages Disadvantages
Thermal Cycloaddition Nitrile oxide generated in situ; no catalyst needed.Elevated temperatures (reflux).Moderate to GoodSimple setup; avoids metal contamination.Can require harsh conditions; risk of side reactions and regioisomeric mixtures.[2]
Copper(I)-Catalyzed Employs a Cu(I) salt (e.g., CuI) or a Cu(II) precursor with a reducing agent.Room temperature to mild heating.ExcellentHigh yields; excellent regiocontrol for 3,5-isomers; mild conditions.[14][17]Requires removal of copper from the final product; potential for catalyst poisoning.
Ruthenium(II)-Catalyzed Uses a Ru(II) complex as the catalyst.Mild conditions.ExcellentHigh efficiency; inhibits side reactions; broad substrate scope.[18]Catalyst can be expensive; requires removal of ruthenium.
Metal-Free (Hypervalent Iodine) Uses an oxidant like PIFA or DIB to generate the nitrile oxide from an aldoxime.Room temperature.ExcellentAvoids toxic transition metals; very fast nitrile oxide formation; high yields.[2][12]Stoichiometric amounts of iodine reagent are required.
Protocol 1: Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles

This protocol is the workhorse for reliable and regioselective isoxazole synthesis in a drug discovery setting. It leverages the copper-catalyzed azide-alkyne cycloaddition (CuAAC) concept for nitrile oxides.[17]

Rationale: Copper(I) acetylides are proposed as key intermediates. The copper coordinates to the terminal alkyne, activating it for a highly regioselective cycloaddition with the in situ generated nitrile oxide.[14] This directed mechanism ensures the formation of the 3,5-disubstituted product.

Caption: Experimental Workflow for Copper-Catalyzed Isoxazole Synthesis.

Step-by-Step Protocol:

  • Reagent Preparation: To a round-bottom flask equipped with a magnetic stir bar, add the aldoxime (1.0 mmol, 1.0 eq) and the terminal alkyne (1.1 mmol, 1.1 eq).

  • Solvent Addition: Add a suitable solvent system. A mixture of t-BuOH and water (1:1, ~0.2 M) is often effective.

  • Nitrile Oxide Generation: Add an aqueous solution of sodium hypochlorite (NaOCl) or another suitable oxidant/base system to generate the nitrile oxide in situ. Alternatively, if starting from a hydroxamoyl chloride, add triethylamine (1.2 eq).

  • Catalyst Addition: Add the copper(I) source. This can be copper(I) iodide (CuI, 5 mol%) directly, or a combination of copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 2 mol%) and sodium ascorbate (10 mol%).

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 2 to 16 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent like ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure 3,5-disubstituted isoxazole.[11]

  • Validation: Confirm the structure and regiochemistry of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). 2D NMR techniques (HMBC, NOESY) can definitively establish connectivity.[19]

Protocol 2: Metal-Free Synthesis via Hypervalent Iodine Oxidation

This protocol is ideal for applications where trace metal contamination is unacceptable, such as in the synthesis of final drug compounds or for biological screening.[2]

Rationale: Hypervalent iodine(III) reagents like PIFA are powerful oxidants that cleanly and rapidly convert aldoximes to nitrile oxides at room temperature without the need for a base or metal catalyst.[2][12] The reaction is often high-yielding and maintains the excellent regioselectivity seen in catalyzed methods.

Step-by-Step Protocol:

  • Reagent Preparation: In a flask, dissolve the aldoxime (1.0 mmol, 1.0 eq) and the alkyne (1.2 mmol, 1.2 eq) in a suitable solvent such as dichloromethane (DCM) or methanol (MeOH) (~0.1 M).[2][11]

  • Oxidant Addition: Add [bis(trifluoroacetoxy)iodo]benzene (PIFA) (1.1 mmol, 1.1 eq) to the solution in one portion at room temperature. A rapid color change may be observed.

  • Reaction: Stir the mixture at room temperature. The reaction is often complete in 1-4 hours. Monitor progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction by adding a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any excess oxidant.[11] Extract the mixture with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography (silica gel) to yield the pure 3,5-disubstituted isoxazole.[11]

Part 3: Strategic Applications in Drug Discovery

The isoxazole core is more than just a synthetic curiosity; it is a powerful tool for drug designers. Its incorporation into a molecular scaffold can significantly enhance pharmacological properties.

Key Roles of the Isoxazole Moiety:

  • Bioisosterism: It serves as a stable and effective bioisostere for esters and amides, improving metabolic stability and pharmacokinetic profiles.[1]

  • Pharmacophore Element: The nitrogen atom can act as a hydrogen bond acceptor, while the ring system can engage in π–π stacking, crucial for target binding.[4]

  • Structural Rigidity: It provides a rigid, planar scaffold that helps to lock a molecule into a bioactive conformation, reducing the entropic penalty of binding to a biological target.

  • Modulation of Physicochemical Properties: The heterocycle influences key properties like pKa, lipophilicity (logP), and solubility.

Drug_Discovery Core Isoxazole Scaffold R1 (Vector for Solubility/H-Bonding) Core->R1 Diversification R2 (Vector for Potency/Selectivity) Core->R2 Diversification R3 (Vector for PK/Metabolism) Core->R3 Diversification Drug Drug Candidate (Improved Properties) R1->Drug R2->Drug R3->Drug

Caption: Isoxazole as a scaffold for chemical diversification.

Examples of Isoxazole-Containing Drugs:

Drug Name Therapeutic Area Significance of Isoxazole Ring
Valdecoxib Anti-inflammatory (COX-2 Inhibitor)The sulfonamide-bearing isoxazole is crucial for selective binding to the COX-2 enzyme.[2]
Leflunomide AntirheumaticThe isoxazole ring is metabolically opened to form the active metabolite.
Cloxacillin AntibioticThe isoxazole moiety is attached to the penicillin core, providing stability against bacterial β-lactamase enzymes.[2]

The synthetic methods described herein allow for the rapid generation of compound libraries where the substituents on the isoxazole ring (R¹, R², and R³) can be systematically varied to optimize potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

References

  • 1,3-Dipolar cycloaddition. (n.d.). In Wikipedia.
  • Ramírez-Solís, A., et al. (2023). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. PMC - NIH. [Link]
  • Taylor, R. T., et al. (2018).
  • Various Authors. (n.d.). Synthesis of isoxazoles. Organic Chemistry Portal. [Link]
  • Guesmi, Z., et al. (2016). Synthesis of Isoxazole and 1,2,3-Triazole Isoindole Derivatives via Silver- and Copper-Catalyzed 1,3-Dipolar Cycloaddition Reactions. PubMed Central. [Link]
  • Shaikh, A., et al. (2024). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. [Link]
  • Various Authors. (n.d.). Huisgen 1,3-Dipolar Cycloaddition. Organic Chemistry Portal. [Link]
  • Jawalekar, A. M., et al. (2011). Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes.
  • Shaikh, A., et al. (2024). Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH. [Link]
  • Shaikh, A., et al. (2024). Advances in isoxazole chemistry and their role in drug discovery.
  • Huisgen, R. (2020). The Huisgen Reaction: Milestones of the 1,3-Dipolar Cycloaddition. Refubium - Freie Universität Berlin. [Link]
  • Chiacchio, U., et al. (2016). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers in Chemistry. [Link]
  • Jawalekar, A. M., et al. (2011). Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. SciSpace. [Link]
  • Various Authors. (n.d.). Synthesis of isoxazole derivatives by 1,3-DC of NOs and alkynes...
  • Hamlin, T. A. (2019). The 1,3-Dipolar Cycloaddition: From Conception to Quantum Chemical Design. PMC - NIH. [Link]
  • Gande, S., et al. (2018). The recent progress of isoxazole in medicinal chemistry. PubMed. [Link]
  • Synfacts. (2022). Copper-Catalyzed Isoxazole Synthesis. Thieme. [Link]
  • Shaikh, A., et al. (2024). Advances in isoxazole chemistry and their role in drug discovery. CoLab.
  • Various Authors. (n.d.). Mechanism of 1,3-dipolar cycloaddition reaction.
  • Wang, C., et al. (2022). Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles with α-Nitroketones. PMC - NIH. [Link]
  • Various Authors. (n.d.). One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles.
  • Chen, Y., et al. (2018). Diastereoselective ruthenium porphyrin-catalyzed tandem nitrone formation/1,3-dipolar cycloaddition for isoxazolidines. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
  • Grecian, S. & Fokin, V.V. (2008). ChemInform Abstract: Ruthenium-Catalyzed Cycloaddition of Nitrile Oxides and Alkynes: Practical Synthesis of Isoxazoles.
  • Guesmi, Z., et al. (2016). Synthesis of Isoxazole and 1,2,3-Triazole Isoindole Derivatives via Silver- and Copper-Catalyzed 1,3-Dipolar Cycloaddition Reaction.
  • Guesmi, Z., et al. (2016). Synthesis of Isoxazole and 1,2,3-Triazole Isoindole Derivatives via Silver- and Copper-Catalyzed 1,3-Dipolar Cycloaddition Reaction. MDPI. [Link]
  • ChemHelpASAP. (2020, February 8). 1,3-dipolar cycloaddition reactions [Video]. YouTube. [Link]
  • University of Liverpool. (n.d.). 1,3-Dipolar Cycloaddition Formation of a Simple Isoxazole. ChemTube3D. [Link]
  • Smith, A. B., et al. (2020). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. MDPI. [Link]
  • Kumar, K. A., et al. (2017). Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities.
  • Al-Iraqi, M. A. H., et al. (2020). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Zanco Journal of Medical Sciences. [Link]
  • Gutsmiedl, K., et al. (2009). Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines. NIH. [Link]
  • Various Authors. (n.d.). 1,3-Dipolar cycloaddition reaction of nitrile oxides.
  • Various Authors. (n.d.). SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. Targets in Heterocyclic Systems. [Link]
  • Samala, G., et al. (2013). Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. PMC - NIH. [Link]

Sources

Using 3-Bromoisoxazole to synthesize fused isoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Strategic Synthesis of Fused Isoxazoles Utilizing 3-Bromoisoxazole as a Versatile Precursor

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Fused Isoxazoles in Modern Chemistry

Fused isoxazoles represent a privileged class of heterocyclic scaffolds that are integral to medicinal chemistry and materials science.[1][2][3] The unique electronic and steric properties of the isoxazole ring, when annulated to other cyclic systems, give rise to compounds with a remarkable spectrum of biological activities. Marketed drugs such as the antipsychotic risperidone and the anticonvulsant zonisamide feature fused isoxazole cores, underscoring their therapeutic relevance.[1][4][5] These structures have demonstrated potential as anticancer, anti-inflammatory, antimicrobial, and analgesic agents, driving persistent efforts to develop novel and efficient synthetic routes.[3][4][6]

This application note provides an in-depth guide to the strategic use of this compound as a versatile and highly valuable starting material for constructing diverse fused isoxazole systems. We will move beyond simple procedural lists to explore the underlying principles of key transformations, providing field-proven insights into reaction optimization and mechanistic rationale.

Core Synthetic Strategies

This compound is an ideal precursor due to the reactivity of the C3-bromine bond, which can be exploited for nucleophilic substitution and metal-catalyzed cross-coupling reactions. These initial functionalization steps create advanced intermediates primed for subsequent intramolecular cyclization to yield the desired fused systems.

G Start This compound Func C3 Functionalization Start->Func   Cross-Coupling (e.g., Sonogashira)   Nucleophilic Substitution (SNAr) Cyclize Intramolecular Cyclization/Annulation Func->Cyclize End Fused Isoxazole Systems Cyclize->End

Caption: High-level workflow for synthesizing fused isoxazoles from this compound.

Palladium/Copper-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling is a powerful tool for forging carbon-carbon and carbon-heteroatom bonds. The Sonogashira coupling, in particular, serves as an excellent method for installing an alkyne group at the C3 position of the isoxazole ring—a perfect handle for subsequent cyclization reactions.

Causality & Expertise: Why Sonogashira Coupling?

The Sonogashira reaction is favored for its reliability and functional group tolerance.[7][8] The formation of a C(sp²)-C(sp) bond between the isoxazole ring and a terminal alkyne proceeds under relatively mild conditions.

  • Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) is standard. The palladium complex facilitates the oxidative addition to the C-Br bond, while the copper acetylide is the active nucleophile in the transmetalation step.[7]

  • Ligand Choice: Phosphine ligands like triphenylphosphine (PPh₃) are crucial. They stabilize the palladium center, prevent its precipitation as palladium black, and modulate its reactivity to favor the desired catalytic cycle.

  • Base: A mild base, such as an amine (e.g., Et₃N) or carbonate (e.g., K₂CO₃), is required to deprotonate the terminal alkyne, enabling the formation of the copper acetylide species.[9]

  • Solvent: Anhydrous, polar aprotic solvents like DMF or THF are typically used to ensure the solubility of all reaction components.

While many protocols utilize palladium, palladium-free Sonogashira-type reactions employing a copper catalyst (e.g., CuBr) and a suitable ligand like bathophenanthroline have also been developed, offering a more cost-effective and potentially less toxic alternative.[9]

Protocol 1: Sonogashira Coupling of this compound with a Terminal Alkyne

This protocol describes a general procedure for synthesizing a 3-alkynylisoxazole intermediate, a precursor for cyclization into systems like isoxazolo[5,4-b]pyridines.

Materials:

  • This compound derivative

  • Terminal alkyne (e.g., 2-ethynylaniline)

  • Pd(PPh₃)₂Cl₂

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry, nitrogen-flushed Schlenk flask, add the this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).

  • Add anhydrous DMF to dissolve the solids, followed by triethylamine (3.0 eq).

  • Add the terminal alkyne (1.2 eq) dropwise to the stirring mixture at room temperature.

  • Heat the reaction mixture to 60-80 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 3-alkynylisoxazole.

Data Summary: Representative Sonogashira Couplings
Entry3-HaloisoxazoleAlkyneCatalyst SystemYield (%)
13-Bromo-5-phenylisoxazolePhenylacetylenePd(PPh₃)₂Cl₂ / CuI~85%
23-Bromo-5-methylisoxazole1-HeptynePd(acac)₂ / PPh₃ / CuI~90%[8]
34-Iodo-3,5-dimethylisoxazole(Trimethylsilyl)acetylenePd(PPh₃)₂Cl₂ / CuI98%[7][10]
43-BromoisoxazolinePhenylacetyleneCuBr / Bathophenanthroline~75%[9]

Note: Yields are indicative and highly dependent on the specific substrates and reaction optimization.

Nucleophilic Aromatic Substitution (SNAr) and Cyclization

While 3-bromoisoxazoles can be poor substrates for direct metal-catalyzed amination, they are susceptible to nucleophilic aromatic substitution (SNAr), particularly under thermal or microwave-assisted conditions.[11] This strategy is effective for installing nitrogen or oxygen nucleophiles that can act as the hinge point for a subsequent ring-closing reaction.

Causality & Expertise: The SNAr Mechanism on an Isoxazole Ring

The isoxazole ring is electron-deficient, which facilitates the addition of a nucleophile to form a Meisenheimer-like intermediate. The subsequent elimination of the bromide ion restores the aromaticity.

  • Activation: The reaction is often sluggish and may require elevated temperatures (thermal heating) or microwave irradiation to overcome the activation energy barrier.[11]

  • Base: A non-nucleophilic base is often required to deprotonate the incoming nucleophile (e.g., an amine or alcohol) or to act as a halide scavenger.

  • Intramolecular Advantage: For the synthesis of fused systems, an intramolecular SNAr is often highly efficient. Once a sidechain containing a nucleophile is tethered to an adjacent ring, the ring-closing step benefits from a favorable entropic factor, as described in a sterically facilitated substitution for the synthesis of certain fused isoxazoles.[12]

G cluster_0 SNAr Mechanism A This compound + :Nu-H B Meisenheimer-like Intermediate (Negative charge delocalized) A->B Addition C 3-Substituted Isoxazole + H-Br B->C Elimination of Br⁻

Caption: Simplified mechanism of Nucleophilic Aromatic Substitution (SNAr) on a this compound ring.

Protocol 2: Synthesis of Isoxazolo[3,4-d]pyridazin-7(6H)-one via SNAr and Condensation

This two-step protocol demonstrates the initial substitution of the bromine with a hydrazine moiety, followed by an intramolecular condensation to form the fused pyridazinone ring system.

Step A: Synthesis of 3-Hydrazinyl-5-methylisoxazole

  • In a sealed tube, dissolve 3-bromo-5-methylisoxazole (1.0 eq) in ethanol.

  • Add hydrazine hydrate (5.0 eq) to the solution.

  • Seal the tube and heat the mixture at 100 °C for 12-18 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and extract with ethyl acetate.

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate to obtain the crude 3-hydrazinyl-5-methylisoxazole, which can often be used in the next step without further purification.

Step B: Cyclization to form the Fused Ring

  • Dissolve the crude 3-hydrazinyl-5-methylisoxazole (1.0 eq) in glacial acetic acid.

  • Add diethyl acetylenedicarboxylate (1.1 eq) to the solution.

  • Reflux the mixture for 6 hours. The reaction progress can be monitored by the formation of a precipitate.

  • Cool the reaction mixture and collect the solid product by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield the pure isoxazolo[3,4-d]pyridazin-7(6H)-one.

Ullmann-Type C-N Coupling for Fused Systems

The Ullmann condensation is a classical copper-catalyzed reaction for forming C-N and C-O bonds.[13][14] While often requiring harsh conditions, modern protocols using ligands have expanded its scope to include more complex heterocyclic substrates under milder conditions.[14][15] This approach is valuable for coupling this compound with an amine-containing fragment, setting the stage for a subsequent cyclization.

Protocol 3: General Procedure for Ullmann Coupling Preceding Cyclization

This protocol outlines the coupling of this compound with a suitable amine, such as 2-aminobenzoic acid, to create an intermediate for the synthesis of isoxazolo[3,4-b]quinolin-4(9H)-one.

Materials:

  • 3-Bromo-5-substituted-isoxazole

  • 2-Aminobenzoic acid

  • Copper(I) iodide (CuI)

  • L-Proline (as ligand)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

  • Combine the this compound (1.0 eq), 2-aminobenzoic acid (1.5 eq), CuI (0.1 eq), L-proline (0.2 eq), and K₂CO₃ (2.0 eq) in a reaction vessel.

  • Add anhydrous DMSO and degas the mixture with nitrogen for 15 minutes.

  • Heat the reaction to 90-110 °C under a nitrogen atmosphere for 24 hours.

  • After cooling, pour the reaction mixture into water and acidify with 1M HCl to pH ~3-4.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • The resulting N-(isoxazol-3-yl)anthranilic acid intermediate can then be cyclized using a dehydrating agent like polyphosphoric acid (PPA) at high temperature to yield the fused quinolinone system.

Conclusion and Future Outlook

This compound has proven to be a cornerstone precursor for the synthesis of medicinally relevant fused isoxazole heterocycles. The strategic application of modern synthetic methodologies, including Sonogashira coupling, nucleophilic aromatic substitution, and Ullmann-type reactions, provides robust and flexible pathways to a wide array of complex molecular architectures. The choice of strategy—be it metal-catalyzed C-C bond formation or C-N/C-O bond formation—allows chemists to tailor their approach based on the desired final structure and available starting materials. Future work will likely focus on developing even milder and more sustainable catalytic systems, expanding the substrate scope, and applying these powerful building blocks to the synthesis of next-generation therapeutics.

References

  • Barmade, M. A., Murumkar, P. R., Sharma, M. K., & Yadav, M. R. (2016). Medicinal Chemistry Perspective of Fused Isoxazole Derivatives. Current Topics in Medicinal Chemistry, 16(26), 2863–2883. Available at: http://instance.metastore.ingenta.com/content/journals/ctmc/10.2174/1568026616666160506145700
  • Barmade, M. A., et al. (2016). Medicinal Chemistry Perspective of Fused Isoxazole Derivatives. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/27151296/
  • The recent progress of isoxazole in medicinal chemistry. (2023). ResearchGate. Available at: https://www.researchgate.net/publication/372787834_The_recent_progress_of_isoxazole_in_medicinal_chemistry
  • Medicinal Chemistry Perspective of Fused Isoxazole Derivatives. (n.d.). Scite. Available at: https://scite.
  • DeShong, P., et al. (2009). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. Organic Letters, ACS Publications. Available at: https://pubs.acs.org/doi/10.1021/ol901509q
  • Medicinal Chemistry Perspective of Fused Isoxazole Derivatives. (2016). ResearchGate. Available at: https://www.researchgate.
  • Singh, R., et al. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI. Available at: https://www.mdpi.com/2673-4583/59/1/22
  • Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. (2009). ResearchGate. Available at: https://www.researchgate.
  • Synthesis of Fused Isoxazoles: A Comprehensive Review. (2024). ResearchGate. Available at: https://www.researchgate.net/publication/377759020_Synthesis_of_Fused_Isoxazoles_A_Comprehensive_Review
  • Palladium-Free Sonogashira-Type Cross-Coupling Reaction of Bromoisoxazolines or N-Alkoxyimidoyl Bromides and Alkynes. (2018). ResearchGate. Available at: https://www.researchgate.net/publication/328812695_Palladium-Free_Sonogashira-Type_Cross-Coupling_Reaction_of_Bromoisoxazolines_or_N-Alkoxyimidoyl_Bromides_and_Alkynes
  • Zoltewicz, J. A., et al. (2012). Improved synthesis of 3-aryl isoxazoles containing fused aromatic rings. NIH National Center for Biotechnology Information. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3432177/
  • Recent Progresses in the Synthesis of Functionalized Isoxazoles. (2018). ResearchGate. Available at: https://www.researchgate.net/publication/327376711_Recent_Progresses_in_the_Synthesis_of_Functionalized_Isoxazoles
  • Studies of the Synthesis of Fused Isoxazoline/Isoquinolinones and Evaluation of the Antifungal Activity of Isoxazole-like Benzamide and Isoquinolinone Hybrids. (2023). MDPI. Available at: https://www.mdpi.com/1422-8599/26/1/24
  • Synthesis of C4-alkynylisoxazoles: Via a Pd-catalyzed Sonogashira cross-coupling reaction. (2019). ResearchGate. Available at: https://www.researchgate.net/publication/331669046_Synthesis_of_C4-alkynylisoxazoles_Via_a_Pd-catalyzed_Sonogashira_cross-coupling_reaction
  • Li, J., et al. (2019). Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. RSC Advances. Available at: https://pubs.rsc.org/en/content/articlelanding/2019/ra/c9ra00577c
  • Ullmann coupling of β-aminoalcohols (113) with aryl bromides (114)... (n.d.). ResearchGate. Available at: https://www.researchgate.net/figure/Ullmann-coupling-of-b-aminoalcohols-113-with-aryl-bromides-114_fig21_379768603
  • Li, J., et al. (2019). Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. NIH National Center for Biotechnology Information. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9079144/
  • Ullmann Reaction. (n.d.). Organic Chemistry Portal. Available at: https://www.organic-chemistry.org/namedreactions/ullmann-reaction.shtm
  • Bakulev, V. A., et al. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. NIH National Center for Biotechnology Information. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9231649/
  • Monnier, F., & Taillefer, M. (2012). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. NIH National Center for Biotechnology Information. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3892156/
  • Synthesis of isoxazole‐based spirocycle 3, via [3+2]‐cycloaddition with... (n.d.). ResearchGate. Available at: https://www.researchgate.net/figure/Synthesis-of-isoxazole-based-spirocycle-3-via-3-2-cycloaddition-with-nitrile-oxide_fig2_340809228
  • Hsieh, Y-C., et al. (2021). 3-Benzoylisoxazolines by 1,3-Dipolar Cycloaddition: Chloramine-T-Catalyzed Condensation of α-Nitroketones with Dipolarophiles. NIH National Center for Biotechnology Information. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8430932/
  • The Ullmann coupling reaction catalyzed by a highly reactive rhodium-aryl complex derived from Grignard reagent and its application. (2024). ResearchGate. Available at: https://www.researchgate.
  • Wan, X-B., et al. (2024). tert-Butyl Nitrite-Induced Radical Nitrile Oxidation Cycloaddition: Synthesis of Isoxazole/Isoxazoline-Fused Benzo 6/7/8-membered Oxacyclic Ketones. MDPI. Available at: https://www.mdpi.com/1420-3049/29/6/1231
  • Synthesis of poly substituted isoxazoles via a one-pot cascade reaction. (2023). ResearchGate. Available at: https://www.researchgate.net/publication/376510300_Synthesis_of_poly_substituted_isoxazoles_via_a_one-pot_cascade_reaction
  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2021). MDPI. Available at: https://www.mdpi.com/2073-4344/11/11/1336

Sources

Application Notes and Protocols for Sonogashira Coupling with 3-Bromoisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Isoxazole Alkynylation

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This powerful transformation, typically catalyzed by a combination of palladium and copper species, proceeds under mild conditions, demonstrating remarkable functional group tolerance.[1][3] These characteristics have cemented its role in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1][4]

The isoxazole moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of clinically approved drugs and investigational new drug candidates. Its ability to act as a bioisostere for other functional groups and its involvement in crucial binding interactions make it a highly sought-after heterocyclic core. The introduction of an alkyne group onto the isoxazole ring via Sonogashira coupling significantly broadens its synthetic utility, providing a versatile handle for further elaboration through click chemistry, cyclization reactions, or as a precursor to other functional groups. This application note provides a detailed protocol and mechanistic insights for the Sonogashira coupling of 3-bromoisoxazole, a key building block for the synthesis of novel isoxazole-containing compounds.

Mechanistic Rationale: A Dual Catalytic Cycle

The generally accepted mechanism for the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5] Understanding these cycles is crucial for troubleshooting and optimizing the reaction.

  • The Palladium Cycle: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition with the this compound, forming a Pd(II) complex. This is often the rate-limiting step, particularly with less reactive aryl bromides compared to the corresponding iodides.[6][7]

  • The Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to generate a copper(I) acetylide intermediate.[5] The base is essential for deprotonating the terminal alkyne, increasing its nucleophilicity.[6]

  • Transmetalation: The copper acetylide then transfers the alkyne group to the Pd(II) complex in a process called transmetalation.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to furnish the desired 3-alkynylisoxazole product and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[8]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl [Isox-Pd(II)L₂(Br)] Pd0->PdII_Aryl Oxidative Addition (this compound) PdII_Alkyne [Isox-Pd(II)L₂(C≡CR)] PdII_Aryl->PdII_Alkyne Transmetalation PdII_Alkyne->Pd0 Regeneration Product Isox-C≡CR PdII_Alkyne->Product Reductive Elimination CuI Cu(I)X Cu_Acetylide Cu(I)-C≡CR CuI->Cu_Acetylide Cu_Acetylide->PdII_Aryl Alkyne H-C≡CR Alkyne->Cu_Acetylide Base Base Base

Caption: Dual catalytic cycle of the Sonogashira coupling reaction.

Experimental Protocol: Sonogashira Coupling of this compound

This protocol provides a general procedure for the coupling of this compound with a terminal alkyne. Optimization may be required for specific substrates.

Reagents and Materials
Reagent/MaterialPurposeTypical GradeSupplier
This compoundStarting material>97%Commercial
Terminal AlkyneCoupling partner>98%Commercial
PdCl₂(PPh₃)₂Palladium catalyst>98%Commercial
Copper(I) Iodide (CuI)Co-catalyst>98%Commercial
Triethylamine (TEA)Base and solventAnhydrous, >99.5%Commercial
Tetrahydrofuran (THF)SolventAnhydrous, >99.9%Commercial
Argon or NitrogenInert gasHigh purityGas Supplier
Standard GlasswareReaction vesselSchlenk flask or similarLaboratory Supply
Step-by-Step Procedure
  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (0.02 equiv.), and CuI (0.04 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times to establish an inert atmosphere.

  • Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous THF (5 mL per mmol of this compound) and anhydrous triethylamine (2.0 equiv.).

  • Addition of Alkyne: Add the terminal alkyne (1.2 equiv.) dropwise to the stirred solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or heat to 40-60°C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed. For aryl bromides, heating may be necessary to achieve a reasonable reaction rate.[6]

  • Workup: Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate. Filter the mixture through a pad of Celite to remove the catalyst residues.

  • Extraction: Wash the organic phase sequentially with saturated aqueous NH₄Cl solution and brine. The aqueous ammonia wash helps to remove copper salts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure 3-alkynylisoxazole.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
No or Low Conversion Inactive catalystUse a fresh batch of palladium catalyst. Pd(0) sources can be sensitive to air.[6]
Low reactivity of this compoundIncrease the reaction temperature. Consider using a more electron-rich and bulky phosphine ligand to facilitate oxidative addition.[9]
Impure starting materialsPurify the this compound and alkyne before use.
Formation of Black Precipitate (Palladium Black) Catalyst decompositionEnsure strictly anhydrous and anaerobic conditions. Some solvents like THF might promote this; consider switching to a different solvent like DMF or toluene.[6][10]
Significant Alkyne Homocoupling (Glaser Coupling) Presence of oxygenThoroughly degas the solvent and maintain a strict inert atmosphere.[6]
High copper catalyst loadingReduce the amount of CuI. A copper-free Sonogashira protocol can also be considered.[6]

Variations and Considerations

  • Copper-Free Sonogashira Coupling: To avoid the issue of alkyne homocoupling, a copper-free version of the Sonogashira reaction can be employed.[1] These reactions often require specific ligands and may need higher temperatures to proceed efficiently.[6]

  • Palladium-Free Sonogashira-Type Coupling: For certain substrates, including bromoisoxazolines, palladium-free Sonogashira-type reactions catalyzed by copper (I) have been reported.[11] This can be a more cost-effective and environmentally friendly alternative.

  • Ligand Selection: The choice of phosphine ligand on the palladium catalyst can significantly impact the reaction's efficiency. For less reactive bromides, bulky and electron-rich ligands can enhance the rate of oxidative addition.[12]

  • Base and Solvent: While triethylamine is a common base, other amine bases like diisopropylethylamine (DIPEA) or inorganic bases such as K₂CO₃ can also be used.[1][13] The choice of solvent (e.g., THF, DMF, toluene) can also influence the reaction rate and outcome.[9]

Conclusion

The Sonogashira coupling of this compound is a robust and versatile method for the synthesis of 3-alkynylisoxazoles, which are valuable intermediates in drug discovery and materials science. A thorough understanding of the reaction mechanism, careful execution of the experimental protocol, and systematic troubleshooting are key to achieving high yields and purity. The adaptability of the Sonogashira reaction, including its copper-free and palladium-free variants, further underscores its importance in modern organic synthesis.

References

  • Wikipedia. Sonogashira coupling. [Link]
  • Hajipour, A. R., & Fakhari, A. R. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(7), 4585-4606. [Link]
  • Wang, X., Song, Y., Qu, J., & Luo, Y. (2020). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics, 39(15), 2814–2823. [Link]
  • Shafi, S., Rasool, S., & Ganaie, S. A. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Chemistry & Biology Interface, 10(2), 75-99. [Link]
  • Request PDF. Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction. [Link]
  • Organic Chemistry Portal. Sonogashira Coupling. [Link]
  • Pearson. Sonogashira Coupling Reaction: Videos & Practice Problems. [Link]
  • YouTube.
  • Reddit. Sonogashira troubleshooting help needed. [Link]
  • Reddit. Struggling to make a sonogashira coupling reaction happen. [Link]
  • The Sonogashira Coupling. [Link]
  • Chemistry LibreTexts. Sonogashira Coupling. [Link]
  • ResearchGate. Palladium-Free Sonogashira-Type Cross-Coupling Reaction of Bromoisoxazolines or N-Alkoxyimidoyl Bromides and Alkynes. [Link]
  • PMC - NIH. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. [Link]
  • ResearchGate.
  • YouTube. Sonogashira Coupling. [Link]
  • Synthesis of C4-alkynylisoxazoles: Via a Pd-catalyzed Sonogashira cross-coupling reaction. [Link]
  • ResearchGate. What is the best procedure for Sonogashira coupling?. [Link]
  • Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. [Link]
  • Semantic Scholar.
  • ResearchGate.
  • Green Chemistry (RSC Publishing). Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. [Link]
  • PMC - NIH. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. [Link]
  • Organic Chemistry Portal.
  • Scirp.org. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]

Sources

The Strategic Application of 3-Bromoisoxazole in the Synthesis of Novel Antibacterial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Scaffold in Antibacterial Drug Discovery

The isoxazole motif is a cornerstone in medicinal chemistry, recognized for its presence in a variety of pharmacologically active compounds.[1][2] This five-membered heterocycle, containing adjacent nitrogen and oxygen atoms, offers a unique combination of aromatic character and a labile N-O bond, which can be strategically cleaved under specific conditions.[3][4] This versatility makes isoxazoles not only stable scaffolds for derivatization but also valuable synthetic intermediates.[2][4] Numerous isoxazole derivatives have demonstrated a broad spectrum of biological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties.[5][6] In the realm of antibacterial agents, the isoxazole ring is a key component of several clinically important drugs, such as the penicillinase-resistant penicillins (e.g., oxacillin, cloxacillin, dicloxacillin) and the sulfonamide antibiotic sulfamethoxazole. The proven track record of this scaffold continues to inspire the development of new antibacterial agents to combat the growing threat of multidrug-resistant pathogens.

3-Bromoisoxazole, in particular, serves as a highly versatile and strategic starting material for the synthesis of a diverse array of substituted isoxazole derivatives. The bromine atom at the 3-position is amenable to displacement through nucleophilic substitution and serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of functionalities. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the practical application of this compound in the synthesis of potential antibacterial agents. We will delve into key synthetic methodologies, providing field-proven insights and detailed, step-by-step protocols for nucleophilic substitution and Suzuki-Miyaura cross-coupling reactions.

Part 1: Synthesis of 3-Aminoisoxazole Derivatives via Nucleophilic Substitution

The introduction of an amino group at the 3-position of the isoxazole ring is a common strategy in the design of new antibacterial agents. While direct nucleophilic aromatic substitution (SNAr) on 3-bromoisoxazoles can be challenging and often requires harsh conditions or highly specific catalysts, a more robust and widely applicable two-step method has been developed. This approach utilizes the more reactive 3-bromoisoxazoline intermediate, which readily undergoes nucleophilic substitution with a variety of amines. A subsequent oxidation step efficiently converts the resulting 3-aminoisoxazoline to the desired 3-aminoisoxazole.[7][8] This method offers high yields and broad substrate scope, making it a preferred strategy in medicinal chemistry.

Causality Behind the Experimental Choice: Why Use a Two-Step Approach?

Direct SNAr on this compound is often sluggish due to the electron-rich nature of the isoxazole ring, which disfavors nucleophilic attack. While microwave-assisted methods have been reported, they can be limited in scope and may require the use of strong, specialized bases.[8] The 3-bromoisoxazoline surrogate circumvents this issue. The sp3-hybridized carbon at the 3-position in the isoxazoline ring is more electrophilic and susceptible to nucleophilic attack compared to the sp2-hybridized carbon in the aromatic isoxazole. This increased reactivity allows the substitution reaction to proceed under milder conditions with a broader range of amines, leading to higher yields and a more versatile synthetic route.

Experimental Workflow for 3-Aminoisoxazole Synthesis

workflow start Start: 3-Bromoisoxazoline reaction_sub Nucleophilic Substitution start->reaction_sub amine Amine Nucleophile (e.g., primary or secondary amine) amine->reaction_sub base Base (e.g., K2CO3, Et3N) base->reaction_sub solvent_sub Solvent (e.g., Acetonitrile, DMF) solvent_sub->reaction_sub intermediate 3-Aminoisoxazoline intermediate reaction_sub->intermediate Formation of C-N bond reaction_ox Oxidation intermediate->reaction_ox oxidant Oxidizing Agent (e.g., DDQ, MnO2) oxidant->reaction_ox solvent_ox Solvent (e.g., Dichloromethane) solvent_ox->reaction_ox purification Purification (e.g., Column Chromatography) reaction_ox->purification Aromatization product Final Product: 3-Aminoisoxazole Derivative purification->product

Caption: Workflow for the two-step synthesis of 3-aminoisoxazoles.

Detailed Protocol: Two-Step Synthesis of 3-Aminoisoxazoles

Step 1: Nucleophilic Substitution on 3-Bromoisoxazoline

  • Reagents and Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the 3-bromoisoxazoline (1.0 eq), the desired amine (primary or secondary, 1.2 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq) or triethylamine (Et₃N, 2.0 eq).

  • Solvent Addition: Add a suitable solvent such as acetonitrile or dimethylformamide (DMF) to achieve a concentration of approximately 0.1-0.5 M.

  • Reaction: Stir the reaction mixture at a temperature ranging from room temperature to 80 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to overnight depending on the reactivity of the amine.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If using an inorganic base, filter the solid. Dilute the filtrate with a suitable organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 3-aminoisoxazoline intermediate. This intermediate can often be used in the next step without further purification.

Step 2: Oxidation to 3-Aminoisoxazole

  • Reagents and Setup: Dissolve the crude 3-aminoisoxazoline intermediate from the previous step in a suitable solvent such as dichloromethane (DCM) or toluene in a round-bottom flask with a magnetic stir bar.

  • Oxidant Addition: Add an oxidizing agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.2 eq) or manganese dioxide (MnO₂, 5-10 eq) portion-wise to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Work-up and Purification: Upon completion, filter the reaction mixture through a pad of Celite® to remove the oxidant byproducts. Wash the Celite® pad with the reaction solvent. Concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-aminoisoxazole derivative.

Part 2: Synthesis of 3-Arylisoxazole Derivatives via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds.[4][9] In the context of antibacterial agent synthesis, this reaction allows for the introduction of various aryl and heteroaryl moieties at the 3-position of the isoxazole ring, a strategy that has been shown to modulate antibacterial activity. The reaction of this compound with a variety of arylboronic acids or esters, catalyzed by a palladium complex, provides a direct and efficient route to 3-arylisoxazole derivatives.

Causality Behind the Experimental Choice: The Power of Palladium Catalysis

Palladium-catalyzed cross-coupling reactions are favored for their high functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids.[9] This allows for the rapid generation of a library of diverse 3-arylisoxazole analogs for structure-activity relationship (SAR) studies. The choice of palladium catalyst and ligand is crucial for a successful Suzuki coupling. For heterocyclic substrates like this compound, the use of bulky and electron-rich phosphine ligands can be essential to promote the catalytic cycle and suppress side reactions.

Reaction Scheme: Suzuki-Miyaura Cross-Coupling

suzuki_coupling bromoisoxazole This compound reaction_suzuki Suzuki-Miyaura Cross-Coupling bromoisoxazole->reaction_suzuki boronic_acid Arylboronic Acid (Ar-B(OH)2) boronic_acid->reaction_suzuki catalyst Pd Catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)) catalyst->reaction_suzuki base_suzuki Base (e.g., K2CO3, Cs2CO3) base_suzuki->reaction_suzuki solvent_suzuki Solvent (e.g., Dioxane/H2O, Toluene) solvent_suzuki->reaction_suzuki product_suzuki 3-Arylisoxazole Derivative reaction_suzuki->product_suzuki Formation of C-C bond

Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Suzuki-Miyaura Cross-Coupling of this compound
  • Reagents and Setup: To a flame-dried Schlenk flask or microwave vial, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq) or [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf), 0.05 eq), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq) or cesium carbonate (Cs₂CO₃, 2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system. A mixture of an organic solvent and water is typically used, such as 1,4-dioxane/water (4:1) or toluene/ethanol/water. The concentration is generally in the range of 0.1-0.2 M.

  • Reaction: Heat the reaction mixture with vigorous stirring. The reaction temperature can range from 80 °C to 120 °C. Microwave irradiation can also be employed to significantly reduce reaction times. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-arylisoxazole derivative.

Data Presentation: Antibacterial Activity

The synthesized isoxazole derivatives should be evaluated for their antibacterial activity against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a standard metric used to quantify the in vitro antibacterial potency of a compound.

Compound TypeExample StructureTarget BacteriaMIC (µg/mL)Reference
3-Aminoisoxazole Derivative3-Amino-5-phenylisoxazoleStaphylococcus aureus16-64[Fictionalized Data]
Escherichia coli>128[Fictionalized Data]
3-Arylisoxazole Derivative3-(4-Chlorophenyl)isoxazoleStaphylococcus aureus8-32[Fictionalized Data]
Pseudomonas aeruginosa>128[Fictionalized Data]

Note: The data presented in this table is for illustrative purposes and should be replaced with experimentally determined values.

Conclusion and Future Directions

This compound is a valuable and versatile building block for the synthesis of novel isoxazole-based antibacterial agents. The synthetic protocols detailed in this application note for nucleophilic substitution and Suzuki-Miyaura cross-coupling provide robust and adaptable methods for generating diverse libraries of compounds for antibacterial screening. The two-step synthesis of 3-aminoisoxazoles via a 3-bromoisoxazoline intermediate offers a high-yielding and broadly applicable alternative to direct SNAr. Furthermore, the palladium-catalyzed Suzuki coupling enables the strategic introduction of various aryl and heteroaryl groups at the 3-position, which is a key strategy for optimizing antibacterial potency and spectrum. Future work should focus on exploring a wider range of amine nucleophiles and arylboronic acids to expand the chemical space of isoxazole derivatives. The synthesized compounds should be screened against a broad panel of multidrug-resistant bacterial strains, and promising candidates should be further investigated for their mechanism of action and in vivo efficacy. The continued exploration of the isoxazole scaffold, facilitated by the synthetic strategies outlined herein, holds significant promise for the discovery of the next generation of antibacterial drugs.

References

  • Anila Kumari V S et.al. A brief review on isoxazole derivatives as antibacterial agents. International Journal of Research and Review (ijrrjournal.com) 323 Vol. 9; Issue: 9; September 2022. [Link]
  • Chikkula, Krishna Veni et al. A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics. 2021; 11(4-S):169-176. [Link]
  • Gollapalli Naga Raju et al. Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica. 2015; 7(6):346-352. [Link]
  • Jadhav, S. D. et al. Application of Suzuki Coupling in the Synthesis of Some Novel Coumarin Derivatives as Potent Antibacterial Agents. Der Pharma Chemica. 2016; 8(1):158-165. [Link]
  • DeTuri, M. et al. Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. Organic Letters. 2009; 11(12):2623–2626. [Link]
  • Anila Kumari V S et.al. A Brief Review on Isoxazole Derivatives as Antibacterial Agents. International Journal of Research and Review. 2022; 9(9):323-333. [Link]
  • Patel, R. et al. Synthesis and Evaluation of Antimicrobial Activities of Some Novel Isoxazole Derivatives. ARC Journal of Pharmaceutical Sciences. 2017; 3(1):1-6. [Link]
  • S. Demeunynck, M. et al. A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. RSC Advances. 2016; 6(31):26182-26189. [Link]
  • Sankyo Co Ltd.
  • Shanghai Zhaohong Technology Co Ltd. Preparation method of 3-amino-5-methyl isoxazole. CN107721941B. 2020.
  • Wolin, R. et al. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules. 2022; 27(17):5603. [Link]
  • Al-Mokhanam, A. et al. Pd-, Cu-, and Ni-Catalyzed Reactions: A Comprehensive Review of the Efficient Approaches towards the Synthesis of Antibacterial Molecules. Molecules. 2023; 28(12):4796. [Link]
  • Magano, J. et al. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Chemical Reviews. 2011; 111(3):2177–2250. [Link]
  • de Souza, R. O. M. A. et al. Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds. Journal of the Brazilian Chemical Society. 2016; 27(8):1373-1411. [Link]
  • Sharma, P. et al. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
  • Khan, I. et al. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. Molecules. 2022; 27(14):4404. [Link]
  • DeTuri, M. et al. Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. Organic Letters. 2009; 11(12):2623–2626. [Link]
  • Ahmed, S. M. et al. Synthesis and antimicrobial activity of some ester functionalized isoxazoles incorporating anthracene moieties via nucleophilic substitution reaction. Zanco Journal of Medical Sciences. 2023; 27(2):213-226. [Link]
  • Liu, S. et al. A highly efficient catalyst of nitrogen-based ligand for the Suzuki coupling reaction at room temperature under air in neat water. Organic & Biomolecular Chemistry. 2014; 12(3):458-462. [Link]
  • Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles: An efficient access to trisubstituted isoxazoles. Tetrahedron Letters. 2012; 53(36):4849-4852. [Link]
  • Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. 2025; 15(1):1-20. [Link]

Sources

Application Note & Protocol: Streamlining Drug Discovery through Efficient One-Pot Synthesis of 3,5-Disubstituted Isoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Isoxazole Scaffold in Medicinal Chemistry

The isoxazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active compounds and approved drugs.[1][2][3] Its unique electronic properties and ability to act as a bioisostere for other functional groups make it a "privileged scaffold" in drug design. Molecules incorporating the 3,5-disubstituted isoxazole motif have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[2][4]

The conventional multi-step synthesis of these valuable compounds often involves tedious purification of unstable intermediates, leading to lower overall yields and increased resource consumption. One-pot syntheses, where reactants are subjected to successive chemical reactions in a single reactor, offer a more elegant and efficient alternative. This application note provides a detailed guide to a robust and widely applicable one-pot synthesis of 3,5-disubstituted isoxazoles, with a focus on the underlying chemical principles and practical experimental protocols tailored for researchers in drug development.

Core Synthetic Strategy: The [3+2] Cycloaddition of In Situ Generated Nitrile Oxides

The most prevalent and reliable method for the one-pot synthesis of 3,5-disubstituted isoxazoles is the [3+2] dipolar cycloaddition reaction between a nitrile oxide and an alkyne.[3][5] A key challenge in this approach is the inherent instability of nitrile oxides, which tend to dimerize.[6] To circumvent this, nitrile oxides are generated in situ from stable precursors, typically aldoximes, and immediately trapped by the alkyne present in the reaction mixture.

This strategy can be broadly categorized into two highly effective, field-proven methodologies: a Copper(I)-catalyzed approach and a metal-free alternative.

Mechanism Deep Dive: Why In Situ Generation is Crucial

The direct handling of nitrile oxides is often impractical due to their high reactivity and propensity to form furoxan dimers. By generating the nitrile oxide from a stable aldoxime precursor in the presence of the dipolarophile (the alkyne), the reactive intermediate is consumed as it is formed, minimizing side reactions and maximizing the yield of the desired isoxazole.

Below is a generalized workflow for this synthetic approach:

workflow cluster_one_pot One-Pot Reaction Vessel Aldehyde Aldehyde Aldoxime Aldoxime (Stable Intermediate) Aldehyde->Aldoxime Step 1: Oxime Formation Hydroxylamine Hydroxylamine Hydroxylamine->Aldoxime NitrileOxide Nitrile Oxide (Reactive Intermediate) Aldoxime->NitrileOxide Step 2: Oxidation (in situ) Oxidant Oxidant/ Halogenating Agent Oxidant->NitrileOxide Isoxazole 3,5-Disubstituted Isoxazole NitrileOxide->Isoxazole Step 3: [3+2] Cycloaddition Alkyne Terminal Alkyne Alkyne->Isoxazole caption Generalized workflow for one-pot isoxazole synthesis.

Caption: Generalized workflow for one-pot isoxazole synthesis.

Protocol 1: Copper(I)-Catalyzed One-Pot Synthesis of 3,5-Disubstituted Isoxazoles

This protocol is a highly efficient and regioselective method that leverages a copper(I) catalyst to facilitate the cycloaddition of in situ generated nitrile oxides with terminal alkynes.[7][8][9] The copper catalyst not only accelerates the reaction but also ensures the exclusive formation of the 3,5-disubstituted regioisomer.[10] This method is lauded for its broad functional group tolerance and can be performed in aqueous solvent systems.[7][8]

Reaction Principle and Causality

The reaction proceeds through three sequential steps within a single pot:

  • Oxime Formation: An aldehyde reacts with hydroxylamine to form the corresponding aldoxime.

  • Nitrile Oxide Generation: The aldoxime is then oxidized, typically using an N-chlorinating agent like Chloramine-T, which acts as both a halogenating agent and a base to generate the nitrile oxide intermediate.[8][9]

  • Copper-Catalyzed Cycloaddition: A copper(I) acetylide is formed in situ from the terminal alkyne. This species then undergoes a stepwise addition with the nitrile oxide to yield the 3,5-disubstituted isoxazole.[8]

The workflow for this specific protocol is as follows:

cu_catalyzed_workflow start Start: Aldehyde, Hydroxylamine HCl, NaOH in t-BuOH/H2O oxime Stir 30 min at RT (Oxime Formation) start->oxime add_reagents Add Chloramine-T, CuSO4·5H2O, and Copper turnings oxime->add_reagents add_alkyne Add Terminal Alkyne add_reagents->add_alkyne cycloaddition Stir at RT (Nitrile Oxide Generation & Cycloaddition) add_alkyne->cycloaddition workup Aqueous Workup / Filtration cycloaddition->workup product Purified 3,5-Disubstituted Isoxazole workup->product caption Workflow for Cu(I)-catalyzed one-pot isoxazole synthesis.

Caption: Workflow for Cu(I)-catalyzed one-pot isoxazole synthesis.

Detailed Experimental Protocol

This protocol is adapted from Hansen, T. V., Wu, P., & Fokin, V. V. (2005). Journal of Organic Chemistry, 70(19), 7761-7764.[7][8]

Materials:

  • Aldehyde (1.0 eq)

  • Hydroxylamine hydrochloride (1.05 eq)

  • Sodium hydroxide (1.05 eq)

  • Chloramine-T trihydrate (1.05 eq)

  • Terminal alkyne (1.0 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.03 eq)

  • Copper turnings (catalytic amount)

  • tert-Butanol (t-BuOH)

  • Deionized water

Procedure:

  • To a round-bottom flask, add the aldehyde (e.g., 10 mmol), hydroxylamine hydrochloride (10.5 mmol), and a 1:1 mixture of t-BuOH and water (e.g., 40 mL).

  • Add sodium hydroxide (10.5 mmol) to the mixture and stir at room temperature for 30 minutes. Monitor the formation of the aldoxime by Thin Layer Chromatography (TLC).

  • Once the aldoxime formation is complete, add Chloramine-T trihydrate (10.5 mmol) in portions over 5 minutes.

  • To this mixture, add CuSO₄·5H₂O (0.3 mmol) and a small amount of copper turnings.

  • Add the terminal alkyne (10 mmol) to the reaction mixture.

  • Stir the reaction vigorously at room temperature for 4-12 hours. Monitor the progress of the reaction by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Parameter Condition/Reagent Rationale
Catalyst System CuSO₄·5H₂O / Cu turningsIn situ generation of the active Cu(I) catalyst through comproportionation.
Oxidant Chloramine-T trihydrateActs as both a chlorinating agent and a base for efficient nitrile oxide formation.[9]
Solvent t-BuOH / H₂O (1:1)An aqueous system that is environmentally benign and facilitates the reaction.[7]
Temperature Room TemperatureMild conditions that preserve sensitive functional groups.
Regioselectivity 3,5-disubstitutionThe copper catalyst directs the regiochemical outcome of the cycloaddition.[10]

Protocol 2: Metal-Free One-Pot Synthesis Using Alkyl Nitrites

For applications where metal contamination is a concern, a metal-free approach is highly desirable. This protocol utilizes an alkyl nitrite as a mild oxidant to generate the nitrile oxide from an aldoxime, which then undergoes a thermal [3+2] cycloaddition with the alkyne.[11]

Reaction Principle and Causality

This method also follows a three-step sequence in one pot:

  • Aldoxime Formation: As in the previous protocol, the aldehyde is first converted to the aldoxime.

  • Nitrile Oxide Generation: An alkyl nitrite (e.g., isoamyl nitrite) is used as an oxidant to convert the aldoxime to the nitrile oxide. This avoids the use of halogenated reagents.

  • Thermal Cycloaddition: The cycloaddition reaction proceeds under conventional heating, without the need for a metal catalyst.

Detailed Experimental Protocol

This protocol is adapted from Kadam, K. S., et al. (2016). Synthesis, 48(23), 3996-4008.[11]

Materials:

  • Aldoxime (1.0 eq) (can be pre-formed or generated in situ)

  • Terminal alkyne (1.2 eq)

  • Isoamyl nitrite (1.5 eq)

  • Ethyl methyl ketone (MEK) or another suitable solvent

Procedure:

  • In a round-bottom flask, dissolve the aldoxime (e.g., 5 mmol) and the terminal alkyne (6 mmol) in MEK (e.g., 25 mL).

  • Slowly add isoamyl nitrite (7.5 mmol) to the solution at room temperature.

  • Heat the reaction mixture to 65 °C and stir for 2-4 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • The residue can be directly purified by column chromatography on silica gel to afford the pure 3,5-disubstituted isoxazole.

Parameter Condition/Reagent Rationale
Catalyst System None (Metal-Free)Avoids potential metal contamination of the final product.[11]
Oxidant Isoamyl nitriteA mild, non-halogenated oxidant for nitrile oxide generation.[11]
Solvent Ethyl methyl ketone (MEK)An effective solvent for this transformation.
Temperature 65 °CThermal conditions are required to drive the uncatalyzed cycloaddition.
Regioselectivity 3,5-disubstitutionGenerally high, though mixtures can sometimes occur depending on the substrates.

Troubleshooting and Field-Proven Insights

  • Low Yields in Cu-Catalyzed Protocol: Ensure the copper turnings are activated (e.g., by briefly washing with dilute HCl) to facilitate the generation of the Cu(I) species. The quality of Chloramine-T can also affect the yield.

  • Dimer (Furoxan) Formation: This indicates that the nitrile oxide is not being trapped efficiently by the alkyne. This can happen if the alkyne is not reactive enough or if its concentration is too low. In the metal-free protocol, ensure the alkyne is present in a slight excess.

  • Regioisomer Formation: While the Cu(I)-catalyzed method is highly regioselective for the 3,5-isomer, uncatalyzed or thermal reactions can sometimes yield a mixture of 3,5- and 3,4-isomers. The regioselectivity is influenced by both steric and electronic factors of the alkyne and nitrile oxide.

Conclusion

The one-pot synthesis of 3,5-disubstituted isoxazoles via the in situ generation of nitrile oxides is a powerful and efficient strategy for accessing these valuable scaffolds in drug discovery. The copper(I)-catalyzed method offers excellent regioselectivity and mild reaction conditions, making it a robust choice for a wide range of substrates. For applications requiring the complete absence of metals, the alkyl nitrite-mediated protocol provides a viable and effective alternative. By understanding the underlying chemical principles and following these detailed protocols, researchers can streamline their synthetic efforts and accelerate the development of novel isoxazole-based therapeutics.

References

  • Wang, L., Yu, X., Feng, X., & Bao, M. (2012). Synthesis of 3,5-disubstituted isoxazoles via Cope-type hydroamination of 1,3-dialkynes. Organic Letters, 14(9), 2418-2421. URL: https://pubs.acs.org/doi/10.1021/ol300872e
  • Walkowiak, J., Szyling, J., Franczyk, A., & Melen, R. L. (2022). Hydroelementation of diynes. Chemical Society Reviews, 51(3), 869-994. URL: https://pubs.rsc.org/en/content/articlelanding/2022/cs/d1cs00485a
  • Hansen, T. V., Wu, P., & Fokin, V. V. (2005). One-pot copper(I)-catalyzed synthesis of 3,5-disubstituted isoxazoles. The Journal of Organic Chemistry, 70(19), 7761-7764. URL: https://pubs.acs.org/doi/10.1021/jo050163b
  • Recent advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Advances. URL: https://pubs.rsc.org/en/content/articlelanding/2024/ra/d4ra08339c
  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Advances. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11019183/
  • Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. (n.d.). PMC. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3078971/
  • Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. (n.d.). MDPI. URL: https://www.mdpi.com/1422-8599/2019/3/20
  • Recent Advances on the Synthesis and Reactivity of Isoxazoles. (2005). Arkivoc. URL: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2005/ii
  • Jia, Q.-f., Benjamin, P. M. S., Huang, J., Du, Z., Zheng, X., Zhang, K., Conney, A. H., & Wang, J. (2013). Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition. Synlett, 24(01), 79-84. URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0032-1317327
  • Isoxazole synthesis. (n.d.). Organic Chemistry Portal. URL: https://www.organic-chemistry.org/synthesis/heterocycles/isoxazoles.shtm
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2024). MDPI. URL: https://www.mdpi.com/2073-4344/14/7/546
  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). RSC Advances. URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra04624a
  • One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles. (2005). ResearchGate. URL: https://www.researchgate.net/publication/7803367_One-Pot_CopperI-Catalyzed_Synthesis_of_35-Disubstituted_Isoxazoles
  • Hansen, T. V., Wu, P., & Fokin, V. V. (2005). One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles. The Journal of Organic Chemistry, 70(19), 7761–7764. URL: https://pubs.acs.org/doi/abs/10.1021/jo050163b
  • Wang, L., Yu, X., Feng, X., & Bao, M. (2012). Synthesis of 3,5-Disubstituted Isoxazoles via Cope-Type Hydroamination of 1,3-Dialkynes. Organic Letters, 14(9), 2418–2421. URL: https://pubs.acs.org/doi/full/10.1021/ol300872e
  • One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles. (2005). ACS Publications. URL: https://pubs.acs.org/doi/pdf/10.1021/jo050163b
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2024). PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11279029/
  • Synthesis of 3, 5‐disubstituted isoxazole derivatives using Cu2O−ZnO... (n.d.). ResearchGate. URL: https://www.researchgate.
  • The synthetic and therapeutic expedition of isoxazole and its analogs. (n.d.). PMC. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6035171/
  • Tang, S., He, J., Sun, Y., He, L., & She, X. (2009). Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles. Organic Letters, 11(17), 3982–3985. URL: https://www.organic-chemistry.org/abstracts/lit2/189.shtm
  • Kadam, K. S., Gandhi, T., Gupte, A., Gangopadhyay, A. K., & Sharma, R. (2016). Alkyl Nitrites: Novel Reagents for One-Pot Synthesis of 3,5-Disubstituted Isoxazoles from Aldoximes and Alkynes. Synthesis, 48(23), 3996-4008. URL: https://www.organic-chemistry.org/abstracts/lit4/160.shtm
  • One-pot regio-selective synthesis of 3,5-disubstituted isoxazoles via CuI catalyzed consecutive acyl Sonogashira coupling and intramolecular cyclization. (n.d.). Springer. URL: https://link.springer.com/article/10.1007/s12039-023-02198-z
  • Harigae, R., Moriyama, K., & Togo, H. (2014). Preparation of 3,5-Disubstituted Pyrazoles and Isoxazoles from Terminal Alkynes, Aldehydes, Hydrazines, and Hydroxylamine. The Journal of Organic Chemistry, 79(5), 2049–2058. URL: https://www.organic-chemistry.org/abstracts/lit3/411.shtm
  • 3,5-Disubstituted isoxazole derivative. (n.d.). ResearchGate. URL: https://www.researchgate.
  • Synthesis of 3,5-disubstituted isoxazoles 32 from ynones 51. (n.d.). ResearchGate. URL: https://www.researchgate.
  • Synthesis of Isoxazole Derivatives by Catalytic Condensation of Primary Nitro Compounds with Dipolarophiles. (n.d.). FLORE. URL: https://flore.unifi.it/handle/2158/302065
  • Synthesis, Pharmacological Study of 3,5-Di- Substituted Isoxazole Derivatives as Anticancer Drug Against Breast Cancer Cell Line. (2024). Impactfactor. URL: https://www.impactfactor.org/articles/synthesis-pharmacological-study-of-3-5-di-substituted-isoxazole-derivatives-as-anticancer-drug-against-breast-cancer-cell-line
  • One-pot synthesis of biologically active oxazole, isoxazole, and pyranopyrazoles—an overview. (n.d.). DOI. URL: https://doi.org/10.1016/B978-0-323-99592-5.00018-X
  • Synthesis of 3,5-Disubstituted Isoxazoles Containing Privileged Substructures with a Diverse Display of Polar Surface Area. (2017). ResearchGate. URL: https://www.researchgate.net/publication/315481710_Synthesis_of_35-Disubstituted_Isoxazoles_Containing_Privileged_Substructures_with_a_Diverse_Display_of_Polar_Surface_Area
  • A Convenient one-pot synthesis of 3,5-diarylisoxazoles via oxidative cyclisation using catalytic CuBr2 and Oxone. (n.d.). ResearchGate. URL: https://www.researchgate.

Sources

Application Notes and Protocols for Green Chemistry Approaches to Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a cornerstone in medicinal chemistry, integral to a multitude of pharmaceuticals and biologically active compounds.[1][2][3] However, classical synthetic routes often employ hazardous reagents, volatile organic solvents, and energy-intensive conditions, running counter to the principles of sustainable chemistry.[4] This guide provides an in-depth exploration of green chemistry approaches to isoxazole synthesis, offering detailed protocols and the scientific rationale behind these environmentally benign methodologies.

I. Ultrasound-Assisted Isoxazole Synthesis: The Power of Sonochemistry

Sonochemistry has emerged as a potent tool in green organic synthesis, utilizing high-frequency sound waves to induce acoustic cavitation—the formation, growth, and violent collapse of microscopic bubbles in a liquid.[4][5] This phenomenon creates localized hot spots with transient high temperatures and pressures, dramatically accelerating reaction rates and often improving yields under milder overall conditions.[5][6]

A. Rationale for Sonication in Isoxazole Synthesis

The application of ultrasound in isoxazole synthesis offers several advantages:

  • Enhanced Reaction Rates: Sonication can significantly reduce reaction times from hours to minutes.[1][7]

  • Milder Conditions: Reactions can often be conducted at lower temperatures, reducing energy consumption and the formation of byproducts.[6]

  • Improved Yields: The intense mixing and localized energy input can lead to higher product yields.[1]

  • Use of Green Solvents: Ultrasound facilitates reactions in environmentally friendly solvents like water and ethanol.[1][7]

B. Protocol 1: One-Pot, Three-Component Synthesis of 3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones in Water

This protocol details a one-pot synthesis of isoxazole derivatives using a simple and environmentally benign procedure in an aqueous medium, catalyzed by pyruvic acid under ultrasound irradiation.[1][7]

Experimental Protocol:

  • Reactant Combination: In a 50 mL round-bottom flask, combine the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), hydroxylamine hydrochloride (1.2 mmol), and pyruvic acid (5 mol%) in 10 mL of deionized water.[1][7]

  • Sonication: Place the flask in an ultrasonic bath, ensuring the liquid level inside the flask is level with the water in the bath. Irradiate the mixture with ultrasound (e.g., 40 kHz) at room temperature.[4]

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 10-15 minutes.[7]

  • Work-up and Isolation: Upon completion, the solid product precipitates from the solution. Collect the precipitate by vacuum filtration and wash it with cold water.

  • Purification: The crude product can be further purified by recrystallization from ethanol to yield the pure 3-methyl-4-arylmethylene-isoxazol-5(4H)-one.[4]

AldehydeConventional Heating (Time, Yield)Ultrasound-Assisted (Time, Yield)
4-Chlorobenzaldehyde3 h, 90%15 min, 95%
2-MethoxybenzaldehydeNot specified30 min, 92%
BenzaldehydeNot specified10 min, not less than 94%

Data synthesized from multiple sources for illustrative comparison.[1][4][7]

G cluster_workflow Ultrasound-Assisted Isoxazole Synthesis Workflow start Combine Reactants: - Aromatic Aldehyde - Ethyl Acetoacetate - Hydroxylamine HCl - Pyruvic Acid - Water sonication Ultrasonic Irradiation (e.g., 40 kHz, RT) start->sonication Place in ultrasonic bath monitoring Monitor by TLC sonication->monitoring 10-30 min filtration Vacuum Filtration monitoring->filtration Reaction complete washing Wash with Cold Water filtration->washing recrystallization Recrystallize from Ethanol washing->recrystallization product Pure Isoxazole Derivative recrystallization->product G cluster_workflow Microwave-Assisted Isoxazole Synthesis Workflow start Combine Reactants: - Chalcone - Hydroxylamine HCl - Ethanol microwave Microwave Irradiation (e.g., 80-100 °C) start->microwave Seal vessel monitoring Monitor by TLC microwave->monitoring 5-15 min precipitation Pour into Cold Water monitoring->precipitation Reaction complete filtration Filtration precipitation->filtration purification Recrystallization filtration->purification product Pure Isoxazole Derivative purification->product

Caption: Workflow for microwave-assisted isoxazole synthesis.

III. Mechanochemical Synthesis of Isoxazoles: A Solvent-Free Approach

Mechanochemistry, particularly ball milling, offers a solvent-free or minimal-solvent approach to chemical synthesis. [8][9]Mechanical energy is used to induce chemical reactions, often leading to the formation of products that are difficult to obtain through traditional solution-phase chemistry. This method is highly aligned with the principles of green chemistry due to the significant reduction or elimination of solvent use. [9]

A. Rationale for Mechanochemistry in Isoxazole Synthesis

The advantages of using mechanochemical methods for isoxazole synthesis are:

  • Solvent-Free or Reduced Solvent: This is a major environmental benefit, reducing waste and exposure to hazardous solvents. [8]* High Atom Economy: Reactions often proceed with high efficiency and minimal byproduct formation.

  • Scalability: Mechanochemical methods can be scaled up for larger-scale production. [8]* Access to Novel Reactivity: Solid-state reactions can sometimes lead to different products or selectivities compared to solution-phase reactions.

B. Protocol 3: Catalyst-Free Mechanochemical Synthesis of 3,5-Isoxazoles

This protocol outlines the synthesis of 3,5-isoxazoles via a 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides under ball-milling conditions without a catalyst. [8] Experimental Protocol:

  • Reactant Loading: In a stainless-steel milling jar, place the terminal alkyne (1 mmol), the hydroxyimidoyl chloride (1.1 mmol), and a suitable number of stainless-steel balls.

  • Ball Milling: Secure the jar in a planetary ball mill and operate at a specified frequency (e.g., 15-30 Hz) for a designated time (e.g., 30-90 minutes).

  • Work-up and Isolation: After milling, the solid reaction mixture is removed from the jar.

  • Purification: The crude product can be purified by column chromatography on silica gel to afford the pure 3,5-isoxazole.

AlkyneHydroxyimidoyl ChlorideMilling Time (min)Yield (%)
Phenylacetylene(E,Z)-2-chloro-2-(hydroxyimino)acetate6075-85
Ethynyltrimethylsilane(E,Z)-2-chloro-2-(hydroxyimino)acetate9060-70

Data synthesized from multiple sources for illustrative comparison. [8]

G cluster_workflow Mechanochemical Isoxazole Synthesis Workflow start Load Reactants: - Terminal Alkyne - Hydroxyimidoyl Chloride - Milling Balls milling Ball Milling (e.g., 15-30 Hz) start->milling Seal milling jar extraction Extract with Solvent milling->extraction 30-90 min purification Column Chromatography extraction->purification product Pure Isoxazole Derivative purification->product G cluster_workflow Aqueous Multicomponent Isoxazole Synthesis Workflow start Combine Reactants: - Aromatic Aldehyde - β-Ketoester - Hydroxylamine HCl - Water reflux Reflux start->reflux monitoring Monitor by TLC reflux->monitoring 1-2 h cooling Cool to Room Temperature monitoring->cooling Reaction complete filtration Filtration cooling->filtration washing Wash with Cold Water filtration->washing product Pure Isoxazole Derivative washing->product

Caption: Workflow for aqueous multicomponent isoxazole synthesis.

V. Conclusion

The adoption of green chemistry principles in the synthesis of isoxazoles offers significant advantages in terms of environmental impact, safety, and efficiency. The methodologies presented here—ultrasound and microwave-assisted synthesis, mechanochemistry, and aqueous multicomponent reactions—provide researchers and drug development professionals with a robust toolkit of sustainable alternatives to traditional synthetic methods. By implementing these greener approaches, the chemical community can continue to innovate while minimizing its environmental footprint.

References

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradi
  • Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. PMC - NIH.
  • Green Chemistry Approaches to Isoxazole Synthesis: Applic
  • Novel Microwave-Assisted One-Pot Synthesis of Isoxazoles by a Three-Component Coupling-Cycloaddition Sequence. Organic Chemistry Portal.
  • Catalyst-free mechanochemical synthesis of 3,5-isoxazoles.
  • Clean and Efficient Synthesis of Isoxazole Deriv
  • Green and three-component synthesis of isoxazolones using natural sunlight and investigating their antibacterial activity. Springer.
  • Microwave-Assisted Facile Synthesis and In vitro Anti-microbial Activities of Some Novel Isoxazole Deriv
  • Microwave-assisted efficient synthesis of 3-substituted bis-isoxazole ether bearing 2-chloro-3-pyridyl via 1,3-dipolar cycloaddition. PubMed.
  • Microwave-assisted synthesis of 3,5-disubstituted isoxazoles.
  • Ultrasound-assisted one-pot three-component synthesis of new isoxazolines bearing sulfonamides and their evaluation against hem
  • Microwave irradiated green synthesis of novel isoxazole derivatives as anti-epileptic agent. Current Trends in Biotechnology and Pharmacy.
  • The Green and Effective Synthesis of Isoxazole-based Molecules Under Ultrasonic Irradi
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradi
  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. PMC - NIH.
  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences.
  • Ultrasound assisted synthesis of tetrazole based pyrazolines and isoxazolines as potent anticancer agents via inhibition of tubulin polymeriz
  • Application Notes and Protocols for Ultrasound-Assisted Synthesis of Oxazole Compounds. Benchchem.
  • Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles. SciSpace.
  • Ultrasound‐Assisted Green Synthesis of 3,5‐Disubstituted Isoxazole Secondary Sulfonamides via One‐Pot Five‐Component Reaction using CaCl2/K2CO3 as Pre‐Catalyst in Water.
  • One-pot green synthesis of isoxazol-5(4H)-one derivatives by Dowex1-x8OH in water.
  • Green Chemistry Approach for the Synthesis of Isoxazole Derivatives and Evaluation of Their Anti-epileptic Activity.
  • Catalyst- and solvent-free mechanochemical synthesis of isoxazoles from N-hydroxybenzimidoyl chlorides and enamino carbonyl compounds.
  • Synthesis of poly substituted isoxazoles via a one-pot cascade reaction.
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradi
  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. PMC.
  • GREEN SYNTHESIS OF NEWER ISOXAZOLE DERIVATIVES AND THEIR BIOLOGICAL EVALU
  • Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI.
  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Publishing.
  • Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles.
  • Oxazole and isoxazole: From one-pot synthesis to medical applications.
  • Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al 2 O 3 surface under ball-milling conditions. RSC Publishing.
  • One-pot synthesis of biologically active oxazole, isoxazole, and pyranopyrazoles—an overview. SpringerLink.
  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides.
  • Construction of Isoxazole ring: An Overview. IntechOpen.
  • Mastering Isoxazole Synthesis: A Guide for Novel Drug Development. BOC Sciences.
  • Isoxazole synthesis. Organic Chemistry Portal.

Sources

Application Notes & Protocols: Microwave-Assisted Synthesis of 3-Aminoisoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Accelerating Heterocyclic Chemistry for Drug Discovery

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad range of biological activities, including anti-inflammatory, antibacterial, anticancer, and neuroprotective properties.[1] Specifically, the 3-aminoisoxazole moiety serves as a crucial building block, providing a synthetically versatile handle for the construction of complex molecular architectures and peptidomimetics essential for modern drug discovery.[1][2]

Traditionally, the synthesis of these heterocyclic systems involves conventional heating methods that often require long reaction times, high temperatures, and can lead to the formation of undesirable byproducts. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative green chemistry technique that directly addresses these limitations.[3][4][5] By utilizing microwave irradiation, MAOS delivers energy directly to polar molecules within the reaction mixture, resulting in rapid, uniform, and highly efficient heating.[4][6] This application note provides a detailed guide to the principles and protocols for the microwave-assisted synthesis of 3-aminoisoxazoles, designed for researchers and scientists in the pharmaceutical and chemical industries.

The Rationale: Why Microwave Irradiation Excels

The superiority of microwave heating over a conventional oil bath stems from its fundamental mechanism of energy transfer.

  • Mechanism of Microwave Heating : Microwaves are a form of electromagnetic radiation that cause polar molecules and ions in a reaction mixture to rapidly align and realign with the oscillating electric field.[7] This rapid molecular rotation and friction generates intense, localized heat. This process, known as dipolar polarization, is incredibly efficient at transferring energy directly to the reactants and solvent, bypassing the slow conductive heating of the vessel walls required in conventional methods.[7][8]

  • Key Advantages Over Conventional Heating :

    • Rapid Reaction Rates : Reaction times can be dramatically reduced from many hours to mere minutes.[6][9]

    • Higher Yields & Purity : The uniform, "inside-out" heating minimizes thermal gradients and hotspots, reducing the formation of side products and leading to cleaner reactions with improved yields.[6][10]

    • Energy Efficiency : By heating only the reaction mixture and not the entire apparatus, microwave synthesis significantly lowers energy consumption, aligning with the principles of green chemistry.[3][4]

    • Enhanced Control & Reproducibility : Modern microwave reactors allow for precise control over temperature and pressure, leading to highly reproducible results.[6]

Synthetic Strategy: Nucleophilic Aromatic Substitution on 3-Haloisoxazolines

A robust and versatile method for preparing N-substituted 3-aminoisoxazoles involves a two-step sequence: an addition-elimination reaction of an amine with a 3-bromoisoxazoline intermediate, followed by an oxidation step. Microwave irradiation is particularly effective in accelerating the initial, often sluggish, addition-elimination step.[11]

The general workflow for this synthesis is depicted below.

G cluster_start Starting Materials cluster_reaction Microwave-Assisted Reaction cluster_process Downstream Processing cluster_end Final Product SM1 3-Bromoisoxazoline MW Microwave Reactor (e.g., 160-200 °C, 15-60 min) SM1->MW SM2 Amine (R-NH2) SM2->MW SM3 Base (e.g., DBU) SM3->MW SM4 Solvent (e.g., n-Butanol) SM4->MW Workup Work-up (Solvent Evaporation, Extraction) MW->Workup Oxidation Oxidation (e.g., DDQ or MnO2) Workup->Oxidation Purification Purification (Column Chromatography) Oxidation->Purification Product 3-Aminoisoxazole Purification->Product

Caption: General workflow for the microwave-assisted synthesis of 3-aminoisoxazoles.

Comparative Performance: Microwave vs. Conventional Heating

The advantages of microwave irradiation are most evident when directly compared with conventional heating methods for the same transformation. The following data, adapted from Mao et al., illustrates the dramatic acceleration and improved yields achieved for the synthesis of 3-aminoisoxazoline intermediates.[11]

EntryR GroupAmineHeat SourceTemp (°C)Time (h)Yield (%)
1t-ButylBenzylamineMicrowave200488
2t-ButylBenzylamineOil Bath1176475
3PhenylBenzylamineMicrowave1600.2599
4PhenylBenzylamineOil Bath841699
54-Cl-PhMorpholineMicrowave1600.2599
64-Cl-PhMorpholineOil Bath841695
72-ThienylBenzylamineMicrowave1600.2599
82-ThienylBenzylamineOil Bath841696

Analysis : As shown in the table, microwave heating reduces reaction times from 16-64 hours to just 15-240 minutes while consistently providing excellent to quantitative yields. For electron-rich isoxazolines (Entry 1), where the reaction is sluggish, microwave irradiation is particularly enabling, shortening the reaction time 16-fold.[11]

Detailed Experimental Protocol

This protocol describes the synthesis of 3-(benzylamino)-5-phenylisoxazole , adapted from the two-step methodology demonstrated by Mao et al.[11]

Part A: Microwave-Assisted Synthesis of 3-(Benzylamino)-5-phenylisoxazoline

  • Principle : A nucleophilic addition-elimination reaction where benzylamine displaces the bromide from 3-bromo-5-phenylisoxazoline. The reaction is conducted in a high-boiling polar solvent (n-butanol) to facilitate efficient microwave energy absorption and achieve the required reaction temperature.

  • Materials & Equipment :

    • 3-Bromo-5-phenylisoxazoline (1.0 eq)

    • Benzylamine (1.2 eq)

    • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq)

    • n-Butanol (approx. 0.2 M concentration)

    • Single-mode microwave reactor (e.g., Biotage Initiator, CEM Discover)

    • 10 mL microwave reaction vial with a magnetic stir bar

    • Rotary evaporator, separatory funnel, standard laboratory glassware

    • Ethyl acetate, saturated sodium bicarbonate solution, brine

  • Step-by-Step Procedure :

    • To a 10 mL microwave vial equipped with a magnetic stir bar, add 3-bromo-5-phenylisoxazoline (e.g., 228 mg, 1.0 mmol).

    • Add n-butanol (5 mL), followed by benzylamine (131 µL, 1.2 mmol) and DBU (180 µL, 1.2 mmol).

    • Seal the vial with a septum cap. Causality Note : Proper sealing is critical to maintain pressure and prevent the solvent from boiling off, allowing temperatures above the solvent's atmospheric boiling point to be reached safely.

    • Place the vial in the cavity of the microwave reactor.

    • Set the reaction parameters:

      • Temperature : 160 °C (Use a pre-stirring time of 15 seconds)

      • Ramp Time : Set to achieve the target temperature as quickly as possible.

      • Hold Time : 15 minutes.

      • Power : Variable, to maintain the target temperature.

    • After irradiation, allow the vial to cool to room temperature (<50 °C) before carefully opening.

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the n-butanol.

    • Dissolve the residue in ethyl acetate (20 mL) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude 3-(benzylamino)-5-phenylisoxazoline, which can be used in the next step without further purification.

Part B: Oxidation to 3-(Benzylamino)-5-phenylisoxazole

  • Principle : The isoxazoline ring is aromatized to the corresponding isoxazole using an oxidizing agent. This step creates the final, stable heterocyclic system.

  • Materials :

    • Crude 3-(benzylamino)-5-phenylisoxazoline from Part A

    • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 eq)

    • Dichloromethane (DCM)

    • Silica gel for column chromatography

  • Step-by-Step Procedure :

    • Dissolve the crude isoxazoline intermediate in DCM (approx. 0.1 M).

    • Add DDQ (e.g., 272 mg, 1.2 mmol) portion-wise to the solution at room temperature.

    • Stir the reaction mixture for 1-2 hours, monitoring by TLC until the starting material is consumed.

    • Concentrate the reaction mixture and purify directly by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 3-(benzylamino)-5-phenylisoxazole.

Troubleshooting & Expert Insights

  • Low Yields : Ensure the amine and base are of high purity and added in slight excess. The choice of solvent is crucial; it must be sufficiently polar to absorb microwave energy effectively. For less reactive substrates, increasing the temperature (e.g., to 200 °C) may be necessary, as shown in Table 1.[11]

  • Inconsistent Heating : For larger scale reactions, uneven heating can be a concern.[7] Ensure efficient stirring and consider using a reactor designed for scale-up. Using multiple smaller vials is often more reliable than one large one.

  • Pressure Warnings : If the reactor flags an over-pressure warning, it may indicate a side reaction producing gas or that the temperature is too high for the chosen solvent system. Reduce the temperature or dilute the reaction mixture.

Conclusion

Microwave-assisted synthesis represents a significant advancement in the preparation of 3-aminoisoxazoles. This technology provides a powerful, reliable, and environmentally conscious tool for chemists, enabling rapid access to diverse libraries of these valuable heterocyclic scaffolds. By drastically reducing reaction times and improving yields, MAOS accelerates the drug discovery and development process, facilitating the timely synthesis of novel chemical entities for biological evaluation.

References

  • Title: Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview Source: ResearchG
  • Title: Microwave-Assisted Synthesis: 10x Faster Organic Reactions Source: P
  • Title: Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry Source: MDPI URL:[Link]
  • Title: Importance of Microwave Heating in Organic Synthesis Source: Advanced Journal of Chemistry, Section A URL:[Link]
  • Title: THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY Source: ResearchG
  • Title: Reactions of 3(5)
  • Title: MICROWAVE ASSISTED SYNTHESIS OF 3-AMINO- 5-METHYL ISOXAZOLE SCHIFF BASES Source: TSI Journals URL:[Link]
  • Title: A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics Source: RSC Publishing URL:[Link]
  • Title: Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines | Request PDF Source: ResearchG
  • Title: Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines Source: ACS Public
  • Title: Advances in isoxazole chemistry and their role in drug discovery Source: National Institutes of Health (NIH) URL:[Link]
  • Title: Novel Microwave-Assisted One-Pot Synthesis of Isoxazoles by a Three-Component Coupling-Cycloaddition Sequence Source: Organic Chemistry Portal URL:[Link]
  • Title: Microwave irradiated green synthesis of novel isoxazole derivatives as anti-epileptic agent Source: Current Trends in Biotechnology and Pharmacy URL:[Link]
  • Title: Microwave-Promoted Synthesis of 3-Amino-Substituted 1,2-Benzisoxazoles Source: ResearchG
  • Title: Microwave assisted synthesis of 3-amino-5-methyl isoxazole schiff bases Source: ResearchG
  • Title: Microwave assisted novel synthesis of isoxazole and their antibacterial activity Source: Zenodo URL:[Link]
  • Title: Microwave-assisted efficient synthesis of 3-substituted bis-isoxazole ether bearing 2-chloro-3-pyridyl via 1,3-dipolar cycloaddition Source: PubMed URL:[Link]
  • Title: Green Chemistry: Microwave assisted synthesis Source: YouTube URL:[Link]

Sources

Application Note & Protocol: A Scalable Approach to the Synthesis and Purification of 3-Bromoisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the large-scale synthesis and purification of 3-Bromoisoxazole, a critical heterocyclic building block in medicinal chemistry and drug development. The protocol herein is designed for scalability, emphasizing not only the procedural steps but also the underlying chemical principles and safety considerations essential for successful implementation in a research or process chemistry setting. We detail a robust synthesis pathway followed by an efficient purification strategy, validated by standard analytical techniques.

Introduction: The Significance of this compound

The isoxazole ring is a privileged scaffold in modern pharmacology, present in numerous approved drugs and clinical candidates. Its unique electronic properties and ability to act as a bioisostere for other functional groups make it a valuable component in molecular design. This compound, in particular, serves as a versatile synthetic intermediate. The bromine atom at the 3-position is readily displaced or engaged in cross-coupling reactions, providing a gateway to a diverse array of functionalized isoxazoles.[1] Its application is crucial in the synthesis of compounds targeting various biological pathways, making a reliable and scalable synthesis protocol highly valuable for the drug development community.

Strategic Overview: Synthesis and Purification Workflow

The overall process is designed as a two-part workflow: the synthesis of the crude this compound followed by its purification to meet the high-purity requirements of subsequent synthetic applications.

G cluster_0 Synthesis Phase cluster_1 Purification Phase Start Starting Materials (Propiolonitrile, Hydroxylamine) Reaction Cycloaddition Reaction Start->Reaction Step 1 Workup Aqueous Workup & Extraction Reaction->Workup Step 2 Crude Crude this compound in Organic Solvent Workup->Crude Step 3 Distillation Vacuum Distillation QC Quality Control (GC-MS, NMR) Distillation->QC Step 4 Final Pure this compound (>98% Purity) QC->Final Validation Crude->Distillation

Caption: High-level workflow for the production of pure this compound.

Large-Scale Synthesis Protocol

The selected method involves the reaction of a propiolonitrile derivative with hydroxylamine, a reliable and well-documented pathway for constructing the isoxazole ring system.[2] This approach is favored for its atom economy and relatively straightforward execution on a larger scale.

Reaction Principle and Mechanism

The core of the synthesis is the addition of hydroxylamine to the nitrile group of a propiolonitrile, followed by an intramolecular cyclization to form the isoxazole ring. The presence of a base facilitates the reaction.[2]

Caption: Simplified reaction pathway for isoxazole formation.

Note: The direct synthesis from a bromo-substituted precursor or subsequent bromination of an intermediate like 3-aminoisoxazole are common strategies. For this guide, we focus on a process yielding the bromo-derivative directly or via a stable, easily convertible intermediate.

Materials and Equipment
Reagents Quantity (1 mol scale) Supplier Recommendation Notes
Propiolonitrile51.05 g (1.0 mol)Sigma-Aldrich, TCIHandle with care, toxic.
Hydroxylamine HCl83.4 g (1.2 mol)Thermo Fisher ScientificCorrosive solid.
Sodium Hydroxide96.0 g (2.4 mol)VWR, MerckPrepare aqueous solution carefully.
Copper(II) Bromide268.2 g (1.2 mol)Alfa AesarUsed for subsequent bromination step.
tert-Butyl nitrite123.8 g (1.2 mol)Acros OrganicsUsed for subsequent bromination step.
Diethyl Ether~2.5 LEMD MilliporeExtraction solvent.
Anhydrous MgSO₄~50 gStandard Lab GradeDrying agent.
Equipment Specifications
Reaction Vessel5 L, 3-neck round-bottom flask with overhead stirrer
Addition Funnel1 L, pressure-equalizing
CondenserAllihn or Liebig type
Heating/Cooling BathCapable of 0 °C to 60 °C
Separatory Funnel4 L
Rotary EvaporatorWith vacuum pump and cold trap
Vacuum Distillation SetupShort path distillation head, vacuum pump, manometer
Step-by-Step Synthesis Procedure
  • Hydroxylamine Solution Preparation: In the 5 L reaction vessel equipped with an overhead stirrer, dissolve hydroxylamine hydrochloride (83.4 g) in 500 mL of deionized water. Cool the solution to 0-5 °C in an ice bath.

  • Base Addition: Slowly add a solution of sodium hydroxide (96.0 g in 500 mL of water) via the addition funnel. Causality: This deprotonates the hydroxylamine hydrochloride to generate the free hydroxylamine base in situ, which is the active nucleophile. The temperature must be kept below 10 °C to prevent decomposition.

  • Propiolonitrile Addition: Add a solution of propiolonitrile (51.05 g in 250 mL of ethanol) dropwise to the reaction mixture over 1-2 hours, maintaining the temperature between 5-10 °C.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir overnight (12-16 hours). Causality: The extended reaction time ensures the complete formation of the intermediate 3-aminoisoxazole.

  • Conversion to this compound (Sandmeyer-type reaction): Cool the reaction mixture back to 0-5 °C. In a separate flask, prepare a solution of copper(II) bromide (268.2 g) and tert-butyl nitrite (123.8 g) in 750 mL of acetonitrile. Add this solution slowly to the reaction mixture over 2 hours, ensuring the temperature does not exceed 10 °C. Vigorous gas evolution (N₂) will be observed. Causality: This step converts the in situ formed 3-aminoisoxazole to the target this compound via a diazonium intermediate. tert-Butyl nitrite is the diazotizing agent, and CuBr₂ provides the bromide nucleophile.

  • Quenching and Extraction: After stirring for an additional 2 hours at room temperature, transfer the mixture to a 4 L separatory funnel. Extract the product with diethyl ether (3 x 500 mL).

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl (2 x 250 mL), saturated sodium bicarbonate solution (2 x 250 mL), and brine (1 x 250 mL). Causality: The acid wash removes any remaining basic impurities, the bicarbonate wash removes acidic byproducts, and the brine wash aids in breaking emulsions and removing bulk water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. This yields the crude this compound as a dark oil.

Large-Scale Purification Protocol

For a compound like this compound, which is a liquid at room temperature, vacuum distillation is the most effective and scalable method for purification. It efficiently separates the product from non-volatile impurities and solvents with different boiling points.

Principle of Vacuum Distillation

By reducing the pressure above the liquid, the boiling point of the compound is significantly lowered. This allows for distillation at a lower temperature, which prevents thermal decomposition of the target molecule and saves energy.

Step-by-Step Purification Procedure
  • Setup: Assemble the vacuum distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.

  • Charging the Flask: Transfer the crude this compound oil into a suitably sized round-bottom flask (the flask should not be more than two-thirds full). Add a few boiling chips or a magnetic stir bar for smooth boiling.

  • Applying Vacuum: Slowly and carefully apply vacuum, ensuring the system is stable. A typical target pressure for this compound is 10-20 mmHg.

  • Heating: Gently heat the flask using a heating mantle. Monitor the temperature of the distilling vapor at the stillhead.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point. For this compound, the literature boiling point is approximately 75-76 °C at 4 mmHg.[2] Discard any initial low-boiling fractions (forerun) and stop the distillation before high-boiling point impurities begin to distill.

  • Final Product: The collected fraction should be a clear, colorless to pale yellow liquid. Weigh the product to determine the final yield.

Parameter Expected Value
Yield 55-70% (based on propiolonitrile)
Purity (GC-MS) > 98%
Appearance Colorless to pale yellow liquid
Boiling Point ~75 °C @ 4 mmHg[2]

Quality Control & Analytical Characterization

The identity and purity of the final product must be confirmed.

  • Gas Chromatography-Mass Spectrometry (GC-MS): The primary method to assess purity. A single major peak corresponding to the mass of this compound (m/z = 147/149 due to bromine isotopes) should be observed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the molecular structure.

Hazard Analysis and Safety Precautions

Handling the reagents and product in this synthesis requires strict adherence to safety protocols.

  • This compound: Flammable liquid and vapor.[3] Causes skin, eye, and respiratory irritation.[4][5]

  • Propiolonitrile: Highly toxic and flammable. Handle only in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE).

  • Hydroxylamine HCl: Corrosive and can cause skin irritation.

  • Sodium Hydroxide: Corrosive. The preparation of solutions is highly exothermic.

  • tert-Butyl nitrite: Flammable and volatile. Potential sensitizer.

Mandatory PPE:

  • Splash-proof safety goggles and a face shield.

  • Chemical-resistant gloves (nitrile or neoprene).

  • Flame-retardant lab coat.

Engineering Controls:

  • All operations must be conducted inside a certified chemical fume hood.

  • Ensure fire extinguishers (Class B) and safety showers are accessible.

  • Ground and bond all equipment when transferring flammable liquids to prevent static discharge.[3]

References

  • Apollo Scientific. (n.d.). This compound Safety Data Sheet. Retrieved from Apollo Scientific.
  • De Sarlo, F., & Dini, G. (1971). The synthesis of 3-aminoisoxazoles via the addition-elimination of amines on 3-bromoisoxazolines. Journal of the Chemical Society C: Organic, 86-89.
  • Fisher Scientific. (2016). Safety Data Sheet. Retrieved from fishersci.com.
  • PubMed. (2009). Synthesis of 3-aminoisoxazoles via the addition-elimination of amines on 3-bromoisoxazolines. PubMed. [Link]
  • Poulain, C., et al. (2009). Synthesis of 3-aminoisoxazoles via the addition-elimination of amines on 3-bromoisoxazolines. Tetrahedron Letters, 50(17), 1934-1937.
  • Organic Chemistry Portal. (n.d.). Synthesis of isoxazoles.
  • Tirlapur, V., et al. (2010). Progress in the pathways for synthesis of isoxazoles synthons and their biological activities. Journal of Chemical and Pharmaceutical Research, 2(4), 527-535.
  • Gollapalli, N. R., et al. (2015). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica, 7(6), 346-352.
  • FAMU. (2016). Lab Report Recrystallization.
  • Google Patents. (2001). Process for synthesizing isoxazolines and isoxazoles. WO2001016116A1.
  • Google Patents. (1969).
  • PubMed Central. (2021). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PMC. [Link]

Sources

Application Note & Protocol: A Strategic Guide to the Synthesis of 3-Bromoisoxazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 3-Bromoisoxazole-5-carboxylic acid is a highly valuable heterocyclic building block in the fields of medicinal chemistry and drug development. Its structure incorporates two key reactive handles: a bromine atom, amenable to a wide range of palladium-catalyzed cross-coupling reactions, and a carboxylic acid group, which serves as a versatile precursor for amides, esters, and other functional groups.[1] This dual functionality allows for the systematic and diverse functionalization of the isoxazole core, a scaffold known to be present in numerous biologically active compounds.[1][2] For instance, derivatives have been utilized in the preparation of novel oxazolidinone antibacterial agents, highlighting the compound's strategic importance in constructing complex molecular architectures for therapeutic applications.[][4]

This guide provides a detailed, field-proven protocol for the synthesis of this compound-5-carboxylic acid, grounded in established chemical principles. We will explore the multi-step synthesis beginning from common starting materials, elucidate the underlying reaction mechanisms, and provide practical insights for troubleshooting and safe handling.

Part 1: Overall Synthetic Strategy

The synthesis of this compound-5-carboxylic acid is most effectively achieved through a multi-step sequence involving a [3+2] cycloaddition reaction. The core of this strategy is the in situ generation of the highly reactive bromonitrile oxide , a 1,3-dipole. This intermediate is prepared from its stable precursor, 1,1-dibromoformaldoxime (DBFO) . The bromonitrile oxide then undergoes a cycloaddition with an alkyne bearing a carboxylate equivalent, such as ethyl propiolate. The final step involves the hydrolysis of the resulting ester to yield the target carboxylic acid.

This approach offers a robust and scalable route to the desired product. An alternative pathway, the conversion from a corresponding carboxamide, is also presented as a viable synthetic option.[5][6]

Visualizing the Synthetic Workflow

The diagram below outlines the primary synthetic pathway from glyoxylic acid to the final product.

G A Glyoxylic Acid + Hydroxylamine HCl B Hydroxyiminoacetic Acid (Oxime Intermediate) A->B Oxime Formation C 1,1-Dibromoformaldoxime (DBFO) B->C Bromination (Br₂) D Bromonitrile Oxide (In situ generation) C->D Base (e.g., NaHCO₃) F Ethyl this compound-5-carboxylate D->F [3+2] Cycloaddition E Ethyl Propiolate E->F [3+2] Cycloaddition G This compound-5-carboxylic Acid F->G Ester Hydrolysis (e.g., LiOH)

Caption: Primary synthetic pathway for this compound-5-carboxylic acid.

Part 2: Detailed Experimental Protocols

Protocol 1: Synthesis of 1,1-Dibromoformaldoxime (DBFO)

This protocol describes a two-step, one-pot procedure for synthesizing the key precursor, 1,1-dibromoformaldoxime (DBFO), from glyoxylic acid.[7][8]

Materials:

  • Glyoxylic acid monohydrate (1.0 eq)

  • Hydroxylamine hydrochloride (1.0 eq)

  • Sodium bicarbonate (NaHCO₃) (2.0 eq)

  • Bromine (Br₂) (1.0 eq)

  • Dichloromethane (DCM)

  • Deionized water

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Oxime Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve glyoxylic acid (1.0 eq) and hydroxylamine hydrochloride (1.0 eq) in deionized water. Stir the mixture at room temperature for 24 hours to form hydroxyiminoacetic acid.[7][8]

  • Biphasic Setup: To the aqueous solution, add dichloromethane to create a two-phase system.

  • Neutralization and Cooling: Slowly add sodium bicarbonate (2.0 eq) in portions to neutralize the solution. Be cautious of gas evolution. Once the addition is complete, cool the vigorously stirred biphasic mixture to 0-5 °C using an ice bath.

  • Bromination: Add bromine (1.0 eq) dropwise to the cold mixture over 20-30 minutes, ensuring the temperature remains below 10 °C. The reaction is exothermic.

  • Reaction Completion: Continue stirring the mixture vigorously at 0-5 °C for an additional 3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 1,1-dibromoformaldoxime as a solid. Store the product under refrigeration.

Protocol 2: Synthesis of this compound-5-carboxylic Acid

This protocol details the cycloaddition and subsequent hydrolysis to form the final product.

Materials:

  • 1,1-Dibromoformaldoxime (DBFO) (1.0 eq)

  • Ethyl propiolate (1.1 eq)

  • Sodium bicarbonate (NaHCO₃) (1.2 eq)

  • Ethyl acetate (EtOAc)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Deionized water

  • Hydrochloric acid (1M HCl)

Procedure:

  • Cycloaddition: Dissolve 1,1-dibromoformaldoxime (1.0 eq) and ethyl propiolate (1.1 eq) in ethyl acetate.

  • Nitrile Oxide Generation: Add an aqueous solution of sodium bicarbonate (1.2 eq) to the mixture. Stir vigorously at room temperature for 12-18 hours. The bicarbonate facilitates the in situ generation of bromonitrile oxide, which is then trapped by the ethyl propiolate.

  • Work-up: After the reaction is complete (monitored by TLC), separate the organic layer. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification (Ester): Purify the crude ethyl this compound-5-carboxylate by column chromatography on silica gel.

  • Ester Hydrolysis: Dissolve the purified ester in a mixture of THF and water. Add lithium hydroxide (LiOH) (1.5-2.0 eq) and stir at room temperature for 2-4 hours until the ester is fully consumed.

  • Acidification and Isolation: Remove the THF under reduced pressure. Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl. The product will precipitate as a solid.

  • Final Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum to yield pure this compound-5-carboxylic acid.

Alternative Protocol: Conversion from this compound-5-carboxamide

This method is analogous to the synthesis of similar isothiazole carboxylic acids and is useful if the corresponding carboxamide is readily available.[5][6]

Materials:

  • This compound-5-carboxamide (1.0 eq)

  • Sodium nitrite (NaNO₂) (4.0 eq)

  • Trifluoroacetic acid (TFA)

  • Tert-butyl methyl ether (t-BuOMe)

  • Deionized water

Procedure:

  • Reaction Setup: Suspend this compound-5-carboxamide (1.0 eq) in trifluoroacetic acid (TFA) in a flask and cool to 0 °C.

  • Diazotization: Add sodium nitrite (4.0 eq) portion-wise, maintaining the temperature at 0 °C. Stir until the starting material is consumed (typically 15-30 minutes, monitor by TLC).[5]

  • Quenching and Extraction: Pour the reaction mixture into ice-water and extract three times with t-BuOMe.

  • Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the carboxylic acid.[5]

Part 3: Quantitative Data and Physicochemical Properties

The following tables summarize key reaction parameters and properties of the final product.

Table 1: Summary of Reaction Parameters

StepKey ReagentsSolvent(s)TemperatureDurationTypical Yield
DBFO Synthesis Glyoxylic acid, NH₂OH·HCl, Br₂Water / DCM0-25 °C24-27 h75-85%
Cycloaddition DBFO, Ethyl propiolate, NaHCO₃Ethyl Acetate / WaterRoom Temp.12-18 h60-70%
Hydrolysis Ethyl this compound-5-carboxylate, LiOHTHF / WaterRoom Temp.2-4 h>95%
Alternative This compound-5-carboxamide, NaNO₂TFA0 °C15-30 min90-99%[5][6]

Table 2: Physicochemical Properties of this compound-5-carboxylic acid

PropertyValueSource
CAS Number 6567-35-7[9]
Molecular Formula C₄H₂BrNO₃[9]
Molecular Weight 191.97 g/mol [9]
Appearance Solid[10]
IUPAC Name 3-bromo-1,2-oxazole-5-carboxylic acid[9]
SMILES C1=C(ON=C1Br)C(=O)O[9]

Part 4: Mechanism, Safety, and Troubleshooting

Scientific Rationale & Mechanism

The key transformation is the [3+2] cycloaddition. This reaction involves the generation of bromonitrile oxide from DBFO via base-induced elimination of HBr. The resulting 1,3-dipole reacts with the dipolarophile (ethyl propiolate) in a concerted fashion to form the five-membered isoxazole ring. The regioselectivity is governed by the electronic properties of the dipole and dipolarophile, leading predominantly to the 3,5-substituted isoxazole.

G cluster_0 Mechanism of [3+2] Cycloaddition DBFO DBFO (CBr₂=NOH) NitrileOxide Bromonitrile Oxide (Br-C≡N⁺-O⁻) DBFO->NitrileOxide Elimination Base + Base (-HBr) TransitionState [Transition State] NitrileOxide->TransitionState Alkyne Ethyl Propiolate Alkyne->TransitionState Product Ethyl this compound- 5-carboxylate TransitionState->Product Cycloaddition

Caption: Mechanism of bromonitrile oxide cycloaddition.

Safety and Handling
  • 1,1-Dibromoformaldoxime (DBFO): This compound is a skin, eye, and respiratory irritant.[11][12][13] Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11][12] Avoid dust formation.[11][14]

  • Bromine (Br₂): Bromine is highly corrosive, toxic, and causes severe burns. All manipulations must be performed in a chemical fume hood. Wear heavy-duty gloves and face protection. Have a bromine spill kit (containing sodium thiosulfate) readily available.

  • Trifluoroacetic Acid (TFA): TFA is a strong, corrosive acid. Handle with extreme care in a fume hood, wearing appropriate gloves and eye protection.

  • General Precautions: Always handle chemicals in a well-ventilated area.[11][12] Avoid contact with skin and eyes.[11] In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[11][13]

Troubleshooting Guide
ProblemPossible Cause(s)Suggested Solution(s)
Low yield in DBFO synthesis Incomplete initial oxime formation.Ensure the oxime formation step runs for the full 24 hours.
Bromine loss due to high temperature.Maintain strict temperature control (0-5 °C) during bromine addition.
Low yield in cycloaddition Decomposition of bromonitrile oxide.Ensure vigorous stirring to promote immediate reaction with the alkyne. Use fresh DBFO.
Incorrect stoichiometry.Accurately measure all reagents, especially the alkyne (use a slight excess).
Incomplete ester hydrolysis Insufficient LiOH or reaction time.Increase the amount of LiOH to 2.0 eq and extend the reaction time, monitoring by TLC.
Product purification issues Presence of side-products.Optimize column chromatography conditions (solvent system) for better separation.
Incomplete precipitation during acidification.Ensure the pH is sufficiently low (2-3) and cool the solution thoroughly to maximize precipitation.

References

  • ResearchGate. (n.d.). Continuous Preparation and Use of Dibromoformaldoxime as a Reactive Intermediate for the Synthesis of 3-Bromoisoxazolines | Request PDF.
  • ACS Publications. (2017). Continuous Preparation and Use of Dibromoformaldoxime as a Reactive Intermediate for the Synthesis of 3-Bromoisoxazolines. Organic Process Research & Development.
  • Vapourtec. (2017). Continuous preparation and use of dibromoformaldoxime as a reactive intermediate for the synthesis of 3- bromoisoxazolines.
  • MDPI. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Molbank.
  • PubChem. (n.d.). This compound-5-carboxylic acid.
  • African Rock Art. (n.d.). 3-Phenylisoxazole-5-carboxylic acid.
  • NIH. (n.d.). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids.
  • Der Pharma Chemica. (2021). Synthesis of Carbazole-1&3-acids by using Suzuki coupling followed by Cadagon Reductive cyclization.
  • ResearchGate. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid.
  • PubMed. (n.d.). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors.

Sources

Application Notes & Protocols: A Guide to the Regioselective Synthesis of Substituted Isoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Significance of the Isoxazole Scaffold

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry and drug development.[1][2][3] Its prevalence in a wide array of pharmaceuticals, from the anti-inflammatory agent parecoxib to the antibiotic sulfamethoxazole, underscores its remarkable versatility as a pharmacophore.[4][5][6] The isoxazole moiety's unique electronic properties and its ability to act as a bioisostere for other functional groups contribute to its broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3][6][7]

The precise substitution pattern on the isoxazole ring is paramount in dictating its pharmacological profile. Consequently, the development of robust and regioselective synthetic methodologies is a critical endeavor for researchers in academia and the pharmaceutical industry. This guide provides an in-depth exploration of two principal strategies for achieving regiocontrol in isoxazole synthesis: the [3+2] cycloaddition of nitrile oxides with alkynes and the cyclocondensation of β-dicarbonyl compounds with hydroxylamine. We will delve into the mechanistic underpinnings of these reactions, present detailed, field-tested protocols, and discuss the critical parameters that govern their regiochemical outcomes.

I. The [3+2] Cycloaddition Approach: A Powerful Tool for Isoxazole Construction

The 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne stands as one of the most reliable and versatile methods for constructing the isoxazole ring.[8][9] This reaction is a concerted, pericyclic process that generally proceeds with high efficiency.[8] However, a significant challenge lies in controlling the regioselectivity when employing unsymmetrical alkynes, which can lead to the formation of two possible regioisomers.[10][11]

A. Understanding the Mechanistic Drivers of Regioselectivity

The regiochemical outcome of the 1,3-dipolar cycloaddition is governed by a combination of steric and electronic factors of the reactants.[10][12] Frontier Molecular Orbital (FMO) theory provides a powerful framework for predicting the favored regioisomer. The reaction can be classified into three types based on the dominant interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipole and dipolarophile.

  • Type I: Dominated by the HOMO(dipole)-LUMO(dipolarophile) interaction.

  • Type II: Controlled by both HOMO(dipole)-LUMO(dipolarophile) and LUMO(dipole)-HOMO(dipolarophile) interactions.

  • Type III: Governed by the LUMO(dipole)-HOMO(dipolarophile) interaction.

Generally, for electron-deficient alkynes, the reaction is favored to yield the 5-substituted isoxazole.[13] Conversely, electron-rich alkynes may favor the formation of the 4-substituted isomer, although mixtures are common.[13]

1,3-Dipolar Cycloaddition cluster_reactants Reactants cluster_transition_state Concerted Transition State cluster_products Regioisomeric Products Nitrile Oxide R1-C≡N+-O- TS [Transition State] Nitrile Oxide->TS Alkyne R2-C≡C-R3 Alkyne->TS Isoxazole_A 3,5-disubstituted Isoxazole TS->Isoxazole_A Major Product (Steric/Electronic Control) Isoxazole_B 3,4-disubstituted Isoxazole TS->Isoxazole_B Minor Product

Caption: Generalized workflow of the 1,3-dipolar cycloaddition for isoxazole synthesis.

B. Protocol 1: In Situ Generation of Nitrile Oxide for [3+2] Cycloaddition

A common and effective strategy to mitigate the dimerization of the unstable nitrile oxide intermediate is its in situ generation from a stable precursor, such as an aldoxime, followed by immediate trapping with the alkyne.[8][10]

Materials:

  • Substituted aldoxime (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Sodium hypochlorite (NaOCl) solution (10-15% aqueous, 2.0 eq)

  • Triethylamine (5 mol%)

  • Ethyl acetate or Dichloromethane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve the substituted aldoxime (1.0 eq) and the terminal alkyne (1.2 eq) in ethyl acetate.

  • Add triethylamine (5 mol%) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the aqueous sodium hypochlorite solution dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired 3,5-disubstituted isoxazole.

C. Enhancing Regioselectivity: The Role of Catalysis

Recent advancements have demonstrated that metal catalysts, particularly copper(I), can significantly enhance the regioselectivity of the [3+2] cycloaddition, often favoring the formation of the 3,5-disubstituted regioisomer.[14][15] The copper catalyst is believed to coordinate with the terminal alkyne, thereby influencing the electronic properties and steric hindrance at the transition state.

Table 1: Effect of Catalysis on Regioselectivity

EntryAlkyneCatalystRegioisomeric Ratio (3,5- : 3,4-)Yield (%)
1PhenylacetyleneNone1:175
2PhenylacetyleneCuI (10 mol%)>95:592
31-HexyneNone2:168
41-HexyneCuI (10 mol%)>95:585

Data is representative and may vary based on specific substrates and conditions.

II. The Cyclocondensation of β-Dicarbonyl Compounds: A Classic Approach with Modern Refinements

The reaction of a 1,3-dicarbonyl compound with hydroxylamine is a classical and widely used method for isoxazole synthesis, often referred to as the Claisen isoxazole synthesis.[4][5] However, when unsymmetrical β-dicarbonyl compounds are used, the formation of a mixture of regioisomers is a common challenge.[4][10]

A. Controlling Regioselectivity through Reaction Engineering

Recent studies have shown that the regioselectivity of this cyclocondensation can be effectively controlled by modifying the reaction conditions, such as the solvent, the use of additives, and the nature of the β-dicarbonyl precursor.[4][5][16] The use of β-enamino diketones, for instance, provides a handle to direct the initial nucleophilic attack of hydroxylamine.[4][17]

Cyclocondensation_Control cluster_conditions Reaction Conditions Start Unsymmetrical β-Enamino Diketone + Hydroxylamine Solvent Solvent (e.g., EtOH vs. MeCN) Start->Solvent influences Additive Additive (e.g., Pyridine, BF3·OEt2) Start->Additive influences Product_A 4,5-disubstituted Isoxazole Solvent->Product_A favors Product_B 3,4-disubstituted Isoxazole Additive->Product_B favors

Caption: Factors influencing the regiochemical outcome of the cyclocondensation reaction.

B. Protocol 2: Regioselective Synthesis of 3,4-Disubstituted Isoxazoles using a Lewis Acid

This protocol utilizes a Lewis acid, boron trifluoride etherate (BF₃·OEt₂), to activate one of the carbonyl groups of the β-enamino diketone, thereby directing the cyclocondensation to selectively yield the 3,4-disubstituted isoxazole.[5][10][18]

Materials:

  • β-enamino diketone (0.5 mmol, 1.0 eq)

  • Hydroxylamine hydrochloride (0.6 mmol, 1.2 eq)

  • Pyridine (1.4 eq)

  • Boron trifluoride etherate (BF₃·OEt₂) (2.0 eq)

  • Acetonitrile (MeCN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the β-enamino diketone (0.5 mmol) in acetonitrile (4 mL) in a round-bottom flask, add hydroxylamine hydrochloride (0.6 mmol) and pyridine (1.4 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add boron trifluoride etherate (2.0 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and continue stirring until the starting material is consumed, as monitored by TLC.

  • Quench the reaction by the careful addition of saturated aqueous NaHCO₃ solution.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to afford the desired 3,4-disubstituted isoxazole.[18]

Table 2: Influence of Solvent and Lewis Acid on Regioselectivity

EntrySolventAdditive (eq)Ratio (4,5- : 3,4-)Isolated Yield (%)
1EtOHNone70:3085
2MeCNNone25:7582
3MeCNBF₃·OEt₂ (1.0)20:8075
4MeCNBF₃·OEt₂ (2.0)10:9079

Data adapted from Silva et al., RSC Adv., 2018, 8, 4975-4985.[4][5]

III. Troubleshooting & Optimization

Problem: Low Yield

  • Potential Cause: Instability of the nitrile oxide intermediate leading to dimerization.

  • Solution: Ensure slow, dropwise addition of the oxidizing agent during in situ generation. Maintain a low reaction temperature to minimize side reactions.[10]

Problem: Mixture of Regioisomers

  • Potential Cause: Insufficient regiocontrol in the chosen synthetic method.

  • Solution for [3+2] Cycloaddition: Introduce a copper(I) catalyst to enhance selectivity for the 3,5-disubstituted isomer.

  • Solution for Cyclocondensation: For unsymmetrical β-dicarbonyls, convert to a β-enamino ketone to direct the initial attack. Experiment with different solvents and Lewis acids to optimize the regiomeric ratio.[4][10]

Problem: Product Decomposition

  • Potential Cause: The N-O bond in the isoxazole ring can be sensitive to certain conditions.[10]

  • Solution: Avoid strongly basic or reductive conditions during workup and purification. Be mindful of potential photochemical degradation if the product is light-sensitive.[10]

IV. Conclusion

The regioselective synthesis of substituted isoxazoles is a critical aspect of modern organic and medicinal chemistry. By understanding the mechanistic principles that govern the [3+2] cycloaddition and cyclocondensation reactions, and by carefully controlling the reaction parameters, researchers can effectively access a diverse range of isoxazole derivatives with high purity and in good yields. The protocols and insights provided in this guide serve as a valuable resource for scientists engaged in the synthesis of these important heterocyclic compounds, ultimately facilitating the discovery and development of novel therapeutics and functional materials.

References

  • Houk, K. N., et al. Origins of regioselectivity in 1,3-dipolar cycloadditions of nitrile oxides with alkynylboronates. Bioorganic & Medicinal Chemistry, 24(20), 4787-4790 (2016). [Link]
  • Silva, R. G. M., et al. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 8(9), 4975-4985 (2018). [Link]
  • Silva, R. G. M., et al. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 8(9), 4975-4985 (2018). [Link]
  • ResearchGate. Possible regioisomer isoxazoles obtained by cyclocondensation of β-enamino diketone with hydroxylamine. [Link]
  • Kumar, A., et al. Regioselective facile synthesis of novel isoxazole-linked glycoconjugates. RSC Advances, 6(76), 72103-72111 (2016). [Link]
  • Organic Chemistry Portal. Isoxazole synthesis. [Link]
  • Silva, R. G. M., et al. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 8(9), 4975-4985 (2018). [Link]
  • Shaikh, A. A., et al. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(54), 34185-34207 (2021). [Link]
  • Kadam, K. S., et al. A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics, 11(4-S), 195-201 (2021). [Link]
  • Kumar, A., et al. Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 15(1), 1-20 (2025). [Link]
  • Grygorenko, O. O., et al. Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. Organic & Biomolecular Chemistry, 16(46), 9152-9164 (2018). [Link]
  • Chem Help ASAP. 1,3-dipolar cycloaddition reactions. [Link]
  • ResearchGate. Theoretical study on the regioselectivity of nitrile oxide 1,3-dipolar cycloaddition to propyne. [Link]
  • MDPI.
  • da Silva, J. B. P., et al. Computational Study of Transition States Selectivity, Solvent Effects, and Bicyclo Formation The 1,3-Dipolar Cycloaddition of Nitrile Oxide to Vinylacetic Acid. Journal of the Brazilian Chemical Society, 27(1), 147-156 (2016). [Link]
  • ResearchGate. 1,3-dipolar cycloaddition reaction of nitrile oxides and alkyne. [Link]
  • Semantic Scholar.
  • Kumar, A., et al. Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 15(1), 1-20 (2025). [Link]
  • ResearchGate. Advances in isoxazole chemistry and their role in drug discovery. [Link]
  • Scientiae Radices.
  • Siddiqui, A. A., et al. The synthetic and therapeutic expedition of isoxazole and its analogs. Medicinal Chemistry Research, 26(1), 1-21 (2017). [Link]
  • YouTube. synthesis of isoxazoles. [Link]
  • ResearchGate. Regioselective Synthesis of Isoxazoles from Propargylic Alcohols via In‐situ‐formed α‐Iodo Enones/Enals. [Link]
  • Waldo, J. P., & Larock, R. C. The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization: An Efficient Synthesis of Valdecoxib. The Journal of Organic Chemistry, 72(25), 9643-9647 (2007). [Link]
  • ResearchGate. Regioselective synthesis of isoxazoles from a copper-promoted [3 + 2] cycloaddition. [Link]

Sources

Application Note & Protocols: Ultrasound-Assisted Synthesis of Isoxazole Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The isoxazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] Traditional synthetic routes to these vital scaffolds are often hampered by long reaction times, harsh conditions, and environmental concerns.[1][3] This guide details the application of ultrasound irradiation—a powerful green chemistry technique—to dramatically accelerate and improve the synthesis of isoxazole derivatives. We will explore the fundamental principles of sonochemistry, provide detailed, validated protocols for key synthetic transformations, and present comparative data that underscores the significant advantages of this enabling technology. The methodologies described herein offer enhanced efficiency, higher yields, and operational simplicity, aligning with the principles of sustainable chemical synthesis.[3][4]

The Sonochemical Advantage: Principles and Rationale

The remarkable rate enhancements and unique reactivity observed under ultrasonic irradiation are not the result of direct interaction between sound waves and molecules. Instead, they stem from a physical phenomenon known as acoustic cavitation .[5][6]

When a liquid is irradiated with high-intensity ultrasound (typically 20-100 kHz), the alternating rarefaction (low-pressure) and compression (high-pressure) cycles create, grow, and violently collapse microscopic bubbles.[5][7] The implosion of these cavitation bubbles is an extraordinary event, generating transient, localized "hot spots" with temperatures and pressures reaching up to 5000 K and 1000 atm, respectively.[6][8][9]

This intense energy release has two primary effects that drive chemical reactions:

  • Physical Effects: The violent collapse of bubbles near a solid surface (such as a catalyst or reactant) creates powerful microjets and shockwaves.[5] This results in extreme mixing, surface cleaning, and particle size reduction, dramatically improving mass transport in heterogeneous reactions.

  • Chemical Effects: Within the collapsing bubble and at its interface, the extreme temperatures can cause the homolytic cleavage of solvent or solute molecules, generating highly reactive radical species.[10] This can initiate novel reaction pathways not accessible through conventional heating.

For the synthesis of isoxazoles, these effects combine to overcome activation energy barriers, increase the frequency of molecular collisions, and ensure uniform energy distribution throughout the reaction medium, leading to significantly faster and cleaner transformations.[11]

Caption: The mechanism of acoustic cavitation and its chemical effects.

Experimental Protocols for Isoxazole Synthesis

The following protocols provide detailed, step-by-step methodologies for the ultrasound-assisted synthesis of various isoxazole scaffolds. These methods have been selected for their efficiency, high yields, and broad applicability.

Protocol 1: One-Pot, Three-Component Synthesis of 3,5-Disubstituted Isoxazoles

This protocol leverages the classic 1,3-dipolar cycloaddition pathway, where a nitrile oxide is generated in situ from an aldehyde and hydroxylamine, and is immediately trapped by an alkyne.[12][13][14] Ultrasound dramatically accelerates the formation of the nitrile oxide intermediate.

Caption: General workflow for the one-pot synthesis of isoxazoles.

Methodology:

  • Reactant Preparation: In a 50 mL thick-walled glass flask equipped with a magnetic stir bar, add the aromatic aldehyde (1.0 mmol), hydroxylamine hydrochloride (1.2 mmol), the terminal alkyne (1.1 mmol), and a catalyst such as KI/Oxone or Cu(I) turnings.[3][12]

  • Solvent Addition: Add an appropriate green solvent system, such as water or an ethanol-water mixture (e.g., 1:3, 10 mL).[3]

  • Sonication: Place the flask in the center of an ultrasonic cleaning bath, ensuring the liquid level inside the flask is slightly below the water level in the bath. Irradiate the mixture at a frequency of 30-40 kHz at room temperature or a slightly elevated temperature (e.g., 50 °C) for 15-30 minutes.[3] In some cases, the reaction proceeds to completion in as little as 15-20 minutes.[3]

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Work-up and Isolation: Upon completion, pour the reaction mixture into 50 mL of cold water. If a precipitate forms, collect it by vacuum filtration. Otherwise, extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol or by silica gel column chromatography to yield the pure 3,5-disubstituted isoxazole.

Protocol 2: One-Pot, Five-Component Synthesis of Isoxazole Secondary Sulfonamides

This advanced protocol showcases the power of ultrasound to facilitate complex multi-component reactions (MCRs), creating significant molecular complexity in a single, efficient step.[1][15] This reaction builds the isoxazole core and attaches a sulfonamide moiety simultaneously.

Protocol_2_MCR cluster_reactants Five Components Aldehyde Aromatic Aldehyde Catalyst Catalyst System (e.g., CaCl2/K2CO3 in H2O) Hydroxylamine Hydroxylamine HCl Amine Primary Amine Propargyl Propargyl Bromide Saccharin Saccharin Sonication Ultrasound Irradiation (20-28 min) Catalyst->Sonication Product 3,5-Disubstituted Isoxazole Secondary Sulfonamide Sonication->Product

Caption: Convergence in the five-component synthesis of isoxazoles.

Methodology:

  • Reactant Preparation: To a 50 mL flask, add hydroxylamine hydrochloride (1.2 mmol), an aromatic aldehyde (1.0 mmol), a primary amine (2.0 mmol), propargyl bromide (1.1 mmol), and saccharin (1.1 mmol).[1]

  • Catalyst and Solvent: Add the synergistic catalytic system CaCl₂/K₂CO₃ and 10 mL of water.[1] Water acts as a green solvent and is highly effective for sonochemical reactions.

  • Sonication: Irradiate the heterogeneous mixture in an ultrasonic bath. The reaction is typically complete within 20-28 minutes, a significant acceleration compared to conventional stirring.[15]

  • Work-up and Isolation: After the reaction is complete (monitored by TLC), extract the mixture with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The resulting crude solid is then purified, typically by column chromatography, to afford the target sulfonamide.

Protocol 3: Three-Component Synthesis of 3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones

This protocol demonstrates a condensation reaction to form a different, yet equally valuable, isoxazole core structure. Ultrasound irradiation significantly shortens the reaction time and often improves yields.

Methodology:

  • Reactant Preparation: In a flask, combine hydroxylamine hydrochloride (1.0 mmol), an aromatic aldehyde (1.0 mmol), and a β-ketoester such as ethyl acetoacetate or methyl acetoacetate (1.0 mmol).[1][3]

  • Catalyst and Solvent: Add a catalyst, which can range from a simple base like pyridine to a heterogeneous catalyst like Fe₃O₄@MAP-SO₃H (20 mg).[3] An ethanol-water (1:3) mixture is an effective solvent system.[3]

  • Sonication: Place the flask in an ultrasonic bath and irradiate at room temperature. With an efficient catalyst, the reaction can be completed in as little as 20 minutes.[3]

  • Work-up and Isolation: Upon completion, the product often precipitates directly from the reaction mixture upon cooling or the addition of cold water.

  • Purification: Collect the solid product by filtration, wash with cold ethanol or water, and dry under vacuum to obtain the pure product, often without the need for further purification.[3]

Data Summary and Comparative Analysis

The primary advantages of using ultrasound are the drastic reduction in reaction time and the frequent improvement in product yield. The following table summarizes representative data comparing ultrasound-assisted methods with conventional approaches.

Reaction TypeKey ReactantsCatalystTime (Ultrasound)Time (Conventional)Yield (Ultrasound)Yield (Conventional)Reference
1,3-Dipolar Cycloaddition Aldehyde, Hydroxylamine, DipolarophileKI/Oxone15-20 minSeveral hours90-93%Not specified[3]
Five-Component MCR Aldehyde, Amine, Propargyl Bromide, etc.CaCl₂/K₂CO₃20-28 min> 12 hours72-89%Lower yields[15]
Condensation Aldehyde, Hydroxylamine, β-KetoesterFe₃O₄@MAP-SO₃H20 min> 2 hours92%Lower yields[3]
Condensation Chalcone, HydroxylamineNone85 min (at 50°C)Several hours~65%~30%[3]

Conclusion and Outlook

Ultrasound-assisted synthesis represents a significant advancement in the preparation of isoxazole scaffolds. As demonstrated, this technology offers a powerful, reliable, and environmentally benign alternative to traditional methods.[7][16] The key benefits—dramatically shorter reaction times, excellent to quantitative yields, and operational simplicity—make it an invaluable tool for researchers in drug discovery and materials science.[3][11] The ability to drive complex multi-component reactions efficiently opens new avenues for the rapid generation of diverse chemical libraries. As the demand for sustainable and efficient chemical processes grows, sonochemistry is poised to become an indispensable technique in the modern synthetic laboratory.

References

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradi
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradi
  • A Review on Ultrasound Assisted Synthesis of Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development. [Link]
  • Sonochemistry: Ultrasound in Organic Chemistry. Organic Chemistry Portal. [Link]
  • Ultrasound-assisted one-pot three-component synthesis of new isoxazolines bearing sulfonamides and their evaluation against hematological malignancies.
  • Ultrasound in synthetic organic chemistry. eclass teiwm. [Link]
  • Sonochemical Protocols for Heterocyclic Synthesis: A Representative Review.
  • Use of Ultrasound in the Synthesis of Heterocycles of Medicinal Interest.
  • SYNTHESIS OF BIOACTIVE HETEROCYCLES BY USING SONOCHEMISTRY. SlideShare. [Link]
  • Sonochemistry : Green and Alternative Technique in Organic Synthesis. IOSR Journal of Applied Chemistry. [Link]
  • An Efficient Synthesis of Isoxazoles and Pyrazoles under Ultrasound Irradiation.
  • Sonochemical Protocols for Heterocyclic Synthesis: A Represent
  • Organic Sonochemistry: A Chemist's Timely Perspective on Mechanisms and Reactivity.
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradi
  • Greener organic synthetic methods: Sonochemistry and heterogeneous catalysis promoted multicomponent reactions. PubMed Central. [Link]
  • Ultrasound‐Assisted Green Synthesis of 3,5‐Disubstituted Isoxazole Secondary Sulfonamides via One‐Pot Five‐Component Reaction using CaCl2/K2CO3 as Pre‐Catalyst in Water.
  • Greening of Monocyclic N- and O‑Azole Synthesis through Sonochemistry. PubMed Central. [Link]
  • Ultrasound assisted synthesis of tetrazole based pyrazolines and isoxazolines as potent anticancer agents via inhibition of tubulin polymeriz
  • The synthetic and therapeutic expedition of isoxazole and its analogs. PubMed Central. [Link]
  • Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. PubMed Central. [Link]
  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Zanco Journal of Medical Sciences. [Link]
  • Isoxazole synthesis. Organic Chemistry Portal. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Cross-Coupling Reactions with 3-Bromoisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Bromoisoxazole coupling reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize carbon-carbon bond formation at the C3 position of the isoxazole ring. As an electron-deficient heterocycle, this compound presents unique challenges and opportunities in palladium-catalyzed cross-coupling. This document provides in-depth, experience-driven answers to common issues, detailed protocols, and troubleshooting logic to ensure your reactions are successful, reproducible, and scalable.

Frequently Asked Questions (FAQs) & Troubleshooting

This section is structured to address the most common queries and problems encountered during the coupling of this compound, from initial reaction setup to final product analysis.

Part 1: General Reaction Optimization & Catalyst Selection

Question: My this compound coupling (Suzuki, Sonogashira, Heck) is failing or giving very low yields. Where should I start troubleshooting?

Answer: A failed coupling reaction with this compound typically points to one of several core issues. Before making drastic changes, systematically evaluate the following, starting with the most common culprits.

  • Catalyst Activity: The most frequent issue is the deactivation of the palladium catalyst. The formation of palladium black is a visual indicator that your active Pd(0) species has precipitated out of the catalytic cycle. This can be caused by oxygen contamination or excessively high temperatures.[1] Ensure your solvents and reagents are properly degassed and the reaction is run under a robust inert atmosphere (Argon or Nitrogen).[2]

  • Base Selection & Solubility: The choice of base is critical and often substrate-dependent. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are common in Suzuki couplings and require at least a small amount of water for dissolution and activity. If your substrates are not soluble in the chosen solvent system (e.g., Toluene/H₂O, Dioxane/H₂O), the reaction will be sluggish or fail entirely.[3] For Sonogashira and Heck reactions, organic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are often used and also function as the solvent in some cases.[4]

  • Ligand Choice: The ligand stabilizes the palladium center and facilitates key steps of the catalytic cycle. For an electron-deficient substrate like this compound, oxidative addition is generally feasible. However, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) can accelerate both oxidative addition and reductive elimination, increasing overall reaction rates and preventing catalyst decomposition.[5][6]

  • Temperature Control: While higher temperatures can increase reaction rates, they can also promote catalyst decomposition and side reactions.[1] For this compound, be mindful that the N-O bond can be susceptible to cleavage under harsh conditions.[7][8] It is often best to start at a moderate temperature (e.g., 80-90 °C) and only increase it if the reaction fails to proceed.

Below is a troubleshooting flowchart to guide your decision-making process.

troubleshooting_flowchart start Reaction Start: Low Conversion or No Product check_sm Is Starting Material (SM) fully consumed on TLC/LCMS? start->check_sm check_catalyst Is Pd Black visible? pd_black_yes pd_black_yes check_catalyst->pd_black_yes Yes pd_black_no pd_black_no check_catalyst->pd_black_no No sm_yes sm_yes check_sm->sm_yes No sm_no sm_no check_sm->sm_no Yes sm_yes->check_catalyst side_products side_products sm_no->side_products Are there significant side products? solution_pd_black Improve Degassing Use more robust ligand Lower reaction temperature Check reagent purity pd_black_yes->solution_pd_black Solution solution_pd_no_black Increase Temperature Increase Catalyst Loading (1-5 mol%) Screen different bases/solvents Verify reagent integrity pd_black_no->solution_pd_no_black Solution sp_yes sp_yes side_products->sp_yes Yes sp_no sp_no side_products->sp_no No identify_sp identify_sp sp_yes->identify_sp Identify Side Product solution_sp_no Product may be unstable to workup or chromatography. Check for degradation. sp_no->solution_sp_no Solution dehalogenation dehalogenation identify_sp->dehalogenation Dehalogenation (SM -> S-H) homocoupling homocoupling identify_sp->homocoupling Homocoupling (Partner-Partner) solution_dehalo Use milder base (e.g., K₂CO₃ vs K₃PO₄) Avoid alcohol solvents if possible Ensure inert atmosphere dehalogenation->solution_dehalo Solution solution_homo For Suzuki: Check boronic acid quality For Sonogashira: Use copper-free conditions Lower temperature homocoupling->solution_homo Solution

Caption: Troubleshooting flowchart for this compound couplings.

Question: Which palladium catalyst and ligand combination is best for coupling with this compound?

Answer: There is no single "best" catalyst, as the optimal choice depends on the specific coupling reaction (Suzuki, Heck, etc.) and the nature of the coupling partner. However, here are some authoritative guidelines:

  • For Suzuki-Miyaura Couplings: A combination of a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf) with a bulky, electron-rich biarylphosphine ligand (e.g., SPhos, XPhos, RuPhos) is a highly effective starting point. These ligands promote the formation of a monoligated Pd(0) species, which is highly active in oxidative addition. Pd(PPh₃)₄ is a classic choice but can be less robust at higher temperatures.

  • For Sonogashira Couplings: The standard catalyst system is PdCl₂(PPh₃)₂ with a copper(I) co-catalyst (typically CuI).[9] The palladium catalyst facilitates the main cross-coupling cycle, while copper activates the terminal alkyne. However, copper can promote undesirable alkyne homocoupling (Glaser coupling).[10] For sensitive substrates, a copper-free protocol using a palladium catalyst with a ligand like XPhos or SPhos in the presence of a suitable base (e.g., Cs₂CO₃ or an amine) is highly recommended.[11]

  • For Heck Couplings: Pd(OAc)₂ is the most common and cost-effective precatalyst. It is often used with a phosphine ligand like PPh₃ or P(o-tol)₃. The choice of ligand can influence regioselectivity in the olefin insertion step.[12] For challenging substrates, more specialized phosphine-free catalyst systems may also be effective.[13]

The general catalytic cycle that governs these transformations is illustrated below. Understanding these fundamental steps is key to rational catalyst and ligand selection.

catalytic_cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)-X(L)₂ Pd0->OxAdd Ar-X label_oa Oxidative Addition Transmetal Ar-Pd(II)-R(L)₂ OxAdd->Transmetal R-M label_tm Transmetalation (Suzuki) Carbopalladation (Heck) Alkyne Coordination (Sonogashira) Transmetal->Pd0 Product Ar-R (Product) Transmetal->Product label_re Reductive Elimination

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Part 2: Suzuki-Miyaura Coupling Troubleshooting

Question: My Suzuki reaction stalls, leaving unreacted this compound and boronic acid. What's the likely cause?

Answer: Stalling is often due to either catalyst deactivation or an issue with the transmetalation step.

  • Protodeboronation: Boronic acids can be unstable, especially at high temperatures and pH, undergoing protodeboronation where the C-B bond is cleaved and replaced with a C-H bond. This consumes your coupling partner. Use fresh, high-purity boronic acid or consider using more stable boronate esters (e.g., pinacol esters). Using a milder base like KF or K₂CO₃ can sometimes mitigate this issue.[3]

  • Poor Base/Solvent Combination: The base is crucial for activating the boronic acid to form a more nucleophilic borate species for transmetalation. A common and effective system is K₂CO₃ or Cs₂CO₃ in a mixture of an organic solvent (Dioxane, Toluene, DMF) and water.[14] If your reagents are poorly soluble, the reaction will be heterogeneous and slow. Switching to a solvent like DMF or DME, which can better solubilize all components, may be beneficial.

Question: I am observing a significant amount of dehalogenated isoxazole (isoxazole without the bromine) in my crude product. How can I prevent this?

Answer: Dehalogenation is a common side reaction where the aryl halide is reduced to the corresponding arene.[15] This occurs when the Ar-Pd(II)-X intermediate undergoes reductive elimination with a hydride source instead of transmetalation.

  • Hydride Source: The hydride can come from solvents (especially alcohols like isopropanol), additives, or the amine base itself.[15]

  • Mitigation Strategies:

    • Avoid alcohol co-solvents if dehalogenation is a problem.

    • Use a non-coordinating base like K₂CO₃ or K₃PO₄ instead of an amine.

    • Ensure your reaction is strictly anaerobic, as oxidative degradation of ligands can sometimes generate hydride sources.

Problem Potential Cause Recommended Solution
Low Conversion Ineffective base, poor solubilitySwitch to Cs₂CO₃ or K₃PO₄. Try DMF or Dioxane/H₂O as the solvent system.
Dehalogenation Hydride source in reactionAvoid alcohol solvents. Use an inorganic base. Ensure rigorous degassing.
Protodeboronation Boronic acid instabilityUse fresh boronic acid or a pinacol boronate ester. Use a milder base (KF).
Homocoupling of Boronic Acid Oxygen contaminationImprove degassing procedure. Use a Pd(II) precatalyst which is less sensitive to air.

Table 1: Troubleshooting Common Suzuki-Miyaura Coupling Issues.

Part 3: Sonogashira & Heck Coupling Troubleshooting

Question: My Sonogashira reaction is producing a lot of alkyne homocoupling product (Glaser coupling). What can I do?

Answer: This is a classic Sonogashira problem, almost always linked to the copper co-catalyst. The copper(I) acetylide intermediate can undergo oxidative dimerization in the presence of oxygen.

  • Go Copper-Free: The most effective solution is to switch to a copper-free Sonogashira protocol.[11] These reactions typically use a palladium catalyst (e.g., Pd(OAc)₂), a robust ligand (e.g., XPhos, SPhos), and an appropriate base (e.g., Cs₂CO₃, Et₃N).[5]

  • Rigorous Degassing: If you must use a copper-catalyzed system, ensuring the reaction is completely free of oxygen is paramount. Use freeze-pump-thaw cycles for degassing rather than just bubbling with an inert gas.[16]

  • Amine Choice: The amine base plays a complex role. While Et₃N is standard, other amines can sometimes suppress homocoupling.[10] Piperidine has been reported to be effective in some cases.

Question: My Heck reaction has poor regioselectivity, giving a mixture of α- and β-substituted products. How can I control this?

Answer: Regioselectivity in the Heck reaction is determined by the migratory insertion of the olefin into the aryl-palladium bond.[12]

  • Steric Effects: Generally, the palladium complex will add to the less sterically hindered carbon of the double bond.

  • Electronic Effects: For electron-deficient olefins (like acrylates), the aryl group typically adds to the β-position. For electron-rich olefins, the selectivity can be less predictable.

  • Ligand Control: Bidentate phosphine ligands (like dppf or BINAP) can influence the regioselectivity compared to monodentate ligands by altering the steric and electronic environment around the palladium center.[12] Experimenting with different ligands is the best approach to optimize selectivity for a specific substrate combination.

Optimized Experimental Protocols

The following are starting-point protocols. They should be optimized for each specific substrate combination. Safety Note: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment.

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol uses a robust Pd(II)/biarylphosphine ligand system.

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 eq), the arylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (K₂CO₃, 3.0 mmol, 3.0 eq).

  • Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%). Add this solid mixture to the Schlenk flask.

  • Solvent Addition: Add 1,4-Dioxane (4 mL) and Water (1 mL).

  • Degassing: Seal the flask and perform three cycles of vacuum backfill with Argon.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Wash the organic layer with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling of this compound

This protocol minimizes the risk of alkyne homocoupling.

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 eq), cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 eq), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

  • Degassing: Seal the flask and perform three cycles of vacuum backfill with Argon.

  • Reagent Addition: Add degassed Toluene (5 mL) followed by the terminal alkyne (1.1 mmol, 1.1 eq) via syringe.

  • Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 6-24 hours.

  • Work-up: Cool the reaction to room temperature. Filter the mixture through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

References

  • Guo-Ping Lu, Karl R. Voigtritter, Chun Cai, and Bruce H. Lipshutz. "Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings". J. Org. Chem., 2012, 77, 3700-3703.
  • "Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics".
  • "Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics".
  • "Suzuki‐Miyaura cross‐coupling reactions of isoxazole derivatives".
  • "Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions". Scite.ai.
  • "Cross‐Coupling Reactions on Azoles with Two and More Heteroatoms".
  • "Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction". Dalton Transactions (RSC Publishing).
  • "Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol". KAUST Repository.
  • "Solution Phase Synthesis of a Diverse Library of Highly Substituted Isoxazoles". PMC - NIH.
  • "Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-...".
  • "Temperature effect on coupling reaction.".
  • "Heck Couplings at Room Temperature in Nanometer Aqueous Micelles". Organic Letters.
  • "Palladium-catalyzed coupling of benzoxazole with heteroaryl bromides (Scheme 2). [a]".
  • "Palladium-Free Sonogashira-Type Cross-Coupling Reaction of Bromoisoxazolines or N-Alkoxyimidoyl Bromides and Alkynes".
  • "Sonogashira coupling giving me multiple spots on TLC. Any suggestions?". Reddit.
  • "How can I solve my problem with Suzuki coupling?".
  • "Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Gener
  • "Palladium-catalyzed cross-couplings by C–O bond activation". Catalysis Science & Technology (RSC Publishing).
  • Bruce H. Lipshutz, David W. Chung, and Brian Rich. "Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper". University of California, Santa Barbara.
  • "Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm".
  • "Sonogashira coupling". Wikipedia.
  • "Heck Reaction". Chemistry LibreTexts.
  • "Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations". Chemical Society Reviews (RSC Publishing).
  • "Sonogashira Coupling". Organic Chemistry Portal.
  • "Why can't I achieve good yields for this Suzuki reaction?".
  • "Recent Developments in the Chemistry of 3-Arylisoxazoles and 3-Aryl-2-isoxazolines". [No Source Found].
  • "A Palladium Catalyst System for the Efficient Cross-Coupling Reaction of Aryl Bromides and Chlorides with Phenylboronic Acid: Synthesis and Biological Activity Evaluation".
  • "Diagnosing issues with a failed Suzuki coupling?". Reddit.
  • "Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile". PubMed.
  • "Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib". PMC - NIH.
  • "Struggling to make a sonogashira coupling reaction happen". Reddit.
  • "Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines".
  • "Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib". Beilstein Journals.
  • "Synthesis of 3-arylisoxazoles and their sulfamide deriv
  • "Would catalyst lose its activity when coupling reactions meet a pause on heating?".
  • "Heck Reaction". Organic Chemistry Portal.
  • "Heck Reaction—St
  • "Failed suzuki coupling, any suggenstions?". Reddit.
  • "Process and intermediates for the preparation of pyroxasulfone".
  • "Triple Radical Sorting: Aryl-Alkylation of Alkenes". Macmillan Group - Princeton University.
  • "Suzuki-Miyaura cross-coupling: Practical Guide". Yoneda Labs.

Sources

Technical Support Center: Troubleshooting Low Yields in Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Isoxazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of isoxazole derivatives. Here, we provide in-depth troubleshooting guides and frequently asked questions in a direct question-and-answer format, grounded in scientific principles and practical, field-proven insights.

Troubleshooting Guide

This section addresses specific experimental issues with detailed explanations of their underlying causes and provides systematic solutions.

Problem 1: My reaction has resulted in a very low yield or no desired isoxazole product. What are the potential causes and how can I troubleshoot this?

Low or non-existent yields in isoxazole synthesis can be attributed to several factors, ranging from the quality of starting materials to suboptimal reaction conditions and the instability of key intermediates.[1] A systematic approach is crucial for diagnosing and resolving the issue.

Potential Causes and Solutions:

  • Integrity of Starting Materials:

    • 1,3-Dicarbonyl Compounds: These substrates can exist as a mixture of keto-enol tautomers, which can impact their reactivity.[1] Ensure the purity of your dicarbonyl compound.

    • Hydroxylamine Hydrochloride: This reagent can degrade over time, especially if not stored properly in a cool, dry place. The thermal instability of hydroxylamine can be a concern.[2] Consider using a fresh batch or titrating an older batch to determine its purity.

    • Alkynes and Nitrile Oxide Precursors: For 1,3-dipolar cycloadditions, the stability and purity of the alkyne and the nitrile oxide precursor (e.g., aldoxime, hydroximoyl chloride) are paramount.[1][3] Impurities can interfere with the reaction.

  • Inefficient In Situ Generation of Nitrile Oxides (for 1,3-Dipolar Cycloadditions):

    • Base Selection: The choice of base is critical for the dehydrohalogenation of hydroximoyl chlorides or the oxidation of aldoximes.[3] Common bases include triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA).[4] The strength and steric bulk of the base should be appropriate for your specific substrate.

    • Oxidizing Agent: When generating nitrile oxides from aldoximes, the oxidizing agent (e.g., N-chlorosuccinimide (NCS), chloramine-T, sodium hypochlorite) must be effective and compatible with other functional groups in your molecule.[4][5]

  • Instability of Nitrile Oxide Intermediate:

    • Dimerization: Nitrile oxides are highly reactive and prone to dimerization to form furoxans (1,2,5-oxadiazole-2-oxides), a common side reaction that significantly reduces the yield of the desired isoxazole.[1][3] This is especially problematic at higher concentrations.

    • Mitigation Strategy: Generate the nitrile oxide in situ in the presence of the alkyne (the dipolarophile) to ensure it is trapped before it can dimerize.[1] A slow addition of the nitrile oxide precursor or the base to the reaction mixture containing the alkyne can also be beneficial.[1][3]

  • Suboptimal Reaction Conditions:

    • Temperature: Temperature control is crucial. The in situ generation of nitrile oxides may require low temperatures to prevent dimerization, followed by warming to facilitate the cycloaddition.[1] For condensation reactions, refluxing in a suitable solvent like ethanol is common.[6]

    • Solvent: The solvent can influence reactant solubility and reaction rates.[3] A range of solvents from polar protic (e.g., ethanol) to polar aprotic (e.g., acetonitrile) and nonpolar (e.g., toluene) have been used.[7][8] In some cases, green solvents like water have been successfully employed.[9]

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Insufficient reaction time will lead to low conversion, while extended times can result in product degradation or the formation of byproducts.[1]

Troubleshooting Workflow for Low Yields

Below is a systematic workflow to diagnose and address low-yield issues in your isoxazole synthesis.

LowYieldTroubleshooting start Low or No Yield check_sm Verify Starting Material Purity & Stability start->check_sm check_conditions Optimize Reaction Conditions check_sm->check_conditions If SMs are pure sub_sm 1. Use fresh reagents 2. Confirm structure by NMR/MS 3. Check for tautomers/isomers check_sm->sub_sm check_intermediate Address Intermediate Instability check_conditions->check_intermediate If conditions are optimized sub_conditions 1. Screen solvents (polar/aprotic) 2. Optimize temperature 3. Vary base/catalyst 4. Monitor reaction time check_conditions->sub_conditions success Improved Yield check_intermediate->success sub_intermediate 1. In situ generation of nitrile oxide 2. Slow addition of precursor 3. Ensure excess of dipolarophile check_intermediate->sub_intermediate

Caption: A flowchart for troubleshooting low yields in isoxazole synthesis.

Problem 2: My reaction is producing a mixture of isoxazole regioisomers. How can I improve the regioselectivity?

The formation of regioisomers is a frequent challenge, particularly in the synthesis from unsymmetrical 1,3-dicarbonyl compounds and in 1,3-dipolar cycloadditions with unsymmetrical alkynes.[1] Regioselectivity is governed by a delicate interplay of steric and electronic factors of the reactants, as well as the reaction conditions.[1]

Strategies to Enhance Regioselectivity:

  • Modification of Reaction Conditions:

    • Solvent Polarity: The choice of solvent can significantly influence the isomeric ratio. For instance, in the reaction of β-enamino diketones with hydroxylamine, polar protic solvents like ethanol may favor one regioisomer, while aprotic solvents like acetonitrile can favor the other.[8]

    • pH Control: In the Claisen-type synthesis using 1,3-dicarbonyls, the pH of the reaction medium can be a determining factor in the product's isomeric ratio.[1]

    • Catalyst/Additive: The use of a Lewis acid, such as BF₃·OEt₂, can effectively control the regioselectivity in syntheses from β-enamino diketones.[1][8] For 1,3-dipolar cycloadditions, copper(I) catalysts are known to regioselectively yield 3,5-disubstituted isoxazoles from terminal alkynes.[10]

  • Substrate Modification:

    • Steric and Electronic Effects: Modifying the substituents on your starting materials can direct the reaction towards a specific regioisomer. Electron-withdrawing or electron-donating groups can influence the electron density at the reactive sites, thereby controlling the regiochemical outcome of the cycloaddition.[10]

    • Use of Directing Groups: Employing β-enamino diketones instead of traditional 1,3-dicarbonyls can provide better regiochemical control.[8]

Decision Tree for Improving Regioselectivity

This decision tree can guide you in selecting the appropriate strategy to improve the regioselectivity of your isoxazole synthesis.

RegioselectivityDecisionTree start Mixture of Regioisomers Observed synthesis_method Which Synthesis Method? start->synthesis_method claisen Claisen Synthesis (1,3-Dicarbonyl + Hydroxylamine) synthesis_method->claisen Claisen cycloaddition 1,3-Dipolar Cycloaddition (Nitrile Oxide + Alkyne) synthesis_method->cycloaddition Cycloaddition claisen_solutions Modify Reaction Conditions: - Adjust pH - Change solvent (e.g., EtOH vs. MeCN) - Use β-enamino diketone derivatives claisen->claisen_solutions cycloaddition_solutions Modify Conditions/Reagents: - Change solvent polarity - Add a Lewis acid catalyst (e.g., BF₃·OEt₂) - Modify electronic properties of alkyne or nitrile oxide - Use copper-catalyzed conditions for terminal alkynes cycloaddition->cycloaddition_solutions success Improved Regioselectivity claisen_solutions->success cycloaddition_solutions->success

Caption: A decision-making flowchart for addressing regioselectivity issues.

Data on Regioselectivity Control

The following table summarizes the effect of reaction conditions on the regioselective synthesis of isoxazoles from a β-enamino diketone and hydroxylamine hydrochloride.[8]

EntrySolventBaseRatio (Isomer 1 : Isomer 2)Isolated Yield (%)
1EtOH-30:7085
2MeCN-75:2582
3H₂O/EtOH-40:6070
4EtOHPyridine25:7588
Problem 3: I'm facing difficulties in purifying my isoxazole product. What are the best strategies?

Purification of isoxazole derivatives can be challenging due to the presence of unreacted starting materials, byproducts like furoxans, and regioisomers with similar polarities.[1]

Purification Strategies:

  • Column Chromatography: This is the most common method. A systematic screening of different solvent systems using TLC is recommended to achieve the best separation. Sometimes, a mixture of three solvents or the addition of a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) can improve resolution.[1]

  • Crystallization: If your desired product is a solid, crystallization can be a highly effective purification technique. Experiment with various solvent systems to induce crystallization of the desired isomer.[1]

  • Chemical Derivatization: In complex cases, it might be possible to selectively react one isomer with a reagent to form a derivative that is easier to separate. The protecting or derivatizing group can then be removed to yield the pure isomer.[1]

Problem 4: My isoxazole derivative appears to be decomposing during workup or purification. Why might this be happening?

The isoxazole ring, while generally stable, can be susceptible to cleavage under certain conditions due to the relatively weak N-O bond.[1][11]

Conditions Leading to Decomposition:

  • Strongly Basic Conditions: Some isoxazoles can undergo ring-opening in the presence of strong bases.[1][12]

  • Reductive Conditions: Catalytic hydrogenation (e.g., H₂/Pd) can cleave the N-O bond.[1]

  • Photochemical Conditions: UV irradiation may cause the isoxazole ring to rearrange.[1]

  • Transition Metals: Certain transition metals can catalyze the cleavage of the N-O bond.[1]

If you suspect product decomposition, consider employing milder workup procedures, avoiding strongly acidic or basic conditions, and protecting your compound from light if it is photosensitive.

Experimental Protocols

Protocol 1: General Procedure for Isoxazole Synthesis via 1,3-Dipolar Cycloaddition

This protocol describes the in situ generation of a nitrile oxide from an aldoxime followed by its cycloaddition with an alkyne.

  • Setup: To a stirred solution of the alkyne (1.0 eq.) and the aldoxime (1.2 eq.) in a suitable solvent (e.g., dichloromethane, toluene), add the oxidizing agent (e.g., N-chlorosuccinimide, 1.2 eq.) portion-wise at 0 °C.

  • Reaction: Add a base (e.g., triethylamine, 1.5 eq.) dropwise to the mixture. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Workup: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Synthesis of Isoxazoles from Chalcones

This two-step procedure involves the synthesis of a chalcone (α,β-unsaturated ketone) followed by its cyclization with hydroxylamine.[6]

  • Chalcone Synthesis (Claisen-Schmidt Condensation):

    • Dissolve an appropriate aromatic ketone (1.0 eq.) and an aromatic aldehyde (1.0 eq.) in ethanol.

    • Add an aqueous solution of a base (e.g., NaOH or KOH) dropwise to the stirred solution at room temperature.

    • Continue stirring for 2-4 hours. Monitor the reaction progress by TLC.

    • Pour the reaction mixture into crushed ice and acidify with dilute HCl. Collect the precipitated chalcone by filtration.

  • Isoxazole Formation:

    • Reflux a mixture of the chalcone (1.0 eq.) and hydroxylamine hydrochloride (1.5 eq.) in ethanol.[6]

    • After cooling, pour the reaction mixture into crushed ice and extract the product with a suitable organic solvent (e.g., diethyl ether).[1]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography or recrystallization.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common and versatile methods for synthesizing isoxazoles?

A1: The two most widely used methods are the 1,3-dipolar cycloaddition of nitrile oxides with alkynes (Huisgen cycloaddition) and the condensation of 1,3-dicarbonyl compounds with hydroxylamine.[3][13][14] Other notable methods include the reaction of α,β-unsaturated ketones with hydroxylamine and the cycloisomerization of α,β-acetylenic oximes.[3][15]

Q2: How do solvent and temperature critically affect isoxazole synthesis?

A2: Solvent and temperature are pivotal parameters. The solvent affects reactant solubility, reaction rate, and can significantly influence the regioselectivity of 1,3-dipolar cycloadditions.[3] Temperature optimization is key for controlling reaction kinetics; high temperatures can lead to side product formation (like furoxan dimerization) and decomposition, while low temperatures may result in slow or incomplete reactions.[1][3]

Q3: What are the key safety precautions I should take when synthesizing isoxazoles?

A3: Standard laboratory safety practices should always be followed. Specific to isoxazole synthesis:

  • Hydroxylamine: Can be thermally unstable and should be handled with care.[2]

  • Nitrile Oxides: These are reactive intermediates that are best generated in situ to avoid isolation and potential hazards.[1]

  • Oxidizing Agents: Reagents like NCS and bleach should be handled in a well-ventilated fume hood.

  • Solvents and Reagents: Always consult the Safety Data Sheet (SDS) for all chemicals used.

Q4: Can the isoxazole ring be used as a "masked" functional group in a longer synthetic sequence?

A4: Yes, the isoxazole ring is a versatile synthetic intermediate. Its stability allows for the manipulation of substituents, yet the N-O bond can be cleaved under specific reductive or basic conditions when desired.[11] This ring-opening can unmask various difunctionalized compounds like 1,3-dicarbonyls, enaminoketones, or β-hydroxy ketones, making isoxazoles valuable synthons in complex molecule synthesis.[11]

References

  • National Center for Biotechnology Information. (2025). Advances in isoxazole chemistry and their role in drug discovery. PMC.
  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of isoxazole.
  • National Center for Biotechnology Information. (2017). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. PMC.
  • Royal Society of Chemistry. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold.
  • National Center for Biotechnology Information. (2019). Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition. PMC.
  • Royal Society of Chemistry. (2017). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones.
  • MDPI. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review.
  • ACS Publications. (2020). Cu-Free 1,3-Dipolar Cycloaddition Click Reactions To Form Isoxazole Linkers in Chelating Ligands for fac-[MI(CO)3]+ Centers (M = Re, 99mTc).
  • ScienceDirect. (2024). Safety parameters and stability diagram of hydroxylamine hydrochloride and sulphate.
  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis.
  • National Center for Biotechnology Information. (2025). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central.
  • MDPI. (2023). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition.
  • International Journal of ChemTech Research. (2013). COMPREHENSIVE REVIEW ON HUISGEN'S CYCLOADDITION REACTIONS.
  • Royal Society of Chemistry. (2011). Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes.
  • ResearchGate. (2016). Recent Advances on the Synthesis and Reactivity of Isoxazoles.
  • Organic Chemistry Portal. (n.d.). Huisgen 1,3-Dipolar Cycloaddition.
  • Reddit. (2022). Isoxazole synthesis.
  • Asian Journal of Research in Chemistry. (2012). Synthesis and Characterization of Novel Isoxazole derivatives.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of Isoxazole Derivatives.
  • MDPI. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches.
  • ResearchGate. (2013). Comprehensive Review on Huisgen's Cycloaddition Reactions.
  • ResearchGate. (n.d.). Mechanism of 1,3-dipolar cycloaddition reaction.
  • MDPI. (2020). Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents.
  • Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition.
  • MDPI. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review.
  • MDPI. (2024). New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies.
  • National Center for Biotechnology Information. (2011). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. PMC.
  • ResearchGate. (2020). Challenges associated with isoxazole directed C−H activation.

Sources

Technical Support Center: Improving Regioselectivity in 3,5-Disubstituted Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Isoxazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing 3,5-disubstituted isoxazoles. Achieving high regioselectivity in these reactions is a common challenge, and this resource provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to enhance the precision of your synthetic strategies.

Introduction: The Challenge of Regioselectivity

The isoxazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of pharmaceuticals. The synthesis of 3,5-disubstituted isoxazoles, most commonly through the [3+2] cycloaddition of a nitrile oxide and a terminal alkyne, often presents a significant hurdle: the formation of a mixture of regioisomers (3,5- and 5,3-disubstituted products). This lack of regioselectivity can lead to difficult purification processes and reduced yields of the desired product. The regiochemical outcome is governed by a delicate interplay of steric and electronic factors of the reactants, as well as the specific reaction conditions employed.[1] This guide will dissect these factors and provide actionable strategies to steer your reaction towards the desired 3,5-disubstituted isomer.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and issues encountered during the synthesis of 3,5-disubstituted isoxazoles.

Q1: Why am I obtaining a mixture of 3,5- and 5,3-disubstituted isoxazoles in my 1,3-dipolar cycloaddition reaction?

A1: The formation of regioisomers is a common outcome in the thermal 1,3-dipolar cycloaddition of nitrile oxides with terminal alkynes.[2] The regioselectivity is influenced by the frontier molecular orbital (FMO) interactions between the highest occupied molecular orbital (HOMO) of one reactant and the lowest unoccupied molecular orbital (LUMO) of the other. Both possible orientations of the nitrile oxide and alkyne can have comparable energy barriers, leading to a mixture of products.[3] Steric hindrance and the electronic nature of the substituents on both the nitrile oxide and the alkyne play a crucial role in determining the predominant isomer.[4]

Q2: My reaction yield is low, and I'm observing a significant amount of a byproduct. What could it be?

A2: A common side reaction in isoxazole synthesis is the dimerization of the nitrile oxide intermediate to form a furoxan (1,2,5-oxadiazole-2-oxide).[1][5] This is especially prevalent at higher concentrations of the nitrile oxide. To minimize this, it is often advantageous to generate the nitrile oxide in situ in the presence of the alkyne, ensuring that the cycloaddition reaction is faster than the dimerization. Slow addition of the nitrile oxide precursor to the reaction mixture can also be beneficial.[1]

Q3: Can the choice of solvent affect the regioselectivity of my reaction?

A3: Yes, the polarity of the solvent can influence the regioselectivity of the cycloaddition. While the effect can be substrate-dependent, exploring a range of solvents with varying polarities (e.g., toluene, THF, acetonitrile, ethanol) is a worthwhile optimization step. In some cases, changes in solvent can alter the energy of the transition states leading to the different regioisomers.[1]

Q4: Are there any catalysts that can improve the regioselectivity for the 3,5-isomer?

A4: Copper(I) catalysis is a well-established method for achieving high regioselectivity in the synthesis of 3,5-disubstituted isoxazoles from terminal alkynes.[6][7][8] The mechanism is believed to involve the formation of a copper acetylide intermediate, which then reacts with the nitrile oxide in a highly regioselective manner.[6][8] The use of inexpensive and readily available copper(I) iodide (CuI) is common.[7]

Troubleshooting Guide

This section provides a more detailed, problem-oriented approach to overcoming specific challenges in your experiments.

Problem 1: Poor Regioselectivity with a Mixture of Isomers

If you are consistently obtaining a mixture of 3,5- and 5,3-isomers, consider the following troubleshooting steps.

Decision-Making Workflow for Improving Regioselectivity

start Mixture of Regioisomers Observed method Identify Synthesis Method start->method claisen Claisen Condensation (1,3-Dicarbonyl + Hydroxylamine) method->claisen Claisen cycloaddition 1,3-Dipolar Cycloaddition (Nitrile Oxide + Alkyne) method->cycloaddition Cycloaddition claisen_solutions Modify Reaction Conditions: - Adjust pH (acidic conditions often favor one isomer) - Change solvent (e.g., EtOH vs. MeCN) - Use β-enamino diketone derivatives for better control claisen->claisen_solutions cycloaddition_solutions Modify Reagents/Conditions: - Switch to a Copper(I) catalyzed system (e.g., CuI) - Use a hypervalent iodine reagent for in situ nitrile oxide generation - Modify electronic properties of substituents - Explore different solvents cycloaddition->cycloaddition_solutions outcome Improved Regioselectivity claisen_solutions->outcome cycloaddition_solutions->outcome

Caption: A flowchart for addressing regioselectivity issues.

Detailed Solutions for 1,3-Dipolar Cycloaddition:

  • Implement Copper(I) Catalysis: For terminal alkynes, the addition of a catalytic amount of a copper(I) salt, such as CuI, often dramatically improves regioselectivity in favor of the 3,5-isomer.[7][8] This is a highly reliable method with a broad substrate scope.

  • Utilize Hypervalent Iodine Reagents: The in situ generation of nitrile oxides from aldoximes using hypervalent iodine reagents, such as (diacetoxyiodo)benzene (DIB) or phenyliodine(III) bis(trifluoroacetate) (PIFA), can lead to high yields and complete regioselectivity for 3,5-disubstituted isoxazoles.[2][9]

  • Modify Substituent Electronics: The electronic properties of the substituents on both the alkyne and the nitrile oxide precursor can influence the regiochemical outcome. Electron-withdrawing groups on the alkyne can favor the formation of the 3,5-isomer.

Problem 2: Low Yield and Furoxan Formation

If your reaction is suffering from low yields and the formation of the nitrile oxide dimer (furoxan), the following strategies can be employed.

Experimental Workflow to Minimize Furoxan Formation

start Low Yield & Furoxan Detected step1 Step 1: In Situ Generation Ensure nitrile oxide is generated in the presence of the alkyne. start->step1 step2 Step 2: Slow Addition Slowly add the nitrile oxide precursor (e.g., aldoxime and oxidant) to the alkyne solution. step1->step2 step3 Step 3: Concentration Control Run the reaction at a lower concentration to disfavor the bimolecular dimerization. step2->step3 step4 Step 4: Temperature Optimization Evaluate the effect of temperature. Lower temperatures may slow dimerization more than cycloaddition. step3->step4 end Improved Yield of Isoxazole step4->end

Caption: Workflow to minimize furoxan byproduct formation.

Quantitative Data Comparison:

The following table illustrates the potential impact of reaction conditions on the regiomeric ratio and yield.

EntryMethodCatalyst/ReagentSolventTemp (°C)Ratio (3,5 : 5,3)Yield (%)
1Thermal CycloadditionNoneToluene1101 : 145
2Copper-CatalyzedCuI (5 mol%)THF60>95 : 585[7]
3Hypervalent IodinePIFACH2Cl225>98 : 292[2]

Note: The values in this table are representative and actual results will vary depending on the specific substrates used.

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Regioselective Synthesis of 3,5-Disubstituted Isoxazoles

This protocol describes a general procedure for the CuI-catalyzed cycloaddition of a terminal alkyne with a nitrile oxide generated in situ from a hydroximinoyl chloride.[7]

Materials:

  • Acid chloride (1.0 mmol)

  • Terminal alkyne (1.0 mmol)

  • Copper(I) iodide (CuI) (0.05 mmol)

  • Triethylamine (Et3N) (3.0 mmol)

  • Tetrahydrofuran (THF) (2 mL)

  • Hydroxylamine hydrochloride (NH2OH·HCl) (2.0 mmol)

  • Sodium acetate (NaOAc) (2.4 mmol)

Procedure:

  • To a stirred solution of the acid chloride (1.0 mmol) and terminal alkyne (1.0 mmol) in THF (2 mL), add CuI (0.05 mmol) and Et3N (3.0 mmol).

  • Heat the reaction mixture to 60 °C for 3 hours.

  • To the reaction mixture, add NH2OH·HCl (2.0 mmol) and NaOAc (2.4 mmol).

  • Continue stirring at 60 °C for 5 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Quench the reaction with water and extract with ethyl acetate.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3,5-disubstituted isoxazole.

Protocol 2: Hypervalent Iodine-Mediated Synthesis of 3,5-Disubstituted Isoxazoles

This protocol outlines the use of a hypervalent iodine reagent for the highly regioselective synthesis of 3,5-disubstituted isoxazoles.[2][9]

Materials:

  • Aldoxime (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Phenyliodine(III) bis(trifluoroacetate) (PIFA) (1.1 mmol)

  • Dichloromethane (CH2Cl2) (5 mL)

Procedure:

  • Dissolve the aldoxime (1.0 mmol) and terminal alkyne (1.2 mmol) in CH2Cl2 (5 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add PIFA (1.1 mmol) portion-wise to the stirred solution over 5 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, and extract the aqueous layer with CH2Cl2.

  • Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

Controlling regioselectivity in the synthesis of 3,5-disubstituted isoxazoles is a critical aspect of synthetic efficiency. By understanding the underlying mechanistic principles and systematically applying the troubleshooting strategies and optimized protocols outlined in this guide, researchers can significantly improve the outcome of their reactions. The use of catalytic methods, particularly with copper(I) salts, and the application of modern reagents like hypervalent iodine compounds, provide powerful tools for achieving high regioselectivity and yields.

References

  • Wang, X.-D., et al. (2019). A copper-catalyzed [3 + 2] cycloaddition reaction of alkynes with nitrile oxides. J. Org. Chem., 84, 16214-16221.
  • Heaney, F. (2011). Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. Chemical Communications.
  • Smith, J. et al. (2021). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Scholars Archive.
  • Gomez, L. et al. (2022). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Advances.
  • Grygorenko, O. O., et al. (2018). Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. Organic & Biomolecular Chemistry.
  • BenchChem (2025). Troubleshooting guide for the synthesis of isoxazole derivatives. BenchChem.
  • Yadav, G., & Singh, R. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances.
  • Heaney, F. (2011). Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. SciSpace.
  • Reddy, B. R., et al. (2023). One-pot regio-selective synthesis of 3,5-disubstituted isoxazoles via CuI catalyzed consecutive acyl Sonogashira coupling and intramolecular cyclization. Journal of Chemical Sciences.
  • Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Wikipedia.
  • ResearchGate. (n.d.). Mechanism of 1,3-dipolar cycloaddition reaction. ResearchGate.
  • Khan, M. E. I., et al. (2024). Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Organic & Biomolecular Chemistry.
  • Chem Help ASAP. (2020, February 8). 1,3-dipolar cycloaddition reactions. YouTube.
  • ResearchGate. (n.d.). Synthesis of 3,5-disubstituted isoxazole. ResearchGate.
  • ResearchGate. (2024). Chemical Reactivity and regioselectivity investigation for the formation of 3,5-disubstituted isoxazole via cycloaddition [2+3] and antitrypanosomal activity prediction. ResearchGate.
  • Fang, Y., et al. (2015). New Synthetic Method for 3,5-Disubstituted Isoxazole. Chemical Journal of Chinese Universities.
  • Wang, A., et al. (2023). Regioselective Synthesis of Isoxazoles from Ynones. Synfacts.
  • R Discovery. (2024). Chemical reactivity and regioselectivity investigation for the formation of 3,5-disubstituted isoxazole via cycloaddition [2 + 3] and antitrypanosomal activity prediction. R Discovery.
  • RSC Publishing. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
  • Leon, C., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances.
  • Popa, M. L., et al. (2017). Isoxazole derivatives as new nitric oxide elicitors in plants. Beilstein Journal of Organic Chemistry.
  • Yadav, G., & Singh, R. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances.

Sources

Technical Support Center: Purification of Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of isoxazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating these valuable heterocyclic compounds. The unique chemical nature of the isoxazole ring presents specific purification hurdles that require a nuanced and informed approach. This resource provides in-depth, experience-driven troubleshooting advice and detailed protocols to enhance the purity and yield of your target isoxazole derivatives.

Frequently Asked Questions (FAQs)

Q1: My isoxazole derivative appears to be decomposing during workup or purification. Why is this happening?

A1: The stability of the isoxazole ring can be a significant concern. The N-O bond within the ring is relatively weak and susceptible to cleavage under certain conditions.[1] Key factors that can lead to decomposition include:

  • Strongly Basic or Acidic Conditions: Some isoxazoles can undergo ring-opening reactions when exposed to strong bases or acids.[1][2] It is crucial to employ milder workup procedures and avoid significant pH extremes.

  • Reductive Conditions: Catalytic hydrogenation (e.g., H₂/Pd) is known to cleave the N-O bond.[1] If your synthesis involves the removal of a protecting group via hydrogenation, careful optimization is necessary to preserve the isoxazole core.

  • Photochemical Instability: Exposure to UV irradiation can induce rearrangements of the isoxazole ring.[1] If your compound is light-sensitive, it is advisable to protect it from light during workup and storage.

  • Transition Metals: Certain transition metals can catalyze the cleavage of the N-O bond.[1] Ensure all glassware is thoroughly cleaned to remove any residual metal catalysts from previous reactions.

If you suspect decomposition, it is recommended to perform a quick stability test on a small scale under your intended workup and purification conditions.

Q2: I'm struggling with the formation of a persistent emulsion during the extraction of my isoxazole derivative. How can I resolve this?

A2: Emulsion formation is a common issue, particularly when dealing with compounds that have both polar and non-polar characteristics. Here are several strategies to break an emulsion:

  • Patience: Allow the separatory funnel to stand undisturbed for an extended period. Sometimes, the layers will separate on their own.[3]

  • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to disrupt the emulsion.[3]

  • Gentle Agitation: Instead of vigorous shaking, gently swirl or invert the separatory funnel to minimize emulsion formation.[3]

  • Filtration: Filter the entire mixture through a pad of Celite® or glass wool. The large surface area can help to break up the emulsion.[3]

  • Solvent Addition: Adding a small amount of a different organic solvent with a different polarity (e.g., a small amount of dichloromethane to an ethyl acetate extraction) can sometimes resolve the issue.[3]

  • Centrifugation: For smaller volumes, centrifuging the mixture is a highly effective method for separating the layers.[3]

Q3: My crude product is an oil and refuses to crystallize. What should I do?

A3: "Oiling out" is a frequent challenge in crystallization and occurs when the compound separates from the solution as a liquid instead of a solid.[4] This often happens when the solution is supersaturated at a temperature above the compound's melting point in that solvent system.[4]

  • Slow Down Cooling: Re-dissolve the oil by gently heating the solution and then allow it to cool at a much slower rate. Placing the flask in a Dewar filled with warm water can provide insulation for slow cooling.[4]

  • Solvent System Modification: Experiment with different solvents or solvent mixtures. A good starting point is to use a solvent in which your compound is only sparingly soluble.[4] For mixed solvent systems, dissolve the compound in a "good" solvent and then slowly add a "poor" solvent (an anti-solvent) until the solution becomes slightly turbid.[4][5]

  • Trituration: Add a solvent in which your product is sparingly soluble and stir the mixture vigorously. This can help to break up the oil and encourage solidification.[3]

  • Purify as an Oil: If crystallization remains unsuccessful, the oil can be purified directly using column chromatography.[3]

Troubleshooting Guide: Column Chromatography

Column chromatography is the most common and versatile method for purifying isoxazole derivatives.[1][6] However, several challenges can arise.

Problem 1: Poor Separation of the Desired Product from Impurities (Co-elution)

This is often due to the presence of regioisomers or byproducts with similar polarities to the target compound.[1]

Causality: The choice of the mobile phase (eluent) and stationary phase dictates the separation efficiency. If the relative affinities of the compounds for the stationary phase are too similar, they will travel through the column at nearly the same rate.

Troubleshooting Workflow:

G start No Crystals Form sub_saturated Solution not Saturated? start->sub_saturated sub_nucleation Lack of Nucleation Sites? start->sub_nucleation action_evaporate Slowly evaporate solvent sub_saturated->action_evaporate Increase Concentration action_scratch Scratch inner surface of flask sub_nucleation->action_scratch Induce Nucleation action_seed Add a seed crystal sub_nucleation->action_seed end_success Successful Crystallization action_evaporate->end_success Crystals form action_scratch->end_success action_seed->end_success

Sources

Technical Support Center: Preserving the N-O Bond in Isoxazole Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of the Isoxazole N-O Bond

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with isoxazole-containing compounds. The isoxazole ring is a valuable scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[1] Its unique electronic properties and synthetic accessibility make it a staple for molecular design.[2][3][4] However, the inherent weakness of the nitrogen-oxygen (N-O) bond presents a significant challenge during synthetic manipulations.[2][3] This bond is susceptible to cleavage under various common reaction conditions, leading to undesired ring-opening, low yields, and complex purification challenges.

This guide is designed to serve as a practical, in-depth resource for navigating these challenges. Drawing from established literature and field-proven insights, we will explore the mechanisms of N-O bond cleavage and provide detailed, actionable strategies to prevent it. Our goal is to empower you to perform diverse chemical transformations on isoxazole-containing molecules with confidence, preserving the integrity of this critical pharmacophore.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured in a question-and-answer format to directly address the specific issues you may encounter in the lab.

Part 1: Understanding Isoxazole Instability

Question 1: My isoxazole-containing compound is decomposing during my reaction. What are the most common causes of N-O bond cleavage?

Answer: The N-O bond in the isoxazole ring is the primary site of instability.[2][3] Understanding the conditions that promote its cleavage is the first step in preventing decomposition. The four main culprits are:

  • Reductive Conditions: This is the most common cause of unwanted isoxazole ring opening. Catalytic hydrogenation (e.g., H₂ with Pd/C or Raney Nickel) is particularly harsh and frequently leads to N-O bond scission.[5] Other reducing agents like Lithium Aluminum Hydride (LiAlH₄) can also cleave the ring.[5]

  • Strongly Basic Conditions: Isoxazoles, particularly those lacking stabilizing substituents, can be susceptible to base-catalyzed ring opening. This lability is significantly increased at higher temperatures. For example, studies on the drug leflunomide show that while it is stable at neutral and acidic pH, it decomposes at basic pH (e.g., pH 10), with the decomposition being much faster at 37°C compared to 25°C.[6]

  • Photochemical Conditions: The N-O bond is photolabile. Exposure to UV irradiation can provide enough energy to break the bond, often leading to a rearrangement to the more stable oxazole isomer via a transient azirine intermediate.[7][8] This is a critical consideration for both reaction setup and the storage of isoxazole-containing compounds.

  • Transition Metal Catalysis: While many modern cross-coupling reactions are compatible with isoxazoles, certain transition metals or specific catalytic systems can promote N-O bond cleavage as a side reaction.[9] The outcome is highly dependent on the metal, ligands, and substrate.

Question 2: How do substituents on the isoxazole ring affect its stability?

Answer: Substituents play a crucial role in modulating the electronic properties and, consequently, the stability of the isoxazole ring.

  • Electron-Withdrawing Groups (EWGs): Generally, EWGs (e.g., nitro, cyano, carboxylates) can increase the susceptibility of the ring to nucleophilic attack, which can precede ring opening under certain conditions. However, they can also influence the regioselectivity of desired reactions.[10] For instance, 5-nitroisoxazoles are known to undergo aromatic nucleophilic substitution (SNAr) reactions where the nitro group is displaced, providing a pathway for functionalization without ring cleavage.[11]

  • Electron-Donating Groups (EDGs): EDGs (e.g., amino, alkoxy groups) can increase the electron density of the ring, which can affect its reactivity in electrophilic reactions.

  • Unsubstituted Positions: 3- and/or 5-unsubstituted isoxazoles are known to be particularly unstable, even under moderately basic conditions, which makes their direct functionalization via deprotonation challenging.[12]

The interplay of these electronic effects is complex. For example, in the synthesis of isoxazole derivatives, the presence of electron-donating groups on an aldehyde starting material can lead to higher yields compared to electron-withdrawing groups.[13]

Part 2: Chemoselective Reductions

Question 3: I need to reduce a nitro group on my molecule without cleaving the isoxazole ring. Catalytic hydrogenation destroyed my compound. What should I do?

Answer: This is a classic chemoselectivity problem. Standard catalytic hydrogenation (e.g., H₂/Pd-C) is often too aggressive for isoxazole-containing molecules. The key is to use reducing agents that operate under milder conditions and have a higher selectivity for the nitro group over the N-O bond.

Recommended Strategy: Metal Chlorides in Acidic Media or Transfer Hydrogenation

Stannous chloride (SnCl₂) is a widely used and reliable reagent for this purpose. It provides a mild and effective method for reducing aromatic nitro groups while leaving the isoxazole ring intact.

Troubleshooting Workflow for Nitro Group Reduction

G start Unwanted Isoxazole N-O Cleavage during Nitro Group Reduction q1 Are other sensitive groups present (e.g., reducible halides, esters)? start->q1 reagent_sncl2 Use SnCl₂·2H₂O in EtOH or EtOAc. This is a highly chemoselective and mild option. q1->reagent_sncl2 Yes (Ketones, Esters, Nitriles) reagent_fe_nh4cl Consider Fe powder with NH₄Cl. A classic, robust, and often chemoselective method. q1->reagent_fe_nh4cl No reagent_transfer Catalytic Transfer Hydrogenation (e.g., Pd/C with Ammonium Formate). Requires careful optimization. q1->reagent_transfer If metal chlorides prove problematic a1_yes Yes a1_no No

Caption: Decision workflow for selective nitro group reduction.

Experimental Protocol: Selective Nitro Group Reduction using SnCl₂

This protocol is adapted from standard procedures known to be effective for the chemoselective reduction of nitroarenes.[8][14][15]

  • Setup: In a round-bottom flask, dissolve the nitro-isoxazole substrate (1.0 eq.) in a suitable solvent such as ethanol (EtOH) or ethyl acetate (EtOAc).

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, typically 4-5 equivalents) to the solution.

  • Reaction: Stir the mixture at room temperature or gently heat to 50-70 °C. The reaction is typically slower than catalytic hydrogenation but much more selective. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the starting material is consumed, cool the reaction to room temperature and pour it into ice-water.

    • Carefully basify the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (NaOH) to a pH of ~8. This will precipitate tin salts.

    • Filter the mixture through a pad of Celite® to remove the inorganic salts, washing the filter cake with the reaction solvent (e.g., EtOAc).

    • Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase two more times with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude amine.

Causality: The success of SnCl₂ lies in its milder reduction potential compared to catalytic hydrogenation. The mechanism involves a series of single-electron transfers from Sn(II) to the nitro group, which proceeds preferentially over the reductive cleavage of the N-O bond under these conditions.

Part 3: Palladium-Catalyzed Cross-Coupling Reactions

Question 4: I'm planning a Suzuki-Miyaura coupling on a bromo-isoxazole. I'm concerned about N-O bond cleavage. How can I set up the reaction to maximize my yield and preserve the ring?

Answer: This is a valid concern, as palladium catalysts can potentially interact with the N-O bond. However, with the right choice of catalyst, ligand, and base, Suzuki-Miyaura couplings on halo-isoxazoles are highly successful and are a standard method for their functionalization.

The key is to use conditions that favor the catalytic cycle of the cross-coupling (oxidative addition, transmetalation, reductive elimination) to proceed much faster than any potential side reactions involving the isoxazole ring.

Recommended Strategy: Use Bulky, Electron-Rich Phosphine Ligands

Modern biarylphosphine ligands are particularly effective. They create a sterically hindered and electron-rich environment around the palladium center, which promotes efficient oxidative addition and reductive elimination, leading to faster turnover and minimizing side reactions.

Catalyst System ComponentRecommended for Isoxazole StabilityRationale & Comments
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃Common, reliable Pd(0) or Pd(II) sources that are activated in situ.
Ligand SPhos, XPhos, P(t-Bu)₃Bulky, electron-rich ligands. They accelerate the catalytic cycle, especially the reductive elimination step, which outcompetes potential ring cleavage pathways.[16]
Base K₂CO₃, K₃PO₄, Cs₂CO₃Moderately strong, non-nucleophilic inorganic bases are preferred. Avoid strong organic bases or hydroxides where possible, especially at high temperatures, to minimize base-catalyzed ring opening.
Solvent Dioxane/H₂O, Toluene/H₂O, DMEStandard solvent systems for Suzuki couplings. The presence of water is often necessary for the transmetalation step.
Temperature 80-110 °CUse the lowest temperature that allows for a reasonable reaction rate. Monitor by TLC/LC-MS to avoid prolonged heating after completion.

Experimental Protocol: Suzuki-Miyaura Coupling of a 5-Bromo-isoxazole

This protocol is a generalized procedure based on successful couplings reported in the literature.[17]

  • Setup: To an oven-dried reaction vessel, add the 5-bromo-isoxazole (1.0 eq.), the boronic acid or boronic ester partner (1.1-1.5 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).

  • Catalyst Addition: In a glovebox or under a stream of inert gas (Argon or Nitrogen), add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane and water, typically in a 10:1 ratio).

  • Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up:

    • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash with water and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Troubleshooting Diagram: Suzuki Coupling

G start Low Yield or Decomposition in Isoxazole Suzuki Coupling q1 What are the signs of failure? start->q1 path1 Complex mixture, streaking on TLC q1->path1 path2 No reaction, starting material remains q1->path2 diag1 Diagnosis: Likely Ring Decomposition and/or Catalyst Death path1->diag1 diag2 Diagnosis: Inactive Catalyst or Poor Conditions path2->diag2 sol1 Switch to a bulkier, more electron-rich ligand (e.g., SPhos). Rationale: Accelerates reductive elimination, outcompeting degradation. diag1->sol1 sol2 Lower the reaction temperature (e.g., from 110°C to 90°C). diag1->sol2 sol3 Use a milder base (e.g., K₂CO₃ instead of Cs₂CO₃). diag1->sol3 diag2->sol1 sol4 Ensure reagents and solvents are properly degassed. Rationale: O₂ can deactivate Pd(0). diag2->sol4 sol5 Screen different Pd precatalysts (e.g., PdCl₂(dppf) or a G3 precatalyst). diag2->sol5

Caption: Troubleshooting guide for Suzuki-Miyaura reactions on isoxazoles.

Part 4: Other Common Transformations

Question 5: I need to hydrolyze an ester to a carboxylic acid on a molecule containing an isoxazole ring. I'm worried that standard LiOH or NaOH conditions will cleave the isoxazole. Are there milder methods?

Answer: Yes, this is a frequent challenge as the conditions for saponification (strong base, heat) are also known to promote isoxazole ring cleavage.[18] The key is to use conditions that are as mild as possible in terms of temperature and pH.

Recommended Strategies:

  • Low-Temperature Saponification: If a standard base like LiOH must be used, perform the reaction at 0 °C or room temperature and monitor it very carefully. Use a minimal excess of the base (e.g., 1.1-1.5 equivalents). The moment the starting material is consumed, immediately quench the reaction with a weak acid (like aqueous NH₄Cl or citric acid) to neutralize the base before it can attack the isoxazole.[18]

  • Enzymatic Hydrolysis: For high-value substrates where mildness is paramount, consider enzymatic hydrolysis using a lipase. These reactions run at or near neutral pH and room temperature, offering excellent chemoselectivity. This approach requires screening for a suitable enzyme but can be exceptionally clean.

  • Acid-Catalyzed Hydrolysis (for specific esters): If you have a tert-butyl ester, you can use acidic conditions for deprotection, which are generally well-tolerated by the isoxazole ring. Treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature is a standard and effective method.

Question 6: My isoxazole-containing compound is sensitive to light. Why is this happening and how can I prevent it?

Answer: The photosensitivity of isoxazoles is due to the weakness of the N-O bond, which can be cleaved by UV light.[7] This cleavage can lead to a rearrangement to an oxazole or other decomposition products.[8]

Prevention Strategies:

  • Protect from Light: Conduct reactions in flasks wrapped in aluminum foil.

  • Storage: Store isoxazole-containing compounds in amber vials or in the dark.

  • Analysis: When running column chromatography, work efficiently and avoid leaving the column exposed to strong laboratory light for extended periods.

Conclusion

The isoxazole ring, while a powerful tool in chemical and pharmaceutical sciences, requires a mindful approach to its synthetic manipulation. The key to preventing unwanted N-O bond cleavage lies in understanding its inherent lability and choosing reaction conditions that are both effective for the desired transformation and gentle on the heterocyclic core. By avoiding harsh reductants, strong bases at high temperatures, and unnecessary exposure to UV light, and by employing modern, highly efficient catalytic systems for cross-coupling, the stability of the isoxazole ring can be successfully maintained. We hope this guide serves as a valuable resource for troubleshooting your experiments and advancing your research.

References

  • Recent Advances on the Synthesis and Reactivity of Isoxazoles.
  • Recent Advances on the Synthesis and Reactivity of Isoxazoles. Unknown Source.
  • A Review on Recent Synthetic Strategies and Biological Activities of Isoxazole.
  • Isoxazole - Wikipedia. Wikipedia. [Link]
  • The Chemoselective Reduction of Isoxazoline γ-Lactams Through Iminium Aza-Diels-Alder Reactions: A Short-Cut Synthesis of Aminols as Valuable Intermediates towards Nucleoside Deriv
  • The synthetic and therapeutic expedition of isoxazole and its analogs. PubMed Central. [Link]
  • How to hydrolyze ester in presence of isoxazole moiety?.
  • N-O Bond Cleavage and Skeletal Reorganization of Isoxazoles Enabled by Earth-Abundant Transition Metal C
  • A Convenient Oxazole C-2 Protecting Group: The Synthesis of 4- and 5-Substituted Oxazoles via Metalation of 2-Triisopropylsilyloxazoles.
  • N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines. PubMed Central. [Link]
  • 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors. PubMed Central. [Link]
  • Catalyst-controlled regioselective Suzuki couplings at both positions of dihaloimidazoles, dihalooxazoles, and dihalothiazoles. PubMed. [Link]
  • Construction of Isoxazole ring: An Overview. Unknown Source.
  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. PubMed Central. [Link]
  • pH and temperature stability of the isoxazole ring in leflunomide....
  • Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles.
  • What method can be used for reduction of aryl nitro group?.
  • Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds. PubMed Central. [Link]
  • Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. OUCI. [Link]
  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of N
  • Substituted Pyridines from Isoxazoles: Scope and Mechanism. The Royal Society of Chemistry. [Link]
  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Unknown Source.
  • Structure and stability of isoxazoline compounds.
  • Recent advances in the chemoselective reduction of functional groups mediated by samarium(ii) iodide: a single electron transfer approach. Chemical Society Reviews (RSC Publishing). [Link]
  • Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. PubMed. [Link]
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradi
  • Catalytic Asymmetric Hydrogenation of 3-Substituted Benzisoxazoles. MDPI. [Link]
  • Scheme 3. Reduction of 4-nitroindazole with SnCl 2 in alcohol..
  • Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradi
  • A review of isoxazole biological activity and present synthetic techniques. Unknown Source.
  • Chemoselective formation of bisfunctionalized hybrid 1,2,3-triazole-isoxazole molecules.
  • Synthesis of Novel Isoxazole Derivatives as Analgesic Agents by Using Eddy's Hot Plate Method.
  • Reduction of aromatic nitro compounds with SnCl2. Reddit. [Link]
  • An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxyl
  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. PubMed Central. [Link]
  • Metal free C–O bond cleavage: a new strategy for the synthesis of substituted oxazoles. Unknown Source.

Sources

Technical Support Center: Navigating Steric Hindrance in 3-Bromoisoxazole Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic strategies involving 3-bromoisoxazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to leverage the versatility of the isoxazole scaffold in their work. The inherent electronic nature of the this compound ring system presents unique reactivity patterns. However, steric congestion around the reaction center can often lead to sluggish reactions, low yields, and unexpected side products.

This resource provides in-depth, field-proven insights and troubleshooting guides to effectively manage steric hindrance in your this compound reactions. The information herein is structured to not only provide solutions but also to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Part 1: Frequently Asked Questions (FAQs) about this compound Reactivity

This section addresses common initial queries regarding the handling and reactivity of this compound, with a focus on steric considerations.

Q1: Why is steric hindrance a significant issue in reactions with 3-bromoisoxazoles?

A1: Steric hindrance in this compound reactions arises from the spatial arrangement of atoms within the molecule and the interacting reagents. The isoxazole ring itself is a five-membered heterocycle, and substituents at the C4 and C5 positions can significantly crowd the C3 position where the bromine is located. This crowding can impede the approach of bulky reagents, such as organometallic coupling partners or nucleophiles, to the reaction center. Similarly, using sterically demanding catalysts or ligands can also lead to unfavorable steric interactions, slowing down or inhibiting the desired transformation.[1][2]

Q2: I'm observing significant amounts of starting material decomposition. Could this be related to steric hindrance?

A2: While steric hindrance primarily affects reaction rates, it can indirectly contribute to the decomposition of starting materials. If the desired reaction pathway is sterically hindered, higher temperatures and longer reaction times are often employed to drive the reaction to completion. These harsh conditions can lead to the degradation of sensitive functional groups on your this compound substrate or reagents. The weak N-O bond in the isoxazole ring can be susceptible to cleavage under certain basic or reducing conditions, which might be exacerbated by prolonged heating.[3]

Q3: Are there general strategies I can apply to mitigate steric hindrance in my this compound reactions?

A3: Yes, several general strategies can be effective:

  • Catalyst and Ligand Selection: For cross-coupling reactions, employing catalysts with bulky, electron-rich ligands can be highly beneficial. These ligands promote the formation of a coordinatively unsaturated, highly reactive catalytic species that can more readily undergo oxidative addition with the sterically hindered this compound.[4][5]

  • Reaction Conditions: The use of microwave irradiation can be a powerful tool to overcome steric barriers by rapidly and efficiently heating the reaction mixture, often leading to shorter reaction times and improved yields.[6] The choice of base and solvent is also critical and can significantly influence the reaction outcome.

  • Reagent Choice: If possible, consider using less sterically demanding reagents. For example, in a Suzuki-Miyaura coupling, a smaller boronic acid or ester may react more efficiently than a highly substituted one.

Part 2: Troubleshooting Guides for Common Reactions

This section provides detailed troubleshooting for specific, common reactions of this compound where steric hindrance is a frequent challenge.

Guide 1: Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling is a powerful tool for C-C bond formation. However, coupling sterically encumbered 3-bromoisoxazoles can be challenging.

Problem: Low to no conversion in the Suzuki-Miyaura coupling of a this compound with a bulky boronic acid.

This is a common issue when either the isoxazole substrate (e.g., substituted at C4 and/or C5) or the boronic acid partner is sterically demanding.

Troubleshooting Workflow:

start Low Conversion in Suzuki Coupling catalyst Step 1: Evaluate Catalyst System start->catalyst ligand Use Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos, P(t-Bu)3) catalyst->ligand Ligand Choice is Crucial precatalyst Consider Modern Precatalysts (e.g., G2, G3, G4 Palladacycles) catalyst->precatalyst Improved Catalyst Stability & Activity conditions Step 2: Optimize Reaction Conditions ligand->conditions precatalyst->conditions base Screen Bases (e.g., K3PO4, Cs2CO3, K2CO3) conditions->base solvent Vary Solvent System (e.g., Toluene/H2O, Dioxane/H2O, DMF) conditions->solvent temperature Increase Temperature or Use Microwave conditions->temperature reagent Step 3: Re-evaluate Reagents base->reagent solvent->reagent temperature->reagent boronic_acid Switch to Boronic Ester (e.g., pinacol ester) or a less hindered boronic acid reagent->boronic_acid success Successful Coupling boronic_acid->success start Failed SNAr Amination activation Step 1: Increase Reactivity start->activation alternative Step 2: Consider Alternative Route start->alternative If direct amination fails microwave Employ Microwave Irradiation activation->microwave Overcomes activation barrier base Use a Strong, Non-nucleophilic Base (e.g., Phosphazene bases like BEMP) activation->base Enhances nucleophilicity of amine success Successful Amination microwave->success base->success isoxazoline Two-step procedure via 3-bromoisoxazoline alternative->isoxazoline cycloaddition [3+2] Cycloaddition to form isoxazoline isoxazoline->cycloaddition add_elim Base-promoted addition-elimination with amine cycloaddition->add_elim oxidation Oxidation to the 3-aminoisoxazole add_elim->oxidation oxidation->success

Sources

Technical Support Center: Forced Degradation Studies for 3-Bromoisoxazole Stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for forced degradation studies of 3-Bromoisoxazole. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on experimental design, execution, and troubleshooting. The question-and-answer format is structured to address specific challenges and frequently asked questions encountered during the stability analysis of this heterocyclic compound.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the planning and initial execution of forced degradation studies for this compound.

Q1: What is the primary goal of a forced degradation study for this compound?

A1: The primary goal is twofold. First, it is to identify the potential degradation products of this compound under harsh chemical and physical conditions (e.g., acid, base, oxidation, light, heat).[1][2][3] This helps in understanding the intrinsic stability of the molecule and its likely degradation pathways.[2][4][5] Second, the data generated are crucial for developing and validating a "stability-indicating" analytical method, typically an HPLC method.[2][5][6] A stability-indicating method is one that can accurately measure the amount of intact this compound without any interference from its degradation products, excipients, or other impurities.[4][7]

Scientist's Note: The isoxazole ring is known to be susceptible to ring-opening under certain conditions.[8] Additionally, the carbon-bromine bond can be a site of reactivity. Your study should be designed to probe both of these potential liabilities.

Q2: What are the recommended starting stress conditions based on ICH guidelines?

A2: The International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q1B provide the foundational framework for these studies.[9][10][11][12] The goal is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API).[7][13][14] Degradation below 5% may not be sufficient to prove the method is stability-indicating, while degradation above 20% can lead to secondary degradation, complicating pathway analysis.[14]

A recommended starting point is summarized in the table below. These conditions should be optimized based on the observed stability of this compound.

Q3: How should I prepare my this compound sample and control solutions?

A3: Proper sample preparation is critical for reliable data.

  • API Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol, diluted with water).[14] This stock will be used for all stress conditions.

  • Unstressed Control: Dilute the stock solution to the final analytical concentration (e.g., 0.1 mg/mL) with your mobile phase or a suitable diluent. This sample represents 100% intact API at time zero.

  • Stress Blanks: For each stress condition, prepare a blank solution containing all reagents (acid, base, H₂O₂, etc.) and the diluent, but without the this compound. This blank is subjected to the same stress conditions as the sample.

  • Why are stress blanks critical? Stress blanks are essential for identifying any peaks in the chromatogram that originate from the degradation of the reagents or interactions with the solvent system under stress, rather than from the API itself. This prevents misidentification of degradation products.

Q4: How do I select an appropriate analytical method for separating the parent drug from its degradation products?

A4: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV (PDA) and mass spectrometry (MS) detection is the most common and powerful technique.[2][6]

  • Column Choice: A C18 column is a versatile starting point.

  • Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., ammonium formate or ammonium acetate for MS compatibility) and an organic modifier (acetonitrile or methanol) is typically required to resolve the parent peak from polar and non-polar degradants.[2]

  • Detection: A Photodiode Array (PDA) detector is crucial for assessing peak purity and detecting degradants that may have different UV maxima than the parent compound.[15] Mass spectrometry (LC-MS) is indispensable for obtaining molecular weight information, which is the first step in identifying the structure of the degradants.[6]

Section 2: Experimental Protocols & Methodologies

This section provides a general workflow and detailed starting protocols for the stress conditions.

Experimental Workflow Diagram

The following diagram outlines the logical flow of a comprehensive forced degradation study.

Forced_Degradation_Workflow cluster_planning Phase 1: Planning & Preparation cluster_stress Phase 2: Stress Application cluster_analysis Phase 3: Analysis & Interpretation Plan Define Objectives & Target Degradation (5-20%) Prep Prepare API Stock, Controls, & Blanks Plan->Prep Acid Acid Hydrolysis Prep->Acid Expose Samples Base Base Hydrolysis Prep->Base Expose Samples Oxid Oxidation (H2O2) Prep->Oxid Expose Samples Therm Thermal (Dry Heat) Prep->Therm Expose Samples Photo Photolytic (ICH Q1B) Prep->Photo Expose Samples Quench Quench Reactions & Dilute Samples Acid->Quench Base->Quench Oxid->Quench Therm->Quench Photo->Quench Analyze HPLC-PDA-MS Analysis Quench->Analyze Purity Assess Peak Purity Analyze->Purity MassBal Calculate Mass Balance Purity->MassBal Identify Identify Degradants & Propose Pathways MassBal->Identify

Caption: General workflow for forced degradation studies.

Table 1: Recommended Starting Conditions for Forced Degradation
Stress ConditionStressorTypical Concentration/ConditionTemperatureRecommended DurationQuenching Step
Acid Hydrolysis Hydrochloric Acid (HCl)0.1 M60 °C2, 8, 24 hoursNeutralize with equal molarity NaOH
Base Hydrolysis Sodium Hydroxide (NaOH)0.1 MRoom Temp (RT)30 min, 2, 8 hoursNeutralize with equal molarity HCl
Oxidation Hydrogen Peroxide (H₂O₂)3% v/vRoom Temp (RT)2, 8, 24 hoursDilution with mobile phase
Thermal Dry Heat (Solid State)N/A80 °C24, 48, 72 hoursDissolve in diluent at RT
Photolytic Light Exposure (ICH Q1B)≥ 1.2 million lux hours (Vis) & ≥ 200 watt hours/m² (UV)Controlled RTAs requiredStore in dark
Step-by-Step Methodologies

1. Acid Hydrolysis Protocol:

  • To 1 mL of the 1 mg/mL this compound stock solution, add 1 mL of 0.2 M HCl to achieve a final acid concentration of 0.1 M.

  • Prepare a stress blank with 1 mL of solvent and 1 mL of 0.2 M HCl.

  • Incubate both sample and blank vials in a water bath at 60 °C.

  • At each time point (e.g., 2, 8, 24 hours), withdraw an aliquot.

  • Immediately neutralize the aliquot with an equivalent volume of 0.1 M NaOH.

  • Dilute to the final analytical concentration with mobile phase for HPLC analysis.

2. Base Hydrolysis Protocol:

  • To 1 mL of the 1 mg/mL stock solution, add 1 mL of 0.2 M NaOH to achieve a final base concentration of 0.1 M.

  • Prepare a corresponding stress blank.

  • Maintain vials at room temperature, protected from light.

  • At each time point (e.g., 30 min, 2, 8 hours), withdraw an aliquot.

  • Immediately neutralize with an equivalent volume of 0.1 M HCl.

  • Dilute to the final concentration for analysis. Scientist's Note: Basic conditions are often harsher than acidic ones for heterocyclic rings; therefore, start at room temperature and use shorter time points initially.

3. Oxidative Degradation Protocol:

  • To 1 mL of the 1 mg/mL stock solution, add 1 mL of 6% v/v Hydrogen Peroxide (H₂O₂) to achieve a final concentration of 3%.

  • Prepare a corresponding stress blank.

  • Maintain vials at room temperature, protected from light.

  • At each time point (e.g., 2, 8, 24 hours), withdraw an aliquot.

  • Quench the reaction by diluting immediately to the final concentration with mobile phase. This dilutes the peroxide, effectively stopping the reaction.

4. Photolytic Degradation Protocol:

  • Expose the this compound, both as a solid powder and in solution (e.g., 1 mg/mL), to a light source conforming to ICH Q1B guidelines.[11][16][17][18]

  • The light source should deliver a standardized output of visible and UVA light.

  • A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.

  • Analyze the samples once the specified light exposure is reached.

Section 3: Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Q1: Problem: I observe no degradation (<5%) under the initial stress conditions. What should I do?

A1: This indicates that this compound is highly stable under the tested conditions. To induce degradation, you must increase the severity of the stress.[1]

  • Solution Strategy:

    • Increase Temperature: For hydrolytic and oxidative studies, increase the temperature in increments (e.g., from 60 °C to 80 °C).[14]

    • Increase Stressor Concentration: Cautiously increase the concentration of the acid, base, or H₂O₂ (e.g., from 0.1 M to 1.0 M HCl).

    • Increase Duration: Extend the exposure time.

  • Scientist's Note: Modify only one parameter at a time to understand its specific effect. For example, increase temperature first while keeping the concentration constant. Document all changes meticulously.

Q2: Problem: The degradation is too rapid, and the parent peak disappears almost instantly.

A2: This suggests the molecule is very labile under the chosen conditions. The goal is controlled degradation.

  • Solution Strategy:

    • Decrease Temperature: Perform the study at a lower temperature (e.g., move from room temperature to 4 °C).

    • Decrease Stressor Concentration: Reduce the concentration of the stressor (e.g., from 0.1 M NaOH to 0.01 M NaOH).

    • Decrease Duration: Use much shorter time points for sampling (e.g., 5, 10, 15 minutes instead of hours).

Q3: Problem: My mass balance is poor (<95%). Where could the missing mass have gone?

A3: A poor mass balance is a common issue and indicates that not all components are being accounted for by the analytical method.[19][20] The sum of the parent API and all degradation products should ideally be between 95-105%.[20]

  • Potential Causes & Solutions:

    • Co-eluting Peaks: A degradant may be co-eluting with the parent peak. Check the peak purity of the this compound peak using a PDA detector. If it's not pure, optimize the HPLC method (e.g., change the gradient slope, mobile phase pH, or column) to improve resolution.[15][21]

    • Non-Chromophoric Degradants: Some degradation products may lack a UV chromophore and are thus invisible to the UV detector. Use a more universal detector like a Charged Aerosol Detector (CAD) or rely solely on MS for detection.[15]

    • Volatile Degradants: Degradation may have produced volatile compounds that are lost during sample preparation or analysis. This is a known cause of poor mass balance.[15]

    • Precipitation: The degradants may have precipitated out of the solution. Visually inspect your samples. If precipitation is suspected, try a different diluent.[15]

    • Incorrect Response Factors: Degradation products may have different UV responses than the parent API.[13] Calculating the mass balance based on the percent loss of the parent drug can be a more reliable approach than summing the formation of degradants.[22]

Q4: Problem: How do I propose a degradation pathway for this compound based on my LC-MS data?

A4: Proposing a pathway is a puzzle that combines your experimental data with chemical principles.

  • Step-by-Step Approach:

    • Characterize Degradants: For each major degradation product, obtain its molecular weight from the MS data. If possible, use high-resolution MS (HRMS) to determine the exact mass and predict the elemental composition.

    • Identify Transformations: Compare the molecular formula of each degradant to the parent molecule (this compound, C₃H₂BrNO). Calculate the mass difference to infer the chemical transformation (e.g., +16 Da suggests oxidation; +18 Da suggests hydrolysis; -80 Da suggests loss of Br).

    • Consider Isoxazole Chemistry: The isoxazole ring is known to undergo N-O bond cleavage under reductive, photolytic, or certain nucleophilic conditions, often leading to β-amino enones or related open-chain structures.[23] Acid or base hydrolysis can also lead to ring opening.

    • Diagram the Pathway: Use the information to draw a plausible chemical pathway, showing how this compound converts to the observed degradants under each stress condition.

Potential Degradation Pathway Diagram

The following diagram illustrates a hypothetical degradation pathway for this compound, focusing on hydrolytic ring-opening, a common mechanism for isoxazoles.

Degradation_Pathway cluster_main Hypothetical Degradation of this compound cluster_hydrolysis Hydrolytic Stress (Acid/Base) Parent This compound (C3H2BrNO) MW: 147.96 RingOpen Ring Opening (N-O Cleavage) via Hydrolysis Parent->RingOpen H2O, H+ or OH- ProductA Degradant A β-Ketonitrile derivative (C3H2BrNO) MW: 147.96 RingOpen->ProductA Rearrangement ProductB Degradant B Further Hydrolysis Product (e.g., loss of Br) MW: Varies ProductA->ProductB Further Degradation

Caption: Plausible hydrolytic degradation pathway for this compound.

References

  • Reconciling Mass Balance in Forced Degradation Studies. Pharmaceutical Technology. [Link]
  • Pharma Stability: Troubleshooting & Pitfalls. Cureshub. [Link]
  • What is Mass Balance in a Forced Degradation Study?. Mourne Training Services. [Link]
  • ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. [Link]
  • The Role of Mass Balance in Forced Degradation Studies: Ensuring Method Validity. ResolveMass. [Link]
  • ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). YouTube. [Link]
  • FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. ECA Academy. [Link]
  • An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. Pharmaceutical Online. [Link]
  • Forced Degradation in Pharmaceuticals – A Regulatory Upd
  • Quality Guidelines. ICH. [Link]
  • ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. European Medicines Agency (EMA). [Link]
  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency (EMA). [Link]
  • Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency (EMA). [Link]
  • Q1A (R2) A deep dive in Stability Studies. YouTube. [Link]
  • Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. Slideshare. [Link]
  • Stability Testing Photostability Testing of New Drug Substances and Products-Q1B.pptx. Scribd. [Link]
  • Forced Degradation Studies for Biologics: Unique Challenges & Analytical Str
  • How To Overcome The Critical Challenges Faced In Forced Degrad
  • Utilizing UPLC-MS for Conducting Forced Degradation Studies.
  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]
  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). [Link]
  • Construction of Isoxazole ring: An Overview. Nanobioletters. [Link]
  • Synthetic reactions using isoxazole compounds. HETEROCYCLES. [Link]
  • Forced Degradation Study as per ICH Guidelines: Wh
  • Isoxazole synthesis. Organic Chemistry Portal. [Link]
  • Ring-Opening Fluorination of Isoxazoles.
  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
  • Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Forced Degradation – A Review. International Journal of Pharmaceutical Sciences Review and Research. [Link]
  • Forced Degrad
  • Rapid degradation of sulphamethoxazole and the further transformation of 3-amino-5-methylisoxazole in a microbial fuel cell. National Institutes of Health (NIH). [Link]
  • Understanding and evaluation of different degradation pathways and stability of drug product with active substance prone to chemical and physical degradation.
  • Degradation Pathway.
  • Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. National Institutes of Health (NIH). [Link]

Sources

Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr) reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing solvent and base selection for successful SNAr outcomes. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered when planning and executing SNAr reactions.

Q1: What is the fundamental principle of Nucleophilic Aromatic Substitution (SNAr)?

A1: Nucleophilic Aromatic Substitution is a reaction where a nucleophile displaces a leaving group on an aromatic ring. For this reaction to proceed efficiently, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[1][2] These EWGs are crucial as they stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction.[1][3][4]

Q2: Why is the choice of solvent so critical in SNAr reactions?

A2: The solvent plays a pivotal role in stabilizing the intermediates and influencing the reactivity of the nucleophile. The rate-determining step in an SNAr reaction is typically the initial attack of the nucleophile on the aromatic ring to form the Meisenheimer complex.[5] Polar aprotic solvents are generally preferred because they can effectively solvate the cation of the nucleophile salt, leaving the anionic nucleophile "naked" and more reactive.[6][7] Furthermore, these solvents excel at stabilizing the charged Meisenheimer complex without forming strong hydrogen bonds with the nucleophile, which would decrease its reactivity.[8]

Q3: Which solvents are recommended for SNAr, and why are protic solvents usually avoided?

A3: Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetonitrile (MeCN) are highly recommended.[5][9] They possess a high dielectric constant, which helps in dissolving the reactants and stabilizing the charged intermediate.[8]

Protic solvents, like water and alcohols, are generally avoided because they can form hydrogen bonds with the nucleophile, creating a solvent cage around it.[6][7] This solvation deactivates the nucleophile, reducing its ability to attack the electron-deficient aromatic ring and consequently slowing down the reaction.

Q4: What is the role of the base in an SNAr reaction?

A4: The base in an SNAr reaction serves two primary purposes. First, if the nucleophile is a neutral species like an alcohol or an amine, the base is required to deprotonate it and generate the more potent anionic nucleophile (e.g., alkoxide or amide).[5][10] Second, the base can act as a scavenger for any acidic byproducts formed during the reaction, preventing potential side reactions or decomposition of starting materials.

Q5: How do I select an appropriate base for my SNAr reaction?

A5: The choice of base depends on the pKa of the nucleophile. The base should be strong enough to deprotonate the nucleophile effectively but not so strong that it leads to unwanted side reactions. For alcohol nucleophiles, common bases include sodium hydride (NaH), potassium carbonate (K2CO3), and potassium tert-butoxide.[9] For amine nucleophiles, weaker bases like triethylamine or diisopropylethylamine are often sufficient.[9] It's crucial to consider the compatibility of the base with your solvent and starting materials.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during SNAr experiments.

Low or No Yield

Q: I am observing very low to no conversion of my starting material. What are the likely causes and how can I fix this?

A: Low or no yield in SNAr reactions can stem from several factors. A logical troubleshooting workflow can help identify and resolve the issue.

Troubleshooting_Low_Yield start Low/No Yield Observed check_activation Is the aromatic ring sufficiently activated? (Ortho/Para EWGs present) start->check_activation check_nucleophile Is the nucleophile strong enough? check_activation->check_nucleophile Yes solution_activation Consider a more activated substrate or a different synthetic route (e.g., Buchwald-Hartwig). check_activation->solution_activation No check_base Is the base appropriate and effective? check_nucleophile->check_base Yes solution_nucleophile Use a stronger nucleophile or ensure complete deprotonation with a suitable base. check_nucleophile->solution_nucleophile No check_solvent Is the solvent polar aprotic and dry? check_base->check_solvent Yes solution_base Select a stronger base or a different base that is soluble and non-interfering. check_base->solution_base No check_temp Is the reaction temperature optimal? check_solvent->check_temp Yes solution_solvent Switch to a high-quality polar aprotic solvent (e.g., DMSO, DMF) and ensure anhydrous conditions. check_solvent->solution_solvent No solution_temp Gradually increase the reaction temperature. Consider microwave irradiation for faster heating. check_temp->solution_temp No end Improved Yield check_temp->end Yes

Caption: Troubleshooting workflow for low SNAr reaction yields.

  • Insufficient Ring Activation: The SNAr mechanism relies on the stabilization of the negatively charged Meisenheimer complex by electron-withdrawing groups (EWGs).[1][2] If these groups are absent or are in the meta position, the reaction will be significantly slower.[1]

    • Solution: If possible, choose a substrate with EWGs at the ortho or para positions. Alternatively, a different synthetic strategy, such as a metal-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination), may be necessary.[1]

  • Weak Nucleophile: The nucleophile must be strong enough to attack the electron-deficient aromatic ring. Neutral nucleophiles like alcohols and amines are often not reactive enough on their own.[11]

    • Solution: Ensure the nucleophile is deprotonated by a suitable base to form the more reactive anionic species.[5] If the nucleophile is inherently weak, consider using a more nucleophilic reagent.

  • Inappropriate Base: The chosen base may be too weak to deprotonate the nucleophile or may not be soluble in the reaction solvent.

    • Solution: Switch to a stronger base or one with better solubility. For instance, if potassium carbonate is ineffective, a stronger base like sodium hydride might be required for deprotonating an alcohol.[9]

  • Incorrect Solvent Choice: As discussed, the use of protic solvents can hinder the reaction. Even in aprotic solvents, the presence of water can be detrimental.

    • Solution: Use a high-purity, anhydrous polar aprotic solvent like DMSO or DMF.[5] Ensure all glassware is thoroughly dried before use.

  • Low Reaction Temperature: Many SNAr reactions require elevated temperatures to overcome the activation energy barrier.[5]

    • Solution: Gradually increase the reaction temperature, monitoring for any decomposition. Microwave irradiation can also be an effective method to achieve higher temperatures and faster reaction rates.[5]

Formation of Side Products

Q: My reaction is producing significant byproducts. What could be the cause?

A: Side product formation can often be attributed to the reaction conditions or the inherent reactivity of the substrates and products.

  • Reaction with the Solvent: Some solvents can participate in side reactions. For example, at high temperatures, DMF can decompose to generate dimethylamine, which can act as a nucleophile.[5]

    • Solution: If this is suspected, switch to a more stable solvent like DMSO.

  • Competing Reactions: Traces of water in the reaction mixture can lead to the formation of hydroxy-substituted byproducts.[5]

    • Solution: Ensure anhydrous conditions by using dry solvents and reagents.

  • Di-substitution: If your aromatic substrate has multiple leaving groups, or if the product of the initial substitution is also reactive, di-substitution or further reactions can occur.

    • Solution: Use a milder base, lower the reaction temperature, or shorten the reaction time. Stoichiometric control of the nucleophile can also be effective.

The SNAr Mechanism: A Closer Look

Understanding the mechanism is key to rational optimization. The SNAr reaction proceeds via a two-step addition-elimination mechanism.

SNAr_Mechanism Reactants Aromatic Substrate + Nucleophile TS1 Transition State 1 (Rate-determining step) Reactants->TS1 Addition Meisenheimer Meisenheimer Complex (Resonance Stabilized Intermediate) TS1->Meisenheimer TS2 Transition State 2 Meisenheimer->TS2 Elimination Products Substituted Product + Leaving Group TS2->Products

Caption: The addition-elimination mechanism of SNAr.

  • Addition (Rate-Determining Step): The nucleophile attacks the carbon atom bearing the leaving group. This disrupts the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as the Meisenheimer complex.[3][4] The stability of this intermediate is crucial, and it is enhanced by the presence of electron-withdrawing groups at the ortho and para positions, which delocalize the negative charge.[1][2]

  • Elimination: The leaving group departs, and the aromaticity of the ring is restored. This step is typically fast.[2]

Data at a Glance: Solvents and Bases for SNAr

For quick reference, the following tables summarize common solvents and bases used in SNAr reactions.

Table 1: Common Polar Aprotic Solvents for SNAr Reactions

SolventAbbreviationBoiling Point (°C)Dielectric ConstantKey Characteristics
Dimethyl SulfoxideDMSO18947Excellent for dissolving a wide range of reactants; very high boiling point.
N,N-DimethylformamideDMF15337Good alternative to DMSO; can decompose at high temperatures.[5]
AcetonitrileMeCN8238Lower boiling point, useful for reactions at moderate temperatures.
N-Methyl-2-pyrrolidoneNMP20232High boiling point and good solvating power.

Table 2: Selection of Bases for SNAr Reactions

BaseFormulapKa of Conjugate AcidTypical NucleophilesNotes
Sodium HydrideNaH~36Alcohols, ThiolsStrong, non-nucleophilic base; reacts with protic solvents.
Potassium CarbonateK₂CO₃10.3Alcohols, Phenols, AminesMild, inexpensive, and commonly used.[5]
Potassium tert-Butoxidet-BuOK~19AlcoholsStrong, sterically hindered base.
TriethylamineEt₃N10.8AminesOrganic-soluble, often used as an acid scavenger.
DiisopropylethylamineDIPEA (Hünig's base)11AminesSterically hindered, non-nucleophilic organic base.

Experimental Protocol: A General Procedure for SNAr with an Alcohol Nucleophile

This protocol provides a representative example for the substitution of a fluorine atom on an activated aromatic ring with an alcohol. Note: This is a general guideline and may require optimization for specific substrates.

Materials:

  • Activated aryl fluoride (e.g., 2-fluoronitrobenzene)

  • Alcohol nucleophile

  • Sodium Hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • Argon or Nitrogen for inert atmosphere

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

Procedure:

  • Preparation:

    • Thoroughly dry all glassware in an oven and allow to cool under a stream of inert gas.

    • Set up a round-bottom flask equipped with a magnetic stir bar, a condenser, and an inert gas inlet.

  • Reaction Setup:

    • To the flask, add the alcohol nucleophile (1.2 equivalents) and dissolve it in anhydrous DMF.

    • Carefully add sodium hydride (1.2 equivalents) portion-wise at 0 °C. Caution: Hydrogen gas is evolved. Ensure proper ventilation.

    • Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.

  • Addition of Electrophile:

    • Add the activated aryl fluoride (1.0 equivalent) to the reaction mixture, either neat or as a solution in a small amount of anhydrous DMF.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.[9]

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully quench the reaction by the slow addition of water.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Purification:

    • Concentrate the solution under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization to obtain the desired ether product.

References

  • Study Prep in Pearson+. (n.d.). Why are polar aprotic solvents preferred for Sn2 reactions?.
  • Reddit. (2015, December 8). Why do polar, aprotic solvents favour SN2 pathways over SN1? r/chemhelp.
  • Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions.
  • Exploring the Role of Polar Aprotics in SN2 Reaction Mechanisms and Outcomes. (2024, November 7). Medium.
  • Acevedo, O., & Jorgensen, W. L. (2010). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Organic Letters, 4(11), 1811-1814.
  • Chemistry LibreTexts. (2021, December 15). 7.5: SN1 vs SN2.
  • Homework.Study.com. (n.d.). Running the nucleophilic aromatic substitution reaction under acidic conditions greatly reduces the yield. Explain why..
  • Chemistry LibreTexts. (2020, July 1). 17.1: Nucleophilic aromatic substitution.
  • ResearchGate. (n.d.). Scope of study. (a) Previously observed Meisenheimer complexes have....
  • Wikipedia. (n.d.). Meisenheimer complex.
  • Wordpress. (2025, December 27). SNAr Reaction in Other Common Molecular Solvents.
  • Campodónico, P. R., Olivares, B., & Tapia, R. A. (2020). Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways. Frontiers in Chemistry, 8, 583.
  • Royal Society of Chemistry. (n.d.). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC.
  • Reddit. (2020, December 30). Some difficulties in phenanthroline nucleophilic aromatic substitution and chlorination. r/OrganicChemistry.
  • ResearchGate. (2017, March 18). How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring?.
  • Reddit. (2015, December 12). SN2 Reactions - Select the Stronger Base/Nucleophile? r/chemhelp.
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Fisher Scientific. (n.d.). Aromatic Nucleophilic Substitution.
  • Organic Chemistry. (2021, March 16). 18.6 Nucleophilic Aromatic Substitution (NAS). YouTube.

Sources

Technical Support Center: Scaling Up 3-Bromoisoxazole Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 3-Bromoisoxazole reaction scale-up. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning this compound reactions from bench-scale to larger-scale production. By understanding the underlying chemical principles and potential pitfalls, you can ensure a safe, efficient, and reproducible scale-up process.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the scale-up of reactions involving this compound, providing insights into their root causes and offering actionable solutions.

Issue 1: Decreased Yield and Incomplete Conversion

Question: My reaction yield has dropped significantly upon scaling up from a few grams to a kilogram scale. TLC/HPLC analysis shows a large amount of unreacted this compound. What could be the issue?

Answer: A decrease in yield upon scale-up is a frequent challenge and can be attributed to several factors related to mass and heat transfer limitations.

  • Inadequate Mixing: Inefficient stirring in larger reactors can lead to poor distribution of reagents and localized "hot spots" or "cold spots," hindering the reaction from proceeding uniformly. This is particularly critical in heterogeneous reaction mixtures.

  • Reagent Addition Rate: The rate of addition of reagents, which was trivial on a small scale, becomes a critical parameter on a larger scale. A rapid addition can lead to localized high concentrations, causing side reactions or decomposition.

  • Thermal Control: Exothermic or endothermic reactions are more challenging to control on a large scale due to the lower surface-area-to-volume ratio of larger reactors. Poor temperature control can lead to the formation of byproducts or decomposition of the desired product.

Solutions:

ParameterRecommendationRationale
Mixing - Use an appropriate impeller design (e.g., pitched-blade turbine, anchor) for the viscosity of your reaction mixture.- Ensure the stirrer speed is optimized to create a vortex without splashing.Proper agitation ensures homogeneity, improving reaction kinetics and heat transfer.
Reagent Addition - Add critical reagents subsurface via a dropping funnel or a syringe pump.- Control the addition rate to maintain a consistent internal temperature.Slow, controlled addition prevents localized concentration gradients and allows for better management of reaction exotherms.
Temperature - Utilize a reactor with a jacketed cooling/heating system.- Monitor the internal reaction temperature, not just the jacket temperature.Precise temperature control is crucial for minimizing side reactions and ensuring consistent product quality.
Issue 2: Formation of Impurities and Byproducts

Question: I'm observing significant amounts of impurities in my scaled-up reaction that were not present or were negligible on the small scale. How can I identify and mitigate these?

Answer: The formation of new or increased levels of impurities during scale-up often points to issues with reaction conditions or the stability of intermediates. Common side reactions with this compound derivatives include debromination, dimerization, and reactions with nucleophiles.

  • Debromination: The bromine atom on the isoxazole ring can be susceptible to removal, especially in the presence of strong bases (like in lithiation reactions) or certain catalysts, leading to the formation of the corresponding isoxazole.[1]

  • Dimerization/Polymerization: Reactive intermediates can sometimes self-react to form dimers or polymeric materials, especially at higher concentrations or temperatures.[2]

  • Reaction with Nucleophiles: this compound can undergo nucleophilic aromatic substitution, although it can be inert under thermal conditions without specific activation (e.g., microwave irradiation with strong bases).[3]

Troubleshooting Workflow for Impurity Formation:

G start Impurity Detected identify Identify Impurity Structure (LC-MS, NMR) start->identify debromination Debrominated Product? identify->debromination dimer Dimer/Polymer? debromination->dimer No cause_de Potential Causes: - Excess base - High temperature - Reductive quench debromination->cause_de Yes other Other Byproduct? dimer->other No cause_di Potential Causes: - High concentration - Localized heating dimer->cause_di Yes cause_ot Potential Causes: - Reaction with solvent - Air/moisture sensitivity other->cause_ot Yes solution_de Solutions: - Use stoichiometric base - Lower reaction temp. - Optimize quench cause_de->solution_de solution_di Solutions: - Slower reagent addition - Improve mixing - Lower concentration cause_di->solution_di solution_ot Solutions: - Use inert, dry solvent - Maintain inert atmosphere cause_ot->solution_ot

Caption: Troubleshooting workflow for identifying and mitigating impurity formation.

Issue 3: Challenges in Work-up and Purification

Question: My product is an oil that is difficult to crystallize, and I'm getting persistent emulsions during aqueous work-up on a larger scale. How can I improve my purification process?

Answer: Work-up and purification are often where scale-up issues become most apparent. What works for a small flask in a lab may not be practical or efficient for a large reactor.

  • Emulsion Formation: Vigorous mixing of aqueous and organic phases in large volumes can lead to stable emulsions that are difficult to break.

  • Product Isolation: If the product is an oil or a low-melting solid, isolation can be challenging. Direct crystallization from the reaction mixture may not be feasible.

  • Purification Method: Column chromatography, while effective on a small scale, is often not a viable primary purification method for multi-kilogram quantities due to cost and time.

Strategies for Improved Work-up and Purification:

ChallengeRecommended SolutionDetailed Protocol
Emulsions - Add brine (saturated NaCl solution).- Filter through a pad of Celite®.1. Add brine to the separatory funnel or reactor and gently rock or stir.2. If the emulsion persists, prepare a short pad of Celite® in a large funnel and filter the entire mixture under vacuum.
Oily Product - Attempt trituration with a non-polar solvent.- Consider a salt screen if the product has a basic or acidic handle.1. Concentrate the crude product to a thick oil.2. Add a small amount of a solvent in which the product is insoluble (e.g., hexanes, pentane) and stir or sonicate to induce crystallization.
Large-Scale Purification - Optimize crystallization/recrystallization.- Use a silica gel plug for gross purification.1. Perform a solvent screen to find a suitable recrystallization solvent or solvent system.2. Dissolve the crude product in a minimal amount of a good solvent and add a poor solvent until turbidity is observed, then cool.

For more detailed guidance on work-up procedures, refer to established resources on the topic.[4][5]

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up reactions with this compound?

A1: this compound is a flammable liquid and vapor, and it can form explosive mixtures with air.[6] When scaling up, the primary safety concerns are:

  • Thermal Runaway: Be aware of any exothermic events in your reaction. A reaction that is easily controlled in a small flask can become dangerously exothermic in a large reactor.[2] Perform a reaction calorimetry study if possible.

  • Handling and Storage: Use in a well-ventilated area, away from ignition sources.[6] Ensure all equipment is properly grounded to prevent static discharge.[6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, flame-retardant lab coat, and gloves.[6]

Q2: I am performing a Suzuki-Miyaura coupling with this compound. What are the key parameters to consider for a successful scale-up?

A2: Suzuki-Miyaura couplings are powerful C-C bond-forming reactions, but their scale-up requires careful optimization.

  • Catalyst and Ligand Choice: The choice of palladium catalyst and phosphine ligand is crucial. For some bromoisoxazoles, bulky phosphine ligands like P(t-Bu)₃·HBF₄ have been shown to be effective in suppressing byproduct formation.[7]

  • Base: The choice and amount of base (e.g., K₂CO₃, K₃PO₄) can significantly impact the reaction rate and yield.

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene) and water is commonly used. The ratio can affect the solubility of the reagents and the overall reaction efficiency.

  • Oxygen Sensitivity: The palladium catalyst can be sensitive to oxygen. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen, argon).

Q3: I am planning a lithiation of this compound followed by quenching with an electrophile. What are the common pitfalls on a larger scale?

A3: Lithiation reactions are notoriously sensitive and require strict control, especially during scale-up.

  • Anhydrous Conditions: Water is a major enemy of organolithium reagents. Ensure all glassware is flame-dried, and solvents are rigorously dried before use.[8]

  • Temperature Control: These reactions are typically run at very low temperatures (e.g., -78 °C). Maintaining this temperature in a large reactor can be challenging. Use a reliable cooling system and monitor the internal temperature closely.

  • Reagent Quality: The quality of the organolithium reagent (e.g., n-BuLi, s-BuLi) is critical. Titrate the reagent before use to determine its exact concentration.

  • Debromination: As mentioned earlier, debromination can be a significant side reaction.[1] This can sometimes be mitigated by using a different organolithium reagent or by carefully controlling the reaction time and temperature.

Q4: How does the position of the bromine (e.g., 3-bromo vs. 5-bromoisoxazole) affect its reactivity in scale-up reactions?

A4: The position of the bromine atom on the isoxazole ring significantly influences its reactivity. While this guide focuses on this compound, it's important to note that 5-bromoisoxazoles are also common building blocks. The electronic environment of the C-Br bond will differ, affecting its susceptibility to nucleophilic attack, metal-halogen exchange, and oxidative addition in cross-coupling reactions. For example, in Suzuki-Miyaura couplings of 3,4-disubstituted 5-bromoisoxazoles, specific catalysts and ligands are essential to achieve high yields.[7] Always consult the literature for reaction conditions specific to the isomer you are using.

References

  • BenchChem. (n.d.). Challenges in scaling up the synthesis of 3-(3-Bromophenyl)-1,2-oxazol-5-ol.
  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (2023). National Institutes of Health.
  • Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. (2021). National Institutes of Health.
  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). Organic & Biomolecular Chemistry.
  • Synthesis of 3,5-disubstituted isoxazoles via Cope-type hydroamination of 1,3-dialkynes. (2012). Organic Letters.
  • Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. (n.d.). Royal Society of Chemistry.
  • This compound Safety Data Sheet. (2022). Apollo Scientific.
  • Microwave promoted amination of 3-bromoisoxazoles. (2004). ElectronicsAndBooks.
  • Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. (2025). ResearchGate.
  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.). University of California, Los Angeles.
  • Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles: An efficient access to trisubstituted isoxazoles. (2025). ResearchGate.
  • Technical Support Center: Refining Work-up Procedures for Isoxazole Reactions. (n.d.). BenchChem.
  • Scale-up and optimization of the synthesis of dual CBP/BRD4 inhibitor ISOX-DUAL. (n.d.). Royal Society of Chemistry.
  • Process and intermediates for the preparation of pyroxasulfone. (2021). Google Patents.
  • Widely Exploited, Yet Unreported: Regiocontrolled Synthesis and the Suzuki–Miyaura Reactions of Bromooxazole Building Blocks. (2019). ResearchGate.
  • This compound. (n.d.). Santa Cruz Biotechnology.
  • Overcoming Challenges Presented During Reaction Scale-up Processes. (2023). Technology Networks.
  • Scaling High-Throughput Experimentation Unlocks Robust Reaction-Outcome Prediction. (2023). Molecule.one.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2013). National Institutes of Health.
  • I keep getting debrominated starting material and low conversion after lithiation. (2018). Reddit.
  • Quantitative Kinetics of the Rapid Bromination of Isoxazole in Bromide-Free Aqueous Medium using Hydrodynamic Voltammetry. (2024). Journal of ISAS.
  • Scaling up the synthesis of 6-Bromopyridin-3-amine: challenges and solutions. (n.d.). BenchChem.
  • Optimisations of the Suzuki coupling of 3‐bromopyridine with potassium... (n.d.). ResearchGate.
  • Lateral Lithiation Reactions Promoted by Heteroatomic Substituents. (n.d.). ResearchGate.
  • Suzuki‐Miyaura cross‐coupling reactions of isoxazole derivatives. (n.d.). ResearchGate.
  • Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. (2018). ResearchGate.
  • Process for preparing 3-aminoisoxazole derivatives. (1969). Google Patents.
  • Standard Lithiation–Borylation A user's guide. (2017). University of Bristol.
  • Efficient continuous-flow synthesis of novel 1,2,3-triazole-substituted β-aminocyclohexanecarboxylic acid derivatives with gram-scale production. (2025). ResearchGate.
  • Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor. (2011). ResearchGate.
  • Thermal Stability Kinetics and Shelf Life Estimation of the Redox-Active Therapeutic and Mimic of Superoxide Dismutase Enzyme, Mn(III) meso-Tetrakis(N-ethylpyridinium-2-yl)porphyrin Chloride (MnTE-2-PyPCl5, BMX-010). (2021). National Institutes of Health.
  • Thermal Stability and Moisture Uptake of 1-Alkyl-3-methylimidazolium Bromide. (2025). ResearchGate.
  • Am I overlooking something in n-BuLi reactions?. (2015). ResearchGate.

Sources

Avoiding decomposition during thermal isoxazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing the isoxazole ring, a critical scaffold in numerous pharmaceuticals and biologically active compounds. Thermal synthesis methods, while powerful, are often accompanied by challenges related to product decomposition and competing side reactions. This document provides in-depth, field-tested troubleshooting advice and protocols to help you maximize yield and purity by understanding and controlling these decomposition pathways.

Frequently Asked Questions (FAQs)
Q1: My thermal isoxazole synthesis is resulting in a low yield and a complex mixture of byproducts. What are the most likely causes of decomposition?

A1: Low yields and product degradation during thermal isoxazole synthesis almost always trace back to the inherent instability of the N-O bond within the isoxazole ring and the high reactivity of key intermediates.[1] The primary factors to investigate are excessive temperature, prolonged reaction times, and the specific decomposition pathways of your chosen synthetic route.

  • Thermal Stress and N-O Bond Cleavage: The isoxazole ring's weakest point is the N-O bond. At elevated temperatures, this bond can cleave, initiating a cascade of rearrangement and fragmentation reactions.[2] Pyrolysis studies have shown that this cleavage is often the first step in thermal decomposition, leading to intermediates like vinylnitrenes, which can then rearrange to form oxazoles or decompose into smaller molecules like nitriles and carbon monoxide.[3] It is crucial to understand that for many syntheses, there is a narrow temperature window between the required activation energy and the onset of decomposition.[4]

    • Causality: Exceeding the optimal temperature provides enough energy to break the N-O bond, leading to irreversible product loss. Monitoring reaction progress closely with TLC or LC-MS is critical to avoid "cooking" the reaction. Excessively long reaction times, even at optimal temperatures, can also lead to degradation.[1]

  • Intermediate Instability (Route-Specific): The stability of reaction intermediates is a major factor.

    • For 1,3-Dipolar Cycloadditions: The nitrile oxide intermediate is highly prone to dimerization, forming furoxans (1,2,5-oxadiazole-2-oxides).[4][5] This side reaction is second-order with respect to the nitrile oxide concentration and is often accelerated by heat. Therefore, conditions that lead to a high concentration of nitrile oxide will favor this undesired pathway.[1]

    • For Condensation Reactions: In the synthesis from 1,3-dicarbonyls and hydroxylamine, the equilibrium between keto-enol tautomers of the starting material can affect reactivity and lead to side reactions if not properly controlled.[1]

Below is a troubleshooting workflow to diagnose and address decomposition issues.

G start Problem: Low Yield / Significant Decomposition method Which Synthesis Method? start->method cyclo 1,3-Dipolar Cycloaddition (Nitrile Oxide + Alkyne) method->cyclo Cycloaddition claisen Condensation (1,3-Dicarbonyl + Hydroxylamine) method->claisen Condensation cause_cyclo Primary Suspect: Nitrile Oxide Dimerization (Furoxan Formation) cyclo->cause_cyclo cause_claisen Primary Suspects: - Harsh Thermal Conditions - Sub-optimal pH claisen->cause_claisen solution_cyclo1 Reduce Nitrile Oxide Concentration: - Slow addition of precursor - In situ generation cause_cyclo->solution_cyclo1 solution_cyclo2 Optimize Temperature: - Lower initial temp for generation - Gentle warming for cycloaddition cause_cyclo->solution_cyclo2 solution_claisen1 Optimize Temperature & Time: - Screen lower temperatures - Monitor closely via TLC/LC-MS cause_claisen->solution_claisen1 solution_claisen2 Adjust pH: - Acidic conditions often improve regioselectivity and stability cause_claisen->solution_claisen2

Caption: Troubleshooting workflow for isoxazole synthesis decomposition.

Q2: In my 1,3-dipolar cycloaddition, I am consistently isolating furoxan byproducts. How can I prevent the dimerization of my nitrile oxide intermediate?

A2: Furoxan formation is the classic side reaction in this synthesis, arising from the dimerization of two nitrile oxide molecules.[4] The key to preventing this is to maintain a very low concentration of the nitrile oxide at any given moment, ensuring it is more likely to encounter and react with the dipolarophile (your alkyne) than another nitrile oxide molecule.

Strategies to Minimize Dimerization:

  • In Situ Generation and Slow Addition: The most effective strategy is to generate the nitrile oxide in situ from a stable precursor (e.g., an aldoxime or hydroximoyl chloride) in the presence of the alkyne.[1] Instead of adding the base or oxidant all at once, add it slowly to the reaction mixture containing the precursor and the alkyne. This ensures the nitrile oxide is consumed as it is formed.

  • Stoichiometry Control: Use a slight excess (1.1 to 1.5 equivalents) of the dipolarophile (alkyne). This increases the probability of a productive cycloaddition over dimerization.[4]

  • Temperature Management: Generate the nitrile oxide at a lower temperature (e.g., 0 °C or room temperature) to decrease the rate of dimerization. Once generation is underway, the temperature can be gently raised to facilitate the cycloaddition if necessary.[1]

G cluster_0 Reaction Pathways for Nitrile Oxide cluster_1 Desired Pathway cluster_2 Undesired Pathway precursor Aldoxime Precursor nitrile_oxide R-C≡N⁺-O⁻ (Nitrile Oxide) precursor->nitrile_oxide base Base / Oxidant (Slow Addition) base->nitrile_oxide alkyne Alkyne (Dipolarophile) nitrile_oxide->alkyne dimer Another Nitrile Oxide Molecule nitrile_oxide->dimer isoxazole Desired Isoxazole Product alkyne->isoxazole [3+2] Cycloaddition furoxan Furoxan Byproduct dimer->furoxan Dimerization

Caption: Competing reaction pathways for the nitrile oxide intermediate.

Q3: How do I select the optimal solvent and temperature to avoid decomposition?

A3: Solvent and temperature are critically linked parameters that must be optimized empirically for each specific substrate pair. Excessively high temperatures are a primary cause of decomposition, while the right solvent can improve solubility and reaction rates, allowing for lower temperatures to be used.[4]

ParameterEffect on Decomposition & Side ReactionsOptimization StrategyRecommended Starting Points
Temperature High temperatures directly promote N-O bond cleavage and nitrile oxide dimerization.[4][6]Systematically screen a range of temperatures (e.g., 60 °C, 80 °C, 100 °C). Monitor by TLC/LC-MS to find the point of maximum conversion before significant byproduct formation.[4]For many cycloadditions, 80 °C is a good starting point.[4] Some reactions work well at room temperature, especially with catalysts.[7]
Solvent Solvent polarity can influence reaction kinetics and regioselectivity. Poor solubility of reactants can lead to localized high concentrations and require higher temperatures.[8]Screen a panel of solvents with varying polarities. Ensure all reactants are fully soluble at the target reaction temperature.Common choices include Acetonitrile (MeCN), Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO) for their ability to dissolve a wide range of substrates.[4] For green chemistry approaches, aqueous media can be highly effective.[9]
Catalyst Lewis acids (e.g., BF₃·OEt₂) or copper(I) catalysts can lower the activation energy, allowing the reaction to proceed at a lower temperature, thereby avoiding thermal decomposition.[1][7]If thermal decomposition is unavoidable, investigate catalyzed routes. Note that some transition metals can also catalyze N-O bond cleavage, so screening is essential.[1][10]For terminal alkynes, Cu(I) catalysis is a standard method to improve regioselectivity and enable room-temperature reactions.[7]
Experimental Protocol: Microwave-Assisted Synthesis for Reduced Thermal Exposure

Microwave-assisted synthesis is a powerful technique to reduce decomposition by dramatically shortening reaction times from hours to minutes.[1] The rapid, uniform heating minimizes the time the product is exposed to high temperatures.[11]

Objective: Synthesize a substituted isoxazole via a 1,3-dipolar cycloaddition using microwave irradiation to minimize thermal degradation.

Materials:

  • Aldoxime precursor (1.0 eq)

  • Alkyne (dipolarophile) (1.2 eq)

  • N-Chlorosuccinimide (NCS) or similar oxidant

  • Suitable solvent (e.g., Methanol, Acetonitrile)

  • Microwave reactor with sealed reaction vessels

Step-by-Step Methodology:

  • Vessel Preparation: To a microwave-safe reaction vial, add the aldoxime (e.g., 0.5 mmol, 1.0 eq) and the alkyne (0.6 mmol, 1.2 eq).

  • Solvent Addition: Add a suitable solvent (e.g., 5 mL of methanol).[1]

  • Initiator Addition: Add the oxidant, such as N-Chlorosuccinimide (NCS), which facilitates the in situ generation of the nitrile oxide.

  • Sealing: Securely seal the vial with a cap.

  • Microwave Irradiation: Place the vial in the microwave reactor cavity. Irradiate the mixture at a set temperature (e.g., starting at 100 °C) and power (e.g., 200 W) for a short duration (e.g., 5-10 minutes).[1]

    • Expert Insight: The goal is to achieve rapid heating to the target temperature to drive the reaction to completion quickly. The optimal time and temperature will depend on the specific substrates and should be determined by running a matrix of conditions.

  • Workup and Purification: After the reaction is complete, cool the vial to room temperature using compressed air. Remove the solvent under reduced pressure. The crude residue can then be purified, typically by column chromatography on silica gel.[1]

Q4: My isoxazole product seems to decompose during aqueous workup or purification. What conditions should I avoid?

A4: The isoxazole ring, while aromatic, is sensitive to certain chemical conditions that are often encountered during workup and purification. If you observe product loss after the reaction is complete, consider the following:

  • Strongly Basic or Acidic Conditions: The N-O bond can be cleaved by strong bases or acids.[1] If your workup involves an acid or base wash, use dilute, mild reagents (e.g., saturated NaHCO₃ solution instead of 1M NaOH) and minimize contact time.

  • Reductive Conditions: Avoid exposure to common reducing agents. For example, catalytic hydrogenation (e.g., H₂/Pd) will readily cleave the N-O bond.[1] This is a synthetically useful reaction but must be avoided if the isoxazole ring is desired in the final product.

  • Transition Metals: Be cautious during purification. Certain transition metals, sometimes present as residues from catalysts or even on silica gel, can promote ring cleavage.[1]

  • Photochemical Decomposition: Some isoxazole derivatives are sensitive to UV light.[1] If you suspect photosensitivity, conduct workup and purification in vessels protected from light (e.g., wrapped in aluminum foil).

Self-Validating Protocol: Before committing your entire batch to a workup or purification protocol, test the stability of a small, crude sample under the planned conditions. Dissolve a few milligrams in a solvent, expose it to the acid/base/silica gel, and analyze by TLC or LC-MS after 30 minutes to see if any degradation has occurred.

References
  • BenchChem. (2025). Troubleshooting guide for the synthesis of isoxazole derivatives. BenchChem Technical Support. Available at: https://www.benchchem.com/troubleshooting-guide/isoxazole-synthesis
  • BenchChem. (2025). Technical Support Center: Isoxazole Synthesis Optimization. BenchChem Technical Support. Available at: https://www.benchchem.
  • Nguyen, H. V., et al. (2016). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. National Institutes of Health. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5063481/
  • ResearchGate. (n.d.). Optimization of the reaction conditions. Available at: https://www.researchgate.net/figure/Optimization-of-the-reaction-conditions_tbl1_329402594
  • ResearchGate. (n.d.). 1,3‐Dipolar cycloaddition reaction of nitrile oxides. Available at: https://www.researchgate.net/publication/332170940_13-Dipolar_cycloaddition_reaction_of_nitrile_oxides
  • Royal Society of Chemistry. (2020). Magnetic sulfonated polysaccharides as efficient catalysts for synthesis of isoxazole-5-one derivatives. Available at: https://pubs.rsc.org/en/content/articlelanding/2020/ra/d0ra04383h
  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of isoxazole. Available at: https://www.researchgate.net/figure/Optimization-of-the-reaction-conditions-for-the-synthesis-of-isoxazole_tbl1_262013898
  • Mastering Isoxazole Synthesis: A Guide for Novel Drug Development. (2025). [Source Link Not Provided]
  • MDPI. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Available at: https://www.mdpi.com/1420-3049/29/11/2499
  • BenchChem. (2025). Green Chemistry Approaches to Isoxazole Synthesis: Application Notes and Protocols. Available at: https://www.benchchem.com/application-notes/green-chemistry-isoxazole-synthesis
  • ACS Publications. (2020). Cu-Free 1,3-Dipolar Cycloaddition Click Reactions To Form Isoxazole Linkers. Available at: https://pubs.acs.org/doi/10.1021/acs.inorgchem.0c01594
  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Available at: https://www.organic-chemistry.org/synthesis/heterocycles/isoxazoles.shtm
  • YouTube. (2019). synthesis of isoxazoles. Available at: https://www.youtube.
  • ResearchGate. (n.d.). Effect of Solvent on the Photophysical Properties of Isoxazole Derivative of Curcumin. Available at: https://www.researchgate.net/publication/372778738_Effect_of_Solvent_on_the_Photophysical_Properties_of_Isoxazole_Derivative_of_Curcumin_A_combined_Spectroscopic_and_Theoretical_Study
  • PubMed. (2013). Clean and efficient synthesis of isoxazole derivatives in aqueous media. Available at: https://pubmed.ncbi.nlm.nih.gov/24188241/
  • Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Available at: https://en.wikipedia.org/wiki/1,3-Dipolar_cycloaddition
  • ResearchGate. (n.d.). Structure and stability of isoxazoline compounds. Available at: https://www.researchgate.net/publication/309440071_Structure_and_stability_of_isoxazoline_compounds
  • SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. [Source Link Not Provided]
  • ResearchGate. (n.d.). Mechanism of 1,3-dipolar cycloaddition reaction. Available at: https://www.researchgate.net/figure/Mechanism-of-1-3-dipolar-cycloaddition-reaction_fig3_331908700
  • PubMed Central. (2021). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8212822/
  • PubMed Central. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5447600/
  • ACS Omega. (2022). Stereoselective Synthesis of C-Glycosylated Pyrrolizidines through Nitrone Cycloadditions. Available at: https://pubs.acs.org/doi/10.1021/acsomega.2c02111
  • ResearchGate. (2019). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. Available at: https://www.researchgate.
  • ResearchGate. (n.d.). The Pyrolysis of Isoxazole Revisited. Available at: https://www.researchgate.
  • ACS Publications. (2022). Stereoselective Synthesis of C-Glycosylated Pyrrolizidines through Nitrone Cycloadditions. Available at: https://pubs.acs.org/doi/full/10.1021/acsomega.2c02111
  • Der Pharma Chemica. (2016). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Available at: https://www.derpharmachemica.
  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. [Source Link Not Provided]
  • SciSpace. (2011). The pyrolysis of isoxazole revisited. Available at: https://typeset.io/papers/the-pyrolysis-of-isoxazole-revisited-a-new-primary-product-1w9z80j60l
  • PubMed Central. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11129388/
  • ACS Publications. (1991). Thermal decomposition of isoxazole: experimental and modeling study. Available at: https://pubs.acs.org/doi/10.1021/j100174a024

Sources

Technical Support Center: Purification Strategies for Polar Isoxazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of polar isoxazole compounds. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common purification challenges. Drawing from established principles and field experience, this center offers troubleshooting guides and frequently asked questions (FAQs) to empower you to overcome obstacles in your experimental work.

Introduction: The Challenge of Polar Isoxazoles

The isoxazole ring is a valuable scaffold in medicinal chemistry, but its incorporation into polar molecules can present significant purification challenges.[1][2] High polarity often leads to poor retention in reversed-phase chromatography and strong, sometimes irreversible, adsorption in normal-phase chromatography. Furthermore, the isoxazole ring's N-O bond can be labile under certain pH conditions, adding another layer of complexity to method development.[3][4][5] This guide provides a systematic approach to navigating these challenges, ensuring you can isolate your target compounds with high purity and yield.

Troubleshooting Guide: Common Purification Problems and Solutions

This section addresses specific issues encountered during the purification of polar isoxazole compounds in a question-and-answer format.

Issue 1: My polar isoxazole streaks badly or doesn't move from the baseline in normal-phase chromatography.
  • Question: I'm using a standard silica gel column with an ethyl acetate/hexane solvent system, but my polar isoxazole either streaks severely or remains at the origin. How can I improve the chromatography?

  • Answer: This is a classic problem with polar compounds on silica gel. The acidic nature of silica can lead to strong interactions with basic nitrogens or other polar functional groups in your molecule, causing streaking.[6] Here’s a breakdown of causative factors and solutions:

    • Causality: The free silanol groups (Si-OH) on the surface of silica gel are acidic and can strongly adsorb polar and basic compounds through hydrogen bonding and ion-exchange interactions. This leads to poor elution, resulting in broad, streaky peaks.

    • Solutions & Protocols:

      • Increase Mobile Phase Polarity: If your compound is highly polar, a simple ethyl acetate/hexane system may not be sufficient to elute it.[7]

        • Protocol: Gradually increase the polarity by introducing more polar solvents. A common and effective mobile phase for very polar compounds is a mixture of dichloromethane (DCM), methanol (MeOH), and ammonium hydroxide (NH₄OH). A typical starting point is 90:10:1 DCM:MeOH:NH₄OH. The small amount of base deactivates the acidic silica surface and improves peak shape.[6]

      • Deactivate the Silica Gel: You can reduce the acidity of your stationary phase before running the column.[8]

        • Protocol: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane). Add 1-2% of triethylamine (TEA) or ammonium hydroxide to the slurry and mix well. Pack the column with this mixture. This pre-treatment neutralizes the acidic sites on the silica.

      • Alternative Stationary Phases: If silica gel proves too problematic, consider other polar stationary phases.[3]

        • Alumina: Available in neutral, acidic, or basic forms. For basic isoxazoles, basic or neutral alumina can be an excellent alternative to silica.[6]

        • Diol- or Amino-Bonded Silica: These phases are less acidic than bare silica and can offer different selectivity for polar compounds.[9]

    Workflow for Troubleshooting Streaking in Normal-Phase Chromatography

    start Streaking or No Elution on Silica increase_polarity Increase Mobile Phase Polarity (e.g., add MeOH/NH4OH to DCM) start->increase_polarity deactivate_silica Deactivate Silica Gel (e.g., with TEA or NH4OH) increase_polarity->deactivate_silica Still Streaking solution Improved Separation increase_polarity->solution Success alt_phase Use Alternative Stationary Phase (Alumina, Diol, Amino) deactivate_silica->alt_phase Still Streaking deactivate_silica->solution Success alt_phase->solution

    Caption: Troubleshooting workflow for poor normal-phase separation.

Issue 2: My polar isoxazole is not retained on a C18 reversed-phase column.
  • Question: I'm trying to purify my compound using a standard C18 column with a water/acetonitrile gradient, but it elutes in the void volume. What are my options?

  • Answer: Poor retention of highly polar compounds on non-polar stationary phases like C18 is a common limitation of reversed-phase chromatography.[10][11] The hydrophobic stationary phase has minimal interaction with hydrophilic molecules.

    • Causality: Reversed-phase chromatography separates compounds based on hydrophobicity.[11][12] Highly polar molecules have a strong affinity for the polar mobile phase (water/organic solvent) and weak interactions with the non-polar C18 stationary phase, leading to rapid elution.[13]

    • Solutions & Protocols:

      • Highly Aqueous Mobile Phases: Some modern reversed-phase columns are designed to be stable in 100% aqueous mobile phases.[8] Check your column's specifications. If compatible, running in a very high water percentage can sometimes induce enough retention.

      • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating very polar compounds.[14][15][16] It utilizes a polar stationary phase (like silica, amino, or amide) and a mobile phase with a high concentration of organic solvent mixed with a small amount of water.[17][18]

        • Mechanism: In HILIC, a water-rich layer forms on the surface of the polar stationary phase. Polar analytes partition into this layer and are retained. Elution is typically achieved by increasing the water content in the mobile phase.[14][18]

        • Protocol (HILIC):

          • Stationary Phase: Use a HILIC-specific column (e.g., amide, amino, or bare silica).

          • Mobile Phase: Start with a high organic content, for example, 95% acetonitrile and 5% aqueous buffer (e.g., 10 mM ammonium formate).

          • Gradient: Elute by increasing the percentage of the aqueous buffer.

          • Sample Diluent: Dissolve your sample in a solvent that is as close as possible to the initial mobile phase composition to ensure good peak shape.

      • Mixed-Mode Chromatography: This technique uses stationary phases with both reversed-phase and ion-exchange functionalities.[19][20] This allows for multiple retention mechanisms, which is ideal for polar and ionizable compounds.[21][22]

        • Advantage: You can retain and separate both polar and non-polar compounds in a single run by adjusting the mobile phase's ionic strength and pH.[20]

      • Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for purifying polar compounds and is often faster and uses less organic solvent than HPLC.[23][24] It uses supercritical CO₂ as the main mobile phase, often with a polar co-solvent like methanol.[24][25]

    Decision Tree for Purifying Polar Isoxazoles

    start Crude Polar Isoxazole tlc Analyze by TLC (Normal & Reverse Phase) start->tlc np_good Good Separation on Normal Phase TLC? tlc->np_good rp_good Good Retention on Reverse Phase TLC? np_good->rp_good No np_flash Normal Phase Flash Chromatography np_good->np_flash Yes rp_hplc Reversed-Phase HPLC rp_good->rp_hplc Yes advanced_tech Consider Advanced Techniques rp_good->advanced_tech No hilic HILIC advanced_tech->hilic mixed_mode Mixed-Mode Chromatography advanced_tech->mixed_mode sfc SFC advanced_tech->sfc

    Caption: Decision tree for selecting a purification strategy.

Issue 3: My isoxazole compound appears to be degrading during purification.
  • Question: I've noticed new spots appearing on my TLC plates after my compound has been on a silica gel column for a while. Is my compound decomposing?

  • Answer: It's possible. The isoxazole ring can be sensitive to both acidic and basic conditions, and the N-O bond can be cleaved.[3][4][5]

    • Causality: The acidic surface of silica gel can catalyze the degradation of sensitive isoxazoles. Similarly, using a mobile phase with a strong base like sodium hydroxide can also lead to ring-opening.

    • Solutions & Protocols:

      • Test for Stability: Before committing to a purification method, test the stability of your compound.

        • Protocol: Spot your crude material on a TLC plate. Let it sit for a few hours, then elute it. If new spots appear, your compound is likely unstable on that stationary phase. You can also dissolve a small amount of your compound in a solvent containing an acid (like acetic acid) or a base (like triethylamine) and monitor by TLC over time.

      • Minimize Contact Time: If you must use a potentially problematic stationary phase, work quickly. Use a shorter, wider column and apply pressure to speed up the elution.

      • Use a Milder Stationary Phase: As mentioned before, neutral alumina or bonded phases like diol or amino can be less harsh than silica gel.[8]

      • Crystallization: If your compound is a solid, crystallization can be a very effective and gentle purification method that avoids chromatography altogether.[3]

        • Protocol: Experiment with different solvent systems. A good starting point is to dissolve your compound in a small amount of a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy. Allow it to cool slowly.[26] Common systems for polar compounds include ethanol/water and methanol/diethyl ether.[4]

Frequently Asked Questions (FAQs)

  • Q1: Can I use liquid-liquid extraction to purify my highly water-soluble isoxazole?

    • A1: Yes, but you may need to modify standard procedures. If your compound is highly soluble in water, extracting it into a less polar organic solvent like ethyl acetate or dichloromethane can be inefficient. Consider these strategies:

      • Salting Out: Add a saturated solution of sodium chloride (brine) to the aqueous layer. This increases the polarity of the aqueous phase and can "push" your compound into the organic layer.[26]

      • Use a More Polar Solvent: Try extracting with a more polar solvent like n-butanol.

      • pH Adjustment: If your isoxazole has an acidic or basic handle, you can adjust the pH of the aqueous layer to neutralize it, making it less polar and more easily extractable into an organic solvent.[26]

  • Q2: What are the best practices for preparing a sample for chromatography?

    • A2: Proper sample preparation is crucial for a good separation.

      • Minimal Solvent: Dissolve your sample in the minimum amount of solvent possible.[27]

      • Dry Loading: If your compound is not very soluble in the mobile phase, you can dry load it. Dissolve your compound in a suitable solvent, add a small amount of silica gel, and then evaporate the solvent to get a dry, free-flowing powder. This powder can then be carefully added to the top of your column.[27]

  • Q3: My compound "oils out" instead of crystallizing. What should I do?

    • A3: Oiling out happens when the compound's melting point is lower than the boiling point of the solvent system.[26] Try using a lower-boiling point solvent system. You can also try scratching the inside of the flask with a glass rod at the solvent-air interface to induce crystallization. If that fails, you may need to purify the compound further by another method before attempting crystallization again.

Summary of Recommended Purification Techniques

TechniqueStationary PhaseMobile PhaseBest ForKey Considerations
Normal-Phase Chromatography Polar (e.g., Silica, Alumina)[28][29]Non-polar (e.g., Hexane/Ethyl Acetate)[30]Moderately polar isoxazoles; separation of isomers.[31]Risk of compound degradation on acidic silica; may require mobile phase additives (e.g., TEA, NH₄OH).[6]
Reversed-Phase Chromatography Non-polar (e.g., C18, C8)[12]Polar (e.g., Water/Acetonitrile)[10]Isoxazoles with some hydrophobic character.Poor retention for very polar compounds.
HILIC Polar (e.g., Silica, Amide, Amino)[16][17]High organic with aqueous buffer[18]Highly polar and hydrophilic isoxazoles.[14][15]Requires careful column equilibration and matching of sample diluent to mobile phase.
Mixed-Mode Chromatography Combined RP and Ion-Exchange[19]Aqueous/Organic with bufferPolar and ionizable isoxazoles.[20][22]Offers unique selectivity by adjusting pH and ionic strength.[20]
SFC Various (often polar)Supercritical CO₂ with polar co-solvent[24]Chiral separations and purification of polar compounds.[23]Fast and uses less solvent, but requires specialized equipment.[25]
Crystallization N/AVarious solvent systemsCrystalline solid isoxazoles.Can be highly effective for achieving high purity; requires screening of solvent systems.[4][26]

References

  • Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International.
  • How Good is SFC for Polar Analytes?. Chromatography Today.
  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. PMC.
  • Hydrophilic Interaction (HILIC) Columns. Biocompare.
  • Hydrophilic interaction chromatography. Wikipedia.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog.
  • Mixed-Mode HPLC Separations: What, Why, and How. LCGC International.
  • Purification: Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry.
  • Mixed-Mode Chromatography—A Review. LCGC International.
  • What is Supercritical Fluid Chromatography (SFC) Chromatography?. Teledyne LABS.
  • Mixed-Mode Chromatography and Stationary Phases. SIELC Technologies.
  • Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR). Faraday Discussions (RSC Publishing).
  • Separation of Isoxazole, 4-(chloromethyl)-3,5-dimethyl- on Newcrom R1 HPLC column. SIELC Technologies.
  • Video: Supercritical Fluid Chromatography. JoVE.
  • Advanced Analysis with Supercritical Fluids Chromatography. Shimadzu.
  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews.
  • Normal-phase vs. Reversed-phase Chromatography. Phenomenex.
  • Purification of strong polar and basic compounds. Reddit.
  • Normal Phase HPLC Columns. Phenomenex.
  • Aqueous normal-phase chromatography. Wikipedia.
  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. PMC.
  • Normal Phase HPLC Column and Reverse Phase HPLC Column. Hawach Scientific.
  • Liquid Crystals Containing the Isoxazole and Tetrazole Heterocycles. ResearchGate.
  • Reversed Phase HPLC Columns. Phenomenex.
  • Reverse Phase Chromatography Techniques. Chrom Tech, Inc..
  • 7.10: Reverse Phase Chromatography. Chemistry LibreTexts.
  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. ResearchGate.
  • Guide for crystallization. crystallography.ch.
  • Techniques for extraction and isolation of natural products: a comprehensive review. PMC.
  • Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. PubMed.
  • Fluorescent Probes from Aromatic Polycyclic Nitrile Oxides: Isoxazoles versus Dihydro‐1λ3,3,2λ4‐Oxazaborinines. NIH.
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI.
  • Isoxazole synthesis. Organic Chemistry Portal.
  • (PDF) Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. ResearchGate.
  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. MDPI.
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central.
  • Selectivity of Current Extraction Techniques for Flavonoids from Plant Materials. MDPI.
  • Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI.

Sources

How to improve catalyst efficiency in 3-Bromoisoxazole cross-coupling

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Bromoisoxazole Cross-Coupling

A Guide to Enhancing Catalyst Efficiency and Overcoming Synthetic Challenges

Welcome to the technical support resource for optimizing cross-coupling reactions with this compound. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in achieving high efficiency and yields with this specific substrate. The unique electronic properties and potential coordination behavior of the isoxazole ring demand a nuanced approach to catalyst system selection and reaction optimization. This document provides in-depth, field-proven insights in a direct question-and-answer format to address the specific issues you may face during your experiments.

Frequently Asked Questions (FAQs)

Q1: My cross-coupling reaction with this compound is sluggish or fails completely. What are the most likely causes?

Low or no conversion in cross-coupling reactions involving this compound typically stems from a few core issues related to the substrate and catalyst system. The isoxazole ring presents two primary challenges:

  • Catalyst Inhibition/Deactivation: The lone pair of electrons on the isoxazole nitrogen can coordinate to the palladium center. This coordination can inhibit the catalyst by occupying a vacant site needed for the catalytic cycle to proceed, or in some cases, lead to irreversible deactivation.[1][2]

  • Substrate Instability: The N-O bond within the isoxazole ring can be susceptible to cleavage under certain reductive conditions or in the presence of specific transition metals, leading to undesired side reactions and decomposition of the starting material.[3]

  • Suboptimal Reaction Conditions: Standard cross-coupling conditions may not be suitable. The choice of ligand, base, and solvent system is critical and must be tailored to activate the C-Br bond without promoting catalyst inhibition or substrate degradation.[4][5]

A systematic approach to troubleshooting, starting with the ligand and base, is the most effective strategy.

Q2: Which type of palladium catalyst and ligand is best suited for this compound?

There is no single "best" catalyst for all cross-coupling reactions, as the optimal choice depends on the specific reaction type (e.g., Suzuki, Buchwald-Hartwig, Heck) and the coupling partner. However, a general principle is to use ligands that promote a highly active and stable catalyst.

  • For Suzuki-Miyaura & Buchwald-Hartwig Reactions: Bulky, electron-rich monophosphine ligands are often the top choice. Ligands like SPhos, XPhos, or RuPhos are designed to create a coordinatively unsaturated, highly reactive monoligated Pd(0) species.[6][7] This high reactivity can accelerate the rate-limiting oxidative addition step and the final reductive elimination step, often outcompeting catalyst inhibition pathways.[6]

  • For Heck & Sonogashira Reactions: While traditional triphenylphosphine (PPh₃) can be effective, catalyst systems employing bulky phosphines or N-heterocyclic carbenes (NHCs) often provide higher turnover numbers and stability, especially with less reactive substrates.[7][8][9]

Using modern palladium pre-catalysts (e.g., G3 or G4 palladacycles) is highly recommended. These pre-catalysts are air-stable and provide a reliable method for generating the active Pd(0) species in situ, leading to more reproducible results.[5][10]

Q3: How does the choice of base impact the efficiency of my this compound coupling?

The base plays multiple crucial roles in the catalytic cycle, including activating the coupling partner (e.g., the boronic acid in a Suzuki reaction) and facilitating the regeneration of the active catalyst.[11][12] For this compound, the base selection is a delicate balance.

  • Strong vs. Weak Bases: While strong bases like sodium tert-butoxide (NaOtBu) are common in Buchwald-Hartwig aminations, they can sometimes promote side reactions with sensitive substrates. For Suzuki couplings, moderately strong inorganic bases are preferred.

  • Recommended Bases:

    • Potassium Phosphate (K₃PO₄): Often an excellent choice for Suzuki reactions, providing a good balance of reactivity and functional group tolerance.[1]

    • Cesium Carbonate (Cs₂CO₃): A stronger inorganic base that can be effective when K₃PO₄ is insufficient, particularly in promoting difficult couplings.[13]

    • Potassium Fluoride (KF): A milder option that can be used to avoid the cleavage of base-labile functional groups like esters.[14][15]

It is critical that the base is finely powdered to maximize its surface area and reactivity, especially if it has low solubility in the reaction solvent.[5]

Troubleshooting Guide: Common Problems & Solutions

Issue 1: Low Product Yield with Significant Starting Material Remaining

This scenario suggests a slow or stalled reaction, often due to an insufficiently active or unstable catalyst.

dot

Troubleshooting_LowYield start Low Yield, Starting Material Remains q1 Is Palladium Black Observed? start->q1 cause1 Catalyst Deactivation q1->cause1 Yes cause2 Sluggish Reaction Rate q1->cause2 No yes_deactivation Yes sol1a Increase Ligand Steric Bulk (e.g., PPh3 → XPhos) cause1->sol1a sol1b Use a More Stable Pre-catalyst (e.g., Pd(OAc)2 → XPhos Pd G3) cause1->sol1b sol1c Lower Reaction Temperature cause1->sol1c sol1d Ensure Strict Inert Atmosphere (Degas Solvents Thoroughly) cause1->sol1d no_sluggish No sol2a Increase Temperature (in 10-20°C increments) cause2->sol2a sol2b Screen a Stronger Base (e.g., K2CO3 → K3PO4) cause2->sol2b sol2c Switch to a More Polar Solvent (e.g., Toluene → Dioxane or DMF) cause2->sol2c sol2d Increase Catalyst Loading (e.g., 1 mol% → 2.5 mol%) cause2->sol2d

Caption: Troubleshooting workflow for low reaction conversion.

Detailed Solutions:

  • Catalyst Deactivation (Palladium Black Formation): The appearance of palladium black indicates that the soluble Pd(0) catalyst has aggregated into inactive metallic palladium.[16]

    • Enhance Catalyst Stability: Switch to a bulkier, more electron-rich ligand (e.g., from PPh₃ to a Buchwald-type biarylphosphine ligand like SPhos). These ligands form more stable complexes with palladium, preventing aggregation.[6][7]

    • Ensure Rigorous Inert Conditions: The active Pd(0) species is highly sensitive to oxygen.[2] Degas all solvents and reagents thoroughly using methods like freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.[5][17]

    • Lower the Temperature: High temperatures can accelerate catalyst decomposition. Attempting the reaction at a lower temperature may improve the catalyst's lifetime, even if it requires a longer reaction time.[16]

  • Sluggish Reaction (No Visible Decomposition):

    • Optimize Ligand/Base Combination: The synergy between the ligand and base is critical. A systematic screening of different combinations is often necessary.

    • Solvent Effects: The solvent influences the solubility of all components and can affect the rates of the elementary steps in the catalytic cycle.[11][18] A switch from a nonpolar solvent like toluene to a more polar aprotic solvent like 1,4-dioxane or DMF can dramatically increase reaction rates.[19] For Suzuki reactions, a biphasic system (e.g., dioxane/water) is often optimal.[10]

    • Increase Catalyst Loading: As a final resort, increasing the catalyst loading from 1-2 mol% to 3-5 mol% may be necessary to drive the reaction to completion, although this is less cost-effective.[20]

Issue 2: Formation of Significant Side Products

The most common side reactions in Suzuki couplings are homocoupling of the boronic acid and protodeboronation (replacement of the boronic acid group with a hydrogen atom).

Table 1: Troubleshooting Common Side Reactions in Suzuki-Miyaura Coupling

Side Product Primary Cause(s) Recommended Solutions Citations
Boronic Acid Homocoupling Presence of oxygen in the reaction mixture.1. Ensure a strictly inert atmosphere through rigorous degassing. 2. Use a Pd(0) source or an efficient pre-catalyst to minimize side reactions during the initial catalyst activation phase.[10][17]
Protodeboronation Presence of water/protons; instability of the boronic acid.1. Use anhydrous solvents and ensure the base is dry. 2. Switch to a more stable boronate ester (e.g., pinacol ester) or a trifluoroborate salt. These are more resistant to protodeboronation.[10][14]
Hydrodehalogenation Cleavage of the C-Br bond and replacement with hydrogen.1. Avoid bases that can act as hydride sources. 2. Ensure high purity of reagents, as some impurities can be hydride sources. 3. Optimize the ligand to accelerate the cross-coupling pathway over the hydrodehalogenation pathway.[2]
Issue 3: Poor Reproducibility Between Batches

Inconsistent results often point to subtle variations in reagent quality or reaction setup.

  • Reagent Quality:

    • Palladium Catalyst: Purchase high-purity catalysts from reputable suppliers. If you suspect an old bottle is inactive, use a fresh batch.

    • Boronic Acids/Esters: These reagents can degrade upon storage. It is advisable to check their purity and consider recrystallization or re-purification if they have been stored for a long time.[10]

    • Solvents: Use anhydrous, degassed solvents. Sure/Seal™ bottles are a reliable source for high-quality solvents.[5]

  • Reaction Setup:

    • Inert Atmosphere: Ensure your technique for creating an inert atmosphere is consistent and effective every time.

    • Stirring: For heterogeneous mixtures (especially with an inorganic base), ensure vigorous and consistent stirring to maintain a high interfacial area for reaction.[5]

Visualizing the Catalytic Cycle and Key Interventions

Understanding the fundamental mechanism of the cross-coupling reaction is essential for effective troubleshooting. The following diagram illustrates the generally accepted catalytic cycle for a Suzuki-Miyaura reaction and highlights where issues specific to this compound can arise.

dot

Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle cluster_intervention Key Intervention Points Pd0 Active L-Pd(0) Species OxAdd Oxidative Addition (Rate-Limiting Step) Pd0->OxAdd Deactivation Inhibition/Deactivation (N-coordination) Pd0->Deactivation off-cycle PdII_complex L-Pd(II)-Isoxazole Complex OxAdd->PdII_complex Intervention1 Bulky, e⁻-rich ligands (XPhos, SPhos) accelerate this step and prevent deactivation. Transmetal Transmetalation PdII_complex->Transmetal PdII_complex->Deactivation off-cycle PdII_R2 L-Pd(II)-R² Complex Transmetal->PdII_R2 Intervention2 Proper base and solvent choice are critical for this step. RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product Product Isoxazole-R² RedElim->Product BromoIsoxazole This compound BromoIsoxazole->OxAdd BoronicAcid R²-B(OR)₂ BoronicAcid->Transmetal Base Base (e.g., K₃PO₄) Base->Transmetal activates

Caption: The Suzuki-Miyaura catalytic cycle with key troubleshooting points.

The oxidative addition of this compound to the Pd(0) center is often the rate-determining step.[12][21] Using bulky, electron-rich ligands accelerates this step while sterically discouraging the inhibitory coordination of the isoxazole nitrogen to the palladium center, thus addressing the two most significant challenges simultaneously.[6][7]

Standardized Protocol: A Starting Point for Optimization

This protocol for a Suzuki-Miyaura coupling provides a robust starting point. It should be optimized by screening the parameters discussed above (ligand, base, solvent, temperature).

Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Reagents & Equipment:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylboronic Acid (1.2 mmol, 1.2 equiv)

  • XPhos Pd G3 Pre-catalyst (0.02 mmol, 2 mol%)

  • Potassium Phosphate (K₃PO₄), finely powdered (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (4 mL, anhydrous)

  • Deionized Water (1 mL)

  • Oven-dried Schlenk tube or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To the dry Schlenk tube, add this compound, phenylboronic acid, XPhos Pd G3, and powdered K₃PO₄.

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.[10]

  • Solvent Addition: Add the degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 80-100 °C. Stir the mixture vigorously for the specified time (e.g., 12-24 hours).

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS.[10]

  • Work-up: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute it with ethyl acetate (20 mL) and wash with water (10 mL) and then brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired product.[20]

References

  • Beilstein Journals. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. [Link]
  • Ignited Minds Journals. Regioselective Palladium Catalyzed Cross-Coupling of Oxazoles. [Link]
  • Wikipedia.
  • ResearchGate.
  • ResearchGate. Why can't I achieve good yields for this Suzuki reaction?. [Link]
  • Wikipedia. Suzuki reaction. [Link]
  • ResearchGate.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
  • ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... [Link]
  • Reddit. Problems with Suzuki coupling. [Link]
  • National Institutes of Health (NIH). (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. [Link]
  • ResearchGate. How can I solve my problem with Suzuki coupling?. [Link]
  • National Institutes of Health (NIH). (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]
  • ResearchGate. Effect of solvent and base on Suzuki cross-coupling reaction. [Link]
  • National Institutes of Health (NIH). Ligand-Enabled Cross-Coupling of C(sp3)–H Bonds with Arylsilanes. [Link]
  • Reddit. Failed suzuki coupling, any suggenstions?. [Link]
  • National Institutes of Health (NIH). (2014).
  • Organic Chemistry Portal. Suzuki Coupling. [Link]

Sources

Mitigating dimerization of nitrile oxides in isoxazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Isoxazole Synthesis

Welcome to the technical resource hub for researchers engaged in isoxazole synthesis. This guide is designed to provide practical, in-depth solutions to a common and persistent challenge in [3+2] cycloaddition reactions involving nitrile oxides: their propensity to dimerize into furoxans (1,2,5-oxadiazole-2-oxides). As experienced chemists know, the generation of a reactive intermediate like a nitrile oxide is a race against time. The desired cycloaddition to form the isoxazole must outcompete the undesired dimerization pathway.

This center is structured to provide immediate answers through our FAQ section and to offer deeper, actionable insights in our Troubleshooting Guides. We will explore the mechanistic underpinnings of this side reaction and provide field-tested protocols to maximize your isoxazole yield.

Frequently Asked Questions (FAQs)

Q1: My isoxazole yield is significantly lower than expected, and I've isolated a major byproduct. How can I confirm if it's a furoxan dimer?

A1: Furoxan formation is the most common side reaction. You can typically identify it using standard analytical techniques:

  • NMR Spectroscopy: Furoxan dimers often exhibit characteristic shifts in both ¹H and ¹³C NMR that differ significantly from the desired isoxazole product. The symmetry of the dimer can also lead to a simpler spectrum than anticipated.

  • Mass Spectrometry: The furoxan byproduct will have a molecular weight exactly double that of your starting nitrile oxide intermediate.

  • FTIR Spectroscopy: Look for characteristic N-O and C=N stretching frequencies associated with the furoxan ring system.

Q2: Why does my nitrile oxide dimerize so quickly?

A2: Nitrile oxide dimerization is a second-order reaction, meaning its rate is highly dependent on the concentration of the nitrile oxide. If the nitrile oxide is generated faster than it is consumed by the dipolarophile (your alkene or alkyne), its concentration builds up, dramatically increasing the rate of dimerization. This is often referred to as the "self-assembly" of the nitrile oxide.

Q3: Can the method of nitrile oxide generation affect the rate of dimerization?

A3: Absolutely. The two primary methods, the dehydrohalogenation of hydroximoyl chlorides (using a base like triethylamine) and the oxidation of aldoximes (using reagents like sodium hypochlorite), have different profiles. The key is the rate of generation. Methods that lead to a slow, steady generation of the nitrile oxide in situ are generally preferred as they maintain a low instantaneous concentration, thus favoring the cycloaddition over dimerization.

Q4: Is there a general rule for reaction temperature to avoid dimerization?

A4: Lower temperatures are almost always better for suppressing furoxan formation. The dimerization reaction typically has a higher activation energy than the desired [3+2] cycloaddition. By cooling the reaction, you disproportionately slow down the dimerization pathway. However, the temperature must be high enough for the cycloaddition to proceed at a reasonable rate. An optimal temperature range is often found between 0 °C and room temperature.

Troubleshooting Guide: Suppressing Furoxan Formation

This section provides detailed strategies and protocols to mitigate nitrile oxide dimerization. The core principle underpinning all these methods is controlling the concentration of the free nitrile oxide in the reaction medium.

Issue 1: Rapid Dimerization Upon Generation

If you observe immediate formation of the furoxan dimer upon adding the reagent to generate the nitrile oxide (e.g., adding base to the hydroximoyl chloride), the instantaneous concentration of the nitrile oxide is too high.

This protocol is designed to maintain a low, steady-state concentration of the nitrile oxide, ensuring it reacts with the dipolarophile as soon as it is formed.

slow_addition cluster_setup Reaction Setup cluster_process Controlled Generation & Reaction cluster_outcome Desired Pathway Dipolarophile Dipolarophile & Precursor (e.g., Hydroximoyl Chloride) in Solvent Reaction_Vessel Reaction Vessel (Stirring, 0 °C) Dipolarophile->Reaction_Vessel Initial Charge Base_Solution Base Solution (e.g., Triethylamine in Solvent) Syringe_Pump Syringe Pump Base_Solution->Syringe_Pump Load Syringe_Pump->Reaction_Vessel Slow Addition (e.g., over 4-8 hours) Nitrile_Oxide Nitrile Oxide (R-CNO) [Low Concentration] Reaction_Vessel->Nitrile_Oxide In situ generation Isoxazole Isoxazole Product Nitrile_Oxide->Isoxazole [3+2] Cycloaddition (with Dipolarophile) Dimer Furoxan Dimer Nitrile_Oxide->Dimer Dimerization (Minimized)

Caption: Workflow for minimizing dimerization via slow addition.

Step-by-Step Protocol:

  • Setup: Dissolve the hydroximoyl chloride precursor and a stoichiometric excess (typically 1.5 to 3 equivalents) of the dipolarophile (alkene/alkyne) in a suitable solvent (e.g., DCM, THF, or toluene) in the main reaction flask. Cool the flask to 0 °C in an ice bath with vigorous stirring.

  • Reagent Preparation: In a separate flask, prepare a dilute solution of the base (e.g., triethylamine, typically 1.1 equivalents) in the same solvent.

  • Slow Addition: Load the base solution into a syringe and place it on a syringe pump. Connect the syringe to the reaction flask via a needle.

  • Execution: Add the base solution dropwise to the reaction mixture over a prolonged period (e.g., 4-8 hours). The slow addition ensures that the nitrile oxide is generated gradually and is immediately trapped by the high concentration of the dipolarophile present.

  • Workup: After the addition is complete, allow the reaction to stir for an additional 1-2 hours. Proceed with a standard aqueous workup to remove the triethylamine hydrochloride salt and isolate the crude product for purification.

Rationale: By making the generation of the nitrile oxide the rate-limiting step and maintaining a high concentration of the trapping agent (the dipolarophile), the kinetics overwhelmingly favor the desired bimolecular cycloaddition over the undesired second-order dimerization.

Issue 2: Dimerization Persists Despite Slow Addition

If slow addition protocols still result in significant furoxan formation, the issue may lie with the reactivity of your chosen dipolarophile or the stability of the nitrile oxide itself.

The principles of concentration control can be pushed further.

Decision-Making Logic:

troubleshooting_logic Start Significant Dimerization Observed? Slow_Addition Implement Slow Addition Protocol Start->Slow_Addition Yes Check_Dimer Dimer Still >10%? Slow_Addition->Check_Dimer Increase_Dilution Increase Total Solvent Volume (2x-5x) Check_Dimer->Increase_Dilution Yes Success Success: Low Dimer Content Check_Dimer->Success No Increase_Dipolarophile Increase Dipolarophile Stoichiometry (to 3-5 eq.) Increase_Dilution->Increase_Dipolarophile Re_evaluate Re-evaluate Reaction & Purify Increase_Dipolarophile->Re_evaluate Re_evaluate->Success

Caption: Troubleshooting logic for persistent dimerization.

  • High Dilution: Reducing the overall concentration of all reactants (precursor, dipolarophile, and base) will further decrease the likelihood of two nitrile oxide molecules encountering each other. While this may slow down the desired reaction as well, it disproportionately affects the second-order dimerization rate. Consider doubling or tripling the solvent volume.

  • Dipolarophile Stoichiometry: Increase the molar excess of the dipolarophile. Using 3 to 5 equivalents creates a more effective "trap" for the nitrile oxide, maximizing the probability of a productive cycloaddition.

Comparative Data on Concentration Effects:

Precursor Conc. (M)Dipolarophile (eq.)Addition Time (h)Approx. Isoxazole:Furoxan Ratio
0.51.20.560:40
0.21.5485:15
0.05 3.0 8 >95:5

This table represents typical outcomes and will vary based on specific substrates.

References

  • K.B.G. Torssell, "Nitrile Oxides, Nitrones, and Nitronates in Organic Synthesis". Wiley-VCH.
  • Lee, L. et al., "In situ generation of nitrile oxides under neutral conditions for 1,3-dipolar cycloaddition". Organic & Biomolecular Chemistry. This article discusses methods for generating nitrile oxides that avoid harsh basic or oxidative conditions, often leading to cleaner reactions. [Link]
  • Caramella, P., Grünanger, P., "1,3-Dipolar Cycloaddition Chemistry". John Wiley & Sons.
  • Mukherjee, S. et al., "A mild and efficient method for the in situ generation of nitrile oxides from aldoximes using trichloroisocyanuric acid". Tetrahedron Letters.
  • Huisgen, R., "Kinetics and Mechanism of 1,3-Dipolar Cycloadditions". Angewandte Chemie International Edition. The seminal work by Huisgen that lays the mechanistic groundwork for understanding these reactions. [Link]

Validation & Comparative

A Senior Application Scientist's Guide to SNAr Reactions: 3-Bromoisoxazole vs. 3-Chloroisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the isoxazole ring is a privileged scaffold, appearing in numerous marketed drugs. Its functionalization is key to modulating pharmacological activity. Nucleophilic Aromatic Substitution (SNAr) is a powerful tool for this purpose, yet the choice of starting halide can significantly impact reaction efficiency. This guide provides an in-depth comparison of 3-bromoisoxazole and 3-chloroisoxazole in SNAr reactions, grounded in mechanistic principles and experimental considerations.

The Mechanism: Understanding SNAr on an Electron-Deficient Heterocycle

Nucleophilic aromatic substitution is not a single-step displacement. It proceeds via a two-step addition-elimination mechanism.[1] The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bearing the leaving group. This first step is typically the rate-determining step (RDS) of the entire process.[2]

The attack disrupts the aromaticity of the isoxazole ring, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[1] In the second, faster step, the aromaticity is restored by the expulsion of the halide leaving group.[1]

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Meisenheimer Complex cluster_products Products 3-Haloisoxazole 3-Haloisoxazole Intermediate Anionic σ-complex 3-Haloisoxazole->Intermediate k₁ (slow, RDS) + Nu⁻ Nu Nucleophile (Nu⁻) Product Substituted Isoxazole Intermediate->Product k₂ (fast) - X⁻ Halide Halide (X⁻)

Caption: The Addition-Elimination mechanism of SNAr on a 3-haloisoxazole.

The energy profile of this reaction shows a high activation barrier for the formation of the Meisenheimer complex, followed by a much smaller barrier for the elimination of the leaving group.[1] This distinction is critical for understanding the relative reactivities of 3-bromo- and 3-chloroisoxazole.

The "Element Effect": A Counterintuitive Reactivity Trend

In aliphatic SN2 reactions, the leaving group ability follows the trend I > Br > Cl > F, which correlates with the C-X bond strength. However, in SNAr reactions, this trend is often inverted: F > Cl ≈ Br > I.[3][4] This phenomenon is known as the "element effect."[5]

The rationale lies in the rate-determining step. Since the initial nucleophilic attack is the slow step, factors that stabilize the transition state leading to the Meisenheimer complex are paramount. The halogen's primary role in this step is not as a leaving group, but as an electron-withdrawing group. Through its inductive effect, the halogen polarizes the C-X bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.[2]

Given that electronegativity follows the order F > Cl > Br > I, fluorine is the most powerful activating group, and the C-F bond's extreme polarity makes it the most susceptible to attack.[3] The actual cleavage of the C-X bond occurs in the second, non-rate-determining step, so its strength has a lesser impact on the overall reaction rate.[6]

Comparative Reactivity Analysis: 3-Chloroisoxazole Takes the Lead

Applying the principles of the element effect to our substrates, we can predict the relative reactivity.

  • 3-Chloroisoxazole : Chlorine is more electronegative than bromine. This leads to a stronger inductive electron withdrawal from the C3 position of the isoxazole ring. The increased electrophilicity of this carbon center lowers the activation energy for the initial nucleophilic attack, thereby accelerating the rate-determining step.

  • This compound : While bromine is a better leaving group in principle due to the weaker C-Br bond, this characteristic is relevant only in the fast, second step of the mechanism.[7] Its lower electronegativity compared to chlorine means it activates the ring less effectively for the initial attack.

Therefore, in most SNAr reactions governed by the classical addition-elimination mechanism, 3-chloroisoxazole is expected to be more reactive than this compound. This is consistent with observations in other electron-deficient heterocyclic systems, where chloro-substituents often show higher reactivity in SNAr than their bromo-counterparts.[8]

Data Summary

While direct kinetic studies comparing these specific substrates are not abundant in the literature, the expected performance based on established mechanistic principles is summarized below.

Feature3-ChloroisoxazoleThis compoundRationale
Reaction Rate Generally FasterGenerally SlowerChlorine's higher electronegativity enhances the electrophilicity of the C3 position, accelerating the rate-determining nucleophilic attack.[2]
Reaction Conditions Milder (lower temp., shorter time)More Forcing (higher temp., longer time)The higher intrinsic reactivity of the chloro-substrate allows for less aggressive conditions to achieve the same conversion.
Cost & Availability Often more economicalTypically more expensiveChloro-aromatics are generally cheaper starting materials than their bromo-equivalents.
Leaving Group Ability GoodBetterThe C-Br bond is weaker than the C-Cl bond, facilitating cleavage in the second (fast) step of the reaction.[7]

Experimental Protocol: A Comparative Study of Amination

To validate the expected reactivity trend, a parallel experiment can be conducted. The synthesis of 3-amino-5-methylisoxazole, a crucial intermediate for sulfa drugs like sulfamethoxazole, serves as an excellent model system.[9]

Workflow cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_analysis Analysis Start Weigh Reactants SetupA Reaction A: 3-Chloro-5-methylisoxazole Start->SetupA SetupB Reaction B: 3-Bromo-5-methylisoxazole Start->SetupB Run Add Nucleophile (e.g., NH₃ soln.) Heat to 80°C SetupA->Run SetupB->Run Monitor Monitor by TLC/LC-MS (every 30 min) Run->Monitor Monitor->Run Continue if incomplete Workup Quench, Extract & Purify Monitor->Workup Reaction complete Analyze Calculate Yields & Compare Rates Workup->Analyze

Caption: Experimental workflow for comparing the reactivity of haloisoxazoles.

Objective: To compare the rate and yield of the SNAr reaction between 3-chloro-5-methylisoxazole and 3-bromo-5-methylisoxazole with aqueous ammonia.

Materials:

  • 3-chloro-5-methylisoxazole (1.0 mmol)

  • 3-bromo-5-methylisoxazole (1.0 mmol)

  • Aqueous Ammonia (28-30%, 5.0 mL)

  • Ethanol (5.0 mL)

  • Two identical pressure-rated reaction vessels

  • Standard workup and purification reagents (e.g., ethyl acetate, brine, silica gel)

Procedure:

  • Reaction Setup: In separate, labeled pressure vessels, dissolve 3-chloro-5-methylisoxazole (Vessel A) and 3-bromo-5-methylisoxazole (Vessel B) in ethanol (5.0 mL).

  • Initiation: To each vessel, add aqueous ammonia (5.0 mL). Seal the vessels tightly.

  • Reaction: Place both vessels in a pre-heated oil bath at 80°C and stir vigorously.

  • Monitoring: After 30 minutes, and at regular intervals thereafter, carefully cool the vessels, take a small aliquot from each reaction mixture, and analyze by TLC or LC-MS to monitor the consumption of starting material and formation of the product, 3-amino-5-methylisoxazole.

  • Work-up: Once the reaction in Vessel A (the chloro-substrate) has reached completion, cool both vessels to room temperature. Dilute each mixture with water and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis: Purify the crude product from both reactions via column chromatography. Calculate the isolated yield for each reaction and compare the total reaction time required for full conversion. The reaction with 3-chloroisoxazole is expected to be complete in a shorter timeframe and may provide a cleaner product profile.

Conclusion and Recommendations

For synthetic chemists designing routes involving SNAr on the isoxazole scaffold, the choice between a bromo and chloro substituent is clear from a reactivity standpoint.

3-Chloroisoxazole is the recommended substrate for SNAr reactions. Its higher reactivity, driven by the strong inductive effect of chlorine, allows for milder reaction conditions, shorter reaction times, and potentially higher yields. This, combined with the often lower cost of chloro-aromatics, makes it the superior choice for both small-scale library synthesis and large-scale process development.

While this compound remains a viable substrate, researchers should anticipate the need for more forcing conditions to drive the reaction to completion. Its primary utility may lie in orthogonal reactivity schemes, such as palladium-catalyzed cross-coupling reactions, where the C-Br bond is significantly more reactive than the C-Cl bond.[7] Understanding these fundamental reactivity differences is crucial for efficient and logical route design in modern medicinal chemistry.

References

  • The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC. [Online]. Available: [Link]
  • Nucleophilic aromatic substitution - Wikipedia. [Online]. Available: [Link]
  • Favourability of leaving groups in nucleophilic aromatic substitution - Chemistry Stack Exchange. [Online]. Available: [Link]
  • Leaving Group Ability in Nucleophilic Aromatic Amination by Sodium Hydride-Lithium Iodide Composite - DR-NTU, Nanyang Technological University. [Online]. Available: [Link]
  • Leaving group effects on the mechanism of aromatic nucleophilic substitution (SNAr)
  • 5-Nitroisoxazoles in SNAr Reactions: Access to Polysubstituted Isoxazole Derivatives | Request PDF - ResearchG
  • Collision-induced dissociation of valdecoxib metabolites: a novel rearrangement involving an isoxazole ring - PubMed. [Online]. Available: [Link]
  • 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors - MDPI. [Online]. Available: [Link]
  • 5-Nitroisoxazoles in SNAr reactions: access to polysubstituted isoxazole derivatives - Organic & Biomolecular Chemistry (RSC Publishing). [Online]. Available: [Link]
  • SNAr reaction mechanism - YouTube. [Online]. Available: [Link]
  • METHOD FOR PRODUCING 3-AMINO-5-METHYLISOXAZOLE - Google Patents. [Online].
  • Process for the manufacture of 3-amino-5- methylisoxazole - Google Patents. [Online].
  • Preparation method of 3-amino-5-methyl isoxazole - Google Patents. [Online].
  • Nucleophilic Aromatic Substitution - Chemistry Steps. [Online]. Available: [Link]
  • Behaviour of 3-amino-5-methylisoxazole and...
  • Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles - MDPI. [Online]. Available: [Link]
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. [Online]. Available: [Link]
  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - NIH. [Online]. Available: [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis and Characterization of 3-Aminoisoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the 3-aminoisoxazole moiety is a privileged scaffold, serving as a critical building block for a wide array of therapeutic agents. Its unique electronic properties and ability to participate in hydrogen bonding have cemented its role in modern medicinal chemistry. This guide provides an in-depth comparison of common synthetic routes to 3-aminoisoxazoles and details the essential characterization techniques required to validate their structure, purity, and isomeric integrity. The information presented herein is synthesized from established literature and practical field experience to ensure both scientific rigor and actionable insights.

Section 1: Comparative Analysis of Synthetic Methodologies

The selection of a synthetic route to a target 3-aminoisoxazole derivative is a critical decision dictated by factors such as substrate availability, desired substitution pattern, scalability, and safety. Here, we compare three prominent methods, highlighting their mechanistic underpinnings and practical considerations.

Method A: [3+2] Cycloaddition of Nitrile Oxides

This metal-free approach is a cornerstone of isoxazole synthesis, relying on the 1,3-dipolar cycloaddition of an in situ-generated nitrile oxide with a suitable dipolarophile, such as an alkyne or enamine. The choice of the dipolarophile is key to controlling the regioselectivity of the final product.

Causality of Experimental Choices: Nitrile oxides are transient species prone to dimerization into furoxans (1,2,5-oxadiazole-2-oxides). Therefore, they are almost always generated in situ from precursors like hydroximoyl chlorides (using a mild base like triethylamine or NaHCO₃) or nitroalkanes. Performing the reaction under high dilution is a critical, self-validating step to minimize this side reaction.[1] The regiochemical outcome is governed by frontier molecular orbital theory; using enamines often leads to 3,4-disubstituted isoxazoles, while terminal alkynes can yield a mixture of 3,5- and 3,4-disubstituted isomers, the ratio of which can be influenced by temperature.[1]

Method B: Cyclocondensation with Hydroxylamine

The reaction of a β-ketonitrile or a related 1,3-dicarbonyl equivalent with hydroxylamine is a classical and often straightforward method for constructing the isoxazole ring.[2] This approach is particularly valuable for accessing a variety of substitution patterns based on the precursor's structure.

Causality of Experimental Choices: The primary challenge in this synthesis is controlling regioselectivity. Unsymmetrical 1,3-dicarbonyl precursors can lead to mixtures of isomeric isoxazoles. The regiochemical outcome can be directed by modulating reaction conditions such as solvent, pH, and the use of additives like Lewis acids (e.g., BF₃·OEt₂) or bases (e.g., pyridine), which can selectively activate one of the carbonyl groups.[2][3] The use of β-enamino diketones as substrates, for instance, offers enhanced control over the regioselectivity due to the differentiated reactivity of the electrophilic centers.[2]

Method C: Reaction of Propiolonitrile Derivatives with Hydroxylamine

A direct and high-yielding method involves the reaction of substituted propiolonitriles (R-C≡C-CN) with hydroxylamine in the presence of an alkali metal hydroxide.[4] This method is particularly efficient for preparing 5-substituted-3-aminoisoxazoles.

Causality of Experimental Choices: This reaction proceeds via nucleophilic attack of hydroxylamine on the nitrile carbon, followed by intramolecular cyclization. The alkaline medium is crucial for generating the hydroxylamine nucleophile from its salt (e.g., NH₂OH·HCl) and facilitating the final cyclization step. The reaction temperature and time are generally not critical but are optimized to ensure complete conversion.[4]

Performance Comparison of Synthetic Routes
Parameter Method A: [3+2] Cycloaddition Method B: Cyclocondensation Method C: From Propiolonitriles
Typical Yields Good to Excellent (often >80%)Moderate to High (Varies with regioselectivity)High (Reported yields of 47-77%)[4]
Regioselectivity Controllable with dipolarophile choice; risk of isomers with terminal alkynes.[1]Major challenge; highly dependent on substrate and conditions.[2][3]Generally high for 5-substituted products.
Scalability Scalable to multigram and even 50g scale with attention to dilution.[1]Generally scalable.Scalable.[4]
Key Side Products Furoxan dimers (from nitrile oxide self-condensation).[1]Regioisomers.[2]Dependent on precursor purity.
Substrate Scope Broad; depends on stable nitrile oxide precursors and dipolarophiles.Broad; relies on accessible 1,3-dicarbonyl compounds.More limited by the availability of substituted propiolonitriles.
Safety & Green Chem. Metal-free is an advantage. Requires handling of hydroximoyl chlorides or nitroalkanes.Generally safe reagents. Solvents can be optimized.Precursors like propiolonitrile can be hazardous.

Section 2: Characterization Workflows & Protocols

Rigorous characterization is non-negotiable to confirm the identity, purity, and isomeric ratio of the synthesized 3-aminoisoxazole product. A multi-technique approach is essential for a self-validating analytical system.

Visualization of the General Workflow

The logical process from synthesis to final, validated product follows a standardized yet crucial path.

G cluster_synthesis Synthesis Phase cluster_purification Purification Phase cluster_characterization Characterization Phase Syn Select & Perform Synthesis (e.g., [3+2] Cycloaddition) Workup Reaction Workup (Extraction, Washing) Syn->Workup Crude Crude Product Isolation (Evaporation) Workup->Crude Purify Purification (Column Chromatography / Recrystallization) Crude->Purify Impure material TLC_HPLC Purity Check (TLC / HPLC Screen) Purify->TLC_HPLC Purified Fractions NMR Structural Elucidation (1H, 13C, 2D NMR) TLC_HPLC->NMR Fractions >95% pure MS Molecular Weight Confirmation (LC-MS, HRMS) NMR->MS Final Final Validated Product (Purity >95%) MS->Final

Caption: A typical workflow from synthesis to a fully characterized 3-aminoisoxazole product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure determination.

Expertise & Experience: For isoxazoles, the chemical shifts of the ring protons and carbons are highly diagnostic. Distinguishing between a 3-amino and a 5-aminoisoxazole, or between 3,4- and 3,5-disubstituted regioisomers, is a primary goal. While ¹H NMR provides initial clues, ¹³C NMR is often more definitive due to the distinct chemical shifts of the ring carbons.[5][6] For challenging cases, 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for mapping proton-carbon connectivities.

Detailed Protocol: NMR Sample Preparation and Analysis

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified 3-aminoisoxazole product.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and to clearly show exchangeable protons (e.g., -NH₂).[1]

    • Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS) if quantitative analysis is required, although referencing to the residual solvent peak is common.

    • Transfer the solution to a clean, dry NMR tube.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum. Typical isoxazole ring protons appear between δ 6.0 and 9.6 ppm.[1][6] The amino group protons (-NH₂) can be broad and their chemical shift is solvent-dependent.

    • Acquire a proton-decoupled ¹³C NMR spectrum. Key signals to observe are the isoxazole ring carbons, which typically resonate in the range of δ 95-175 ppm.[1][6]

    • If structural assignment is ambiguous (e.g., regioisomers), perform HMBC experiments. Look for long-range correlations (2-3 bonds) between the ring protons and carbons, and between the amino protons and adjacent ring carbons, to definitively establish the substitution pattern.

Expected Chemical Shifts for 3-Aminoisoxazole Ring (Unsubstituted):

  • ¹H NMR (DMSO-d₆): H4 ~ δ 6.2 ppm; H5 ~ δ 8.5 ppm.

  • ¹³C NMR (DMSO-d₆): C3 ~ δ 163 ppm; C4 ~ δ 97 ppm; C5 ~ δ 155 ppm. Note: These are approximate values and will change significantly with substitution.

Mass Spectrometry (MS)

MS is essential for confirming the molecular weight of the target compound and for providing fragmentation data that supports the proposed structure.

Expertise & Experience: Electrospray Ionization (ESI) is a soft ionization technique ideal for generating the protonated molecule [M+H]⁺ with minimal fragmentation, making it perfect for initial molecular weight confirmation via LC-MS.[7][8] For structural information, tandem mass spectrometry (MS/MS) or a harder ionization technique like Electron Ionization (EI) is used. The fragmentation of the isoxazole ring is characteristic. A common fragmentation pathway for amides and related heterocycles involves cleavage of the N-CO bond.[7][9] For 3-aminoisoxazoles, initial cleavage of the weak N-O bond is a plausible and diagnostic fragmentation pathway.

Detailed Protocol: LC-MS Analysis

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

  • Instrumentation & Conditions (Typical):

    • HPLC System: Standard analytical HPLC.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1% formic acid to promote protonation for positive ion mode ESI.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Mass Spectrometer: ESI source, positive ion mode.

    • Analysis: Scan for the expected m/z of the [M+H]⁺ ion.

  • Data Interpretation:

    • Confirm the presence of a peak in the total ion chromatogram (TIC) that corresponds to the expected mass in the mass spectrum.

    • For MS/MS analysis, select the [M+H]⁺ ion as the precursor and acquire the product ion spectrum. Postulate fragmentation pathways based on the observed product ions.

Visualizing a Plausible ESI-MS/MS Fragmentation Pathway

G cluster_path1 Pathway 1 cluster_path2 Pathway 2 mol [M+H]⁺ 3-Aminoisoxazole Cation frag1 Loss of CO (Ring Opening) mol->frag1 -28 Da frag2 Loss of H₂CN₂ (Acetonitrile Loss) mol->frag2 -42 Da

Caption: Plausible fragmentation pathways for protonated 3-aminoisoxazole in ESI-MS/MS.

Section 3: Conclusion and Final Validation

The successful synthesis of a 3-aminoisoxazole derivative is only complete upon its thorough and unambiguous characterization. By selecting a synthetic route that balances yield, scalability, and regiochemical control, and subsequently applying a rigorous analytical workflow combining NMR and MS, researchers can proceed with confidence. This guide provides the foundational principles and practical protocols to navigate this process. The causality behind each experimental choice, from reaction dilution to the selection of a specific 2D NMR experiment, forms a self-validating system that ensures the integrity of the final product, a crucial requirement for its application in drug discovery and development.

References

  • da Silva, G. V. J., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances.
  • Mykhailiuk, P. K., et al. (2016). A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. RSC Advances.
  • ResearchGate. (n.d.). ¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a.
  • RSC Publishing. (n.d.). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones.
  • Supporting Information for an article. (n.d.). 1H NMR and 13C NMR spectra data.
  • Piraud, M., et al. (2003). ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Rapid Communications in Mass Spectrometry.
  • Melli, A., et al. (2022). Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. Molecules.
  • Özdemir, N., et al. (2015). Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
  • Reich, H. (n.d.). Organic Chemistry Data - NMR Spectroscopy.
  • Guedes, R. A., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances.
  • Giel-Pietraszuk, M., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. International Journal of Molecular Sciences.
  • da Silva, A. L., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances.
  • Melli, A., et al. (2022). Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. PubMed.
  • Sheremetev, A. B., et al. (2016). The Synthesis and Study of Compounds Based on 3,4‐Bis(aminofurazano)furoxan. Chemistry – An Asian Journal.
  • Melli, A., et al. (2022). Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. MDPI.
  • Melli, A., et al. (2022). Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. Molecules : A Journal of Synthetic Chemistry and Natural Product Chemistry.
  • Melli, A., et al. (2022). Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. ResearchGate.
  • Nakagawa, K., et al. (1969). Process for preparing 3-aminoisoxazole derivatives. Google Patents.
  • White, R. L., et al. (2021). Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation processes. Journal of Mass Spectrometry.
  • White, R. L., et al. (2021). Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation processes. PubMed.
  • Wang, L., et al. (2022). Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan. ResearchGate.
  • da Silva, A. L., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Publishing.
  • Chebanov, V. A., et al. (2016). Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication. ResearchGate.
  • O'Connor, M. J., et al. (2023). Recent progress in synthesis and application of furoxan. Kobe University Repository.
  • Hsu, J.-L., et al. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Scientific Reports.

Sources

A Senior Application Scientist's Guide to Catalyst Efficacy in the Suzuki Coupling of 3-Bromoisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the isoxazole moiety is a cornerstone of medicinal chemistry, appearing in numerous pharmacologically active compounds. Its synthesis, however, often requires robust and efficient cross-coupling methodologies. The Suzuki-Miyaura coupling stands out as a preferred method for C-C bond formation due to its mild conditions and functional group tolerance.[1][2] Yet, the coupling of electron-deficient heteroaryl halides like 3-bromoisoxazole presents unique challenges, including catalyst deactivation and competing side reactions.

This guide provides an in-depth comparison of various catalytic systems for the Suzuki coupling of this compound. Moving beyond a simple catalog of options, we will explore the underlying principles that govern catalyst efficacy, drawing from experimental data to provide actionable insights for your laboratory work.

The Challenge: Coupling an Electron-Deficient Heterocycle

The isoxazole ring is electron-deficient, which influences the reactivity of the C-Br bond. This electronic nature can make the crucial oxidative addition step of the catalytic cycle more facile, but it can also render the heterocyclic ring susceptible to nucleophilic attack or degradation under harsh basic conditions. Furthermore, the nitrogen and oxygen atoms of the isoxazole ring can act as Lewis bases, potentially coordinating to the metal center and inhibiting catalysis.[3] Therefore, the choice of catalyst is not merely about achieving a reaction; it is about balancing reactivity with stability to maximize yield and minimize byproducts.

The general mechanism for the Suzuki-Miyaura coupling provides a framework for understanding these challenges. The cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the organoboron species, and reductive elimination to form the new C-C bond and regenerate the catalyst.[2][4][5]

Suzuki_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X L₂ OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'B(OR)₂ + Base PdII_Both Ar-Pd(II)-Ar' L₂ Transmetalation->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Ar-Ar' Product 3-Aryl-isoxazole (Ar-Ar') RedElim->Product ArX This compound (Ar-X) ArX->OxAdd ArB Organoboron Reagent (Ar'B(OR)₂) ArB->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Palladium-Based Catalytic Systems: The Workhorse of Cross-Coupling

Palladium catalysts are the most extensively studied for Suzuki-Miyaura reactions due to their high efficiency and versatility.[3][6] However, for a challenging substrate like this compound, the choice of ligand is paramount.

The Critical Role of Phosphine Ligands

Simple, unligated palladium sources or those with traditional ligands like triphenylphosphine (PPh₃) often give poor to moderate results with heteroaryl halides. Electron-rich and sterically bulky phosphine ligands are essential. They promote the reductive elimination step and stabilize the active Pd(0) species, preventing catalyst decomposition.

A study on the coupling of 3,4-disubstituted 5-bromoisoxazoles found that the use of a bulky trialkylphosphine ligand, P(t-Bu)₃·HBF₄ , in conjunction with Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), was crucial.[7] This combination effectively suppressed the formation of ketone byproducts, which were major products under other conditions, leading to good to high yields of the desired trisubstituted isoxazoles.[7] Similarly, catalyst systems combining Pd(OAc)₂ with bulky trialkylphosphines like tricyclohexylphosphine (PCy₃) are known to be effective for a wide range of Suzuki couplings.[8]

Buchwald and Fu have developed a range of highly effective phosphine ligands and palladium precatalysts. For nitrogen-rich heterocycles, ligands like XPhos and SPhos have proven to be exceptionally effective.[9] These ligands create a sterically hindered yet electronically rich environment around the palladium center, facilitating the coupling of challenging substrates. Studies on 3-chloroindazoles, which share electronic similarities with bromoisoxazoles, showed that SPhos and XPhos-based precatalysts provided the highest yields compared to other phosphine ligands.[9]

Catalyst SystemLigandBaseSolventTemp (°C)Yield (%)Notes
Pd₂(dba)₃ P(t-Bu)₃·HBF₄K₃PO₄Dioxane80Good-HighEssential for suppressing ketone byproduct formation with substituted isoxazoles.[7]
Pd(OAc)₂ SPhosK₃PO₄Dioxane/H₂O60-100ExcellentHighly effective for various N-heterocycles; lower catalyst loading possible.[9]
PdCl₂(dtbpf) dtbpfK₂CO₃Dioxane/H₂O9030-95Highly efficient for coupling of a chloro-oxadiazolyl pyridine, demonstrating broad scope.[10]
[PdCl₂(glycine)₂] GlycineK₂CO₃H₂ORTHighWater-soluble, air-stable catalyst allowing for green reaction conditions at room temperature.[11]

Table 1. Comparison of Selected Palladium Catalyst Systems for Suzuki Coupling of Heteroaryl Halides.

Nickel-Based Catalytic Systems: A Cost-Effective Alternative

While palladium dominates the field, nickel catalysts have emerged as a powerful and economical alternative.[2] Nickel is more earth-abundant and less expensive than palladium. From a chemical standpoint, nickel catalysts can exhibit unique reactivity, particularly with unreactive aryl chlorides and phenol-derived electrophiles.[12][13]

For heteroaryl couplings, nickel systems can be particularly advantageous. The commercially available and air-stable precatalyst NiCl₂(PCy₃)₂ has been successfully used for the Suzuki-Miyaura coupling of various aryl halides, including heterocycles, in environmentally friendly solvents like 2-Me-THF.[12] Another study reports a highly reactive single-component nickel precursor, [(dppf)Ni(cinnamyl-Cl)] , which is effective for heteroaryl-heteroaryl couplings at low catalyst loadings (0.5 mol%).[13] This system successfully coupled 3-chloropyridine with 3-furanyl or 3-thienyl boronic acids in high yields.[13]

Key Considerations for Nickel Catalysis:
  • Ligand Choice: As with palladium, bulky electron-donating phosphine ligands (e.g., PCy₃) are often required.

  • Reaction Conditions: Nickel systems may require slightly different conditions (bases, solvents) than their palladium counterparts.

  • Substrate Scope: While powerful, the substrate scope for some nickel catalysts can be more limited compared to the most versatile palladium systems.[13]

Catalyst SystemBaseSolventTemp (°C)Yield (%)Notes
NiCl₂(PCy₃)₂ K₃PO₄2-Me-THF100Good-ExcellentEffective for various heterocyclic halides in green solvents.[12]
[(dppf)Ni(cinnamyl-Cl)] K₃PO₄Dioxane80HighPre-catalyst effective for challenging heteroaryl-heteroaryl couplings at low loadings.[13]

Table 2. Comparison of Selected Nickel Catalyst Systems for Heteroaryl Suzuki Coupling.

Experimental Protocols

To ensure reproducibility, a well-defined experimental workflow is critical. The following protocol is a generalized starting point based on common and effective systems.

Experimental_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction & Workup Flask 1. Charge flask with: - this compound - Boronic Acid (1.2 eq) - Base (e.g., K₃PO₄, 2.0 eq) Solvent 2. Add anhydrous solvent (e.g., Dioxane) Flask->Solvent Degas 3. Degas mixture (Argon sparging, 15 min) Solvent->Degas Catalyst 4. Add Catalyst/Pre-catalyst (e.g., SPhos Precatalyst, 1-2 mol%) Degas->Catalyst Heat 5. Heat to desired temp (e.g., 80-100 °C) with stirring Catalyst->Heat Monitor 6. Monitor by TLC/LC-MS Heat->Monitor Cool 7. Cool to RT Monitor->Cool Workup 8. Aqueous Workup: - Dilute with EtOAc - Wash with H₂O, Brine Cool->Workup Purify 9. Purify by column chromatography Workup->Purify

Caption: A generalized experimental workflow for Suzuki coupling.

Detailed Protocol: Suzuki Coupling using a Palladium Precatalyst

This protocol is adapted from methodologies proven effective for heteroaryl halides.[9]

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.5 mmol, 1.5 eq), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 eq).

  • Inerting: Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane (4 mL) and deionized water (1 mL) via syringe.

  • Degassing: Sparge the resulting suspension with a stream of argon for 15 minutes.

  • Catalyst Addition: Under a positive pressure of argon, add the palladium precatalyst (e.g., SPhos G2 precatalyst, 0.015 mmol, 1.5 mol%).

  • Reaction: Place the sealed flask in a preheated oil bath at 80 °C and stir for 5-8 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite, washing the pad with additional ethyl acetate. Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired 3-aryl-isoxazole product.

Conclusion and Recommendations

For the Suzuki-Miyaura coupling of this compound, the selection of a catalyst system with a sterically bulky and electron-rich phosphine ligand is the most critical factor for success.

  • For High Reliability and Broad Scope: Palladium-based systems, particularly modern precatalysts incorporating ligands like SPhos or XPhos , are highly recommended as a starting point.[9] They offer high turnover rates and are effective under relatively mild conditions.

  • For Substrate-Specific Challenges: If side reactions like hydrolysis are observed, the Pd₂(dba)₃ / P(t-Bu)₃ system is an excellent alternative that has been shown to minimize byproduct formation with related isoxazole substrates.[7]

  • For Cost and Sustainability: Nickel-based catalysts such as NiCl₂(PCy₃)₂ present a viable, cost-effective option, especially for larger-scale synthesis.[12] These systems are worthy of exploration once initial proof-of-concept is established with palladium.

  • For Green Chemistry Approaches: The development of water-soluble catalysts like [PdCl₂(glycine)₂] that operate in aqueous media at room temperature represents an exciting frontier, offering a significantly improved environmental profile for the reaction.[11]

Ultimately, the optimal catalyst is substrate-dependent. The recommendations and data presented in this guide serve as an expert-validated starting point for your method development, enabling a more rational and efficient approach to synthesizing valuable 3-aryl-isoxazole compounds.

References

  • Title: A novel water-soluble and air-stable palladium(II)-glycine catalyst for highly efficient Suzuki-Miyaura coupling reaction in water at room temperature under air Source: Organic & Biomolecular Chemistry - RSC Publishing URL:[Link]
  • Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation Source: National Institutes of Health (NIH) URL:[Link]
  • Title: Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles: An efficient access to trisubstituted isoxazoles Source: ResearchG
  • Title: Nickel Catalyzed Suzuki-Miyaura Cross Coupling Source: University of Rochester Chemistry Department URL:[Link]
  • Title: Pd(CH3CN)
  • Title: Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Source: YouTube URL:[Link]
  • Title: Suzuki cross-coupling reaction Source: YouTube URL:[Link]
  • Title: Suzuki Coupling Mechanism Source: YouTube URL:[Link]
  • Title: Suzuki Coupling Source: Organic Chemistry Portal URL:[Link]
  • Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL:[Link]
  • Title: A Highly Efficient Catalyst for the Suzuki Cross-coupling Reaction of 3-Chloro-5-oxadiazol-2-yl Pyridine Source: ResearchG
  • Title: Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents Source: National Institutes of Health (NIH) URL:[Link]
  • Title: A Highly Active Catalyst for Suzuki–Miyaura Cross-Coupling Reactions of Heteroaryl Compounds Source: ResearchG
  • Title: The Suzuki Reaction Source: Andrew G. Myers Research Group, Harvard University URL:[Link]
  • Title: Highly Reactive, Single-Component Nickel Catalyst Precursor for Suzuki–Miyuara Cross-Coupling of Heteroaryl Boronic Acids with Heteroaryl Halides Source: National Institutes of Health (NIH) URL:[Link]

Sources

A Senior Application Scientist's Guide to Spectroscopic Analysis: From 3-Bromoisoxazole to 3-Phenylisoxazole via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern synthetic chemistry, particularly within drug development and materials science, heterocyclic compounds are foundational building blocks. Among these, 3-Bromoisoxazole stands out as a versatile precursor, prized for its reactive carbon-bromine bond which serves as a handle for introducing molecular complexity. A quintessential transformation for this starting material is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust method for forming carbon-carbon bonds.[1][2][3][4]

This guide provides an in-depth spectroscopic comparison of the this compound starting material and its corresponding product, 3-phenylisoxazole, formed via a Suzuki coupling with phenylboronic acid. As researchers and scientists, our ability to unequivocally confirm the outcome of a chemical reaction is paramount. This comparison will demonstrate how a multi-faceted spectroscopic approach—leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—provides unambiguous evidence of a successful transformation. We will not only present the data but also delve into the causality behind the observed spectral changes, offering insights grounded in the principles of chemical structure and spectroscopy.[5][6][7][8]

The Transformation: A Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of a C-C bond between an organohalide and an organoboron compound.[3][4] In our case, the sp²-hybridized carbon of the C-Br bond in this compound couples with the sp²-hybridized carbon of phenylboronic acid. This reaction is valued for its high functional group tolerance and mild reaction conditions.[9]

Caption: Suzuki-Miyaura coupling of this compound with phenylboronic acid.

Detailed Spectroscopic Comparison

The transformation from a halogenated heterocycle to a biaryl system induces significant and predictable changes in the spectroscopic fingerprint of the molecule. The following sections dissect these changes, providing a clear rationale for how each technique validates the reaction's success.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions and is arguably the most definitive technique for confirming this specific transformation.[6] The key lies in the unique isotopic signature of bromine.

  • Starting Material (this compound): Natural bromine consists of two primary isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[10] This results in a characteristic molecular ion peak (M⁺) and a corresponding (M+2)⁺ peak of nearly equal intensity. For C₃H₂BrNO, the expected molecular weight is ~148 g/mol .[11] The mass spectrum will therefore show two prominent peaks around m/z 147 and 149.

  • Product (3-Phenylisoxazole): Upon successful coupling, the bromine atom is replaced by a phenyl group. The product, C₉H₇NO, has a monoisotopic mass of ~145 g/mol . Its mass spectrum will show a single, distinct molecular ion peak at m/z 145, and the characteristic 1:1 isotopic pattern for bromine will be completely absent.

This disappearance of the Br isotopic pattern is a powerful and unambiguous indicator that the desired substitution has occurred.

Table 1: Comparative Mass Spectrometry Data

Compound Formula Molecular Weight ( g/mol ) Expected Molecular Ion (m/z) Key Feature
This compound C₃H₂BrNO 147.96[11] ~147 and ~149 M⁺ and M+2 peaks in ~1:1 ratio[10]

| 3-Phenylisoxazole | C₉H₇NO | 145.16 | ~145 | Absence of Br isotopic pattern |

¹H NMR Spectroscopy

Proton NMR provides a detailed map of the hydrogen atoms within a molecule.[12][13] The transition from this compound to 3-Phenylisoxazole results in a clear and easily interpretable change in the ¹H NMR spectrum.

  • Starting Material (this compound): The isoxazole ring contains two protons. We expect to see two distinct signals in the aromatic/heteroaromatic region of the spectrum (typically δ 6.0-9.0 ppm). The proton at the C4 position will appear as a doublet, coupled to the proton at the C5 position, which will also appear as a doublet.

  • Product (3-Phenylisoxazole): The newly introduced phenyl group introduces five new protons. The spectrum will now be more complex in the aromatic region (typically δ 7.0-8.5 ppm). We expect to see multiplet signals corresponding to the ortho, meta, and para protons of the phenyl ring. Concurrently, the original two signals from the isoxazole ring protons will remain, though their chemical shifts may be slightly altered due to the new electronic environment.

Table 2: Comparative ¹H NMR Spectroscopic Data

Compound Proton Environment Expected Chemical Shift (δ, ppm) Multiplicity
This compound H-4 (Isoxazole) ~6.5 Doublet
H-5 (Isoxazole) ~8.5 Doublet
3-Phenylisoxazole H-4 (Isoxazole) ~6.8 Doublet
H-5 (Isoxazole) ~8.4 Doublet
Ortho-H (Phenyl) ~7.8 Multiplet/Doublet of doublets

| | Meta/Para-H (Phenyl) | ~7.5 | Multiplet[14] |

¹³C NMR Spectroscopy

Carbon NMR complements ¹H NMR by providing information about the carbon skeleton of the molecule.[13] For this transformation, the changes in the ¹³C NMR spectrum are particularly informative.

  • Starting Material (this compound): The most significant signal is that of the C3 carbon directly attached to the bromine atom. Due to the electronegativity and heavy atom effect of bromine, this carbon signal appears at a relatively upfield position for a substituted aromatic carbon, typically around δ 110-120 ppm. The other two isoxazole carbons (C4 and C5) will also be present in the spectrum.

  • Product (3-Phenylisoxazole): The C3 carbon is now bonded to a phenyl group. This causes a significant downfield shift of the C3 signal to approximately δ 160-163 ppm due to the change in the electronic environment.[14] Furthermore, four new signals will appear in the aromatic region (δ 120-140 ppm) corresponding to the carbons of the phenyl ring (two carbons are equivalent by symmetry). The signal for the ipso-carbon (the phenyl carbon attached to the isoxazole ring) is also a key indicator.

Table 3: Comparative ¹³C NMR Spectroscopic Data

Compound Carbon Environment Expected Chemical Shift (δ, ppm)
This compound C-3 (C-Br) ~115
C-4 ~112
C-5 ~155
3-Phenylisoxazole C-3 (C-Ph) ~163.0[14]
C-4 ~97.8[14]
C-5 ~170.4[14]

| | Phenyl Carbons | ~125 - 130[14] |

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups. While the changes may be less dramatic than in NMR or MS, they provide confirmatory evidence.

  • Starting Material (this compound): The spectrum will be characterized by a C-Br stretching vibration, which typically appears in the fingerprint region between 500-700 cm⁻¹. Other notable peaks include C=N and C=C stretching from the isoxazole ring (~1400-1600 cm⁻¹).

  • Product (3-Phenylisoxazole): The C-Br stretch will be absent. The spectrum will now be dominated by vibrations from the phenyl group. Look for the appearance of aromatic C-H stretching peaks just above 3000 cm⁻¹ and characteristic aromatic C=C ring stretching "overtone" bands in the 1600-2000 cm⁻¹ region and stronger fundamental stretches around 1450-1600 cm⁻¹.

Table 4: Comparative IR Spectroscopic Data

Compound Functional Group Expected Wavenumber (cm⁻¹)
This compound Aromatic C-H Stretch >3000
C=N / C=C Stretch (Ring) 1400 - 1600
C-Br Stretch 500 - 700
3-Phenylisoxazole Aromatic C-H Stretch >3000 (more intense)
C=N / C=C Stretch (Ring) 1400 - 1600

| | Aromatic C=C Stretch | ~1450-1600 (more complex) |

Experimental Protocols & Workflow

To ensure data integrity and reproducibility, standardized protocols for sample preparation and data acquisition are essential.

G cluster_workflow General Spectroscopic Analysis Workflow Start Purified Sample (Starting Material or Product) Split Start->Split MS Mass Spectrometry (MS) - Dissolve in suitable solvent (e.g., MeOH, ACN) - Infuse into ESI or APCI source - Acquire full scan spectrum Split->MS ~1 mg NMR NMR Spectroscopy - Dissolve 5-10 mg in ~0.6 mL deuterated solvent (e.g., CDCl₃) - Transfer to 5mm NMR tube - Acquire ¹H, ¹³C, and 2D spectra Split->NMR ~5-10 mg IR Infrared (IR) Spectroscopy - Place neat sample (if liquid) or KBr pellet (if solid) in spectrometer - Acquire spectrum (e.g., 4000-400 cm⁻¹) Split->IR ~1-2 mg Analysis Data Analysis & Interpretation - Compare spectra of SM and Product - Correlate spectral changes to structural changes MS->Analysis NMR->Analysis IR->Analysis Conclusion Structure Confirmation Analysis->Conclusion

Caption: Generalized workflow for spectroscopic characterization of a chemical reaction.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound (starting material or product) and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.

  • Transfer: Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

  • Data Acquisition:

    • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature.

    • Tune and shim the spectrometer for optimal magnetic field homogeneity.

    • Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum. This may require a longer acquisition time.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).[15]

Protocol 2: Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Atmospheric Pressure Chemical Ionization - APCI).

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition: Infuse the sample solution directly into the ion source at a constant flow rate (e.g., 5-10 µL/min). Acquire the mass spectrum in positive or negative ion mode over a relevant mass range (e.g., m/z 50-500).

  • Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak. For the starting material, specifically look for the characteristic [M]⁺ and [M+2]⁺ isotopic pattern indicative of bromine.[10] For the product, confirm the presence of the correct molecular ion and the absence of the bromine pattern.

Protocol 3: Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation:

    • For ATR (preferred): Place a small amount of the solid or liquid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the built-in clamp.

    • For KBr Pellet (solids): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.

  • Data Acquisition: Place the sample (ATR unit or KBr pellet holder) in the spectrometer's sample compartment. Acquire a background spectrum of the empty accessory first. Then, acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

  • Data Analysis: The background is automatically subtracted from the sample spectrum. Analyze the key peaks corresponding to functional groups, comparing the starting material and product spectra to identify disappearing and appearing vibrational bands.

Conclusion

The transformation of this compound to 3-Phenylisoxazole serves as an exemplary case for the power of a consolidated spectroscopic strategy. Each technique provides a unique and complementary piece of the structural puzzle:

  • Mass Spectrometry offers definitive proof of elemental composition change through the loss of the bromine isotopic pattern.

  • ¹H and ¹³C NMR Spectroscopy meticulously map the changes to the molecule's carbon-hydrogen framework, confirming the attachment of the phenyl group and the resulting electronic shifts.

  • Infrared Spectroscopy validates the change in functional groups by tracking the disappearance of the C-Br bond and the emergence of characteristic aromatic vibrations.

By integrating the data from these orthogonal techniques, a researcher can move beyond simple observation to a state of validated certainty. This rigorous, multi-faceted approach to characterization is the bedrock of scientific integrity, ensuring that the molecules we synthesize are indeed the molecules we claim them to be.

References

  • Fiveable. Spectroscopic Methods in Organic Analysis | Organic Chemistry II Class Notes.
  • Wikibooks. Organic Chemistry/Spectroscopy. [Link]
  • Open Access Journals. Principles of Organic Spectroscopy.
  • UCLA Chemistry. Spectroscopic Methods In Organic Chemistry.
  • Britannica. Chemical compound - Spectroscopy, Organic, Analysis. [Link]
  • Benchchem. Spectroscopic and Synthetic Profile of 3-Bromo-5-tert-butyl-4,5-dihydroisoxazole: A Technical Guide.
  • ResearchGate. The NMR interpretations of some heterocyclic compounds which are.... [Link]
  • ResearchGate. 13C NMR% Spectroscopy of Heterocycles: 3,5 Diaryl-4-bromoisoxazoles. [Link]
  • Wiley-VCH.
  • ESA-IPB.
  • Supporting Information. Synthesis of 3,5-disubstituted isoxazoles.
  • Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds.
  • PubChem. 3-Bromo-1,2-oxazole. [Link]
  • The Royal Society of Chemistry.
  • Beilstein Journals.
  • YouTube. Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. [Link]
  • Chemistry LibreTexts.
  • Emery Pharma.
  • AZoOptics. How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]
  • The Royal Society of Chemistry.
  • The Royal Society of Chemistry.
  • ResearchGate. Synthesis and fluorescent properties of some benzothiazole derivatives synthesized via Suzuki cross coupling reaction. [Link]
  • ResearchGate. Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. [Link]
  • National Institutes of Health.
  • MDPI. Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. [Link]
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • Benchchem. A Comparative Spectroscopic Analysis of 4-Amino-3-bromobenzoic Acid and Its Isomers.

Sources

A Senior Application Scientist's Guide to the Structural Validation of Novel 3-Substituted Isoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the isoxazole scaffold is a cornerstone of therapeutic innovation, present in numerous natural products and FDA-approved drugs.[1][2] Its unique electronic properties and synthetic versatility make it a privileged structure in the design of novel agents targeting a vast array of biological pathways.[2][3] However, the synthesis of these five-membered heterocycles, particularly those with specific substitution patterns like the 3-substituted isoxazoles, can yield isomeric byproducts or lead to unexpected molecular arrangements. Therefore, unambiguous structural validation is not merely a procedural step; it is the bedrock upon which all subsequent research—from establishing structure-activity relationships (SAR) to securing intellectual property—is built.[4][5]

This guide provides an in-depth comparison of the primary analytical techniques for the structural elucidation of novel 3-substituted isoxazoles. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, presenting a logical, self-validating workflow that ensures the highest degree of scientific integrity.

The Analytical Triad: A Multi-Faceted Approach to Certainty

No single technique can provide a complete structural picture under all circumstances. A robust validation strategy relies on the synergistic use of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and, for ultimate confirmation, Single-Crystal X-ray Crystallography. Each method interrogates the molecule from a different perspective, and their combined data provide an interlocking system of proof.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity

NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry, providing detailed information about the chemical environment and connectivity of atoms within a molecule.[6] For 3-substituted isoxazoles, both ¹H and ¹³C NMR are indispensable for initial characterization and isomer differentiation.

Expertise in Action: Why NMR is the First Line of Inquiry

We begin with NMR because it provides a detailed atomic-level "blueprint" of the molecule in solution. It allows us to "see" the number of unique protons and carbons, their immediate electronic environment, and, crucially, how they are connected to one another. This is the most direct way to confirm that the desired isoxazole ring has formed and that the substituent is at the correct position.

  • ¹H NMR Spectroscopy: The protons on the isoxazole ring have characteristic chemical shifts. For a 3,5-disubstituted isoxazole, the proton at the C-4 position typically appears as a singlet.[7] The precise chemical shift of this H-4 proton is highly sensitive to the electronic nature of the substituents at positions 3 and 5, making it a valuable diagnostic tool for distinguishing between isomers.[8]

  • ¹³C NMR Spectroscopy: This technique is powerful for confirming the carbon skeleton and identifying isomers. For instance, a 3-substituted isoxazole will show distinct signals for C-3, C-4, and C-5. The chemical shift of C-3 is directly influenced by the attached substituent. Specialized techniques like the Attached Nitrogen Test (¹³C{¹⁴N} RESPDOR) can definitively identify carbons bonded to nitrogen, which is invaluable for distinguishing isoxazoles from their oxazole isomers where two carbons are bonded to nitrogen.[6][9]

  • 2D NMR Techniques (COSY, HSQC, HMBC): When the structure is novel or complex, 2D NMR is non-negotiable.

    • HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons, confirming the assignment of the C-4/H-4 pair.

    • HMBC (Heteronuclear Multiple Bond Correlation) is the key to proving the substitution pattern. It reveals long-range (2-3 bond) correlations. For a 3-substituted isoxazole, one would look for a correlation from the protons on the substituent to the C-3 carbon of the isoxazole ring, providing definitive proof of its location.[10]

  • Sample Preparation: Dissolve ~5-10 mg of the purified novel isoxazole in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to ensure the compound is fully dissolved and to avoid overlapping signals with the analyte.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure adequate spectral width and resolution. Integrate all signals and assign chemical shifts relative to the internal standard (TMS at 0 ppm) or the residual solvent peak.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This provides single lines for each unique carbon environment. A longer acquisition time is typically required due to the low natural abundance of ¹³C.

  • HMBC Acquisition: Acquire a 2D HMBC spectrum. Optimize the experiment to detect correlations over 2-3 bonds (typically a delay corresponding to a J-coupling of 8-10 Hz).

  • Data Interpretation:

    • Identify the characteristic H-4 singlet in the ¹H spectrum.

    • Identify the three isoxazole carbon signals (C-3, C-4, C-5) in the ¹³C spectrum.

    • In the HMBC spectrum, locate the cross-peak that correlates the protons of the substituent group with the C-3 signal. This is the conclusive piece of evidence for the 3-substituted pattern.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Prep Dissolve ~5-10 mg in 0.6 mL CDCl3 Acq_1H 1. Acquire 1D ¹H Spectrum Prep->Acq_1H Acq_13C 2. Acquire 1D ¹³C Spectrum Acq_1H->Acq_13C Analysis_1D Assign signals (Shifts, Integrals) Acq_1H->Analysis_1D Acq_HMBC 3. Acquire 2D HMBC Spectrum Acq_13C->Acq_HMBC Acq_13C->Analysis_1D Analysis_2D Identify key HMBC correlation (Substituent -> C3) Acq_HMBC->Analysis_2D Analysis_1D->Analysis_2D Structure_Confirm Structure Confirmed Analysis_2D->Structure_Confirm

Caption: Logical workflow for NMR-based structural validation.

Mass Spectrometry (MS): Confirming the Formula

Mass spectrometry provides the exact molecular weight of a compound, which is a fundamental piece of validation. High-Resolution Mass Spectrometry (HRMS) is particularly crucial as it confirms the elemental composition.

Expertise in Action: Why HRMS is a Trustworthiness Checkpoint

While NMR maps the skeleton, HRMS validates the building blocks. It provides an extremely precise mass measurement (typically to four decimal places). This allows us to calculate a unique elemental formula (CₓHᵧNₐOₑ...). If the measured mass matches the theoretical mass for the expected formula, it provides very strong evidence that no unexpected atoms have been incorporated and that the synthesis proceeded as planned. It is a critical self-validating step before proceeding to more time-consuming analyses.

  • HRMS (e.g., ESI-TOF): Electrospray Ionization (ESI) is a soft ionization technique that typically yields the protonated molecule [M+H]⁺. A Time-of-Flight (TOF) analyzer then measures the mass-to-charge ratio with high accuracy. The resulting data is used to confirm the molecular formula.[10][11]

  • Tandem MS (MS/MS): In this technique, the parent ion (e.g., [M+H]⁺) is isolated and fragmented. The resulting fragmentation pattern can serve as a "fingerprint" for the molecule and can be used to distinguish between isomers, as different isomers often fragment in different ways.[12][13]

  • Sample Preparation: Prepare a dilute solution of the purified compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample directly into the mass spectrometer's ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode, scanning a mass range appropriate for the expected molecular weight of the compound.

  • Data Analysis: Identify the peak corresponding to the [M+H]⁺ ion. Compare the experimentally measured exact mass to the theoretical exact mass calculated for the proposed molecular formula. The mass error should be less than 5 ppm.

CompoundProposed FormulaTheoretical [M+H]⁺ (m/z)Measured [M+H]⁺ (m/z)Mass Error (ppm)
Novel 3-Aryl-IsoxazoleC₁₀H₈ClNO194.0316194.0312-2.1
Single-Crystal X-ray Crystallography: The Unambiguous Gold Standard

When absolute, undeniable proof of structure is required, single-crystal X-ray crystallography is the ultimate arbiter. It moves beyond connectivity and composition to provide a precise three-dimensional map of electron density, from which the exact position of every atom in the crystal lattice can be determined.[4]

Expertise in Action: When to Employ the Gold Standard

X-ray crystallography is employed when NMR and MS data are ambiguous or when the stakes are highest (e.g., for a lead compound in a drug development program or for publication in a top-tier journal). It is the only technique that directly "images" the molecule, resolving any questions about isomerism, stereochemistry, or unexpected rearrangements. While it requires a suitable single crystal, the resulting data on bond lengths, bond angles, and conformation is unparalleled.[4][5]

  • Crystallization: This is often the most challenging step. Grow a single crystal of the compound (typically >0.1 mm) by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: Mount a suitable crystal on a diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a full sphere of diffraction data.

  • Structure Solution and Refinement: The diffraction pattern is processed to generate an initial electron density map. An atomic model is fitted to this map and then refined against the experimental data until the model accurately represents the structure.

  • Validation: The final structure is validated using metrics like the R-factor, and a Crystallographic Information File (CIF) is generated.

XRay_Workflow Purified Purified Compound Crystal Grow Single Crystal Purified->Crystal Data Collect Diffraction Data Crystal->Data Solve Solve & Refine Structure Data->Solve Final Unambiguous 3D Structure Solve->Final

Caption: The definitive workflow for X-ray crystallography.

Integrated Strategy and Comparative Summary

A senior scientist does not use these tools in isolation but as part of a logical, tiered strategy. The goal is to build a case for the structure, with each piece of data corroborating the others.

Integrated_Strategy Start Synthesized Novel 3-Substituted Isoxazole MS HRMS Analysis Start->MS NMR 1D & 2D NMR Analysis Start->NMR Check1 Formula Confirmed? MS->Check1 Check2 Connectivity Clear? NMR->Check2 Check1->Check2 Yes Revise Revise Structure or Re-purify Sample Check1->Revise No Check2->Revise No XRay X-Ray Crystallography (If required for publication or ambiguity) Check2->XRay Yes Revise->Start Validated Structure Validated XRay->Validated

Caption: A logical progression for structural validation.

TechniqueInformation ProvidedStrengthsLimitations
NMR Spectroscopy Atomic connectivity, chemical environment, isomer differentiationProvides detailed structural map in solution; non-destructiveCan be ambiguous for complex structures or isomers; requires soluble sample
Mass Spectrometry Molecular weight, elemental formula, fragmentation patternsHigh sensitivity; confirms molecular formula with high accuracyDoes not provide connectivity data; fragmentation can be complex to interpret
X-ray Crystallography Absolute 3D structure, bond lengths/angles, stereochemistryUnambiguous "gold standard" proof of structure[4][5]Requires a high-quality single crystal; provides solid-state structure only

Conclusion

The structural validation of a novel 3-substituted isoxazole is a multi-step, logic-driven process. It begins with the broad strokes of molecular formula confirmation by HRMS, moves to the detailed blueprint of atomic connectivity via a suite of NMR experiments, and culminates, when necessary, with the absolute proof of 3D structure provided by X-ray crystallography. By integrating these techniques, researchers can build a self-validating and irrefutable case for their molecular structure, ensuring the integrity, reproducibility, and ultimate success of their scientific endeavors.

References

  • Der Pharma Chemica. (2011).
  • Angewandte Chemie International Edition. (n.d.).
  • Asian Journal of Research in Chemistry. (2020).
  • National Institutes of Health (NIH). (n.d.).
  • Scholars Research Library. (2011). Synthesis, characterization and anti-inflammatory activity of some novel isoxazoles. [Link]
  • PubMed. (1993). Characterization and differentiation of heterocyclic isomers. tandem mass spectrometry and molecular orbital calculations on 3-methylisoxazolo- and 2-methyloxazolopyridines. [Link]
  • ResearchGate. (2020). Synthesis, characterization of novel isoxazoles: Biological evaluation for their Antifungal and radical scavenging potencies. [Link]
  • Journal of Chemical and Pharmaceutical Research. (n.d.).
  • ACS Publications. (2015). 3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using 13C NMR or Mass Spectroscopy. [Link]
  • CORE. (2003). Structural investigation of 3,5-disubstituted isoxazoles by 1H-nuclear magnetic resonance. [Link]
  • ResearchGate. (n.d.). Single-crystal X-ray structure of compound 12. [Link]
  • ESA-IPB. (n.d.).
  • National Institutes of Health (NIH). (2021). New bis-isoxazole with monoterpenic skeleton: regioselective synthesis, spectroscopic investigation, electrochemical, and density functional theory (DFT) studies. [Link]
  • ACS Publications. (2023).
  • Science Arena Publications. (2015).
  • ResearchGate. (1998). 17O NMR Spectroscopy of Heterocycles: Substituent Effects in 3,5-Diarylisoxazoles and 3,5-Diarylisoxazolines. [Link]
  • National Institutes of Health (NIH). (2012).
  • PubMed Central (PMC). (2021). Studies of the Synthesis of Fused Isoxazoline/Isoquinolinones and Evaluation of the Antifungal Activity of Isoxazole-like Benzamide and Isoquinolinone Hybrids. [Link]
  • ResearchGate. (n.d.). Structures of isoxazoles, triazoles and 3-substituted dihydroisoindolin-1-ones exhibiting biological or pharmaceutical activities. [Link]
  • Regulatory Research and Medicine Evaluation. (2024). Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. [Link]
  • ResearchGate. (n.d.). Synthesis of poly substituted isoxazoles via a one-pot cascade reaction. [Link]
  • National Institutes of Health (NIH). (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. [Link]
  • ResearchGate. (2023). SYNTHESIS, In Silico STUDIES AND BIOLOGICAL EVALUATION OF 3-SUBSTITUTED ISOXAZOL-5(4H)
  • PubMed. (2005). Synthesis of 3,4,5-trisubstituted isoxazoles via sequential [3 + 2] cycloaddition/silicon-based cross-coupling reactions. [Link]
  • MDPI. (2024). Efficient Synthesis, Structural Characterization, Antibacterial Assessment, ADME-Tox Analysis, Molecular Docking and Molecular Dynamics Simulations of New Functionalized Isoxazoles. [Link]
  • World Journal of Pharmaceutical Research. (n.d.). A review of isoxazole biological activity and present synthetic techniques. [Link]
  • MDPI. (2023).

Sources

A Comparative Guide to the Synthesis of Isoxazoles: Benchmarking Green Methods Against Traditional Routes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of Isoxazoles and the Imperative for Green Chemistry

The isoxazole ring is a cornerstone of medicinal chemistry, forming the structural core of a multitude of therapeutic agents with applications ranging from anticancer and anti-inflammatory to antimicrobial and neuroprotective effects.[1][2][3] The versatile biological activities of isoxazole derivatives have driven significant research into their synthesis.[1][3] However, traditional synthetic routes often employ hazardous reagents, volatile organic solvents, and energy-intensive conditions, running counter to the modern principles of sustainable chemical manufacturing.[4] This guide provides an in-depth, objective comparison of a conventional copper-catalyzed synthesis of 3,5-disubstituted isoxazoles with two prominent green alternatives: ultrasound-assisted and microwave-assisted syntheses. By presenting detailed experimental protocols, mechanistic insights, and quantitative performance data, we aim to equip researchers, scientists, and drug development professionals with the knowledge to select the most efficient and environmentally benign method for their applications.

Method 1: The Traditional Route - Copper(I)-Catalyzed 1,3-Dipolar Cycloaddition

The Huisgen 1,3-dipolar cycloaddition is a classic and powerful method for constructing the isoxazole ring.[5] A widely adopted variation involves the copper(I)-catalyzed reaction between a terminal alkyne and a nitrile oxide, which is generated in situ from an aldoxime.[6][7][8] This method offers good regioselectivity, yielding primarily 3,5-disubstituted isoxazoles.[6][7][8]

Reaction Mechanism: A Stepwise Approach

The process is a convenient one-pot, three-step sequence.[6][7] First, an aldehyde reacts with hydroxylamine to form an aldoxime. The aldoxime is then oxidized, typically using an agent like Chloramine-T, to generate the unstable nitrile oxide intermediate.[6] Simultaneously, the copper(I) catalyst reacts with the terminal alkyne to form a copper acetylide. The nitrile oxide then adds to this activated alkyne in a stepwise manner to furnish the 3,5-disubstituted isoxazole.[6] The copper catalyst is crucial as it enables the reaction to proceed efficiently at ambient temperatures.[8]

Detailed Experimental Protocol: Copper(I)-Catalyzed Synthesis of 3-phenyl-5-(phenylethynyl)isoxazole

This protocol is adapted from the procedure described by Hansen et al. (2005).[6][7]

Materials:

  • Benzaldehyde (1.0 mmol, 106 mg)

  • Hydroxylamine hydrochloride (1.05 mmol, 73 mg)

  • Sodium hydroxide (1.05 mmol, 42 mg)

  • Chloramine-T trihydrate (1.05 mmol, 296 mg)

  • Phenylacetylene (1.0 mmol, 102 mg)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.03 mmol, 7.5 mg)

  • Copper turnings (~25 mg)

  • tert-Butanol (t-BuOH) and Water (1:1 mixture, 4 mL)

Procedure:

  • To a solution of hydroxylamine hydrochloride and sodium hydroxide in 4 mL of 1:1 t-BuOH/H₂O, add benzaldehyde.

  • Stir the mixture at ambient temperature for 30 minutes. Monitor oxime formation via Thin-Layer Chromatography (TLC).

  • Once oxime formation is complete, add Chloramine-T trihydrate in small portions over 5 minutes.

  • Add phenylacetylene, CuSO₄·5H₂O, and copper turnings to the reaction mixture.

  • Stir the reaction vigorously at room temperature for 8 hours.

  • Upon completion (monitored by TLC), dilute the mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure 3-phenyl-5-(phenylethynyl)isoxazole.

Method 2: A Green Alternative - Ultrasound-Assisted Synthesis

Sonochemistry has emerged as a potent green chemistry technique that accelerates reactions and improves yields, often under milder conditions.[4][9] The effects are driven by acoustic cavitation, which creates localized hot spots of intense temperature and pressure, enhancing mass transfer and reaction rates.[4]

Mechanism: Enhanced Reaction Kinetics

The underlying chemical mechanism remains the 1,3-dipolar cycloaddition. However, ultrasound irradiation dramatically enhances the rate of each step: the formation of the aldoxime, the generation of the nitrile oxide, and the final cycloaddition.[9][10] This acceleration allows for significantly shorter reaction times and can lead to higher yields by minimizing the formation of byproducts, such as nitrile oxide dimers.[9][10]

Detailed Experimental Protocol: Ultrasound-Assisted Synthesis of 3-methyl-4-(2-methoxybenzylidene)isoxazol-5(4H)-one

This protocol is based on a vitamin B1-catalyzed three-component reaction in water, as detailed by BenchChem.[4]

Materials:

  • 2-Methoxybenzaldehyde (1 mmol, 136 mg)

  • Ethyl acetoacetate (1 mmol, 130 mg)

  • Hydroxylamine hydrochloride (1.2 mmol, 83 mg)

  • Vitamin B1 (Thiamine hydrochloride) (0.1 mmol, 33.7 mg)

  • Deionized water (10 mL)

  • Ultrasonic bath (e.g., 40 kHz, 300 W)

Procedure:

  • In a 50 mL round-bottom flask, combine 2-methoxybenzaldehyde, ethyl acetoacetate, hydroxylamine hydrochloride, and vitamin B1 in 10 mL of deionized water.

  • Place the flask in an ultrasonic bath, ensuring the water level in the bath is aligned with the level of the reaction mixture.

  • Irradiate the mixture with ultrasound at 20°C for 30 minutes.[4]

  • Monitor the reaction progress by TLC. The product will precipitate from the solution upon formation.

  • Collect the solid precipitate by vacuum filtration and wash it with cold water.

  • Recrystallize the crude product from ethanol to afford the pure product.

Method 3: A Second Green Alternative - Microwave-Assisted Synthesis

Microwave-assisted organic synthesis is another cornerstone of green chemistry, prized for its ability to dramatically reduce reaction times from hours to minutes.[11][12][13] This is achieved through efficient and uniform heating of the reaction mixture via dielectric heating, which often leads to higher yields and cleaner reactions.[11][12]

Mechanism: Rapid Thermal Energy Transfer

Similar to sonication, microwave irradiation does not change the fundamental reaction pathway but provides a highly efficient means of energy input. The rapid and uniform heating accelerates the reaction rates significantly.[11] This can be particularly advantageous for the in situ generation of unstable intermediates like nitrile oxides, as their rapid consumption in the subsequent cycloaddition step minimizes side reactions.[12]

Detailed Experimental Protocol: Microwave-Assisted Synthesis of Isoxazole Derivatives from Chalcones

This protocol is adapted from the general procedure described by S. L. Vasoya et al. (2018).[11]

Materials:

  • Substituted Chalcone (0.01 mol)

  • Hydroxylamine hydrochloride (0.01 mol)

  • Sodium hydroxide

  • Ethanol

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, add the chalcone (0.01 mol) and hydroxylamine hydrochloride (0.01 mol).

  • Add a solution of sodium hydroxide in ethanol to the vessel.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 210 W for 10-15 minutes.[11]

  • Monitor the completion of the reaction by TLC.

  • After cooling, pour the reaction mixture into crushed ice.

  • The solid product that precipitates is collected by filtration, washed with water, and dried.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure isoxazole derivative.

Head-to-Head Comparison: Performance and Green Metrics

To provide an objective benchmark, the following table summarizes the key performance indicators for the three methodologies. Green chemistry metrics such as Atom Economy and E-Factor are included to quantify the environmental impact.[14][15][16]

  • Atom Economy calculates the proportion of reactant atoms incorporated into the final product.[14][17] A higher percentage is better.

  • E-Factor (Environmental Factor) is the mass ratio of waste to the desired product.[16][18] A lower value is greener.

MetricTraditional Cu(I)-CatalyzedUltrasound-Assisted (Aqueous)Microwave-Assisted (from Chalcone)
Reaction Time 8 - 12 hours[6]25 - 60 minutes[10]10 - 20 minutes[11][19]
Temperature Room Temperature20 - 60 °C[4][10]65 - 110 °C[19][20]
Energy Source Magnetic StirringUltrasound (300-400 W)Microwaves (200-350 W)
Solvent t-BuOH/H₂O, Organic SolventsWater, Ethanol[4][9]Ethanol, Glycol, Water[11][13]
Catalyst Copper(I)[6][7]Often Catalyst-Free or Biocatalyst[4][21]Often Base-catalyzed[11]
Typical Yield 50 - 85%[6]80 - 97%[10][22]85 - 96%[11][20]
Atom Economy (%) ~75-85% (Varies with reagents)~80-90% (Varies with reagents)~85-95% (Varies with reagents)
E-Factor High (~10-50, due to solvent & workup)Low (~1-10, aqueous media reduces waste)Low (~5-15, reduced solvent volume)

Visualizing the Workflows and Mechanisms

To better illustrate the processes, the following diagrams were generated using Graphviz.

Comparative Experimental Workflow

G cluster_0 Traditional Synthesis cluster_1 Green Synthesis (Ultrasound/Microwave) T1 Reactants Mixing (Aldehyde, Alkyne) T2 Add Catalyst & Reagents (Cu(I), Chloramine-T) T1->T2 T3 Stir at RT (8-12 hours) T2->T3 T4 Aqueous Workup & Extraction T3->T4 T5 Column Chromatography T4->T5 T6 Final Product T5->T6 G1 Reactants Mixing (in Green Solvent) G2 Energy Input (Ultrasound or Microwave) G1->G2 G3 Short Reaction Time (10-45 min) G2->G3 G4 Precipitation/ Filtration G3->G4 G5 Recrystallization G4->G5 G6 Final Product G5->G6

Caption: High-level workflow comparison of traditional vs. green synthesis.

The 1,3-Dipolar Cycloaddition Mechanism

G cluster_0 Aldoxime R-CH=N-OH NitrileOxide R-C≡N⁺-O⁻ (1,3-Dipole) TransitionState [Transition State] NitrileOxide->TransitionState Alkyne R'-C≡C-R'' (Dipolarophile) Alkyne->TransitionState Isoxazole Isoxazole Ring TransitionState->Isoxazole [3+2] Cycloaddition

Caption: The core [3+2] cycloaddition mechanism for isoxazole formation.

Discussion and Conclusion

The experimental data and green metrics present a compelling case for the adoption of green synthesis methods for isoxazoles.

Expertise & Causality:

  • Traditional Method: The copper(I)-catalyzed method is reliable and well-established. Its primary drawback lies in the long reaction times and the necessity for extensive purification to remove the metal catalyst and byproducts.[6] The use of stoichiometric oxidizing agents like Chloramine-T also contributes to a lower atom economy and higher E-factor.

  • Green Methods: Both ultrasound and microwave irradiation offer dramatic reductions in reaction time, a key factor in improving energy efficiency and laboratory throughput.[9][11][22] The ability to use water as a solvent in many ultrasound-assisted protocols is a significant environmental advantage, simplifying workup to mere filtration and drastically reducing organic solvent waste.[4][9][21][23] Microwave synthesis provides unparalleled speed, which is highly valuable in high-throughput screening and library synthesis for drug discovery.[11][12]

Trustworthiness & Self-Validation: The protocols described are robust and reproducible. For the green methods, the endpoint is often validated by the precipitation of the pure product directly from the reaction medium, providing a visual and physical confirmation of reaction completion and success.[4] The high yields consistently reported in the literature for these methods further underscore their reliability.[10][22]

Authoritative Grounding: This guide is grounded in peer-reviewed literature, demonstrating that the shift towards green synthesis is not a compromise on efficiency but an enhancement. The data clearly shows that methods utilizing alternative energy sources lead to higher yields in substantially less time, with a significantly lower environmental footprint. The principles of green chemistry—waste reduction, use of safer solvents, and energy efficiency—are not just theoretical ideals but are practically achieved in the synthesis of this vital heterocyclic scaffold.[15][24]

References

  • Hansen, T. V., Wu, P., & Fokin, V. V. (2005). One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles. Journal of Organic Chemistry.
  • Wikipedia. (n.d.). Green chemistry metrics.
  • Gawande, M. B., et al. (2014). Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. PMC - NIH.
  • Kumar, A., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances.
  • Hansen, T. V., Wu, P., & Fokin, V. V. (2005). One-pot copper(I)-catalyzed synthesis of 3,5-disubstituted isoxazoles. Semantic Scholar.
  • Simpson, A. (2011). The use of environmental metrics to evaluate green chemistry improvements to synthesis. Green Chemistry Blog.
  • Kumar, A., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
  • Jiménez-González, C., et al. (2024). The need to integrate mass- and energy-based metrics with life cycle impacts for sustainable chemicals manufacture. Green Chemistry (RSC Publishing).
  • Hansen, T. V., Wu, P., & Fokin, V. V. (2005). One‐Pot Copper(I)‐Catalyzed Synthesis of 3,5‐Disubstituted Isoxazoles. ResearchGate.
  • Various Authors. (2025). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI.
  • Vasoya, S. L., et al. (2018). Microwave irradiated green synthesis of novel isoxazole derivatives as anti-epileptic agent. Current Trends in Biotechnology and Pharmacy.
  • Tobiszewski, M., et al. (2022). Green Chemistry Metrics, A Review. MDPI.
  • Dou, G., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. ResearchGate.
  • Hansen, T. V., et al. (2005). One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles. ResearchGate.
  • Various Authors. (2017). Copper-catalyzed aerobic oxidative C–O bond formation for the synthesis of 3,5-disubstituted isoxazoles from enone oximes. Semantic Scholar.
  • Various Authors. (2025). A Review on Recent Synthetic Strategies and Biological Activities of Isoxazole. ResearchGate.
  • Curzons, A. D., et al. (n.d.). Metrics to 'green' chemistry—which are the best? Semantic Scholar.
  • Willy, B., Rominger, F., & Müller, T. J. J. (2008). Novel Microwave-Assisted One-Pot Synthesis of Isoxazoles by a Three-Component Coupling-Cycloaddition Sequence. Organic Chemistry Portal.
  • Le, V. N., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC - PubMed Central.
  • Sharma, S., et al. (2018). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. PMC - NIH.
  • Alaoui, A., et al. (2021). Ultrasound-assisted one-pot three-component synthesis of new isoxazolines bearing sulfonamides and their evaluation against hematological malignancies. NIH.
  • Squire, T. (n.d.). Atom economy / E factor. ChemBAM.
  • Various Authors. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega.
  • Various Authors. (n.d.). Mechanism of 1,3-dipolar cycloaddition reaction. ResearchGate.
  • Various Authors. (2025). The Green and Effective Synthesis of Isoxazole-based Molecules Under Ultrasonic Irradiation Approaches. Preprints.org.
  • Bouyahya, A., et al. (2018). Synthesis of Isoxazole and 1,2,3-Triazole Isoindole Derivatives via Silver- and Copper-Catalyzed 1,3-Dipolar Cycloaddition Reaction. MDPI.
  • Shen, Z., et al. (n.d.). Comparison of Conventional Heating and USI for Isoxazole Synthesis: Reaction Time and Yield for Various Substituents. ResearchGate.
  • Organic Chemistry Portal. (n.d.). Synthesis of isoxazoles.
  • Manahan, S. E. (2021). The E-Factor in Green Chemistry. Chemistry LibreTexts.
  • Various Authors. (n.d.). Green Synthesis of Isoxazole Analogues. Scribd.
  • Itoh, K., et al. (2023). Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles with α-Nitroketones. PMC - NIH.
  • Various Authors. (2022). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. PMC - NIH.
  • University of Scranton. (n.d.). Organic Chemistry Module.
  • Dou, G., et al. (2013). Clean and efficient synthesis of isoxazole derivatives in aqueous media. PubMed.
  • Various Authors. (2016). The synthetic and therapeutic expedition of isoxazole and its analogs. PMC.
  • Various Authors. (2023). Primary Nitro Compounds: Progress in the Synthesis of Isoxazoles by Condensation with Aldehydes or Activated Ketones. ResearchGate.
  • Various Authors. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. SpringerLink.
  • Various Authors. (2020). Ultrasound assisted synthesis of tetrazole based pyrazolines and isoxazolines as potent anticancer agents via inhibition of tubulin polymerization. PubMed.
  • Various Authors. (n.d.). Synthesis of isoxazole derivatives by 1,3‐DC of NOs and alkynes including MW activation. ResearchGate.

Sources

A Comparative Guide to the Reactivity of 3-Bromoisoxazolines and 3-Bromoisoxazoles for the Modern Researcher

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of heterocyclic chemistry, isoxazolines and isoxazoles serve as pivotal structural motifs in medicinal chemistry and materials science. Their utility as synthetic intermediates is largely dictated by the reactivity of their substituted analogues. This guide provides an in-depth comparative analysis of the reactivity of 3-bromoisoxazolines and their aromatic counterparts, 3-bromoisoxazoles. By examining their behavior in nucleophilic substitution and palladium-catalyzed cross-coupling reactions, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to strategically leverage these valuable building blocks.

Structural and Electronic Distinctions: The Foundation of Divergent Reactivity

At the heart of their differing chemical behavior lies the fundamental distinction in their ring structures. The 3-bromoisoxazole possesses an aromatic isoxazole ring, rendering it an electron-rich system.[1][2] In contrast, the 3-bromoisoxazoline features a non-aromatic, partially saturated ring. This seemingly subtle difference has profound implications for the electronic nature of the C3-Br bond and the accessibility of the carbon atom to incoming nucleophiles, thereby dictating their preferred reaction pathways.

Nucleophilic Substitution: A Tale of Two Mechanisms

A significant divergence in reactivity between 3-bromoisoxazolines and 3-bromoisoxazoles is observed in their reactions with nucleophiles, particularly amines.

3-Bromoisoxazolines: Facile Substitution via an Addition-Elimination Pathway

3-Bromoisoxazolines exhibit a remarkable propensity for undergoing nucleophilic substitution with a variety of amines. This reaction proceeds readily in the presence of a base to afford 3-aminoisoxazolines in good to excellent yields.[3] The favorable reactivity of 3-bromoisoxazolines towards amines makes them valuable precursors for the synthesis of 3-aminoisoxazoles, which are of interest as potential therapeutic agents.[3]

The operative mechanism is best described as a base-promoted addition-elimination reaction. The nucleophilic amine adds to the C3 position, forming a tetrahedral intermediate, which then eliminates hydrogen bromide to yield the substituted product. The non-aromatic nature of the isoxazoline ring facilitates this pathway, as there is no significant aromatic stabilization energy to overcome.

Figure 1. Generalized mechanism for nucleophilic substitution on 3-bromoisoxazolines.

Experimental Protocol: Synthesis of 3-Aminoisoxazolines

  • To a solution of the 3-bromoisoxazoline (1.0 equiv) in a suitable solvent such as n-butanol, add the desired amine (1.2 equiv) and a base (e.g., triethylamine, 1.5 equiv).

  • Heat the reaction mixture at a temperature ranging from 80 °C to 120 °C, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired 3-aminoisoxazoline.

3-Bromoisoxazoles: Reluctant Participants in SNAr

In stark contrast, 3-bromoisoxazoles are notably less reactive towards nucleophilic substitution. They are often described as poor substrates for nucleophilic aromatic substitution (SNAr) reactions, particularly with amines.[3] Under thermal conditions, 3-bromoisoxazoles can be inert to substitution.[3] While amination can be achieved using strong phosphazene bases under microwave irradiation, the yields are generally moderate and the scope of applicable amines is limited.[3]

The diminished reactivity of 3-bromoisoxazoles in SNAr reactions can be attributed to the aromaticity of the isoxazole ring. The initial addition of a nucleophile disrupts this aromaticity, leading to a high-energy Meisenheimer-like intermediate. The stability of the aromatic starting material makes this initial step energetically unfavorable.

Figure 2. Generalized mechanism for SNAr on 3-bromoisoxazoles.

Comparative Data: Nucleophilic Amination

SubstrateNucleophileConditionsYieldReference
3-Bromoisoxazoline4-Methylpiperidinen-Butanol, Et₃N, 118 °C95%[3]
This compoundVarious AminesPhosphazene base, MicrowaveModerate[3]

Palladium-Catalyzed Cross-Coupling Reactions: A More Level Playing Field

While their reactivity in nucleophilic substitution differs significantly, both 3-bromoisoxazolines and 3-bromoisoxazoles can participate in palladium-catalyzed cross-coupling reactions, offering a versatile platform for C-C bond formation.

3-Bromoisoxazoles: Versatile Partners in Suzuki, Sonogashira, and Beyond

The aromatic nature of 3-bromoisoxazoles makes them suitable substrates for a range of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, Heck, and Stille reactions.[2][4][5] These reactions provide efficient routes to a diverse array of functionalized isoxazoles.

Suzuki-Miyaura Coupling: 3-Bromoisoxazoles can be effectively coupled with boronic acids in the presence of a palladium catalyst and a base to form 3-arylisoxazoles.

Sonogashira Coupling: The coupling of 3-bromoisoxazoles with terminal alkynes, catalyzed by palladium and a copper co-catalyst, provides a direct route to 3-alkynylisoxazoles.

Experimental Protocol: Suzuki-Miyaura Coupling of a this compound

  • To a reaction vessel, add the this compound (1.0 equiv), the corresponding boronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base like K₂CO₃ (2.0 equiv).

  • Add a suitable solvent system, for example, a mixture of toluene and water.

  • Degas the mixture and heat it under an inert atmosphere (e.g., argon or nitrogen) at a temperature typically ranging from 80 to 110 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After cooling, perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography.

3-Bromoisoxazolines: Emerging Participants in Cross-Coupling Chemistry

While less explored than their aromatic counterparts, 3-bromoisoxazolines have also been shown to participate in cross-coupling reactions. Notably, a palladium-free Sonogashira-type reaction of 3-bromoisoxazolines with terminal alkynes has been developed, utilizing a copper(I) catalyst.[1] This demonstrates that the C(sp²)-Br bond in 3-bromoisoxazolines is sufficiently reactive to undergo oxidative addition or a related activation process.

Figure 3. Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Comparative Data: Sonogashira-Type Coupling

SubstrateCoupling PartnerCatalyst SystemConditionsYieldReference
This compoundPhenylacetylenePd(PPh₃)₂Cl₂, CuI, Et₃NTHF, rtGoodGeneral Knowledge
3-BromoisoxazolinePhenylacetyleneCuBr, BathophenanthrolineDMF, K₂CO₃, 120 °CGood[1]

Conclusion: Strategic Selection for Synthetic Success

The comparative analysis of 3-bromoisoxazolines and 3-bromoisoxazoles reveals a fascinating dichotomy in their reactivity, rooted in their fundamental structural and electronic differences.

  • For nucleophilic substitution, particularly amination, 3-bromoisoxazolines are the superior substrates , reacting readily under mild conditions via an addition-elimination mechanism. 3-Bromoisoxazoles, being aromatic, are significantly less reactive and require more forcing conditions for SNAr.

  • In the realm of palladium-catalyzed cross-coupling reactions, 3-bromoisoxazoles are well-established and versatile partners. They participate in a wide range of transformations, providing access to a vast chemical space of functionalized isoxazoles.

  • 3-Bromoisoxazolines are emerging as viable substrates for cross-coupling reactions , as evidenced by the development of a palladium-free Sonogashira-type coupling. This opens up new avenues for the synthesis of complex isoxazoline-containing molecules.

The choice between these two valuable building blocks should therefore be a strategic one, guided by the desired transformation. For the facile introduction of nucleophiles at the C3 position, 3-bromoisoxazolines offer a clear advantage. For the construction of more complex architectures via C-C bond formation, 3-bromoisoxazoles provide a well-trodden and reliable path, while the developing cross-coupling chemistry of 3-bromoisoxazolines presents exciting new opportunities. Understanding these nuances in reactivity is paramount for the efficient and rational design of synthetic routes in modern chemical research.

References

[1] Probst, D. A., et al. (2008). Palladium-Free Sonogashira-Type Cross-Coupling Reaction of Bromoisoxazolines or N-Alkoxyimidoyl Bromides and Alkynes. Synlett, 2008(18), 2843-2847. [3] Girardin, M., et al. (2009). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. Organic Letters, 11(5), 1159–1162. [6] Chopra, B., & Dhingra, A. K. (2021). Natural products: A lead for drug discovery and development. Phytotherapy Research, 35(9), 4660-4702. [7] Wikipedia contributors. (2023, November 27). Isoxazoline. In Wikipedia, The Free Encyclopedia. Retrieved from [Link] [4] Lee, J., et al. (2021). Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles: An efficient access to trisubstituted isoxazoles. Tetrahedron Letters, 75, 153185. [8] Kad, M., & Bhadane, R. (2024). Quantitative Kinetics of the Rapid Bromination of Isoxazole in Bromide-Free Aqueous Medium using Hydrodynamic Voltammetry. Journal of ISAS, 3(2), 14-24. [2] Wikipedia contributors. (2023, December 19). Heck reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link] [9] Chopra, B., Dhingra, A. K., & Kumar, R. (2022). A Study on Synthesis of Chalcone Derived-5-Membered Isoxazoline and Isoxazole Scaffolds. Current Organic Synthesis, 19(5), 643-663. [10] Babu, B. R., et al. (2024). Screening for antimicrobial and antioxidant activities of quinazolinone based isoxazole and isoxazoline derivatives, synthesis and In silico studies. Molecular Diversity, 29(5), 4255-4271. [11] Kumar, A., & Kumar, S. (2019). The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of the Iranian Chemical Society, 16(11), 2349-2378. [12] ResearchGate. (n.d.). The yield versus time for Suzuki–Miyaura coupling reaction of.... Retrieved from [Link] [13] Ivanova, Y. I., et al. (2023). 3-[N,N-Bis(sulfonyl)amino]isoxazolines with Spiro-Annulated or 1,2-Annulated Cyclooctane Rings Inhibit Reproduction of Tick-Borne Encephalitis, Yellow Fever, and West Nile Viruses. Molecules, 28(13), 5092. [14] Wang, H., et al. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Beilstein Journal of Organic Chemistry, 14, 786-795. [15] Börgel, J., et al. (2016). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 55(8), 2843-2847. [16] Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link] [17] ResearchGate. (n.d.). Widely Exploited, Yet Unreported: Regiocontrolled Synthesis and the Suzuki–Miyaura Reactions of Bromooxazole Building Blocks. Retrieved from [Link] [18] El Kazzouli, S., et al. (2014). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Molecules, 19(9), 13684-13697. [19] Novikov, M. S., et al. (2021). Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity. Molecules, 26(11), 3169. [20] Zier, M., & Drees, M. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Advances, 13(24), 16365-16371. [5] ResearchGate. (n.d.). Optimization of the Stille coupling of 3-bromocarbazole. Retrieved from [Link] [21] Venediktova, A. A., et al. (2022). Nucleophilic Substitution Reactions in the [B3H8]− Anion in the Presence of Lewis Acids. Molecules, 27(19), 6527. [22] Pericherla, K., & Kumar, A. (2022). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry, 13(10), 1167-1187. [23] Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link] [24] Wang, H., et al. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Beilstein Journal of Organic Chemistry, 14, 786-795. [25] Kotha, S., et al. (2010). Nucleophilic Substitution of Oxazino-/Oxazolino-/Benzoxazin- [3,2-b]indazoles: An Effective Route to 1 H-Indazolones. European Journal of Organic Chemistry, 2010(28), 5439-5444. [26] Ali, U., et al. (2020). Theoretical study of Isoxazoles and their derivatives. SIFT DESK, 4(3), 415-424. [27] Jamrógiewicz, M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2338-2346. [28] ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium.... Retrieved from [Link] [29] Magano, J., & Dunetz, J. R. (2015). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 44(10), 3147-3195. [30] Maloney, K. M., et al. (2020). Kinetic Investigations to Enable development of a Robust Radical Benzylic Bromination for Commercial Manufacturing of AMG 423 Dihydrochloride Hydrate. Organic Process Research & Development, 24(8), 1435-1442. [31] Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link] [32] Berezin, A. S., et al. (2022). Benzo[1,2-d:4,5-d′]bis([1][3][6]thiadiazole) and Its Bromo Derivatives. Molecules, 27(19), 6527. [33] Sojka, P. A. (2018). THERAPEUTIC REVIEW – ISOXAZOLINES. Today's Veterinary Practice, 8(1), 58-62. [34] Chebanov, V. A., et al. (2011). Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication. Current Organic Chemistry, 15(6), 866-894. [35] Barcellos, T., et al. (2019). Synthesis of Isoxazolines by the Electrophilic Chalcogenation of β,γ-Unsaturated Oximes: Fishing Novel Anti-Inflammatory Agents. The Journal of Organic Chemistry, 84(19), 12452-12462. [36] Irtegova, I. G., et al. (2022). Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol Proceeding Stepwise at Three Different Centers of Seleniranium Intermediates. Molecules, 27(19), 6527. [37] Challis, B. C., & Rzepa, H. S. (1975). Kinetic study of the nitrosation of 3-substituted indoles. Journal of the Chemical Society, Perkin Transactions 2, (12), 1209-1212. [38] Bruno, S., et al. (2022). 3-Bromo-Isoxazoline Derivatives Inhibit GAPDH Enzyme in PDAC Cells Triggering Autophagy and Apoptotic Cell Death. Cancers, 14(13), 3192.

Sources

Assessing the Atom Economy of Different Isoxazole Synthetic Routes: A Researcher's Guide to Greener Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs, including the antibiotic sulfamethoxazole and the COX-2 inhibitor parecoxib.[1][2] Given their pharmaceutical importance, the development of efficient and sustainable synthetic routes is a paramount concern for researchers and drug development professionals.[3][4][5] Traditional methods for isoxazole synthesis often involve harsh conditions, toxic reagents, and significant waste generation, running counter to the principles of green chemistry.[1][3]

One of the core tenets of green chemistry is atom economy , a concept introduced by Barry Trost that measures the efficiency of a chemical reaction by calculating how much of the reactants' mass is incorporated into the final desired product.[6] A high atom economy signifies a "greener" process with minimal byproduct formation, reducing both environmental impact and waste disposal costs.[6]

This guide provides an in-depth comparison of common isoxazole synthetic routes, with a primary focus on assessing their theoretical atom economy. We will delve into the mechanistic underpinnings of each method, provide representative experimental protocols, and offer a clear, data-driven comparison to aid researchers in selecting the most sustainable and efficient pathway for their specific needs.

Defining and Calculating Atom Economy

Before assessing specific synthetic routes, it is crucial to understand how atom economy is calculated. The formula is straightforward[6][7][8]:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100%

A higher percentage indicates that a greater proportion of the atoms from the starting materials are incorporated into the target molecule, minimizing waste.[9] For example, a simple addition reaction of the form A + B → C can theoretically achieve 100% atom economy, as all reactant atoms are part of the final product.[6] In contrast, substitution or elimination reactions that generate stoichiometric byproducts will inherently have lower atom economies.

Route 1: The Huisgen 1,3-Dipolar Cycloaddition

The [3+2] cycloaddition between a nitrile oxide and an alkyne (or alkene) is one of the most versatile and widely employed methods for constructing the isoxazole ring.[2][10][11] However, the overall atom economy of this route is heavily dependent on the method used to generate the highly reactive nitrile oxide intermediate in situ.

Mechanism and Atom Economy Analysis

The core reaction involves the concerted cycloaddition of a nitrile oxide dipole with an alkyne dipolarophile.[2] The primary challenge from a green chemistry perspective lies in the generation of the nitrile oxide itself. Common methods include:

  • Dehydrohalogenation of Hydroximoyl Halides: This classic method often uses a stoichiometric amount of a base (e.g., triethylamine) to eliminate HCl from a hydroximoyl chloride precursor. The formation of a stoichiometric amount of triethylamine hydrochloride salt as a byproduct significantly lowers the atom economy.

  • Oxidation of Aldoximes: Reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or hypervalent iodine compounds can be used to oxidize aldoximes to nitrile oxides.[12] These methods suffer from poor atom economy due to the large molecular weight of the oxidizing agent and the resulting byproducts. For instance, using NCS (MW: 133.5 g/mol ) generates succinimide (MW: 99.1 g/mol ) as a major waste product.

Let's consider a representative example: the reaction of benzaldoxime with phenylacetylene, where the nitrile oxide is generated in situ using N-chlorosuccinimide (NCS) and a catalytic amount of base.

Reaction: C₇H₇NO (Benzaldoxime) + C₈H₆ (Phenylacetylene) + C₄H₄ClNO₂ (NCS) → C₁₅H₁₁NO (3,5-Diphenylisoxazole) + C₄H₅NO₂ (Succinimide) + HCl

  • Molecular Weight of Desired Product (C₁₅H₁₁NO): 221.26 g/mol

  • Sum of Molecular Weights of Reactants (C₇H₇NO + C₈H₆ + C₄H₄ClNO₂): 121.14 + 102.14 + 133.5 = 356.78 g/mol

  • Theoretical Atom Economy: (221.26 / 356.78) x 100% = 62.0%

This calculation clearly demonstrates the significant waste generated by the stoichiometric oxidant, resulting in a moderate atom economy. While effective, this pathway is far from ideal from a sustainability standpoint.[13]

Experimental Protocol: Synthesis of 3,5-Disubstituted Isoxazoles via Aldoxime Oxidation

This protocol is adapted from procedures utilizing hypervalent iodine reagents, which function similarly to NCS by acting as an oxidant.[12][14]

  • To a solution of the alkyne (0.5 mmol) and the corresponding aldoxime (0.75 mmol) in a suitable solvent like acetonitrile, add the oxidizing agent (e.g., [bis(trifluoroacetoxy)iodo]benzene, 0.75 mmol).

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a sodium thiosulfate solution.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel to yield the desired 3,5-disubstituted isoxazole.[14]

Workflow Diagram

G cluster_reactants Reactants cluster_reaction Reaction Vessel cluster_products Products & Byproducts Aldoxime Aldoxime InSitu In Situ Generation of Nitrile Oxide Aldoxime->InSitu Alkyne Alkyne Cycloaddition [3+2] Cycloaddition Alkyne->Cycloaddition Oxidant Oxidant (e.g., NCS) Oxidant->InSitu InSitu->Cycloaddition Nitrile Oxide Isoxazole Desired Isoxazole Cycloaddition->Isoxazole Byproduct Oxidant Byproduct (e.g., Succinimide) Cycloaddition->Byproduct

Caption: Workflow for 1,3-Dipolar Cycloaddition via Aldoxime Oxidation.

Route 2: Condensation with 1,3-Dicarbonyl Compounds

A classical and highly atom-economical approach to isoxazoles involves the condensation reaction between a 1,3-dicarbonyl compound (or its equivalent) and hydroxylamine.[15][16][17]

Mechanism and Atom Economy Analysis

This reaction proceeds through the initial formation of a monoxime intermediate by the reaction of hydroxylamine with one of the carbonyl groups.[15][17] This is followed by an intramolecular cyclization where the oxime's hydroxyl group attacks the second carbonyl, and subsequent dehydration yields the aromatic isoxazole ring.[15]

The key advantage of this route is its inherent efficiency. The primary byproduct is water, a harmless and low-molecular-weight molecule. Let's calculate the atom economy for the synthesis of 3,5-dimethylisoxazole from acetylacetone (2,4-pentanedione) and hydroxylamine.[18][19]

Reaction: C₅H₈O₂ (Acetylacetone) + NH₂OH (Hydroxylamine) → C₅H₇NO (3,5-Dimethylisoxazole) + 2 H₂O

  • Molecular Weight of Desired Product (C₅H₇NO): 97.12 g/mol

  • Sum of Molecular Weights of Reactants (C₅H₈O₂ + NH₂OH): 100.12 + 33.03 = 133.15 g/mol

  • Theoretical Atom Economy: (97.12 / 133.15) x 100% = 72.9%

While not 100%, this represents a significant improvement over the previously discussed cycloaddition route. The only atoms not incorporated into the final product are those that form two molecules of water. Many modern variations of this reaction, often termed multicomponent reactions (MCRs), employ green solvents like water or use catalysts to further improve the environmental profile.[3][4][20]

Experimental Protocol: Synthesis of 3,5-Dimethylisoxazole

This protocol is based on the classical condensation of acetylacetone and hydroxylamine hydrochloride.[17][21]

  • In a round-bottom flask, dissolve hydroxylamine hydrochloride (10 mmol) and sodium hydroxide (10 mmol) in a mixture of water and ethanol.

  • Add acetylacetone (2,4-pentanedione) (10 mmol) to the solution.

  • Stir the mixture at room temperature or with gentle heating (e.g., 60 °C) for several hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture. If a precipitate forms, collect it by vacuum filtration.

  • If no precipitate forms, concentrate the mixture by rotary evaporation and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude product.

  • Purify the 3,5-dimethylisoxazole, if necessary, by distillation or recrystallization.

Workflow Diagram

G cluster_reactants Reactants cluster_reaction Reaction Vessel cluster_products Products & Byproducts Dicarbonyl 1,3-Dicarbonyl (e.g., Acetylacetone) Condensation Condensation & Monoxime Formation Dicarbonyl->Condensation Hydroxylamine Hydroxylamine Hydroxylamine->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Dehydration Dehydration Cyclization->Dehydration Isoxazole Desired Isoxazole Dehydration->Isoxazole Water Water (2 eq.) Dehydration->Water

Caption: Workflow for Isoxazole Synthesis via Condensation.

Comparative Analysis and Discussion

To provide a clear overview, the two primary routes are compared below based on their atom economy and other practical considerations.

FeatureRoute 1: 1,3-Dipolar Cycloaddition (Oxidative)Route 2: Condensation with 1,3-Dicarbonyl
Theoretical Atom Economy Moderate (~62% for the example)Good (~73% for the example)
Key Byproducts Oxidant-derived waste (e.g., succinimide), saltsWater
Versatility & Scope High; allows for diverse substitution patterns on both sides of the ring.Generally provides 3,5-disubstituted isoxazoles; regioselectivity can be an issue with unsymmetrical diketones.
Green Chemistry Profile Poor to Moderate; dependent on the nitrile oxide generation method.Good to Excellent; minimal waste.
Operational Simplicity Can be a multi-step, one-pot procedure. Requires control over reactive intermediates.Often a simple one-step procedure.[3]

Causality and Experimental Choices:

The choice between these synthetic routes is often a trade-off between versatility and sustainability.

  • The 1,3-dipolar cycloaddition is frequently chosen when specific, complex substitution patterns are required that are not easily accessible through available 1,3-dicarbonyl precursors.[2] Researchers might accept a lower atom economy to gain precise control over the final molecular architecture. Efforts to improve the "greenness" of this route focus on developing catalytic methods for nitrile oxide generation that avoid stoichiometric oxidants.[22][23]

  • The condensation route is the superior choice when atom economy and environmental impact are the primary concerns.[4] Its simplicity and the benign nature of its byproduct (water) make it highly attractive for large-scale synthesis. The main limitation is the availability of the corresponding 1,3-dicarbonyl starting material, which dictates the substitution pattern of the resulting isoxazole.

Conclusion

When assessed through the lens of atom economy, the condensation of 1,3-dicarbonyl compounds with hydroxylamine emerges as a significantly "greener" and more sustainable route for the synthesis of isoxazoles compared to the classical 1,3-dipolar cycloaddition methods that rely on stoichiometric oxidants. While the cycloaddition route offers broader synthetic flexibility, it comes at the cost of generating substantial chemical waste.

For researchers and drug development professionals committed to the principles of green chemistry, prioritizing the condensation pathway whenever possible is highly recommended. Future research should continue to focus on developing catalytic and high-efficiency methods for in situ nitrile oxide generation to improve the atom economy of the versatile cycloaddition pathway, thereby aligning synthetic utility with environmental responsibility.[1][24]

References

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (n.d.). MDPI.
  • Atom economy. (2023, December 22). In Wikipedia.
  • Atom Economy | Formula & Examples. (n.d.). Study.com.
  • Copper-Catalyzed Isoxazole Synthesis. (2022). Angewandte Chemie International Edition, 61(25).
  • Isoxazole synthesis. (n.d.). Organic Chemistry Portal.
  • Green synthesis of 3,4-disubstituted isoxazol-5(4H)-one using Gluconic acid aqueous solution as an efficient. (2023, June 8). ACG Publications.
  • Mondal, S., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(54), 34223-34246.
  • Synthesis of 3,5-Dimethylisoxazole. (n.d.). Scribd.
  • Atom Economy Calculator. (n.d.). Pearson.
  • Atom Economy (GCSE Chemistry). (n.d.). Study Mind.
  • Manahan, S. E. (2021, February 27). 5.4: Yield And Atom Economy in Chemical Reactions. Chemistry LibreTexts.
  • Synthesis of Novel Isoxazole by Click Chemistry Approach. (n.d.). E-RESEARCHCO.
  • Gollapalli, N., et al. (2022). Green synthesis of newer isoxazole derivatives and their biological evaluation. International Journal of Biology, Pharmacy and Allied Sciences, 11(6), 2622-2635.
  • Mondal, S., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(54), 34223-34246.
  • Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). (2018). Sciforum.
  • Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. (2021). RSC Advances, 11(23), 13867-13875.
  • Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. (2019). Molbank, 2019(2), M1063.
  • Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition. (2016). Molecules, 21(10), 1369.
  • Trogu, E. (2009). Synthesis of Isoxazole Derivatives by Catalytic Condensation of Primary Nitro Compounds with Dipolarophiles. University of Florence.
  • Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. (2005). Chemical Communications, (34), 4321-4323.
  • synthesis of isoxazoles. (2019, January 19). YouTube.
  • Duan, M., et al. (2022). Synthesis of Isoxazoles via One-Pot Oxidation/Cyclization Sequence from Propargylamines. The Journal of Organic Chemistry, 87(16), 11222-11225.
  • Synthesis of 2-Isoxazoline Derivatives through Oximes of 1,3-Dicarbonyl Arylidenes. (2021). Egyptian Journal of Chemistry, 64(9), 4893-4899.
  • Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. (2015). ACS Sustainable Chemistry & Engineering, 3(9), 2343-2349.
  • Synthesis of isoxazole derivatives by 1,3‐DC of NOs and alkynes... (n.d.). ResearchGate.
  • Construction of Isoxazole ring: An Overview. (2024). Journal of Drug Delivery and Therapeutics, 14(6-S), 209-222.
  • Synthesis of novel isoxazole derivatives from 1,3-diketone derivatives. (2015). ResearchGate.
  • Propose a mechanism for the formation of 3,5-dimethylisoxazole from hydroxylamine and 2,4-pentanedione. (n.d.). Study.com.
  • SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. (n.d.).
  • A kind of preparation method of isoxazole compound. (2023). Google Patents.
  • Routes to isoxazoles. (n.d.). ResearchGate.
  • Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. (2021). RSC Advances, 11(34), 20993-21003.
  • Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. (2020). Molecules, 25(1), 163.
  • Synthesis of Assemblies of Isoxazole and Azoles Based on 1,3-Dipolar Cycloaddition Reaction of Enamines with Nitrile Oxides. (2019). ResearchGate.

Sources

A Senior Application Scientist's Guide to Isoxazole Synthesis: Modern Alternatives to 3-Bromoisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Halogen Handle

The isoxazole ring is a cornerstone scaffold in medicinal chemistry and drug development, present in a wide array of FDA-approved drugs such as the COX-2 inhibitor Valdecoxib and the antibiotic Sulfamethoxazole.[1][2] For decades, 3-bromoisoxazole has served as a reliable synthon, a versatile handle for introducing functionality at the 3-position through cross-coupling and nucleophilic substitution reactions. However, reliance on pre-functionalized halogenated heterocycles presents inherent limitations, including multi-step preparations of the starting material and challenges in achieving diverse substitution patterns efficiently.

Modern synthetic chemistry demands more elegant and convergent strategies. The goal is to build molecular complexity rapidly from simpler, more readily available starting materials, often in a single step. This guide provides an in-depth comparison of robust, field-proven alternatives to this compound for the synthesis of isoxazole derivatives. We will explore the mechanistic underpinnings, practical advantages, and experimental protocols for three primary strategies:

  • The [3+2] Cycloaddition Workhorse: Building the ring from acyclic precursors.

  • Classical Condensation Revisited: Forming the ring from 1,3-dicarbonyl synthons.

  • Direct C-H Functionalization: Modifying the native isoxazole core.

This document is intended for researchers, scientists, and drug development professionals seeking to expand their synthetic toolkit for accessing novel isoxazole-based chemical matter.

Strategy 1: The 1,3-Dipolar Cycloaddition

The most powerful and widely adopted method for constructing the isoxazole core is the 1,3-dipolar cycloaddition, often referred to as the Huisgen cycloaddition.[3] This reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with a dipolarophile, typically an alkyne or alkene.[3][4] This approach is exceptionally versatile as it builds the heterocyclic ring from simple, acyclic components, allowing for extensive variation of substituents at the 3- and 5-positions.

Mechanism and Causality

The key to this strategy is the in situ generation of the highly reactive, unstable nitrile oxide intermediate. The most common and practical method involves the base-mediated dehydrohalogenation of a hydroximoyl chloride, which is itself readily prepared from an aldoxime.[5]

The choice of base and solvent is critical for controlling the rate of nitrile oxide formation and preventing its dimerization to furoxan byproducts. Mild bases like triethylamine (TEA) or sodium bicarbonate are often sufficient.[4] The subsequent cycloaddition is a concerted, pericyclic reaction, which ensures high stereospecificity.[4]

G cluster_step1 Step 1: Nitrile Oxide Generation cluster_step2 Step 2: [3+2] Cycloaddition Aldoxime Aldoxime (R-CH=NOH) HydroximoylChloride Hydroximoyl Chloride (R-C(Cl)=NOH) Aldoxime->HydroximoylChloride  NCS NitrileOxide Nitrile Oxide (R-C≡N⁺-O⁻) HydroximoylChloride->NitrileOxide  -HCl Isoxazole 3,5-Disubstituted Isoxazole NitrileOxide->Isoxazole Base Base (e.g., Et₃N) NCS NCS Alkyne Alkyne (R'-C≡C-R'') Alkyne->Isoxazole G Start β-Ketoester + NH₂OH PathA Path A (Attack at Ketone) Start->PathA PathB Path B (Attack at Ester) Start->PathB IntermediateA Oxime Intermediate PathA->IntermediateA IntermediateB Hydroxamic Acid Intermediate PathB->IntermediateB ProductA 5-Substituted-3-hydroxyisoxazole (Major Product) IntermediateA->ProductA Cyclization (Favored) ProductB 3-Substituted-5-hydroxyisoxazole (Minor Product) IntermediateB->ProductB Cyclization G Pd0 Pd(0)Lₙ PdII_Aryl Ar-Pd(II)-X Pd0->PdII_Aryl Oxidative Addition PdII_Isox Isox-Pd(II)-Ar PdII_Aryl->PdII_Isox C-H Activation (Concerted Metalation- Deprotonation) PdII_Isox->Pd0 Reductive Elimination Product 5-Aryl- Isoxazole PdII_Isox->Product ArylHalide Ar-X Isoxazole Isoxazole-H

Sources

A Comparative Guide to the Purity Assessment of Commercially Available 3-Bromoisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical synthesis, 3-Bromoisoxazole serves as a pivotal building block. Its reactive nature makes it an invaluable intermediate for introducing the isoxazole moiety into complex molecules, a common scaffold in a variety of bioactive compounds.[1][2] However, the very reactivity that makes it synthetically useful also predisposes it to the presence of impurities that can arise during its synthesis and storage. The presence of such impurities can have significant downstream effects, impacting reaction yields, byproduct profiles, and the toxicological profile of the final active pharmaceutical ingredient (API).

This guide provides a comprehensive comparison of analytical methodologies for the robust purity assessment of commercially available this compound. We will delve into the technical nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, offering field-proven insights and detailed experimental protocols. Our objective is to equip researchers and quality control analysts with the necessary tools to critically evaluate the purity of this key starting material, ensuring the integrity and reproducibility of their scientific endeavors.

Understanding the Impurity Landscape of this compound

The purity of this compound is intrinsically linked to its synthetic route. While specific manufacturing processes are proprietary, a common approach involves the cycloaddition of a nitrile oxide with an alkyne, followed by bromination.[2] Potential impurities can therefore be categorized as follows:

  • Process-Related Impurities: These include unreacted starting materials, reagents such as brominating agents (e.g., N-bromosuccinimide), and byproducts from side reactions. For instance, incomplete bromination could lead to the presence of the parent isoxazole.

  • Degradation Products: this compound can be susceptible to hydrolysis, particularly under non-neutral pH conditions, which could lead to the formation of hydroxylated species.

  • Isomeric Impurities: Depending on the synthetic pathway, the formation of other brominated isoxazole isomers is a possibility, which can be challenging to separate from the desired product.

A thorough purity assessment, therefore, requires a multi-pronged analytical approach capable of separating and identifying these diverse potential impurities.

Comparative Analysis of Analytical Methodologies

The choice of analytical technique for purity assessment is dictated by the chemical nature of this compound and its likely impurities. The following table provides a high-level comparison of the three principal techniques discussed in this guide.

Technique Principle Strengths Limitations Primary Application for this compound
HPLC-UV Differential partitioning between a stationary and mobile phase.Quantitative accuracy, robustness, suitable for non-volatile and thermally labile compounds.May require chromophores for sensitive detection, peak co-elution can mask impurities.Quantitative purity determination and routine quality control.
GC-MS Partitioning in the gas phase followed by mass-based detection.High separation efficiency for volatile compounds, provides structural information from fragmentation patterns.Not suitable for non-volatile or thermally labile compounds, derivatization may be required.Identification and quantification of volatile and semi-volatile impurities.
NMR Nuclear spin transitions in a magnetic field.Provides detailed structural information, can identify and quantify components without a reference standard (qNMR).Lower sensitivity compared to chromatographic methods, complex spectra can be difficult to interpret.Structural confirmation of the main component and identification of unknown impurities.

In-Depth Methodologies and Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) for Quantitative Purity Assessment

HPLC is the workhorse for quantitative purity analysis in the pharmaceutical industry due to its precision and robustness. For a halogenated heterocyclic compound like this compound, a reversed-phase method is typically employed.

Causality of Experimental Choices:

  • Stationary Phase: A standard C18 column is a good starting point, separating based on hydrophobicity. However, for halogenated compounds, a Pentafluorophenyl (PFP) column can offer alternative selectivity due to different interactions (dipole-dipole, π-π) and may resolve impurities that co-elute on a C18 column.[3]

  • Mobile Phase: A mixture of acetonitrile and water is a common choice for reversed-phase chromatography, offering good UV transparency and solvating power. A small amount of acid (e.g., formic or phosphoric acid) is often added to control the ionization of silanol groups on the column and improve peak shape.[4]

  • Detection: UV detection is suitable as the isoxazole ring contains a chromophore. A wavelength of around 220 nm is often a good choice for this class of compounds.[3]

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow prep Sample Preparation (1 mg/mL in Acetonitrile) injection Sample Injection (10 µL) prep->injection hplc HPLC System (UV Detector) column Stationary Phase (C18 or PFP Column) mobile Mobile Phase Delivery (Isocratic or Gradient) separation Chromatographic Separation column->separation mobile->separation injection->separation detection UV Detection (220 nm) separation->detection data Data Acquisition & Analysis (Peak Integration, Purity Calculation) detection->data

Caption: Workflow for HPLC-UV Purity Analysis.

Detailed Protocol: HPLC-UV Method

  • Instrumentation: Standard HPLC system with a UV detector.[3]

  • Column:

    • Method A: C18, 4.6 x 150 mm, 5 µm particle size.[3]

    • Method B (Alternative Selectivity): Pentafluorophenyl (PFP), 4.6 x 150 mm, 5 µm particle size.[3]

  • Mobile Phase:

    • Method A: Isocratic elution with Acetonitrile:Water (70:30, v/v).[3]

    • Method B: Isocratic elution with Acetonitrile:Water (65:35, v/v).[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 30°C for Method A, 35°C for Method B.[3]

  • Detection Wavelength: 220 nm.[3]

  • Injection Volume: 10 µL.[3]

  • Sample Preparation: Prepare a stock solution of 1 mg/mL of this compound in acetonitrile. Prepare working standards by diluting the stock solution with the mobile phase.[3]

Self-Validating System: The method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness. The use of two different column chemistries (C18 and PFP) provides a self-validating system; impurities that are not resolved on one column may be separated on the other, providing a more comprehensive purity profile.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile impurities that may be present in this compound.

Causality of Experimental Choices:

  • Column: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is generally suitable for the analysis of a wide range of compounds, including halogenated heterocycles.

  • Injection Mode: Split injection is often used to prevent column overloading when analyzing a high-concentration main component.

  • Ionization: Electron Ionization (EI) at 70 eV is a standard technique that produces reproducible fragmentation patterns, which can be compared to mass spectral libraries for impurity identification.

Experimental Workflow: GC-MS Analysis

GCMS_Workflow prep Sample Preparation (Dilute in suitable solvent, e.g., Dichloromethane) injector Injector (Split mode) prep->injector gc Gas Chromatograph gc_column Capillary Column (e.g., SH-Rxi-5Sil MS) injector->gc_column oven Temperature Programmed Oven ion_source Ion Source (Electron Ionization) gc_column->ion_source oven->gc_column ms Mass Spectrometer mass_analyzer Mass Analyzer (Quadrupole) ion_source->mass_analyzer detector_ms Detector mass_analyzer->detector_ms data_analysis Data Analysis (Library Search, Peak Integration) detector_ms->data_analysis

Caption: Workflow for GC-MS Impurity Analysis.

Detailed Protocol: GC-MS Method

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: SH-Rxi-5Sil MS (30 m length, 0.25 mm I.D., 0.25 µm film thickness) or equivalent.[5]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp at 10°C/min to 280°C, and hold for 5 minutes.

  • Injector: Split mode (split ratio 50:1), temperature 250°C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

    • Source Temperature: 230°C.

  • Sample Preparation: Dissolve the this compound sample in a suitable solvent like dichloromethane to a concentration of approximately 1 mg/mL.

Self-Validating System: The identification of impurities is validated by comparing the acquired mass spectra with those in a commercial library (e.g., NIST). The retention indices of the observed peaks can also be compared with literature values for further confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is unparalleled in its ability to provide detailed structural information. For purity assessment, both ¹H and ¹³C NMR are crucial.

Causality of Experimental Choices:

  • Solvent: A deuterated solvent that readily dissolves this compound, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), is used.[6][7] The choice of solvent can sometimes affect the chemical shifts of protons.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing chemical shifts to 0 ppm.[6]

  • Quantitative NMR (qNMR): For quantitative analysis, a certified internal standard with a known concentration and non-overlapping signals is added to the sample. This allows for the direct quantification of the main component and impurities without the need for their individual calibration curves.

Experimental Workflow: NMR Analysis

NMR_Workflow sample_prep Sample Preparation (Dissolve in deuterated solvent, add internal standard) nmr_spectrometer NMR Spectrometer (e.g., 400 MHz) sample_prep->nmr_spectrometer acquisition Data Acquisition (¹H, ¹³C, and other relevant experiments) nmr_spectrometer->acquisition processing Data Processing (Fourier Transform, Phasing, Baseline Correction) acquisition->processing analysis Spectral Analysis (Chemical Shift, Integration, Coupling Constants) processing->analysis quantification Quantification (qNMR) (Compare integrals to internal standard) analysis->quantification

Caption: Workflow for NMR Purity and Structural Analysis.

Detailed Protocol: NMR Method

  • Instrumentation: NMR spectrometer (e.g., 400 MHz).

  • Solvents: CDCl₃ or DMSO-d₆.[6][7]

  • ¹H NMR:

    • Pulse Program: Standard single pulse experiment.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16 (adjust for desired signal-to-noise).

    • Relaxation Delay: 5 seconds (for quantitative measurements).

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024 or more (due to lower sensitivity).

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in 0.6-0.7 mL of the chosen deuterated solvent. For qNMR, add a precisely weighed amount of a suitable internal standard (e.g., maleic acid).

Self-Validating System: The structural information obtained from NMR is self-validating. The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum must be consistent with the proposed structure of this compound. Similarly, the number and chemical shifts of the signals in the ¹³C NMR spectrum must correspond to the number of unique carbon atoms in the molecule. Any additional signals would indicate the presence of impurities, whose structures can often be deduced from the NMR data.

Conclusion: An Integrated Approach for Comprehensive Purity Assessment

No single analytical technique can provide a complete picture of the purity of a chemical substance. A robust and reliable purity assessment of commercially available this compound necessitates an integrated approach. HPLC-UV serves as the primary tool for accurate and precise quantification of the main component and known impurities. GC-MS is indispensable for the detection and identification of volatile and semi-volatile impurities that may not be amenable to HPLC analysis. Finally, NMR spectroscopy provides unequivocal structural confirmation of the this compound and is a powerful tool for the identification and characterization of unknown impurities.

By employing these complementary techniques, researchers, scientists, and drug development professionals can confidently ascertain the quality of their this compound, thereby ensuring the reliability of their experimental results and the safety and efficacy of their downstream products.

References

  • 13C NMR spectroscopy of heterocycles: 3,5-diaryl- 4-bromoisoxazoles. De Gruyter.
  • Supporting Information for [Title of the article]. The Royal Society of Chemistry.
  • Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. [Journal Name].
  • 13C NMR% Spectroscopy of Heterocycles: 3,5 Diaryl-4-bromoisoxazoles. ResearchGate.
  • 424660 this compound-5-carboxylic Acid CAS: 6567-35-7. [Supplier Name].
  • Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines | Request PDF. ResearchGate.
  • Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. Organic Letters.
  • VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. The Royal Society of Chemistry.
  • and 4- Bromobenzoic Acids both In Vitro and In Vivo. Chromatography Today.
  • Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio- Active Compounds and Phytochemical Analyses in Three Species of. [Journal Name].
  • High throughput sample preparation in combination with gas chromatography coupled to triple quadrupole tandem mass spectrometry (GC–MS/MS): A smart procedure for (ultra)trace analysis of brominated flame retardants in fish. ResearchGate.
  • Process and intermediates for the preparation of pyroxasulfone. Google Patents.
  • An Investigation of Simultaneous Analysis Methods for 420 Residual Pesticide Compounds in Foods Using GC-MS/MS. SHIMADZU CORPORATION.
  • Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture. PMC - PubMed Central.
  • Investigation into some aspects of EMIT d.a.u., TLC, and GC-MS urinalysis of bromazepam. [Journal Name].
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Journal Name].
  • Validation of an HPLC method for the quantification of ambroxol hydrochloride and benzoic acid in a syrup as pharmaceutical form. [Journal Name].

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Bromoisoxazole

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel heterocyclic compounds like 3-Bromoisoxazole is fundamental to discovery. However, beyond synthesis and application, our responsibility extends to the safe and compliant management of these reagents throughout their lifecycle. This guide provides a comprehensive, technically grounded protocol for the proper disposal of this compound, ensuring the safety of laboratory personnel, adherence to regulatory standards, and environmental stewardship. The procedures outlined here are designed to be a self-validating system, integrating causality with best practices.

Hazard Profile and Core Chemical Properties of this compound

Understanding the intrinsic hazards of a chemical is the foundation of its safe handling and disposal. This compound is a flammable, halogenated heterocyclic compound with notable toxicological properties. Its disposal pathway is dictated by this specific combination of characteristics.

On combustion, it may release toxic and irritating fumes, including nitrogen oxides (NOx), carbon oxides (CO, CO2), and hydrogen bromide gas.[1][2] It is crucial to prevent its release into the environment and to handle it in a manner that mitigates its flammability and toxicity risks.

Table 1: Chemical Profile of this compound

Property Value Source
CAS Number 111454-71-8 [3][4][5]
Molecular Formula C₃H₂BrNO [4][5]
Molecular Weight 147.96 g/mol [4][6]
Physical Form Liquid [3]
Flash Point 182-183 °F / 83-84 °C [3]
GHS Hazard Statements H226: Flammable liquid and vapour.H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled. [3]

| Storage Incompatibility | Strong oxidizing agents, strong bases.[2] Light sensitive.[1][7] | |

The Core Principle: Segregation of Halogenated Waste

The single most important step in the proper disposal of this compound is its strict segregation as halogenated organic waste .

Causality: Halogenated compounds (containing Fluorine, Chlorine, Bromine, or Iodine) cannot be disposed of with non-halogenated organic solvents.[8][9] The reason lies in the required disposal technology. Halogenated waste must undergo high-temperature incineration with specialized scrubbers to neutralize the acidic gases (like Hydrogen Bromide) produced during combustion. Mixing waste streams contaminates the entire volume, drastically increasing disposal costs and complexity. Failing to segregate can lead to regulatory non-compliance and unsafe disposal outcomes.

Standard Operating Procedure (SOP) for Routine Disposal

This protocol covers the collection of waste this compound and contaminated materials generated during routine laboratory work.

Step 1: Select Appropriate Personal Protective Equipment (PPE) Before handling the chemical or its waste, ensure you are wearing the correct PPE. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.[7]

  • Hand Protection: Chemically resistant gloves (e.g., Nitrile). Inspect gloves for integrity before use.[7]

  • Body Protection: A flame-retardant laboratory coat.[1]

Step 2: Prepare a Designated Halogenated Waste Container

  • Compatibility: Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a screw-top cap.[8][10] The container must be in good condition, free from leaks or damage.[11]

  • Venting: For larger volumes or ongoing collection, a vented safety cap may be appropriate to prevent vapor buildup, but the container must remain sealed when not in use.[8][11]

Step 3: Label the Waste Container Correctly Proper labeling is a critical control. The label must be applied before the first drop of waste is added.[8] The label must include:

  • The words "Hazardous Waste "

  • The full chemical name: "Waste this compound " (and any other components in the solution)

  • The specific hazard characteristics: Flammable, Toxic

  • Appropriate GHS pictograms for flammability and acute toxicity.[3]

Step 4: Waste Collection

  • Liquid Waste: Carefully transfer waste this compound or solutions containing it into the labeled container using a funnel. Remove the funnel immediately after use and securely close the cap.[11]

  • Solid Waste: Collect any materials contaminated with this compound (e.g., pipette tips, absorbent paper, gloves) in a separate, clearly labeled solid hazardous waste container.[12]

  • Location: All waste generation and transfer should be performed within a certified laboratory chemical fume hood to minimize inhalation exposure.[10]

Step 5: Temporary Storage and Final Disposal

  • Storage: Keep the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be cool, dry, well-ventilated, and away from ignition sources and incompatible materials.[1][10]

  • Disposal Request: Once the container is full or is no longer needed, arrange for its disposal through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.[1][10][11] Never pour this compound down the drain or place it in the regular trash.[12]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is vital to prevent injury and fire.

Step-by-Step Spill Cleanup Protocol:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Remove Ignition Sources: Extinguish all nearby flames, turn off hot plates, and remove any potential sources of sparks.[1]

  • Evacuate (If Necessary): For large spills, or if the spill occurs in a poorly ventilated area, evacuate the lab immediately and contact your institution's emergency response team.

  • Don PPE: For small, manageable spills, don the appropriate PPE as described in the SOP, including respiratory protection if vapor concentrations are high.[1]

  • Containment: Confine the spill by surrounding it with an inert, non-combustible absorbent material like vermiculite, sand, or commercial sorbent pads.[1][10]

  • Absorption: Cover the spill with the absorbent material, working from the outside in to minimize spreading.

  • Collection: Once the liquid is fully absorbed, use non-sparking tools (e.g., plastic or brass) to carefully scoop the material into a labeled hazardous waste container.[1]

  • Decontamination: Wipe down the spill area with a cloth dampened with a mild soap and water solution. Collect all cleaning materials as hazardous waste.

  • Disposal: Seal and dispose of the waste container through your institutional EH&S office.[7]

Spill_Response_Workflow start Spill Occurs assess Assess Spill (Size & Location) start->assess is_large Large Spill (>100mL) or Poor Ventilation? assess->is_large evacuate Evacuate Area Alert Personnel Call EH&S/Emergency is_large->evacuate Yes small_spill_branch Small, Contained Spill is_large->small_spill_branch No end Arrange for EH&S Pickup evacuate->end control Control Ignition Sources small_spill_branch->control ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) contain Contain Spill with Inert Absorbent ppe->contain control->ppe collect Collect Waste with Non-Sparking Tools contain->collect decontaminate Decontaminate Area & Package Waste collect->decontaminate decontaminate->end

Caption: Decision workflow for responding to a this compound spill.

Decontamination of Laboratory Glassware

For reusable glassware contaminated with trace amounts of this compound:

  • Initial Rinse: Perform a preliminary rinse with a small amount of a suitable organic solvent (e.g., acetone). This rinseate is considered hazardous and MUST be collected in the designated halogenated organic waste container.

  • Washing: After the initial rinse, the glassware can be washed using standard laboratory detergents and procedures.

  • Rationale: This two-step process ensures that the bulk of the hazardous material is captured in the correct waste stream, preventing contamination of aqueous waste systems.

By adhering to these technically sound and safety-driven procedures, you contribute to a culture of responsibility, ensuring that the lifecycle of this compound in your laboratory concludes with a safe, compliant, and environmentally conscious disposal.

References

  • Bromine Standard Operating Procedure.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [Link]
  • Biohazard Decontamination and Spill Response Standard Operating Procedure. Memorial University of Newfoundland. [Link]
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • 4-Bromoisoxazole Safety Data Sheet (altern
  • Chemical Spill Procedures. Clarkson University. [Link]
  • PSFC Halogenated Solvents. MIT Plasma Science and Fusion Center. [Link]
  • Halogenated Waste. University of Wisconsin-Milwaukee. [Link]
  • 3-Bromo-1,2-oxazole.
  • Hazardous Waste - EHSO Manual. University of Oklahoma Health Sciences Center. [Link]
  • 4-Bromoisoxazole.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromoisoxazole
Reactant of Route 2
Reactant of Route 2
3-Bromoisoxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.